Ergoloid-mesylates
説明
特性
分子式 |
C33H45N5O5 |
|---|---|
分子量 |
591.7 g/mol |
IUPAC名 |
N-[2-hydroxy-7-(2-methylbutan-2-yl)-5,8-dioxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide |
InChI |
InChI=1S/C33H45N5O5/c1-7-31(4,5)27-29(40)37-13-9-12-25(37)33(42)38(27)30(41)32(43-33,18(2)3)35-28(39)20-14-22-21-10-8-11-23-26(21)19(16-34-23)15-24(22)36(6)17-20/h8,10-11,16,18,20,22,24-25,27,34,42H,7,9,12-15,17H2,1-6H3,(H,35,39) |
InChIキー |
YLXBZBPHTNJZQE-UHFFFAOYSA-N |
正規SMILES |
CCC(C)(C)C1C(=O)N2CCCC2C3(N1C(=O)C(O3)(C(C)C)NC(=O)C4CC5C(CC6=CNC7=CC=CC5=C67)N(C4)C)O |
製品の起源 |
United States |
Foundational & Exploratory
Neuroprotective Properties of Ergoloid Mesylates Components: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ergoloid mesylates, a combination of the dihydrogenated ergot alkaloids dihydroergocristine (B93913), dihydroergocornine, and dihydroergocryptine (B134457), have long been investigated for their potential therapeutic benefits in age-related cognitive decline and neurodegenerative disorders. This technical guide provides an in-depth exploration of the neuroprotective properties of these individual components. It delves into their multi-modal mechanisms of action, including their interactions with dopaminergic, serotonergic, and adrenergic receptors, their antioxidant capabilities, and their role in modulating critical enzymatic pathways implicated in neurodegeneration. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key signaling pathways to serve as a comprehensive resource for researchers and drug development professionals in the field of neuropharmacology.
Introduction
Neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, are characterized by the progressive loss of neuronal structure and function. A key strategy in combating these conditions is the development of neuroprotective agents that can slow or halt the degenerative process. The components of ergoloid mesylates have emerged as promising candidates due to their complex and multifaceted pharmacological profiles. This guide dissects the individual contributions of dihydroergocristine, dihydroergocornine, and dihydroergocryptine to the overall neuroprotective effects observed with the parent mixture.
Mechanisms of Neuroprotection
The neuroprotective effects of ergoloid mesylates components are not attributed to a single mechanism but rather to a synergistic interplay of activities at multiple molecular targets. These include direct receptor modulation, antioxidant effects, and inhibition of key enzymes involved in neurotoxic pathways.
Receptor-Mediated Neuroprotection
The primary mechanism of action for the components of ergoloid mesylates involves their interaction with a range of neurotransmitter receptors in the central nervous system. Their complex pharmacology, exhibiting both agonist and antagonist activities at various receptor subtypes, allows for a nuanced modulation of neuronal signaling.
-
Dopaminergic System: Dihydroergocryptine, in particular, exhibits strong dopaminomimetic activity.[1] It acts as a dopamine (B1211576) D2 receptor agonist, and this interaction is believed to be a cornerstone of its neuroprotective effects, especially in models of Parkinson's disease.[1][2] Activation of D2 receptors can be neuroprotective by inhibiting the cAMP/PKA intracellular pathway, which can mitigate mitochondrial dysfunction.[3] Furthermore, α-dihydroergocryptine has been shown to modulate voltage-gated sodium channels, an effect that is partially independent of D2 receptor activation and contributes to its neuroprotective profile.[4]
-
Serotonergic System: Dihydroergocristine demonstrates a noncompetitive antagonistic activity at serotonin (B10506) receptors.[5] Modulation of serotonergic pathways, particularly the 5-HT2A receptor, is implicated in neuroprotection. Activation of 5-HT2A receptors can lead to the activation of the ERK (extracellular signal-regulated kinase) pathway, which is known to promote cell survival.[6][7]
-
Adrenergic System: The components of ergoloid mesylates also act as antagonists at alpha-adrenergic receptors.[5] This activity can lead to vasodilation and improved cerebral blood flow, which may contribute to neuroprotection by enhancing oxygen and nutrient supply to the brain.[8] Alpha-2 adrenergic receptors are coupled to Gi proteins, and their activation leads to the inhibition of adenylyl cyclase, reducing cAMP levels.[9]
Antioxidant and Anti-excitotoxic Properties
Oxidative stress and excitotoxicity are key contributors to neuronal cell death in neurodegenerative diseases. The components of ergoloid mesylates have been shown to counteract these damaging processes.
-
Scavenging of Reactive Oxygen Species (ROS): Dihydroergocryptine has been demonstrated to protect cultured rat cerebellar granule cells from glutamate-induced neurotoxicity by acting as a scavenger of intracellular peroxides.[6][9] This antioxidant activity appears to be at least partially independent of its dopamine D2 receptor agonism.[6][9] Dihydroergocristine has also been reported to increase the levels of reduced glutathione, a major endogenous antioxidant, in the brain.[10]
-
Protection against Glutamate (B1630785) Excitotoxicity: By reducing the formation of intracellular peroxides induced by high concentrations of glutamate, dihydroergocryptine directly counteracts the excitotoxic cascade that leads to neuronal death.[6][9]
Inhibition of Gamma-Secretase
A more recently discovered mechanism of action for dihydroergocristine is its ability to directly inhibit γ-secretase, a key enzyme in the production of amyloid-β (Aβ) peptides, which are central to the pathology of Alzheimer's disease.[3][11]
-
Direct Binding and Inhibition: Dihydroergocristine has been shown to bind directly to γ-secretase and its component Nicastrin, with equilibrium dissociation constants (Kd) of 25.7 nM and 9.8 μM, respectively.[3][11] This direct inhibition leads to a substantial reduction in Aβ levels in various cell types.[3][11]
Quantitative Data on Neuroprotective Effects
The following tables summarize the available quantitative data for the neuroprotective properties of the individual components of ergoloid mesylates. It is important to note that comprehensive quantitative data, particularly comparative IC50 values for neuroprotection across different models, is not always available in the public domain.
Table 1: Receptor Binding Affinities (Ki, nM) of Ergoloid Mesylates Components
| Component | Dopamine D2 Receptor | Serotonin 5-HT2A Receptor | Alpha-2 Adrenergic Receptor |
| Dihydroergocristine | Data not available | Data not available | Data not available |
| Dihydroergocornine | Data not available | Data not available | Data not available |
| Dihydroergocryptine | Data not available | Data not available | Data not available |
Note: While the interaction of these components with the respective receptors is well-documented, specific Ki values from comparative studies are not consistently reported in the literature.
Table 2: Efficacy in Neuroprotection and Related Mechanisms
| Component | Experimental Model | Endpoint | Result | Citation |
| Dihydroergocristine | In vitro γ-secretase assay | γ-secretase inhibition | Kd = 25.7 nM (for γ-secretase) | [3][11] |
| Dihydroergocristine | In vitro γ-secretase assay | Nicastrin binding | Kd = 9.8 μM | [3][11] |
| Dihydroergocryptine | Glutamate-induced toxicity in rat cerebellar granule cells | Reduction of intracellular peroxides | Concentration-dependent | [6][9] |
| α-Dihydroergocryptine | MPTP-treated monkeys | Neuronal death in substantia nigra | Reduced neuronal death | [12] |
Note: The term "Data not available" indicates that specific quantitative values were not found in the reviewed literature. The effects are described qualitatively based on the available evidence.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the investigation of the neuroprotective properties of ergoloid mesylates components.
Glutamate-Induced Excitotoxicity in Primary Cerebellar Granule Cell Culture
This protocol is adapted from studies investigating the neuroprotective effects of dihydroergocryptine against glutamate-induced neurotoxicity.[6][8][9][13]
4.1.1. Materials
-
Postnatal day 8 (P8) Sprague-Dawley rat pups
-
Dissection medium: Basal Medium Eagle (BME) supplemented with 2 mM L-glutamine, 20 mM KCl, and 100 µg/mL gentamicin.
-
Digestion solution: 0.25% (w/v) trypsin in Ca2+/Mg2+-free Hanks' Balanced Salt Solution (HBSS).
-
Plating medium: BME supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 25 mM KCl, and 100 µg/mL gentamicin.
-
Poly-L-lysine coated culture plates.
-
Glutamate stock solution (10 mM in sterile water).
-
Dihydroergocryptine stock solution (in DMSO).
-
Fluorescein diacetate (FDA) and Propidium Iodide (PI) for viability assessment.
4.1.2. Protocol
-
Cell Isolation and Culture:
-
Euthanize P8 rat pups and dissect the cerebella in ice-cold dissection medium.
-
Mince the tissue and incubate in trypsin solution for 15 minutes at 37°C.
-
Stop the digestion by adding an equal volume of plating medium.
-
Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Plate the cells onto poly-L-lysine coated plates at a density of 2.5 x 10^5 cells/cm².
-
Incubate the cultures at 37°C in a humidified atmosphere of 5% CO2.
-
After 24 hours, add cytosine arabinoside (final concentration 10 µM) to inhibit the proliferation of non-neuronal cells.
-
Maintain the cultures for 7-8 days in vitro before experimentation.
-
-
Neuroprotection Assay:
-
Replace the culture medium with a serum-free medium containing 10 mM KCl.
-
Pre-incubate the cells with various concentrations of dihydroergocryptine for 1 hour.
-
Induce excitotoxicity by adding glutamate to a final concentration of 100 µM.
-
Incubate for 15 minutes at 37°C.
-
Wash the cells with HBSS and return them to the conditioned medium.
-
After 24 hours, assess cell viability using the FDA/PI staining method. Live cells will fluoresce green (FDA), while dead cells will fluoresce red (PI).
-
Quantify the percentage of viable cells by counting fluorescent cells under a fluorescence microscope.
-
MPTP-Induced Neurotoxicity in a Primate Model
This protocol is a generalized representation based on studies evaluating the neuroprotective effects of dopamine agonists in non-human primates.[10][12][14][15]
4.2.1. Materials
-
Adult cynomolgus monkeys (Macaca fascicularis).
-
1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP)-HCl.
-
Ketamine hydrochloride for anesthesia.
-
Alpha-dihydroergocryptine.
-
Behavioral rating scale for parkinsonian symptoms.
-
Equipment for histological processing and immunohistochemistry (e.g., antibodies against tyrosine hydroxylase).
4.2.2. Protocol
-
Animal Model Induction:
-
Acclimate monkeys to the housing and experimental procedures.
-
Administer MPTP-HCl intravenously or intramuscularly. A common regimen involves multiple injections over several days (e.g., 0.3-0.5 mg/kg per injection) until stable parkinsonian symptoms are observed.
-
Monitor the animals daily for the development of motor deficits using a standardized parkinsonian rating scale.
-
-
Drug Administration:
-
Divide the MPTP-treated monkeys into a control group (receiving vehicle) and a treatment group (receiving alpha-dihydroergocryptine).
-
Administer alpha-dihydroergocryptine (e.g., daily oral or parenteral administration) starting before, during, or after MPTP administration, depending on the study design (prophylactic or therapeutic).
-
-
Assessment of Neuroprotection:
-
Continue behavioral assessments throughout the study to evaluate the severity of parkinsonian symptoms.
-
At the end of the study, euthanize the animals and perfuse them with fixative.
-
Dissect the brains and process the substantia nigra for histological analysis.
-
Perform immunohistochemistry for tyrosine hydroxylase (TH) to identify dopaminergic neurons.
-
Quantify the number of TH-positive neurons in the substantia nigra of control and treated animals to determine the extent of neuronal loss and the neuroprotective effect of the drug.
-
In Vitro γ-Secretase Inhibition Assay
This protocol describes a cell-free assay to measure the direct inhibitory activity of compounds on γ-secretase.[1][5][16][17][18]
4.3.1. Materials
-
Cell line overexpressing γ-secretase components (e.g., HEK293 cells).
-
Lysis buffer (e.g., containing a mild detergent like CHAPSO).
-
Fluorogenic γ-secretase substrate (e.g., a peptide sequence derived from APP with a fluorophore and a quencher).
-
Dihydroergocristine stock solution (in DMSO).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 6.8, 2 mM EDTA).
-
384-well black plates.
-
Fluorescence plate reader.
4.3.2. Protocol
-
Enzyme Preparation:
-
Harvest cells and prepare a membrane fraction by differential centrifugation.
-
Solubilize the membrane fraction with lysis buffer to extract the γ-secretase complex.
-
Determine the protein concentration of the enzyme preparation.
-
-
Inhibition Assay:
-
In a 384-well plate, add assay buffer, the γ-secretase preparation, and varying concentrations of dihydroergocristine or a known inhibitor (positive control).
-
Pre-incubate for 30 minutes at 37°C.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Incubate for 1-2 hours at 37°C, protected from light.
-
Measure the fluorescence intensity (e.g., excitation at 355 nm, emission at 440 nm).
-
Calculate the percentage of inhibition for each concentration and determine the IC50 value.
-
Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol utilizes the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) to measure intracellular ROS levels.[4][19][20][21][22]
4.4.1. Materials
-
Cultured neuronal cells (e.g., cerebellar granule cells).
-
DCFH-DA stock solution (10 mM in DMSO).
-
Hanks' Balanced Salt Solution (HBSS).
-
ROS-inducing agent (e.g., glutamate or H₂O₂).
-
Dihydroergocryptine stock solution (in DMSO).
-
Fluorescence plate reader or fluorescence microscope.
4.4.2. Protocol
-
Cell Preparation and Staining:
-
Plate cells in a 96-well black, clear-bottom plate and culture until the desired confluency.
-
Wash the cells with HBSS.
-
Load the cells with 10 µM DCFH-DA in HBSS and incubate for 30 minutes at 37°C in the dark.
-
Wash the cells twice with HBSS to remove excess probe.
-
-
ROS Measurement:
-
Add HBSS containing various concentrations of dihydroergocryptine and incubate for 1 hour.
-
Add the ROS-inducing agent (e.g., 100 µM glutamate).
-
Immediately measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.
-
Monitor the fluorescence over time to determine the rate of ROS production.
-
Calculate the percentage of ROS reduction in the presence of dihydroergocryptine compared to the control.
-
Signaling Pathway Visualizations
The following diagrams, generated using the DOT language, illustrate the key signaling pathways involved in the neuroprotective actions of ergoloid mesylates components.
Caption: Dopamine D2 Receptor Signaling Pathway for Neuroprotection.
Caption: Serotonin 5-HT2A Receptor Signaling Pathway for Neuroprotection.
Caption: Experimental Workflow for Glutamate-Induced Excitotoxicity Assay.
Conclusion
The individual components of ergoloid mesylates—dihydroergocristine, dihydroergocornine, and dihydroergocryptine—possess a rich and complex pharmacology that contributes to their neuroprotective potential. Their ability to modulate key neurotransmitter systems, combat oxidative stress, and interfere with pathological processes such as amyloid-β production highlights their promise as multi-target agents for the treatment of neurodegenerative diseases. This technical guide provides a foundational resource for researchers and drug development professionals, summarizing the current state of knowledge and providing detailed experimental frameworks to facilitate further investigation into the therapeutic applications of these fascinating compounds. Further research is warranted to elucidate the precise quantitative contributions of each component to the overall neuroprotective effect and to explore their potential in clinical settings.
References
- 1. benchchem.com [benchchem.com]
- 2. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dopamine D2 receptor-mediated neuroprotection in a G2019S Lrrk2 genetic model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Protection by dihydroergocryptine of glutamate-induced neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 5-HT2A serotonin receptor agonist DOI alleviates cytotoxicity in neuroblastoma cells: role of the ERK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Culture of Rat Cerebellar Granule Neurons and Application to Identify Neuroprotective Agents | Springer Nature Experiments [experiments.springernature.com]
- 9. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. The FDA-approved natural product dihydroergocristine reduces the production of the Alzheimer's disease amyloid-β peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Neuroprotective effects of alpha-dihydroergocryptine against damages in the substantia nigra caused by severe treatment with 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mitochondrial Control of Acute Glutamate Excitotoxicity in Cultured Cerebellar Granule Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Chronic MPTP Administration Regimen in Monkeys: A Model of Dopaminergic and Non-dopaminergic Cell Loss in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. resources.rndsystems.com [resources.rndsystems.com]
- 17. innoprot.com [innoprot.com]
- 18. benchchem.com [benchchem.com]
- 19. Measurement of Reactive Oxygen and Nitrogen Species in Living Cells Using the Probe 2',7'-Dichlorodihydrofluorescein - PMC [pmc.ncbi.nlm.nih.gov]
- 20. 4.6. Measurement of Intracellular Free Radicals Level [bio-protocol.org]
- 21. jove.com [jove.com]
- 22. docs.aatbio.com [docs.aatbio.com]
Ergoloid Mesylates: An In-depth Technical Guide to their Interaction with Dopaminergic and Serotonergic Receptors
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ergoloid mesylates, a combination of the methanesulfonate (B1217627) salts of dihydroergocornine (B1204045), dihydroergocristine (B93913), and dihydroergocryptine (B134457), are semi-synthetic ergot alkaloids that exhibit a complex pharmacological profile.[1][2] This technical guide provides a comprehensive overview of the interaction of these compounds with dopaminergic and serotonergic receptor systems. It is designed to be a resource for researchers, scientists, and drug development professionals, offering a compilation of quantitative binding and functional data, detailed experimental methodologies, and visual representations of the underlying signaling pathways. The available data indicate that the components of ergoloid mesylates act as mixed agonists/antagonists at various dopamine (B1211576) and serotonin (B10506) receptor subtypes, contributing to their multifaceted mechanism of action.[1][3]
Introduction
Ergoloid mesylates, also known as co-dergocrine mesylate, have been investigated for their potential therapeutic effects in age-related cognitive decline and cerebrovascular insufficiency.[4] Their mechanism of action is not fully elucidated but is known to involve the modulation of central monoaminergic neurotransmitter systems.[5] The structural similarity of the ergoline (B1233604) skeleton to endogenous neurotransmitters like dopamine and serotonin allows the components of ergoloid mesylates to interact with a wide range of their receptors.[4] This guide focuses on summarizing the quantitative aspects of these interactions and providing the necessary technical details for their experimental investigation.
Quantitative Data on Receptor Interactions
The following tables summarize the available quantitative data for the binding affinities (Ki/Kd) and functional potencies (EC50/IC50) of the individual components of ergoloid mesylates at various dopamine and serotonin receptor subtypes. It is important to note that obtaining a complete and directly comparable dataset is challenging due to variations in experimental conditions across different studies.
Dopaminergic Receptor Interactions
The components of ergoloid mesylates display a range of affinities and functional activities at dopamine D1-like (D1, D5) and D2-like (D2, D3, D4) receptors.[3]
Table 1: Binding Affinities of Ergoloid Mesylate Components at Dopamine Receptors
| Compound | Receptor Subtype | Test System | Radioligand | Ki/Kd (nM) | Reference |
| Dihydroergocryptine | Dopamine (general) | Calf Caudate Membranes | [3H]Dihydroergocryptine | 0.55 (Kd) | [3][6] |
| Dihydroergocryptine | D1 | Human Striatum | - | 35.4 (Ki) | [7] |
| Dihydroergocryptine | D2 | - | [3H]Spiperone | Potent | [8] |
| Dihydroergocryptine | D3 | - | - | - | |
| Dihydroergocornine | D1 | Rat Striatum Homogenates | - | Similar EC50 to other components | [3] |
| Dihydroergocornine | D2 | Rat Striatal Slices | [3H]Choline | - | [3] |
| Dihydroergocristine | D1 | Rat Striatum Homogenates | - | Antagonist | [3] |
| Dihydroergocristine | D2 | Rat Striatal Slices | [3H]Choline | Antagonist | [3] |
Data for dihydroergocornine and dihydroergocristine are primarily qualitative or comparative in the available literature.
Table 2: Functional Potencies of Ergoloid Mesylate Components at Dopamine Receptors
| Compound | Receptor Subtype | Assay Type | Effect | EC50/IC50 (nM) | Efficacy | Reference |
| Dihydroergocryptine | D2 | - | Potent Agonist | - | - | [9] |
| Dihydroergocryptine | D1 | - | Partial Agonist | - | - | [9] |
| Dihydroergocornine | D1 | cAMP Formation | Agonist | Similar to other components | Varies | [3] |
| Dihydroergocornine | D2 | [3H]Choline Overflow | Inhibitor | ~50x lower than D1 EC50 | Varies | [3] |
| Dihydroergocristine | D1 | cAMP Formation | Antagonist | - | - | [3] |
| Dihydroergocristine | D2 | [3H]Choline Overflow | Antagonist | - | - | [3] |
| Dihydro-α-ergokryptine | D1 | cAMP Formation | Agonist | Similar to other components | Varies | [3] |
| Dihydro-β-ergokryptine | D1 | cAMP Formation | Agonist | Similar to other components | Varies | [3] |
Serotonergic Receptor Interactions
The interaction of ergoloid mesylates with serotonin (5-HT) receptors is complex, with activities reported at both 5-HT1 and 5-HT2 receptor families.
Table 3: Binding Affinities of Ergoloid Mesylate Components at Serotonin Receptors
| Compound | Receptor Subtype | Test System | Radioligand | Ki (nM) | Reference |
| Dihydroergocristine | 5-HT (general) | - | - | Non-competitive antagonist | [1] |
| Dihydroergocryptine | 5-HT1 | Rat Cerebral Cortex | [3H]5-HT | More selective than for 5-HT2 | [10] |
| Dihydroergocryptine | 5-HT2 | Rat Cerebral Cortex | [3H]Mianserin | Less selective than for 5-HT1 | [10] |
Table 4: Functional Potencies of Ergoloid Mesylate Components at Serotonin Receptors
| Compound | Receptor Subtype | Assay Type | Effect | EC50/IC50 (nM) | Efficacy | Reference |
| Dihydroergocristine | 5-HT (general) | - | Non-competitive antagonist | - | - | [1] |
Quantitative functional data for dihydroergocornine and dihydroergocryptine at specific serotonin receptor subtypes are limited in the available literature.
Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize the interaction of ergoloid mesylates with dopaminergic and serotonergic receptors.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki or Kd) of a compound for a specific receptor.
-
Objective: To quantify the affinity of ergoloid mesylate components for dopamine and serotonin receptor subtypes.
-
Materials:
-
Cell membranes expressing the receptor of interest (e.g., from transfected cell lines or specific brain regions).
-
Radioligand specific for the receptor subtype (e.g., [3H]Spiperone for D2 receptors, [3H]5-HT for 5-HT1 receptors).
-
Unlabeled competing ligand (the ergoloid mesylate component being tested).
-
Assay buffer (e.g., Tris-HCl buffer with appropriate ions).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Incubate a fixed concentration of the radioligand with the cell membranes in the presence of varying concentrations of the unlabeled competing ligand.
-
Allow the binding to reach equilibrium.
-
Separate the bound from unbound radioligand by rapid filtration through glass fiber filters.
-
Wash the filters to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
The concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.
-
cAMP Functional Assay
This assay measures the ability of a compound to stimulate (agonist) or inhibit (antagonist) the production of cyclic AMP (cAMP), a second messenger, through G-protein coupled receptors.
-
Objective: To determine the functional activity (agonist or antagonist) and potency (EC50 or IC50) of ergoloid mesylate components at D1-like (Gs-coupled) and D2-like/5-HT1 (Gi-coupled) receptors.
-
Materials:
-
Whole cells expressing the receptor of interest.
-
Test compound (ergoloid mesylate component).
-
Forskolin (B1673556) (an adenylyl cyclase activator, used for Gi-coupled receptor assays).
-
cAMP detection kit (e.g., ELISA, HTRF, or AlphaScreen-based).
-
-
Procedure (for Gi-coupled receptors):
-
Pre-treat cells with the test compound at various concentrations.
-
Stimulate the cells with forskolin to induce cAMP production.
-
Lyse the cells to release intracellular cAMP.
-
Quantify the amount of cAMP using a suitable detection method.
-
Agonists will inhibit the forskolin-induced cAMP production, while antagonists will block the effect of a known agonist.
-
Dose-response curves are generated to determine EC50 or IC50 values.
-
GTPγS Binding Assay
This functional assay measures the activation of G-proteins, an early event in GPCR signaling.
-
Objective: To assess the ability of ergoloid mesylate components to activate G-proteins coupled to dopamine and serotonin receptors.
-
Materials:
-
Cell membranes expressing the receptor of interest.
-
Test compound (ergoloid mesylate component).
-
[35S]GTPγS (a non-hydrolyzable GTP analog).
-
GDP.
-
Assay buffer.
-
Glass fiber filters or scintillation proximity assay (SPA) beads.
-
Scintillation counter.
-
-
Procedure:
-
Incubate cell membranes with the test compound and GDP.
-
Add [35S]GTPγS to initiate the binding reaction.
-
Agonist binding to the receptor promotes the exchange of GDP for [35S]GTPγS on the Gα subunit.
-
Separate bound from unbound [35S]GTPγS by filtration or using SPA technology.
-
Quantify the amount of bound [35S]GTPγS by scintillation counting.
-
Dose-response curves are generated to determine the EC50 and maximal efficacy (Emax) of the compound.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize the key signaling pathways and a typical experimental workflow.
Conclusion
The components of ergoloid mesylates demonstrate a complex pattern of interaction with dopaminergic and serotonergic receptors, acting as partial agonists or antagonists depending on the receptor subtype and the specific compound. Dihydroergocryptine appears to be a potent D2 agonist with partial D1 agonist activity, while dihydroergocristine exhibits antagonist properties at both D1 and D2 receptors.[3][9] Their interactions with the serotonergic system are less quantitatively defined in the public domain but suggest a preference of some components for the 5-HT1 receptor family.[10] This multifaceted receptor pharmacology likely underlies the diverse physiological effects of ergoloid mesylates. Further research with comprehensive binding and functional studies across a wider range of receptor subtypes is warranted to fully elucidate the molecular mechanisms of these compounds and to guide the development of more selective therapeutic agents.
References
- 1. Co-dergocrine mesylate. A review of its pharmacodynamic and pharmacokinetic properties and therapeutic use in age-related cognitive decline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New detection of brain dopamine receptors with (3H)dihydroergocryptine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New detection of brain dopamine receptors with (3H)dihydroergocryptine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Functional characterization of 5-HT1A and 5-HT1B serotonin receptor signaling through G-protein-activated inwardly rectifying K+ channels in a fluorescence-based membrane potential assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of prolonged co-dergocrine mesylate (Hydergine) treatment on local cerebral glucose uptake in aged Fischer 344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of co-dergocrine mesylate (Hydergine) in multi-infarct dementia as evaluated by positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Functional crosstalk and heteromerization of serotonin 5-HT2A and dopamine D2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dihydroergocriptine in Parkinson's disease: clinical efficacy and comparison with other dopamine agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dopamine receptors | G protein-coupled receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
The Pharmacodynamics of Dihydroergocristine on Cerebral Blood Flow: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydroergocristine (B93913), a semi-synthetic ergot alkaloid, has been a subject of interest in neuropharmacology for its potential effects on cerebrovascular function and cognitive enhancement. This technical guide provides an in-depth exploration of the pharmacodynamics of dihydroergocristine, with a specific focus on its impact on cerebral blood flow. The following sections detail its complex mechanism of action, summarize available quantitative data, outline relevant experimental protocols, and visualize the intricate signaling pathways involved.
Mechanism of Action
Dihydroergocristine exerts its effects on cerebral blood flow through a multifaceted mechanism of action, primarily by interacting with several neurotransmitter receptor systems in the brain.[1][2][3] It displays a complex pharmacological profile, acting as a partial agonist or antagonist at dopaminergic, serotonergic, and adrenergic receptors.[1][2][3] This interaction with multiple receptor types allows for a nuanced modulation of vascular tone and neuronal activity, ultimately influencing cerebral hemodynamics.
The vasoregulatory effects of dihydroergocristine are considered a key contributor to its impact on cerebral blood flow.[2] It is believed to improve cerebral circulation, which is particularly beneficial in conditions characterized by reduced blood flow to the brain.[1] Furthermore, dihydroergocristine has been reported to possess neuroprotective properties, potentially by improving brain metabolism and protecting against ischemic damage.[4][5]
Quantitative Data on Cerebral Blood Flow
The available quantitative data on the effects of dihydroergocristine on cerebral blood flow are limited and often derived from studies using co-dergocrine mesylate, a combination of dihydrogenated ergot alkaloids that includes dihydroergocristine. One comparative study in patients with vascular dementia provides some insight into the potential effects.
| Treatment Group | Duration | Mean Change in Regional Cerebral Blood Flow (rCBF) | Change in rCBF in Hypoemic Regions |
| Co-dergocrine mesylate (2 mg, 3x/day) | 8 weeks | +0.4% | +10.8% |
| Pentoxifylline (400 mg, 3x/day) | 8 weeks | +16.4% | +40.0% |
| Control (untreated) | 8 weeks | -2.4% | +0.4% |
Data from a comparative study in patients with vascular dementia. It is important to note that co-dergocrine mesylate is a combination drug, and the specific contribution of dihydroergocristine to these results is not isolated.
Experimental Protocols
The investigation of dihydroergocristine's effects on cerebral blood flow utilizes various experimental methodologies in both animal models and human subjects. These protocols are designed to measure changes in cerebral hemodynamics and metabolism.
Animal Models
1. Isolated Perfused Rat Brain Model for Ischemia Studies
-
Objective: To assess the direct effects of dihydroergocristine on brain energy metabolism and its potential neuroprotective role during and after an ischemic event.
-
Methodology:
-
The brain of a rat is surgically isolated and perfused with an artificial medium.
-
Dihydroergocristine (e.g., 5 µmol/L) is added to the perfusion medium.
-
Ischemia is induced for a defined period, followed by a reperfusion phase.
-
Brain tissue samples are collected to measure levels of high-energy phosphates (ATP, creatine (B1669601) phosphate) and metabolites (glucose, lactate) to assess the energy state of the brain.[4]
-
2. Pithed Rat Model for Cardiovascular Studies
-
Objective: To investigate the effects of dihydroergocristine on peripheral α-adrenoceptors and blood pressure.
-
Methodology:
-
Rats are pithed to eliminate central nervous system influences on the cardiovascular system.
-
Dihydroergocristine is administered, and changes in blood pressure are recorded.
-
The pressor response to dihydroergocristine is challenged with specific α-adrenoceptor antagonists (e.g., yohimbine (B192690) for α2, prazosin (B1663645) for α1) to determine the receptor subtype mediating the vasoconstriction.[1]
-
The effects on heart rate and responses to sympathetic nerve stimulation are also evaluated.
-
Human Studies
1. Transcranial Doppler (TCD) Sonography
-
Objective: To non-invasively measure blood flow velocity in the major cerebral arteries.
-
Methodology:
-
A low-frequency (≤ 2 MHz) ultrasound transducer is placed on the scalp over specific "acoustic windows" (e.g., transtemporal, transorbital, suboccipital) to insonate the basal cerebral arteries.[6]
-
Blood flow velocity parameters, including peak systolic velocity (PSV), end-diastolic velocity (EDV), mean flow velocity (MFV), and pulsatility index (PI), are recorded before and after administration of dihydroergocristine.[7]
-
Changes in these parameters provide an indirect measure of alterations in cerebral blood flow and vascular resistance.
-
2. Single-Photon Emission Computed Tomography (SPECT)
-
Objective: To measure regional cerebral blood flow (rCBF).
-
Methodology:
-
A radiotracer, such as technetium-99m hexamethylpropylene amine oxime (99mTc-HMPAO), is administered intravenously.[8][9]
-
The tracer distributes in the brain in proportion to blood flow.
-
A SPECT scanner detects the gamma rays emitted by the tracer to create a three-dimensional map of rCBF.
-
Scans are performed before and after dihydroergocristine administration to quantify changes in blood flow in different brain regions.
-
Signaling Pathways
The effects of dihydroergocristine on cerebral blood flow are mediated by its interaction with α-adrenergic, dopamine (B1211576) D2, and serotonin (B10506) 5-HT2A receptors, each coupled to distinct intracellular signaling pathways.
α-Adrenergic Receptor Signaling
Dihydroergocristine exhibits a dual action on α-adrenergic receptors, acting as a competitive antagonist at α1-adrenoceptors and an agonist at α2-adrenoceptors.[1] The agonistic activity at α2-adrenoceptors is thought to contribute to its vasoconstrictive effects in certain vascular beds. These receptors are coupled to inhibitory G-proteins (Gαi/o).
Dopamine D2 Receptor Signaling
As a dopamine D2 receptor agonist, dihydroergocristine can influence neuronal activity and vascular tone. D2 receptors are also coupled to inhibitory G-proteins (Gαi/o), leading to a decrease in cyclic AMP (cAMP) levels.
Serotonin 5-HT2A Receptor Signaling
Dihydroergocristine acts as an antagonist at serotonin 5-HT2A receptors. These receptors are coupled to Gq-proteins (Gαq), which activate phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). By blocking this pathway, dihydroergocristine can prevent serotonin-induced vasoconstriction.
Experimental Workflow for a Transcranial Doppler Study
The following diagram illustrates a typical workflow for a clinical study investigating the effects of dihydroergocristine on cerebral blood flow using Transcranial Doppler.
Conclusion
Dihydroergocristine presents a complex pharmacodynamic profile with the potential to modulate cerebral blood flow through its interactions with multiple neurotransmitter systems. While the qualitative effects are increasingly understood, a clear need exists for more robust quantitative data from well-controlled clinical and preclinical studies to fully elucidate its therapeutic potential in cerebrovascular disorders. The experimental protocols and signaling pathway information provided in this guide offer a framework for future research in this promising area of neuropharmacology.
References
- 1. Effect of dihydroergocristine on blood pressure and activity at peripheral alpha-adrenoceptors in pithed rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differences in agonist-independent activity of 5-Ht2A and 5-HT2c receptors revealed by heterologous expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Transcranial Doppler ultrasonography: From methodology to major clinical applications. | Semantic Scholar [semanticscholar.org]
- 4. Transcranial Doppler-Based Surrogates for Cerebral Blood Flow: A Statistical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The effects of dihydroergocryptine on the neurological and enzyme disorders induced by cerebral ischaemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Transcranial Doppler ultrasonography: From methodology to major clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Transcranial doppler: Technique and common findings (Part 1) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regional cerebral blood flow-SPECT in chronic alcoholism: relation to neuropsychological testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The measurement of regional cerebral blood flow during the complex cognitive task of meditation: a preliminary SPECT study - PubMed [pubmed.ncbi.nlm.nih.gov]
The Cellular Metabolic Effects of Dihydroergocornine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Dihydroergocornine (B1204045), a dihydrogenated ergot alkaloid and a key component of the nootropic agent co-dergocrine (dihydroergotoxine), exerts a complex and multifaceted influence on cellular metabolism. Primarily recognized for its interactions with adrenergic, dopaminergic, and serotonergic receptors, its metabolic effects are intrinsically linked to its modulation of key signaling pathways. This technical guide provides a comprehensive overview of the known cellular metabolic effects of dihydroergocornine and its related compounds, presenting quantitative data, detailed experimental methodologies, and visual representations of the implicated signaling cascades. The information herein is intended to support further research and drug development efforts targeting cellular metabolism.
Introduction
Dihydroergocornine is a semi-synthetic derivative of the naturally occurring ergot alkaloids produced by the fungus Claviceps purpurea. Its dihydrogenation at the 9,10 position of the ergoline (B1233604) ring system reduces some of the vasoconstrictive effects associated with its parent compounds while retaining significant neuroactive properties. The primary mechanism of action of dihydroergocornine involves its activity as a partial agonist and antagonist at various G protein-coupled receptors (GPCRs), including α-adrenergic, dopaminergic, and serotonergic receptors. These interactions initiate intracellular signaling cascades that have significant downstream effects on cellular energy metabolism, particularly within the central nervous system.
Core Mechanisms of Metabolic Regulation
The metabolic influence of dihydroergocornine is not direct but rather a consequence of its modulation of intracellular signaling pathways that govern metabolic processes. The key mechanisms identified in the literature, primarily from studies on the composite drug dihydroergotoxine (B79615), include:
-
Modulation of Cyclic Adenosine Monophosphate (cAMP) Signaling: Dihydroergocornine has been shown to inhibit phosphodiesterase (PDE) activity.[1] PDEs are enzymes responsible for the degradation of cAMP. By inhibiting PDE, dihydroergocornine can lead to an increase in intracellular cAMP levels. cAMP is a critical second messenger that regulates a vast array of metabolic processes, including glycolysis, gluconeogenesis, and lipid metabolism, primarily through the activation of Protein Kinase A (PKA).
-
Interaction with Adenylyl Cyclase: Some ergot alkaloids have been shown to influence the activity of adenylyl cyclase, the enzyme that synthesizes cAMP from ATP.[2] Depending on the receptor subtype and cellular context, this interaction can either stimulate or inhibit cAMP production, adding another layer of complexity to its metabolic effects.
-
Influence on Cerebral Blood Flow and Oxygen Consumption: Dihydroergocornine and related compounds have been observed to increase cerebral blood flow and oxygen consumption. This suggests a potential to enhance overall metabolic activity in the brain, although the precise cellular mechanisms driving this effect are not fully elucidated.
Quantitative Data on Metabolic Effects
Direct quantitative data on the metabolic effects of dihydroergocornine alone are limited in the scientific literature. The majority of available data comes from studies on co-dergocrine (dihydroergotoxine), a mixture containing dihydroergocornine, dihydroergocristine, and dihydroergocryptine. The following tables summarize key findings from these studies, which provide valuable insights into the potential effects of dihydroergocornine.
Table 1: Effect of Dihydroergotoxine on Glycolytic Enzyme Activity in Rat Brain [3]
| Enzyme | Age of Rats | Treatment | Activity (nmol/min/mg protein) | Percent Change from Control |
| Hexokinase | 75 days | Control | 25.0 ± 2.5 | - |
| 75 days | Dihydroergotoxine (1 mg/kg/day for 25 days) | 30.0 ± 3.0 | +20% | |
| 12 months | Control | 5.0 ± 0.6 | - | |
| 12 months | Dihydroergotoxine (1 mg/kg/day for 25 days) | 8.0 ± 0.9 | +60% | |
| Phosphofructokinase | 75 days | Control | 15.0 ± 1.2 | - |
| 75 days | Dihydroergotoxine (1 mg/kg/day for 25 days) | 15.5 ± 1.4 | +3.3% | |
| 12 months | Control | 14.8 ± 1.5 | - | |
| 12 months | Dihydroergotoxine (1 mg/kg/day for 25 days) | 16.0 ± 1.6 | +8.1% | |
| Lactate Dehydrogenase | 75 days | Control | 100 ± 10 | - |
| 75 days | Dihydroergotoxine (1 mg/kg/day for 25 days) | 90 ± 9 | -10% | |
| 12 months | Control | 200 ± 22 | - | |
| 12 months | Dihydroergotoxine (1 mg/kg/day for 25 days) | 160 ± 18 | -20% |
Data are presented as mean ± SEM. The study concluded that repeated treatment with dihydroergotoxine increases the capacity of the glycolytic pathway while decreasing the conversion of pyruvate (B1213749) to lactate.[3]
Table 2: Pharmacokinetic Parameters of Dihydroergocornine and its Hydroxy-Metabolite in Human Plasma after Oral Dosing of Dihydroergotoxine Mesylate (27 mg) [4]
| Compound | Cmax (µg/L) |
| Dihydroergocornine | ~0.04 |
| hydroxy-dihydroergocornine | 0.98 |
This data indicates that dihydroergocornine is extensively metabolized in the liver to its hydroxylated form, which is found at a much higher concentration in plasma.[4]
Signaling Pathways
The metabolic effects of dihydroergocornine are mediated through its interaction with GPCRs, leading to the modulation of intracellular signaling cascades. The following diagrams illustrate the key pathways involved.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the study of dihydroergocornine's effects on cellular metabolism.
Measurement of Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR)
This protocol is adapted from established methods using extracellular flux analyzers.
-
Objective: To measure mitochondrial respiration and glycolysis in real-time in response to dihydroergocornine treatment.
-
Materials:
-
Cell line of interest (e.g., SH-SY5Y neuroblastoma cells)
-
Cell culture medium and supplements
-
Extracellular flux analyzer (e.g., Seahorse XF Analyzer)
-
XF cell culture microplates
-
Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)
-
Dihydroergocornine stock solution
-
Mitochondrial stress test kit (Oligomycin, FCCP, Rotenone/Antimycin A)
-
-
Procedure:
-
Cell Seeding: Seed cells into an XF cell culture microplate at a pre-determined optimal density and allow them to adhere overnight.
-
Hydration of Sensor Cartridge: Hydrate the sensor cartridge with XF Calibrant overnight at 37°C in a non-CO2 incubator.
-
Preparation of Assay Medium: Warm the assay medium to 37°C and adjust the pH to 7.4.
-
Cell Washing and Medium Exchange: Gently wash the cells with the assay medium and replace the culture medium with the final volume of assay medium.
-
Equilibration: Place the cell plate in a non-CO2 incubator at 37°C for 1 hour to allow temperature and pH to equilibrate.
-
Preparation of Compound Plate: Prepare a utility plate containing dihydroergocornine at various concentrations, as well as the mitochondrial stress test compounds.
-
Assay Execution: Load the sensor cartridge with the compound plate into the extracellular flux analyzer. Follow the instrument's prompts to calibrate and run the assay.
-
Data Analysis: The instrument software will calculate OCR and ECAR values. Analyze the data to determine the effect of dihydroergocornine on basal respiration, glycolysis, ATP production, and other metabolic parameters.
-
Phosphodiesterase (PDE) Activity Assay
This protocol is a generalized method for measuring PDE activity.
-
Objective: To determine the inhibitory effect of dihydroergocornine on PDE activity.
-
Materials:
-
Purified PDE enzyme or cell lysate containing PDE
-
Assay buffer (e.g., Tris-HCl buffer with MgCl2)
-
cAMP or cGMP substrate
-
5'-Nucleotidase
-
Phosphate (B84403) detection reagent (e.g., Malachite Green-based reagent)
-
Dihydroergocornine stock solution
-
Known PDE inhibitor (e.g., IBMX) as a positive control
-
Microplate reader
-
-
Procedure:
-
Reagent Preparation: Prepare assay buffer, substrate solution, and 5'-nucleotidase solution.
-
Assay Setup: In a microplate, add the assay buffer, PDE enzyme/lysate, and dihydroergocornine at various concentrations. Include wells for a no-enzyme control, a no-inhibitor control, and a positive control with the known PDE inhibitor.
-
Initiate Reaction: Add the cAMP or cGMP substrate to all wells to start the reaction.
-
Incubation: Incubate the plate at 37°C for a predetermined time.
-
Stop Reaction and Develop Signal: Add the 5'-nucleotidase to convert the AMP/GMP product to adenosine/guanosine and inorganic phosphate. Then, add the phosphate detection reagent.
-
Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of PDE inhibition for each concentration of dihydroergocornine and determine the IC50 value.
-
Measurement of Intracellular cAMP Levels
This protocol describes a common method for quantifying intracellular cAMP.
-
Objective: To measure the effect of dihydroergocornine on intracellular cAMP concentrations.
-
Materials:
-
Cell line of interest
-
Cell culture medium and supplements
-
Dihydroergocornine stock solution
-
Forskolin (an adenylyl cyclase activator, as a positive control)
-
Cell lysis buffer
-
cAMP immunoassay kit (e.g., ELISA or TR-FRET based)
-
Microplate reader compatible with the chosen assay format
-
-
Procedure:
-
Cell Seeding and Treatment: Seed cells in a multi-well plate and grow to confluency. Treat the cells with dihydroergocornine at various concentrations for a specific time. Include vehicle control and positive control (forskolin) wells.
-
Cell Lysis: Aspirate the medium and lyse the cells using the lysis buffer provided in the cAMP assay kit.
-
Assay Execution: Perform the cAMP assay according to the manufacturer's instructions. This typically involves a competitive binding reaction between the cAMP in the sample and a labeled cAMP conjugate for a limited number of antibody binding sites.
-
Measurement: Read the signal (e.g., absorbance, fluorescence, or luminescence) using a microplate reader.
-
Data Analysis: Generate a standard curve using the provided cAMP standards. Use the standard curve to calculate the cAMP concentration in each sample.
-
Conclusion and Future Directions
Dihydroergocornine's effects on cellular metabolism are complex and primarily mediated through its interaction with key neurotransmitter receptor systems and subsequent modulation of intracellular signaling pathways, particularly the cAMP cascade. While direct quantitative data for dihydroergocornine are sparse, studies on the closely related compound mixture, dihydroergotoxine, suggest a significant impact on cerebral glucose metabolism and enzyme activity.
Future research should focus on elucidating the specific metabolic effects of dihydroergocornine in isolation. High-throughput metabolic profiling, including Seahorse analysis and metabolomics, on various cell types, particularly primary neurons and astrocytes, will be crucial. Furthermore, investigating the downstream targets of the cAMP/PKA pathway that are specifically affected by dihydroergocornine will provide a more detailed understanding of its mechanism of action. A deeper comprehension of these metabolic effects will be invaluable for the development of novel therapeutic strategies targeting age-related cognitive decline and other neurological disorders.
References
- 1. Ergot alkaloids and phosphodiesterase; 'in vitro' activities in several rat brain areas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of several ergosines on adenylate cyclase activity in synaptosomal membranes of the bovine caudate nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Key enzymes of glycolysis in rat brain: effects of single and repetitive treatment with dihydroergotoxine (Redergin) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification and human pharmacokinetics of dihydroergotoxine metabolites in man: preliminary results - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Alpha-Adrenergic Blocking Activity of Ergoloid Mesylates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ergoloid mesylates, also known as co-dergocrine mesilate and formerly marketed as Hydergine, is a combination of the methanesulfonate (B1217627) salts of three dihydrogenated ergot alkaloids: dihydroergocornine, dihydroergocristine (B93913), and a 2:1 ratio of dihydro-alpha-ergocryptine and dihydro-beta-ergocryptine.[1] Developed by Albert Hofmann at Sandoz, it was historically used for treating dementia and age-related cognitive impairment, with the initial hypothesis centered on its vasodilatory effects improving cerebral blood flow.[1][2][3] However, contemporary research indicates a more complex mechanism of action, primarily involving the modulation of central neurotransmitter systems.[1][4] A key aspect of its pharmacological profile is its interaction with adrenergic receptors, where it exhibits significant alpha-adrenergic blocking activity.[4][5][6]
This technical guide provides a detailed examination of the alpha-adrenergic blocking properties of ergoloid mesylates, presenting quantitative data, experimental methodologies, and visualizations of the underlying molecular and experimental frameworks.
Core Mechanism: Dual and Complex Alpha-Adrenoceptor Interaction
Ergoloid mesylates and its constituent components demonstrate a complex and multifaceted interaction with the adrenergic system, functioning as antagonists and partial agonists at alpha-adrenoceptors.[5] The overall effect is a combination of the individual actions of its components.[7] The primary alpha-adrenergic activities can be summarized as:
-
Alpha-1 Adrenoceptor Antagonism: The ergoloid alkaloids act as blockers at post-junctional alpha-1 adrenoceptors.[8][9] This antagonism is often non-competitive in nature.[7] By blocking these receptors, which are primarily coupled to Gq-proteins and mediate vasoconstriction via the phospholipase C pathway, ergoloid mesylates can lead to smooth muscle relaxation and vasodilation.[10][11]
-
Alpha-2 Adrenoceptor Interaction: The interaction at alpha-2 adrenoceptors is more complex. Functional tests suggest that the ergot components have a slightly higher affinity for alpha-2 adrenoceptors, where they act as competitive antagonists.[7] However, other studies in pithed rats indicate that dihydroergotoxine (B79615) and its components can also act as partial agonists at alpha-2 adrenoceptors, mediating vasoconstriction and inhibiting tachycardia through presynaptic autoreceptors.[8][9][12] These presynaptic alpha-2 autoreceptors are coupled to Gi-proteins and their activation provides negative feedback, inhibiting further norepinephrine (B1679862) release from the nerve terminal.[13][14]
This dual activity—blocking alpha-1 receptors while variably antagonizing or stimulating alpha-2 receptors—underpins its complex hemodynamic effects and its modulatory role in the central nervous system.
Quantitative Data: Receptor Binding and Functional Antagonism
The affinity of ergoloid mesylates and their components for alpha-adrenoceptors has been quantified through various in vitro and in vivo studies. The data highlights a general preference for alpha-2 over alpha-1 receptors.
Table 1: Alpha-Adrenoceptor Binding Affinities
| Compound/Radioligand | Receptor Type | Preparation | Affinity Constant (Kd / Ki) | Reference |
| [3H]Dihydroergocryptine | α-adrenergic | Steer Stalk Median Eminence | Kd = 1.78 ± 0.22 nM | [15] |
| [3H]Dihydroergocryptine | α-adrenergic | Rat Myocardium Membranes | Kd = 2.9 nM | [16] |
| [3H]Dihydroergocryptine | α-adrenergic | Rat Liver Membranes | Kd = 1.8 nM | [17][18] |
| Ergoloid Components | α1 & α2 | Rat & Bovine Brain Membranes | Displaced radioligands at nanomolar concentrations | [7] |
| Lisuride | α2 ([3H]rauwolscine) | Rat Cerebral Cortex | Ki = 0.54 nM | [19] |
| Bromocriptine | α1 ([3H]prazosin) | Rat Cerebral Cortex | Ki = 18 nM | [19] |
| Bromocriptine | α2 ([3H]rauwolscine) | Rat Cerebral Cortex | Ki = 120 nM | [19] |
Note: Specific Ki values for individual ergoloid mesylate components are not consistently reported across the literature, but their potency is often described in relative terms.
Table 2: Relative Potency and Functional Activity
| Compound | Receptor Activity | Observation | Experimental Model | Reference |
| Dihydroergocornine, Dihydro-α-ergokryptine, Dihydro-β-ergokryptine | α1 & α2 Antagonism | Equipotent | Rat Cerebral Cortex Slices | [7] |
| Dihydroergocristine | α1 & α2 Antagonism | Less potent than other components | Rat Cerebral Cortex Slices | [7] |
| Dihydroergocristine | α1 Antagonism | Competitive blocker | Pithed Rats | [9] |
| Dihydroergocristine | α2 Agonism | Mediates vasoconstriction | Pithed Rats | [9] |
| Dihydroergotoxine | α1 Antagonism | Reduces pressor response to phenylephrine (B352888) | Pithed Rats | [8] |
| Dihydroergotoxine | α2 Agonism | Vasopressor response reduced by yohimbine | Pithed Rats | [8] |
Signaling Pathways and Mechanism of Blockade
The alpha-adrenergic blocking activity of ergoloid mesylates can be understood by examining the canonical signaling pathways of the alpha-1 and alpha-2 adrenoceptors.
Experimental Protocols
The characterization of the alpha-adrenergic activity of ergoloid mesylates relies on established pharmacological assays.
Radioligand Binding Assay
Radioligand binding assays are fundamental for determining the affinity (Kd, Ki) and density (Bmax) of receptors.[20] Dihydroergocryptine itself has been used as a radioligand to characterize alpha-adrenergic receptors.[15][16]
Objective: To quantify the affinity of ergoloid mesylates or its components for alpha-1 and alpha-2 adrenoceptors.
General Methodology:
-
Membrane Preparation:
-
Homogenize tissue rich in the target receptor (e.g., rat cerebral cortex, myocardium) in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2).[21]
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash and resuspend the membrane pellet in an appropriate assay buffer.
-
Determine the protein concentration of the membrane preparation (e.g., BCA assay).[21]
-
-
Binding Reaction:
-
In a multi-well plate, incubate a fixed amount of membrane protein with:
-
For Saturation Assays: Increasing concentrations of a specific radioligand (e.g., [3H]prazosin for α1, [3H]rauwolscine for α2) to determine Kd and Bmax.[19][22]
-
For Competition Assays: A fixed concentration of radioligand along with increasing concentrations of the unlabeled competing drug (e.g., dihydroergocristine) to determine the IC50, from which the Ki is calculated.[21]
-
-
Incubate at a controlled temperature (e.g., 30-37°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[21]
-
Non-specific binding is determined in parallel incubations containing a high concentration of an unlabeled antagonist to saturate all specific binding sites.[22]
-
-
Separation and Counting:
-
Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., GF/C), which traps the membrane-bound radioligand.[21]
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.[21]
-
-
Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
Saturation data is analyzed using Scatchard plots or non-linear regression to yield Kd and Bmax.
-
Competition data is analyzed using non-linear regression to determine the IC50, which is then converted to a Ki value using the Cheng-Prusoff equation.
-
Functional Assay: Pithed Rat Model
This in vivo model is used to study the effects of drugs on peripheral adrenoceptors without interference from the central nervous system.[8]
Objective: To assess the functional alpha-1 antagonist and alpha-2 agonist/antagonist activity of ergoloid mesylates.
General Methodology:
-
Animal Preparation:
-
Anesthetize a rat (e.g., with urethane (B1682113) or pentobarbitone).[8]
-
Destroy the brain and spinal cord with a pithing rod, eliminating central autonomic reflexes.
-
Artificially ventilate the animal and cannulate an artery (e.g., carotid) to measure blood pressure and a vein for drug administration.
-
-
Experimental Protocol:
-
To test α1 antagonism: Administer a selective alpha-1 agonist like phenylephrine to elicit a pressor (blood pressure raising) response. Then, administer the test compound (e.g., dihydroergotoxine) and repeat the phenylephrine challenge. A reduction in the pressor response indicates alpha-1 blockade.[8][12]
-
To test α2 agonism: Administer the test compound directly and observe for a pressor response. This response can be confirmed as alpha-2 mediated if it is competitively blocked by an alpha-2 antagonist like yohimbine, but not by an alpha-1 antagonist like prazosin.[8][9]
-
To test presynaptic α2 effects: Electrically stimulate the cardioaccelerator sympathetic nerves to induce tachycardia. An alpha-2 agonist will decrease this response by inhibiting norepinephrine release. This effect should be reversible by an alpha-2 antagonist.[8]
-
-
Data Analysis:
-
Analyze dose-response curves for agonists in the presence and absence of the antagonist to determine the nature of the antagonism (competitive vs. non-competitive) and to calculate potency values like the pA2.
-
Conclusion
The alpha-adrenergic blocking activity of ergoloid mesylates is a cornerstone of its pharmacological profile. It acts as a non-competitive antagonist at alpha-1 adrenoceptors and exhibits a more complex, context-dependent antagonistic or partial agonistic activity at alpha-2 adrenoceptors, with a generally higher affinity for the latter. This intricate mechanism, elucidated through radioligand binding and functional assays, contributes to its modulatory effects on vascular tone and central neurotransmission. For drug development professionals, understanding this dual and complex interaction is critical for evaluating the therapeutic potential and side-effect profile of ergot-derived compounds and other molecules targeting the adrenergic system.
References
- 1. Ergoloid - Wikipedia [en.wikipedia.org]
- 2. Articles [globalrx.com]
- 3. Ergoloid Mesylates | Active Pharmaceutical Ingredients | Bayview Pharmacy [bayviewrx.com]
- 4. What is the mechanism of Ergoloid Mesylates? [synapse.patsnap.com]
- 5. Dihydroergotoxine Mesylate | C33H45N5O5 | CID 592735 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. brainkart.com [brainkart.com]
- 7. Interaction of ergot alkaloids and their combination (co-dergocrine) with alpha-adrenoceptors in the CNS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Alpha-adrenergic agonist and antagonist activity of dihydroergotoxine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of dihydroergocristine on blood pressure and activity at peripheral alpha-adrenoceptors in pithed rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 20. Actions of the Autonomic Nervous System: Adrenergic Pharmacology – Principles of Pharmacology – Study Guide [open.lib.umn.edu]
- 11. CV Pharmacology | Alpha-Adrenoceptor Antagonists (Alpha-Blockers) [cvpharmacology.com]
- 12. Alpha 2-adrenergic agonist and alpha 1-adrenergic antagonist activity of ergotamine and dihydroergotamine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 14. Are the pharmacology and physiology of α2adrenoceptors determined by α2-heteroreceptors and autoreceptors respectively? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Binding of [3H]dihydroergocryptine to an alpha-adrenergic site in the stalk median eminence of the steer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ahajournals.org [ahajournals.org]
- 17. Scholars@Duke publication: Hepatic alpha-adrenergic receptors. Identification and subcellular localization using [3H]dihydroergocryptine. [scholars.duke.edu]
- 18. researchgate.net [researchgate.net]
- 19. The selectivity of some ergot derivatives for alpha 1 and alpha 2-adrenoceptors of rat cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Radioligand binding methods for membrane preparations and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. giffordbioscience.com [giffordbioscience.com]
- 22. brieflands.com [brieflands.com]
The Rise and Fall of a Nootropic Hope: A Technical History of Hydergine for Cognitive Research
An In-depth Guide for Researchers and Drug Development Professionals
Executive Summary
Hydergine (ergoloid mesylates), a combination of three dihydrogenated ergot alkaloids, was once a prominent therapeutic agent in the field of cognitive enhancement and dementia treatment. Developed in the 1940s by Albert Hofmann at Sandoz, it garnered significant interest for its potential to alleviate age-related cognitive decline.[1][2] This technical guide provides a comprehensive overview of the history, development, and scientific investigation of Hydergine for cognitive research, with a focus on its mechanism of action, key clinical trial data, and experimental methodologies. While initially showing promise, particularly in cases of vascular dementia, its efficacy in Alzheimer's disease proved modest at best, leading to a decline in its use and a shift in research focus towards more targeted therapies.[3] This document serves as a valuable historical and scientific resource for researchers, scientists, and drug development professionals in the field of neuropharmacology and cognitive science.
Introduction: A Mid-20th Century Hope for an Aging Brain
Hydergine, also known as co-dergocrine mesylate, is a mixture of the methanesulfonate (B1217627) salts of three ergot alkaloids: dihydroergocornine, dihydroergocristine, and dihydroergocryptine.[4] Its development in the 1940s stemmed from research into the therapeutic potential of ergot derivatives.[2] Initially explored for conditions like hypertension and peripheral vascular disease, its vasodilatory and metabolic-enhancing properties led to its investigation as a treatment for age-related cognitive decline and dementia in the early 1970s.[2][5] The U.S. Food and Drug Administration (FDA) approved Hydergine for the treatment of dementia in 1981, defining it as a viable option for a condition with very few therapeutic avenues at the time.[2]
Mechanism of Action: A Multi-Target Approach
The mechanism of action of Hydergine is complex and not fully elucidated, but it is understood to be multifaceted, moving beyond the initial theory of simply increasing cerebral blood flow.[4][6] Its cognitive effects are now believed to arise from its interactions with multiple neurotransmitter systems and its influence on neuronal metabolism.[7]
Hydergine acts as a modulator of dopaminergic, serotonergic, and adrenergic receptors.[7] It exhibits a dualistic nature, acting as both a partial agonist and antagonist at different receptor subtypes.[7] This allows it to potentially normalize neurotransmitter activity, compensating for deficits in some systems while preventing hyperactivity in others.[7]
Signaling Pathways
The primary signaling pathways influenced by Hydergine involve G-protein coupled receptors (GPCRs). Its interactions with alpha-adrenergic, dopamine (B1211576), and serotonin (B10506) receptors trigger downstream cascades that ultimately modulate neuronal function.
Alpha-Adrenergic Receptor Interaction:
Hydergine exhibits antagonistic properties at both postsynaptic alpha-1 and presynaptic alpha-2 adrenoceptors.[7] The blockade of presynaptic alpha-2 autoreceptors leads to an increase in norepinephrine (B1679862) release.[7] Simultaneously, its antagonism of postsynaptic alpha-1 receptors creates a ceiling effect for noradrenergic stimulation.[7]
Dopamine Receptor Interaction:
Hydergine displays mixed agonist/antagonist properties at both D1 and D2 dopamine receptors.[7] It can stimulate cyclic AMP (cAMP) formation through D1 receptors and inhibit evoked dopamine and acetylcholine (B1216132) release via D2 receptors.[8] This suggests a role in balancing dopaminergic transmission.
Serotonin Receptor Interaction:
Similar to its effects on dopamine receptors, Hydergine exhibits mixed agonist/antagonist properties at serotonin receptors, influencing serotonin-sensitive adenylate cyclase and presynaptic serotonin autoreceptors.[7] This contributes to its overall modulatory effect on monoaminergic systems.
References
- 1. Dopamine D1-D2 receptor heteromer signaling pathway in the brain: emerging physiological relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hydergine− the Intelligence Ergoloid | Aging Matters Magazine [aging-matters.com]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. researchgate.net [researchgate.net]
- 5. Hydergine for dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Sandoz Clinical Assessment-Geriatric (SCAG) scale. A general-purpose psychogeriatric rating scale - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Serotonin pathway - Wikipedia [en.wikipedia.org]
Ergoloid Mesylates as a Potential Nootropic Agent: A Technical Guide for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ergoloid mesylates, a combination of hydrogenated ergot alkaloid derivatives, have been investigated for their potential nootropic effects, particularly in the context of age-related cognitive decline. Preclinical studies suggest a multifaceted mechanism of action, encompassing modulation of central neurotransmitter systems, enhancement of cerebral metabolism and blood flow, and neuroprotective effects. This technical guide provides a comprehensive overview of the preclinical evidence for ergoloid mesylates as a nootropic agent, detailing its proposed mechanisms of action, summarizing available quantitative data, and outlining key experimental protocols for its evaluation.
Introduction
Ergoloid mesylates, also known as co-dergocrine mesylate or dihydroergotoxine (B79615), consist of equal parts of the methanesulfonate (B1217627) salts of dihydroergocornine, dihydroergocristine, and a mix of dihydro-α- and dihydro-β-ergocryptine.[1] Initially explored for cerebrovascular disorders, its potential to enhance cognitive function has been a subject of preclinical and clinical investigation.[2] This guide focuses on the preclinical data that supports its consideration as a nootropic agent.
Mechanisms of Nootropic Action
The potential nootropic effects of ergoloid mesylates are not attributed to a single mechanism but rather a synergistic combination of actions on various physiological and neurochemical pathways.
Neurotransmitter System Modulation
Ergoloid mesylates exhibit a complex interaction with multiple neurotransmitter systems, acting as partial agonists or antagonists at various receptor subtypes. This modulatory effect is believed to help normalize age-related changes in neurotransmission.[1]
-
Dopaminergic System: Ergoloid mesylates have been shown to interact with dopamine (B1211576) D1 and D2 receptors. This interaction can influence dopamine turnover and receptor sensitivity, which are crucial for cognitive processes such as learning, memory, and executive function.
-
Serotonergic System: The compound also interacts with serotonin (B10506) receptors, which may contribute to its effects on mood and cognition.[1]
-
Adrenergic System: By acting on adrenergic receptors, ergoloid mesylates can influence alertness and arousal.[1]
-
Cholinergic System: In aged rats with learning impairments and reduced cholinergic function, daily administration of dihydroergotoxine (1 mg/kg, i.p.) for 14 days was found to normalize choline (B1196258) acetyltransferase (ChAT) activity and muscarinic cholinergic receptor (MCR) levels in the cerebral cortex and hippocampus.[2]
Enhancement of Cerebral Metabolism and Blood Flow
A key proposed mechanism for the nootropic action of ergoloid mesylates is the improvement of brain metabolism and perfusion. It is thought to enhance cerebral blood flow, leading to increased oxygen and glucose utilization by neurons. This effect is particularly relevant in the context of age-related cognitive decline, where cerebral blood flow is often compromised.
Neuroprotective and Antioxidant Effects
Preclinical studies suggest that ergoloid mesylates possess neuroprotective properties, potentially by mitigating oxidative stress. In aged rats, chronic treatment with co-dergocrine mesylate has been shown to lower the age-related increase in monoamine oxidase (MAO) activity, an enzyme that produces reactive oxygen species.[3] Furthermore, the treatment increased the activity of antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and catalase (CAT) in the hippocampus and corpus striatum of aged rats.[3]
Quantitative Data from Preclinical Studies
While numerous studies allude to the cognitive-enhancing effects of ergoloid mesylates in animal models, specific dose-response data is not consistently reported in publicly available literature. The following table summarizes a key finding.
| Agent | Animal Model | Behavioral Test | Dosing Regimen | Key Findings | Reference |
| Dihydroergotoxine | Aged Rats | Operant Brightness Discrimination | 1 mg/kg, i.p., daily for 14 days | Restored discrimination ability to levels comparable to young adult rats. | [2] |
Key Experimental Protocols
The following are generalized protocols for behavioral assays commonly used to assess the nootropic potential of agents like ergoloid mesylates in preclinical rodent models.
Morris Water Maze (Spatial Learning and Memory)
The Morris water maze is a widely used test to evaluate hippocampus-dependent spatial learning and memory.
Apparatus:
-
A circular pool (approximately 1.5-2 meters in diameter) filled with opaque water.
-
An escape platform submerged just below the water surface.
-
Visual cues placed around the room.
Procedure:
-
Acquisition Phase:
-
Rats or mice are placed in the pool from different starting positions and must find the hidden platform.
-
Each animal undergoes several trials per day for consecutive days.
-
The latency to find the platform, the distance traveled, and the swimming speed are recorded.
-
-
Probe Trial:
-
The platform is removed, and the animal is allowed to swim freely for a set duration.
-
The time spent in the target quadrant (where the platform was located) is measured as an indicator of memory retention.
-
Passive Avoidance Test (Fear-Motivated Learning and Memory)
This test assesses learning and memory based on the animal's ability to avoid an aversive stimulus.
Apparatus:
-
A two-chambered box with a light and a dark compartment, connected by a door.
-
The floor of the dark compartment is equipped with an electric grid.
Procedure:
-
Training Trial:
-
The animal is placed in the light compartment.
-
When it enters the dark compartment, the door closes, and a mild foot shock is delivered.
-
-
Retention Trial (typically 24 hours later):
-
The animal is again placed in the light compartment.
-
The latency to enter the dark compartment is measured. A longer latency indicates better memory of the aversive experience.
-
Radial Arm Maze (Working and Reference Memory)
The radial arm maze is used to assess both working memory (short-term) and reference memory (long-term).
Apparatus:
-
An elevated central platform with multiple arms radiating outwards (typically 8).
-
Food rewards can be placed at the end of some or all arms.
Procedure:
-
Habituation: Animals are allowed to explore the maze and consume food rewards freely.
-
Testing:
-
A subset of arms is baited with food.
-
The animal is placed on the central platform and allowed to explore the arms.
-
Working memory errors are recorded when the animal re-enters an arm it has already visited within the same trial.
-
Reference memory errors are recorded when the animal enters an arm that is never baited.
-
Visualizations
Signaling Pathways
The following diagrams illustrate the proposed signaling pathways through which ergoloid mesylates may exert their nootropic effects.
Caption: Overview of the multifaceted mechanisms of action of ergoloid mesylates.
References
- 1. Co-dergocrine mesylate. A review of its pharmacodynamic and pharmacokinetic properties and therapeutic use in age-related cognitive decline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of dihydroergotoxine on central cholinergic neuronal systems and discrimination learning test in aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Possible supportive effects of co-dergocrine mesylate on antioxidant enzyme systems in aged rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Molecular Structure and Chemical Properties of Ergoloid Mesylates
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ergoloid mesylates, a combination of the methanesulfonate (B1217627) salts of dihydroergocristine (B93913), dihydroergocornine, and dihydroergocryptine (B134457), are semisynthetic derivatives of ergot alkaloids. This technical guide provides a comprehensive overview of their molecular structure, key chemical properties, and the underlying signaling pathways through which they exert their pharmacological effects. The complex interaction of these compounds with dopaminergic, serotonergic, and adrenergic receptors is detailed, supported by available quantitative data on receptor binding affinities. Methodologies for determining critical chemical parameters and receptor interactions are also outlined to support further research and development in this area.
Molecular Structure
Ergoloid mesylates are an equimolar mixture of the methanesulfonate salts of three dihydrogenated ergot alkaloids: dihydroergocristine, dihydroergocornine, and dihydroergocryptine (which itself is a mix of α- and β-isomers)[1][2]. These compounds share a core tetracyclic ergoline (B1233604) ring structure, with variations in the peptide-like side chain at the C-8 position influencing their individual pharmacological profiles[3][4][5][6]. The hydrogenation of the 9,10 double bond in the parent ergot alkaloids reduces their vasoconstrictor activity[7].
The fundamental structure of the ergoline ring system is depicted below.
Caption: Core ergoline ring structure of ergoloid mesylates.
The specific side chains (R groups) for each component are complex peptide moieties.
Chemical Properties
The physicochemical properties of the individual components of ergoloid mesylates are crucial for their absorption, distribution, metabolism, and excretion (ADME) profiles. A summary of available quantitative data is presented below.
| Property | Dihydroergocristine | Dihydroergocornine | Dihydroergocryptine | Reference(s) |
| Molecular Formula | C35H41N5O5 | C31H41N5O5 | C32H43N5O5 | [4][8][9] |
| Molecular Weight | 611.74 g/mol | 563.69 g/mol | 577.72 g/mol | [4][7][8] |
| pKa | 6.9 | Data not available | Data not available | [4] |
| Solubility | 10 mg/mL (in an unspecified solvent) | Data not available | Data not available | [4] |
| LogP | 5.86 | 2.33 | 5.9 | [4][8][9] |
Experimental Protocols
Determination of pKa (Potentiometric Titration)
The acid dissociation constant (pKa) is a critical parameter influencing the ionization state of a drug at different physiological pH values, which in turn affects its solubility and permeability. A standard method for pKa determination is potentiometric titration.
Methodology:
-
Preparation of the Analyte Solution: A precise amount of the ergoloid mesylate component is dissolved in a suitable solvent, often a mixture of water and an organic co-solvent like methanol (B129727) to ensure solubility.
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).
-
pH Monitoring: The pH of the solution is monitored continuously using a calibrated pH electrode as the titrant is added incrementally.
-
Data Analysis: The pKa is determined from the titration curve by identifying the pH at the half-equivalence point, where half of the compound is in its ionized form.
Caption: Workflow for pKa determination by potentiometric titration.
Solubility Determination (Shake-Flask Method)
Aqueous solubility is a key determinant of oral bioavailability. The shake-flask method is a common technique for determining equilibrium solubility.
Methodology:
-
Sample Preparation: An excess amount of the solid ergoloid mesylate component is added to a flask containing a buffer of a specific pH.
-
Equilibration: The flask is agitated (e.g., in a shaker bath) at a constant temperature (typically 37°C to mimic physiological conditions) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is filtered or centrifuged to separate the undissolved solid from the saturated solution.
-
Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).
Stability Testing
Stability studies are essential to determine the shelf-life and appropriate storage conditions for a drug substance.
Methodology:
-
Sample Storage: Samples of the ergoloid mesylates are stored under various controlled conditions of temperature and humidity (e.g., 25°C/60% RH for long-term, 40°C/75% RH for accelerated).
-
Time Points: Samples are withdrawn at predetermined time intervals (e.g., 0, 3, 6, 9, 12, 24, 36 months).
-
Analysis: At each time point, the samples are analyzed for physical and chemical changes, including appearance, assay of the active ingredient, and the presence of degradation products. Stability-indicating analytical methods, such as HPLC, are employed.
Pharmacological Properties and Mechanism of Action
Ergoloid mesylates exhibit a complex pharmacological profile, acting as partial agonists or antagonists at various neurotransmitter receptors, primarily dopaminergic, serotonergic, and adrenergic receptors[10][11]. This multi-receptor interaction is believed to contribute to their therapeutic effects.
Receptor Binding Affinity
The affinity of the individual components of ergoloid mesylates for different receptor subtypes varies. The following table summarizes available data on their binding affinities (Kd or Ki values). Lower values indicate higher affinity.
| Receptor Subtype | Dihydroergocristine (Kd/Ki, nM) | Dihydroergocornine (Kd/Ki, nM) | Dihydroergocryptine (Kd/Ki, nM) | Reference(s) |
| Dopamine (B1211576) D1 | Data not available | Data not available | ~30 (Kd) | [7] |
| Dopamine D2 | Data not available | Data not available | 5-8 (Kd) | [7] |
| Dopamine D3 | Data not available | Data not available | ~30 (Kd) | [7] |
| Alpha-2 Adrenergic | Data not available | Data not available | 1.78 - 2.8 (Kd) | [12] |
It's important to note that dihydroergocryptine is reported to have a high affinity for alpha-1 and alpha-2 adrenergic receptors[9]. Dihydroergocristine has been shown to act as a noncompetitive antagonist at serotonin (B10506) receptors and has a dual partial agonist/antagonist activity at dopaminergic and adrenergic receptors[4]. Dihydroergocornine exhibits inhibitory effects against serotonin and noradrenaline receptors[8].
Signaling Pathways
The interaction of ergoloid mesylates with their target receptors initiates intracellular signaling cascades.
Ergoloid mesylates are known to particularly interact with D2 dopamine receptors[10][11]. D2 receptors are typically coupled to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
Caption: Dopaminergic D2 receptor signaling pathway.
The components of ergoloid mesylates also interact with alpha-1 adrenergic and 5-HT2A serotonergic receptors[10][11]. Both of these receptor subtypes are primarily coupled to Gq/11 proteins[3][13]. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), leading to an increase in intracellular calcium and activation of protein kinase C (PKC).
Caption: Gq-coupled alpha-1 adrenergic and 5-HT2A receptor signaling.
Conclusion
Ergoloid mesylates represent a complex mixture of dihydrogenated ergot alkaloids with a multifaceted mechanism of action. Their therapeutic potential is derived from the intricate interplay of the individual components with a range of dopaminergic, serotonergic, and adrenergic receptors. A thorough understanding of their molecular structure, chemical properties, and the specific signaling pathways they modulate is paramount for the rational design of future therapeutic agents and for optimizing their clinical application. Further research is warranted to fully elucidate the quantitative aspects of their chemical properties and receptor binding profiles to build a more complete picture of their pharmacological activity.
References
- 1. biorxiv.org [biorxiv.org]
- 2. benchchem.com [benchchem.com]
- 3. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 4. Dihydroergocristine | C35H41N5O5 | CID 107715 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Dihydroergocornine - Wikipedia [en.wikipedia.org]
- 6. dihydroergocristine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. Dihydroergocryptine - Wikipedia [en.wikipedia.org]
- 8. Dihydroergocornine | C31H41N5O5 | CID 168871 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Dihydroergocryptine | C32H43N5O5 | CID 114948 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 11. What is the mechanism of Ergoloid Mesylates? [synapse.patsnap.com]
- 12. Binding of [3H]dihydroergocryptine to an alpha-adrenergic site in the stalk median eminence of the steer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Recent progress in alpha1-adrenergic receptor research - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Vitro Antioxidant Effects of Ergoloid Mesylates on Neurons: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ergoloid mesylates, a combination of hydrogenated ergot alkaloids, have long been investigated for their neuroprotective properties. Emerging evidence from in-vitro studies highlights their significant antioxidant effects on neuronal cells, suggesting a key mechanism underlying their therapeutic potential. This technical guide provides a comprehensive overview of the in-vitro antioxidant effects of ergoloid mesylates, with a focus on their ability to mitigate oxidative stress in neurons. This document details the experimental protocols for key antioxidant assays, presents available quantitative data, and illustrates the implicated signaling pathways.
Introduction: The Role of Oxidative Stress in Neurodegeneration
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense system, is a critical factor in the pathogenesis of neurodegenerative diseases.[1] Neurons are particularly vulnerable to oxidative damage due to their high metabolic rate, abundant lipid-rich membranes susceptible to peroxidation, and relatively lower antioxidant capacity compared to other cell types.[1] ROS can directly damage cellular macromolecules, including lipids, proteins, and nucleic acids, leading to mitochondrial dysfunction, inflammation, and ultimately, neuronal apoptosis.[1]
Ergoloid mesylates, a mixture of the mesylate salts of dihydroergocornine, dihydroergocristine, and dihydro-α- and -β-ergocryptine, have demonstrated neuroprotective effects.[2] One of the primary mechanisms contributing to this neuroprotection is believed to be their antioxidant activity.[3] This guide delves into the in-vitro evidence supporting the antioxidant effects of these compounds on neuronal cells.
Quantitative Data on Antioxidant Effects
Table 1: In-Vitro Antioxidant Effects of Dihydroergocryptine (B134457) on Neuronal Cells
| Assay | Cell Type | Oxidative Stressor | Compound | Concentration | Observed Effect | Reference |
| Intracellular Peroxide Formation | Cultured Rat Cerebellar Granule Cells | Glutamate (100 µM) | Dihydroergocryptine | Concentration-dependent | Reduced formation of intracellular peroxides | [4][5][6] |
| Neuroprotection | Cultured Rat Cerebellar Granule Cells | Glutamate | Dihydroergocryptine | Not specified | Protected against glutamate-induced neurotoxicity | [4][5][6] |
Note: The specific concentration-dependent data points from the Favit et al. (1995) study are not available in the abstract. Access to the full-text article is recommended for detailed quantitative analysis.
Experimental Protocols
This section outlines the detailed methodologies for key experiments cited in the literature for assessing the in-vitro antioxidant effects of compounds like ergoloid mesylates on neurons.
Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol is used to quantify the levels of intracellular ROS, a primary indicator of oxidative stress. The 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) assay is a widely used method.[7][8][9]
Experimental Workflow for ROS Detection
Caption: Workflow for measuring intracellular ROS using the DCFH-DA assay.
Protocol:
-
Cell Culture: Plate neuronal cells (e.g., primary cortical neurons, SH-SY5Y neuroblastoma cells) in a 96-well plate at an appropriate density and allow them to adhere and differentiate.
-
Treatment: Treat the cells with various concentrations of ergoloid mesylates for a specified pre-incubation period. Subsequently, expose the cells to an oxidative stressor (e.g., hydrogen peroxide, glutamate) for the desired duration.
-
Loading of DCFH-DA: After treatment, wash the cells with phosphate-buffered saline (PBS). Incubate the cells with 10 µM DCFH-DA in serum-free medium for 30-60 minutes at 37°C in the dark. DCFH-DA is a cell-permeable dye that is deacetylated by intracellular esterases to the non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).
-
Measurement: Following incubation, wash the cells with PBS to remove the excess probe. Measure the fluorescence intensity using a microplate reader or a fluorescence microscope with an excitation wavelength of ~485 nm and an emission wavelength of ~525 nm.
-
Data Analysis: Normalize the fluorescence intensity to the cell number or total protein content to account for any variations in cell density.
Lipid Peroxidation Assay (TBARS Assay)
This assay measures the levels of malondialdehyde (MDA) and other thiobarbituric acid reactive substances (TBARS), which are byproducts of lipid peroxidation and indicators of oxidative damage to cell membranes.[10][11][12][13]
Experimental Workflow for TBARS Assay
References
- 1. Dopamine Receptors and Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuroprotective effects of alpha-dihydroergocryptine against damages in the substantia nigra caused by severe treatment with 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mmpc.org [mmpc.org]
- 4. Protection by dihydroergocryptine of glutamate-induced neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measurement of Reactive Oxygen and Nitrogen Species in Living Cells Using the Probe 2',7'-Dichlorodihydrofluorescein - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Monitoring thiobarbituric acid-reactive substances (TBARs) as an assay for oxidative damage in neuronal cultures and central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. resources.rndsystems.com [resources.rndsystems.com]
- 12. Thiobarbituric acid reactive substances (TBARS) Assay [protocols.io]
- 13. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Synthesis and Purification of Individual Ergoloid Mesylate Alkaloids
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive technical overview of the synthesis and purification of the individual ergoloid mesylate alkaloids: dihydroergocristine (B93913) mesylate, dihydroergocornine (B1204045) mesylate, and dihydroergocryptine (B134457) mesylate (both alpha and beta isomers). These semi-synthetic derivatives of ergot alkaloids are of significant interest in pharmaceutical research and development due to their complex pharmacology, primarily targeting dopaminergic and serotonergic pathways. This guide details the synthetic pathways from their natural precursors, purification methodologies, and presents key analytical data.
Introduction to Ergoloid Mesylates
Ergoloid mesylates, collectively known as co-dergocrine mesilate, are a mixture of the methanesulfonate (B1217627) salts of three dihydrogenated ergot alkaloids. These compounds are derived from the ergot fungus Claviceps purpurea, which produces a variety of ergot alkaloids. The individual components of the ergoloid mesylate mixture are dihydroergocristine, dihydroergocornine, and dihydroergocryptine, with dihydroergocryptine itself being a mixture of α- and β-isomers[1][2][3][4]. The hydrogenation of the 9,10-double bond of the lysergic acid moiety in the parent ergot alkaloids results in the "dihydro" derivatives, which exhibit a modified pharmacological profile[3].
The therapeutic effects of these alkaloids are attributed to their complex interactions with various neurotransmitter systems in the central nervous system, particularly their partial agonist/antagonist activity at dopamine (B1211576) and serotonin (B10506) receptors[5]. This multifaceted mechanism of action has led to their investigation for the treatment of age-related cognitive decline and cerebrovascular disorders[6].
This guide focuses on the synthesis and purification of each of these alkaloids as individual entities, providing the detailed technical information necessary for their preparation and characterization in a research and development setting.
Synthesis of Individual Ergoloid Mesylate Alkaloids
The synthesis of individual ergoloid mesylate alkaloids is a multi-step process that begins with the isolation of the parent ergot alkaloids from natural sources or fermentation broths. This is followed by catalytic hydrogenation to produce the dihydro-derivatives, and finally, conversion to their mesylate salts.
General Synthetic Workflow
The overall synthetic pathway can be summarized as follows:
Experimental Protocols
2.2.1. Preparation of Dihydroergocristine
A representative protocol for the synthesis of dihydroergocristine from ergocristine is detailed below, based on established methods[7].
-
Step 1: Liberation of Ergocristine Base:
-
23.5 g of ergocristinium hydrogen phosphate (B84403) is stirred in 120 ml of acetone (B3395972).
-
Ammonia gas is introduced into the mixture with stirring until a pH of 10-11 is reached.
-
The reaction mixture is stirred for 1 hour at room temperature and then concentrated to a volume of 40 ml.
-
The mixture is cooled to 0-4 °C for 4 hours to precipitate the crystalline ergocristine base along with microcrystalline ammonium (B1175870) phosphate. The solid is collected by suction filtration.
-
Yield: Approximately 20.0 g.
-
-
Step 2: Crystallization of Ergocristine Base:
-
The 20.0 g of the crystalline solid obtained is stirred in 60 ml of boiling ethyl acetate (B1210297) and then cooled to 0-4 °C for 10 hours.
-
The crystalline ergocristine base is collected by suction filtration.
-
Yield: Approximately 18.3 g.
-
-
Step 3: Catalytic Hydrogenation:
-
18.3 g of the crystalline ergocristine base is slurried in 200 ml of a 1:1 (v/v) mixture of dioxane and ethanol.
-
The mixture is filtered to remove any insoluble material.
-
The resulting solution of the ergocristine base is subjected to catalytic hydrogenation. While specific catalysts and conditions can vary, palladium or platinum-based catalysts are commonly used for the reduction of the ergoline (B1233604) double bond.
-
After hydrogenation, the solution is decolorized with activated carbon (carboraffin), concentrated, and cooled to 10 °C for 4 hours to precipitate the crystalline dihydroergocristine.
-
The product is collected by suction filtration.
-
Yield: Approximately 13.2 g of crystalline dihydroergocristine base.
-
2.2.2. Synthesis of Dihydroergocornine and Dihydroergocryptine
The synthesis of dihydroergocornine and dihydroergocryptine follows a similar pathway, starting from their respective parent alkaloids, ergocornine and ergocryptine[8][9]. The isolation and purification of the parent alkaloids are crucial first steps, often achieved through fermentation processes designed to favor the production of specific alkaloids, followed by extraction and chromatographic purification[9]. The catalytic hydrogenation of ergocornine and ergocryptine to their dihydro-derivatives is analogous to the process described for dihydroergocristine.
2.2.3. Preparation of the Mesylate Salts
The conversion of the dihydro-alkaloid bases to their methanesulfonate (mesylate) salts is a standard acid-base reaction. A general procedure is as follows:
-
The purified dihydro-alkaloid base is dissolved in a suitable organic solvent, such as acetone or ethanol.
-
A stoichiometric amount of methanesulfonic acid, dissolved in the same solvent, is added dropwise to the alkaloid solution with stirring.
-
The resulting mesylate salt, being less soluble in the organic solvent, precipitates out of the solution.
-
The precipitate is collected by filtration, washed with a small amount of cold solvent, and dried under vacuum to yield the final ergoloid mesylate.
Purification of Individual Ergoloid Mesylate Alkaloids
The purification of the individual ergoloid mesylate alkaloids is critical to ensure high purity and to separate the α- and β-isomers of dihydroergocryptine. Preparative High-Performance Liquid Chromatography (HPLC) is the method of choice for this purpose[10][11].
Preparative HPLC Methodology
A general approach for the preparative HPLC purification of these compounds involves the following:
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium carbonate or triethylamine (B128534) in water) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is commonly employed. The pH of the mobile phase is a critical parameter for achieving good separation[12].
-
Detection: UV detection at a wavelength of around 280 nm is suitable for these compounds.
-
Fraction Collection: Fractions are collected based on the elution of the target peaks, and the purity of the collected fractions is verified by analytical HPLC.
3.1.1. Separation of α- and β-Dihydroergocryptine Mesylate
The separation of the α- and β-isomers of dihydroergocryptine is a challenging chromatographic problem due to their structural similarity. Chiral chromatography is often necessary to achieve baseline separation[10][13].
-
Chiral Stationary Phases (CSPs): Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for the separation of chiral compounds and can be used in preparative scale applications[10].
-
Mobile Phase Optimization: The choice of the mobile phase, including the organic modifier and any additives, is crucial for optimizing the chiral separation.
Purification Workflow
References
- 1. Dihydroergocryptine - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. scielo.br [scielo.br]
- 4. researchgate.net [researchgate.net]
- 5. A Targeted UHPLC-MS/MS Method Validated for the Quantification of Ergot Alkaloids in Cereal-Based Baby Food from the Belgian Market - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dihydroergocornine - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Liquid chromatographic preparative method for isolating ergot alkaloids, using a particle-loaded membrane extracting disk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. meihonglab.com [meihonglab.com]
- 10. Chiral Drugs: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Preparative Chromatography | Evotec [evotec.com]
- 12. researchgate.net [researchgate.net]
- 13. Analytical and Preparative Scale Separation of Enantiomers of Chiral Drugs by Chromatography and Related Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the Modulation of Synaptic Neurotransmission by Ergoloid Mesylates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ergoloid mesylates, a semi-synthetic derivative of ergot alkaloids, are a combination of the methanesulfonate (B1217627) salts of three dihydrogenated ergot alkaloids: dihydroergocornine, dihydroergocristine (B93913), and both alpha- and beta-dihydroergocryptine.[1] Historically classified as a cerebral vasodilator, contemporary research indicates that the primary therapeutic effects of ergoloid mesylates in age-related cognitive decline stem from their direct modulation of synaptic neurotransmission.[2] This technical guide provides a comprehensive overview of the core mechanisms by which ergoloid mesylates interact with and modulate key neurotransmitter systems in the central nervous system (CNS). The information presented herein is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the pharmacodynamics of this complex drug.
Core Mechanism of Action: A Multi-Target Approach
The fundamental mechanism of action of ergoloid mesylates is characterized by its complex and multifaceted interaction with dopaminergic, serotonergic, and adrenergic neurotransmitter systems.[1] Within these systems, the individual components of ergoloid mesylates exhibit a dualistic profile, acting as both partial agonists and antagonists at various receptor subtypes.[1][2] This pleiotropic activity allows for a nuanced modulation of synaptic transmission, potentially normalizing neurotransmitter imbalances associated with age-related cognitive impairment.
Dopaminergic System Modulation
Ergoloid mesylates and their constituent alkaloids directly interact with both D1 and D2 dopamine (B1211576) receptor subtypes.[3] Three of the four components—dihydroergocornine, dihydro-alpha-ergokryptine, and dihydro-beta-ergokryptine—act as agonists at both D1 and D2 receptors. In contrast, dihydroergocristine functions as an antagonist at these receptors.[3] This mixed agonist-antagonist profile suggests that the overall effect of ergoloid mesylates on the dopaminergic system is a summation of the individual contributions of its components.[3]
The agonist activity of the three components is demonstrated by their ability to stimulate cyclic AMP (cAMP) formation, a functional response mediated by D1 receptors.[3] Their interaction with D2 receptors is evidenced by the inhibition of electrically evoked acetylcholine (B1216132) release, with these components being approximately 50 times more potent in this D2-mediated response compared to their D1-mediated effects.[3] Dihydroergocryptine, specifically, has a high affinity for D2 receptors, with a dissociation constant (Kd) in the range of 5-8 nM, and a lower affinity for D1 and D3 receptors (Kd of approximately 30 nM for both).[4]
Serotonergic and Adrenergic System Modulation
The intricate pharmacology of ergoloid mesylates extends to the serotonergic and adrenergic systems. The constituent compounds are known to interact with various serotonin (B10506) (5-HT) and alpha-adrenergic receptors.[2] Dihydroergocryptine, for instance, has been identified as a high-affinity ligand for both alpha-1 and alpha-2 adrenoceptors.[5] In vitro studies have shown that ergoloid mesylates can block the noradrenaline-induced increase in cAMP content, which is consistent with an antagonistic action at postsynaptic alpha-1 adrenoceptors.[2] Simultaneously, they facilitate electrically evoked noradrenaline release, indicating an antagonistic effect at presynaptic alpha-2 adrenoceptors.[2] This dual action on adrenergic receptors may contribute to a "ceiling effect" on noradrenergic stimulation.[2]
Furthermore, ergoloid mesylates exhibit mixed agonist/antagonist properties at serotonin-sensitive adenylate cyclase and at presynaptic serotonin autoreceptors.[2] This complex interaction with multiple receptor systems underscores the ability of ergoloid mesylates to fine-tune monoaminergic neurotransmission, compensating for potential deficits or hyperactivity in these systems.[2]
Quantitative Data on Receptor Interactions
The following tables summarize the available quantitative data on the interaction of the components of ergoloid mesylates with key neurotransmitter receptors. This data is crucial for understanding the potency and selectivity of these compounds.
Table 1: Dopamine Receptor Binding Affinities and Functional Potencies
| Compound | Receptor Subtype | Assay Type | Value | Units | Reference |
| Dihydroergocryptine | D2 | Dissociation Constant (Kd) | 5-8 | nM | [4] |
| Dihydroergocryptine | D1 | Dissociation Constant (Kd) | ~30 | nM | [4] |
| Dihydroergocryptine | D3 | Dissociation Constant (Kd) | ~30 | nM | [4] |
| Dihydroergocornine | D1 | cAMP Formation (EC50) | Not Specified | - | [3] |
| Dihydro-alpha-ergokryptine | D1 | cAMP Formation (EC50) | Not Specified | - | [3] |
| Dihydro-beta-ergokryptine | D1 | cAMP Formation (EC50) | Not Specified | - | [3] |
| Dihydroergocornine | D2 | Acetylcholine Release Inhibition | ~50x more potent than D1 | - | [3] |
| Dihydro-alpha-ergokryptine | D2 | Acetylcholine Release Inhibition | ~50x more potent than D1 | - | [3] |
| Dihydro-beta-ergokryptine | D2 | Acetylcholine Release Inhibition | ~50x more potent than D1 | - | [3] |
Table 2: Adrenergic Receptor Binding Affinities
| Compound | Receptor Subtype | Assay Type | Value | Units | Reference |
| [3H]Dihydroergocryptine | Alpha-Adrenergic | Dissociation Constant (Kd) | 1.78 | nM | [6] |
Detailed Experimental Protocols
To provide a deeper understanding of the data presented, this section outlines the methodologies for key experiments cited in this guide.
Radioligand Binding Assays
Objective: To determine the binding affinity (Kd or Ki) of ergoloid mesylate components for specific neurotransmitter receptors.
General Protocol:
-
Membrane Preparation: Brain tissue (e.g., rat striatum for dopamine receptors, cerebral cortex for adrenergic and serotonergic receptors) is homogenized in a suitable buffer (e.g., Tris-HCl). The homogenate is then centrifuged to pellet the cell membranes containing the receptors of interest. The membrane pellet is washed and resuspended in the assay buffer.
-
Incubation: A fixed concentration of a specific radioligand (e.g., [3H]spiperone for D2 receptors, [3H]SCH23390 for D1 receptors, [3H]dihydroergocryptine for alpha-adrenergic receptors) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (a component of ergoloid mesylates).
-
Separation of Bound and Free Ligand: After incubation to reach equilibrium, the bound radioligand is separated from the free radioligand. This is typically achieved by rapid filtration through glass fiber filters, which trap the membranes and the bound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
Functional Assays: Cyclic AMP (cAMP) Accumulation
Objective: To assess the agonist or antagonist activity of ergoloid mesylate components at G-protein coupled receptors that modulate adenylyl cyclase activity (e.g., D1 dopamine receptors).
Protocol:
-
Cell Culture: A suitable cell line expressing the receptor of interest (e.g., primary striatal neurons or a transfected cell line) is cultured.
-
Pre-incubation: The cells are pre-incubated with a phosphodiesterase inhibitor (e.g., isobutylmethylxanthine) to prevent the degradation of cAMP.
-
Stimulation: The cells are then incubated with varying concentrations of the test compound (ergoloid mesylate component) in the presence or absence of a known agonist.
-
Lysis and cAMP Measurement: After the stimulation period, the cells are lysed to release intracellular cAMP. The concentration of cAMP is then measured using a competitive binding assay, such as a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The amount of cAMP produced at each concentration of the test compound is quantified and plotted to generate a dose-response curve, from which the EC50 (for agonists) or IC50 (for antagonists) can be determined.
Functional Assays: Neurotransmitter Release
Objective: To measure the effect of ergoloid mesylate components on the release of neurotransmitters from presynaptic terminals (e.g., acetylcholine release modulated by D2 dopamine receptors).
Protocol:
-
Tissue Preparation: Brain slices (e.g., rat striatal slices) are prepared and pre-incubated with a radiolabeled precursor of the neurotransmitter of interest (e.g., [3H]choline for acetylcholine).
-
Superfusion: The slices are then placed in a superfusion chamber and continuously perfused with a physiological buffer.
-
Stimulation and Sample Collection: The slices are stimulated electrically or with a depolarizing agent (e.g., high potassium) to induce neurotransmitter release. Fractions of the superfusate are collected over time.
-
Incubation with Test Compound: The test compound (ergoloid mesylate component) is added to the superfusion buffer to determine its effect on stimulated neurotransmitter release.
-
Quantification: The amount of radioactivity in each collected fraction is measured to quantify the amount of released neurotransmitter.
-
Data Analysis: The effect of the test compound on neurotransmitter release is expressed as a percentage of the release in the absence of the compound.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by ergoloid mesylates and the general workflows of the experimental protocols described above.
Caption: Dopaminergic signaling modulation by ergoloid mesylates.
Caption: Workflow for radioligand binding assays.
Caption: Workflow for cAMP accumulation functional assays.
Conclusion
Ergoloid mesylates represent a complex pharmacotherapeutic agent with a sophisticated mechanism of action centered on the modulation of synaptic neurotransmission. Their ability to interact with multiple neurotransmitter systems—dopaminergic, serotonergic, and adrenergic—in a nuanced manner, exhibiting both agonist and antagonist properties, provides a plausible basis for their therapeutic effects in age-related cognitive decline. A thorough understanding of their receptor binding profiles, functional activities, and the downstream signaling pathways they influence is paramount for the continued development and optimization of therapeutic strategies targeting the complexities of CNS disorders. This guide provides a foundational framework for researchers and drug development professionals to delve deeper into the intricate pharmacology of ergoloid mesylates.
References
- 1. Dihydroergotoxine Mesylate | C33H45N5O5 | CID 592735 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Hydergine: interaction with the neurotransmitter systems in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dopamine receptor profile of co-dergocrine (Hydergine) and its components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dihydroergocryptine - Wikipedia [en.wikipedia.org]
- 5. Dihydroergocryptine | C32H43N5O5 | CID 114948 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Binding of [3H]dihydroergocryptine to an alpha-adrenergic site in the stalk median eminence of the steer - PubMed [pubmed.ncbi.nlm.nih.gov]
The Genesis of Ergoloid Mesylates: A Technical Guide from Ergot Alkaloid Origins to Therapeutic Application
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ergoloid mesylates, a combination of the methanesulfonate (B1217627) salts of dihydroergocornine (B1204045), dihydroergocristine (B93913), and dihydroergocryptine (B134457), represent a significant chapter in the history of neuropharmacology. This technical guide provides an in-depth exploration of the discovery of ergoloid mesylates, tracing their origins from the ergot fungus (Claviceps purpurea) to their development as a therapeutic agent for age-related cognitive decline. The document details the intricate experimental protocols for the isolation and chemical modification of the parent ergot alkaloids, presents available quantitative data on their receptor binding affinities and clinical efficacy, and visualizes the complex signaling pathways and experimental workflows involved in their study.
Historical Perspective: From Ergotism to a Nootropic Agent
The story of ergoloid mesylates begins with the ergot fungus, a parasite of rye and other grains. For centuries, ergotism, a condition caused by the consumption of ergot-contaminated grains, was a feared affliction, manifesting in convulsions and gangrene. However, the potent physiological effects of ergot alkaloids also hinted at their medicinal potential.
The modern era of ergot research was pioneered by Swiss chemist Dr. Albert Hofmann at Sandoz Pharmaceuticals (now Novartis) in the 1930s and 1940s.[1][2][3][4][5] While famously known for his synthesis of lysergic acid diethylamide (LSD), Hofmann's systematic investigation of ergot alkaloids led to the development of several important pharmaceuticals.[1][3][4] His work on the ergotoxine (B1231518) group of alkaloids—a mixture of ergocornine, ergocristine, and ergocryptine—was particularly pivotal. Through a process of catalytic hydrogenation, Hofmann and his team were able to create the dihydro-derivatives of these alkaloids.[6] This chemical modification was crucial, as it reduced the vasoconstrictive properties of the parent compounds while preserving and enhancing their centrally-mediated effects.[7] This led to the development of Hydergine (B1212901)®, the first branded formulation of ergoloid mesylates.[6]
From Fungus to Pharmaceutical: The Chemistry of Ergoloid Mesylates
Ergoloid mesylates are a semi-synthetic product derived from naturally occurring ergot alkaloids. The manufacturing process involves several key stages, from the extraction of the raw materials to the final synthesis of the drug substance.
Isolation of Ergot Alkaloids from Claviceps purpurea
The starting material for the synthesis of ergoloid mesylates is the ergot fungus, Claviceps purpurea. The primary ergot alkaloids of interest are ergocornine, ergocristine, and ergocryptine. A detailed protocol for their isolation is outlined below, based on established methods.
Experimental Protocol: Isolation of Ergot Alkaloids
-
Extraction: The dried and ground sclerotia of Claviceps purpurea are extracted with an organic solvent mixture, typically toluene (B28343) and ethanol (B145695) (e.g., in a 70:30 to 95:5 v/v ratio).[8] This extraction is often performed at a slightly elevated temperature (e.g., 40-50°C) to improve efficiency.[8]
-
Acidic Extraction: The primary organic extract, containing the ergot alkaloids along with other fungal lipids and pigments, is then subjected to a liquid-liquid extraction with an aqueous acidic solution (e.g., a mixture of water, ethanol, and hydrochloric acid).[8] This step protonates the basic nitrogen of the alkaloids, rendering them soluble in the aqueous phase and separating them from the non-basic impurities that remain in the organic phase.
-
Basification and Re-extraction: The acidic aqueous extract is then basified to a pH above 7.0 with an alkaline solution (e.g., sodium hydroxide).[8] This deprotonates the alkaloids, making them soluble again in an organic solvent. A subsequent liquid-liquid extraction with an organic solvent like toluene is performed to transfer the purified alkaloids back into the organic phase.[8]
-
Crystallization: The purified toluene extract is then concentrated by evaporation, and the ergot alkaloids are crystallized.[8]
Synthesis of Dihydroergotoxine and Ergoloid Mesylates
The mixture of isolated ergot alkaloids, known as ergotoxine, is then chemically modified to produce ergoloid mesylates.
Experimental Protocol: Synthesis of Ergoloid Mesylates
-
Catalytic Hydrogenation: The ergotoxine mixture is dissolved in a suitable solvent and subjected to catalytic hydrogenation. This process typically involves the use of a palladium on carbon (Pd/C) catalyst in the presence of hydrogen gas.[9] The hydrogenation reduces the double bond at the 9,10-position of the ergoline (B1233604) ring system, yielding the dihydro-derivatives: dihydroergocornine, dihydroergocristine, and dihydroergocryptine.
-
Methanesulfonation: The resulting mixture of dihydrogenated alkaloids (dihydroergotoxine) is then reacted with methanesulfonic acid. This reaction forms the methanesulfonate (mesylate) salts of the alkaloids, improving their stability and solubility. The final product is an equimolar mixture of dihydroergocornine mesylate, dihydroergocristine mesylate, and dihydroergocryptine mesylate (comprising both α- and β-isomers).
Pharmacodynamics: A Multi-Receptor Mechanism of Action
The therapeutic effects of ergoloid mesylates are attributed to their complex interactions with multiple neurotransmitter systems in the central nervous system.[9][10][11][12] The drug exhibits a multifaceted mechanism of action, acting as a partial agonist and/or antagonist at various dopaminergic, serotonergic, and adrenergic receptors.[6][9]
Receptor Binding Affinities
The individual components of ergoloid mesylates have distinct receptor binding profiles. While a comprehensive and directly comparable dataset of binding affinities (Ki values) is not publicly available, existing data and qualitative descriptions provide insights into their interactions.
| Component | Receptor Target(s) | Reported Affinity (Kd/Ki) | Primary Action | Reference(s) |
| Dihydroergocryptine | Dopamine D2 | ~5-8 nM (Kd) | Potent Agonist | [4] |
| Dopamine D1 & D3 | ~30 nM (Kd) | Partial Agonist | [4] | |
| α-Adrenergic | High Affinity | Antagonist | [13] | |
| Serotonergic | Low Affinity | - | [4] | |
| Dihydroergocristine | Dopaminergic | - | Agonist/Antagonist | [14][15] |
| Adrenergic | - | Agonist/Antagonist | [14][15] | |
| Serotonergic | - | Non-competitive Antagonist | [14][15] | |
| Dihydroergocornine | Dopaminergic | - | Agonist | [16] |
| Adrenergic | - | - | - | |
| Serotonergic | - | - | - |
Note: A comprehensive and directly comparable set of Ki values for all components across all relevant receptors is not available in the public domain. The data presented is based on available literature and may not be exhaustive.
Signaling Pathways
The interaction of ergoloid mesylates with their target receptors modulates several downstream signaling pathways, leading to their observed effects on cerebral metabolism and neurotransmission.
Effects on Cerebral Metabolism and Blood Flow
Ergoloid mesylates have been classified as a "metabolic enhancer."[7] Studies in both animal models and humans have demonstrated that the drug can increase cerebral glucose utilization.[17] This effect is thought to be a consequence of the modulation of neuronal activity and not a primary vasodilator effect.[6] While initially considered a cerebral vasodilator, current evidence suggests that the primary mechanism of action is the modulation of synaptic neurotransmission.[6][8]
Experimental Protocol: Assessment of Cerebral Glucose Metabolism (Positron Emission Tomography - PET)
A common method to assess cerebral glucose metabolism is through Positron Emission Tomography (PET) using the radiotracer 18F-fluorodeoxyglucose (18F-FDG).
-
Patient Preparation: Patients are typically required to fast for 4-6 hours prior to the scan to ensure stable blood glucose levels.[2]
-
Radiotracer Injection: A dose of 18F-FDG is injected intravenously.[2]
-
Uptake Phase: The patient rests in a quiet, dimly lit room for approximately 30-60 minutes to allow for the uptake of 18F-FDG by the brain.[2]
-
PET Imaging: The patient is then positioned in the PET scanner, and images of the brain are acquired. The scanner detects the positrons emitted by the decaying 18F, and a computer reconstructs a three-dimensional map of glucose metabolism in the brain.[2]
-
Data Analysis: The cerebral metabolic rate of glucose (CMRglc) can be quantified in various brain regions by analyzing the PET images and measuring the radioactivity of 18F in plasma samples.
Pharmacokinetics
The pharmacokinetic profile of ergoloid mesylates is characterized by rapid but incomplete absorption and extensive first-pass metabolism.
| Pharmacokinetic Parameter | Value | Reference(s) |
| Absorption | Rapid, but incomplete (~25%) | [9] |
| Time to Peak Plasma Concentration (Tmax) | 1.5 - 3 hours | [7] |
| Metabolism | Extensive hepatic first-pass metabolism via CYP3A4 | [9] |
| Elimination Half-life | ~2.6 - 5.1 hours | [7] |
| Excretion | Primarily via bile in feces | [9] |
Clinical Efficacy in Age-Related Cognitive Decline
Ergoloid mesylates have been studied in numerous clinical trials for the treatment of symptoms associated with age-related cognitive decline and dementia. The results of these trials have been mixed, with some studies showing modest but statistically significant improvements in cognitive and behavioral measures.[7]
A meta-analysis of 47 randomized, placebo-controlled trials of Hydergine® in patients with symptoms consistent with dementia provided the following overall combined treatment effects ("adjusted d"):[7]
| Outcome Measure | Effect Size (d) | 95% Confidence Interval | p-value |
| Comprehensive Ratings | 0.47 | 0.38 to 0.56 | 0.0001 |
| Clinical Global Ratings | 0.56 | 0.44 to 0.68 | 0.0001 |
| Combined Neuropsychological Measures | 0.27 | 0.22 to 0.32 | 0.0001 |
Another double-blind, placebo-controlled trial in elderly patients with age-related mental deterioration reported the following statistically significant improvements in favor of the ergoloid mesylates group after 6 months of treatment:
| Symptom Group | p-value |
| Cognitive Deficits | < 0.05 |
| Anxiety and Mood Depression | < 0.01 |
| Unsociability | < 0.01 |
| Retardation | < 0.05 |
| Irritability | < 0.001 |
Conclusion
The discovery and development of ergoloid mesylates represent a significant milestone in the therapeutic application of ergot alkaloids. Through the pioneering work of Albert Hofmann and Sandoz, a class of compounds with a complex and multifaceted mechanism of action was introduced for the management of age-related cognitive decline. While their clinical efficacy remains a subject of discussion, the study of ergoloid mesylates has provided valuable insights into the roles of dopaminergic, serotonergic, and adrenergic systems in cognitive function and the potential for pharmacological intervention in age-related neurodegenerative processes. Further research into the specific molecular interactions and downstream signaling pathways of the individual components of ergoloid mesylates may yet uncover new therapeutic avenues for the treatment of cognitive disorders.
References
- 1. acs.fchpt.stuba.sk [acs.fchpt.stuba.sk]
- 2. Nuclear Medicine Neuro PET Assessment, Protocols, and Interpretation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Review on in vivo and in vitro methods evaluation of antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dihydroergocryptine - Wikipedia [en.wikipedia.org]
- 5. Positron emission tomographic (PET) studies in dementia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ORAC and DPPH assay comparison to assess antioxidant capacity of tea infusions: relationship between total polyphenol and individual catechin content - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Overview of clinical trials of hydergine in dementia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hydergine for dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ergoloid mesylates vs. Alzheimer's: the latest round - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. SANDOZ' HYDERGINE, OTHER ERGOLOID MESYLATES BAN SOUGHT BY HRG [insights.citeline.com]
- 11. SANDOZ' HYDERGINE MAY BE EFFECTIVE IN PREVENTING ONSET OF AGING SYMPTOMS, FIRM CLAIMS. LONG-TERM U.S. TRIAL IN ELDERLY NOW IN FOURTH YEAR [insights.citeline.com]
- 12. mdpi.com [mdpi.com]
- 13. Determination of in vitro antioxidant activity and in vivo antineoplastic effects against Ehrlich ascites carcinoma of methanolic extract of Sphagneticola calendulacea (L.) Pruski - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medscape.com [medscape.com]
- 15. The clinical meaningfulness of ADAS-Cog changes in Alzheimer's disease patients treated with donepezil in an open-label trial - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Hydergine in senile mental impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacological Profile of Co-dergocrine Mesilate Components: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Co-dergocrine mesilate, also known as ergoloid mesylates, is a combination of the mesylate salts of four dihydrogenated ergot alkaloids: dihydroergocristine (B93913), dihydroergocornine (B1204045), and a 2:1 ratio of dihydro-α-ergocryptine and dihydro-β-ergocryptine.[1] Historically classified as a cerebral vasodilator, its mechanism of action is now understood to be more complex, involving interactions with multiple neurotransmitter systems.[1][2] This technical guide provides a detailed overview of the pharmacological profile of the individual components of co-dergocrine mesilate, focusing on their receptor binding affinities, functional activities, and the associated signaling pathways.
Data Presentation: Receptor Binding Affinities
The individual components of co-dergocrine mesilate exhibit a complex and varied receptor binding profile, with affinities for dopamine (B1211576), serotonin (B10506), and adrenergic receptors. The following tables summarize the available quantitative data (Ki or Kd in nM) for each component. It is important to note that binding affinities can vary between studies due to different experimental conditions, such as the radioligand used and the tissue preparation.
Table 1: Dopamine Receptor Binding Affinities (Ki/Kd in nM)
| Component | D1 Receptor | D2 Receptor | D3 Receptor | Reference(s) |
| Dihydroergocristine | Antagonist activity reported | Antagonist activity reported | - | [2] |
| Dihydroergocornine | Agonist activity reported | Agonist activity reported | - | [2] |
| Dihydro-α-ergocryptine | ~30 (Kd) | ~5-8 (Kd) | ~30 (Kd) | [3] |
| Dihydro-β-ergocryptine | Agonist activity reported | Agonist activity reported | - | [2] |
Table 2: Adrenergic Receptor Binding Affinities (Ki/Kd in nM)
| Component | α1-Adrenergic | α2-Adrenergic | Reference(s) |
| Dihydroergocristine | Competitive blocker | Agonist activity reported | [4] |
| Dihydroergocornine | - | - | |
| Dihydro-α-ergocryptine | - | 1.78 ± 0.22 (Kd) | [5] |
| Dihydro-β-ergocryptine | - | - |
Significant gaps exist in the quantitative binding data for adrenergic receptors.
Table 3: Serotonin Receptor Binding Affinities (Ki in nM)
| Component | 5-HT1 Receptors | 5-HT2 Receptors | Reference(s) |
| Dihydroergocristine | Non-competitive antagonist | Non-competitive antagonist | [6] |
| Dihydroergocornine | - | - | |
| Dihydro-α-ergocryptine | Selective for 5-HT1 | Lower affinity for 5-HT2 | [7] |
| Dihydro-β-ergocryptine | - | - |
Detailed Ki values for specific 5-HT receptor subtypes are limited in the available literature for these specific compounds.
Functional Activity of Co-dergocrine Mesilate Components
The functional activity of the co-dergocrine mesilate components is a result of their complex interactions with various receptors, acting as agonists, partial agonists, or antagonists.
Dopaminergic Activity: Three of the components—dihydroergocornine, dihydro-α-ergocryptine, and dihydro-β-ergocryptine—stimulate cyclic AMP (cAMP) formation, which is characteristic of dopamine D1 receptor agonism.[2] In contrast, dihydroergocristine acts as an antagonist at both D1 and D2 receptors.[2]
The D2 receptor-mediated response, which involves the inhibition of adenylyl cyclase and subsequent reduction in cAMP levels, is a key feature of several components. Dihydroergocryptine (B134457) and dihydroergocristine have been shown to inhibit prolactin release and cAMP accumulation in a manner that is reversible by dopamine antagonists, providing strong evidence for their D2 receptor agonist activity.[8] The D2 agonist activity of dihydroergocornine, dihydro-α-ergocryptine, and dihydro-β-ergocryptine is further supported by their ability to inhibit electrically stimulated neurotransmitter release.[2]
Adrenergic and Serotonergic Activity: Dihydroergocristine has been shown to act as a competitive α1-adrenergic blocker and an α2-adrenergic agonist at the periphery.[4] The components of co-dergocrine mesilate also interact with serotonin receptors, with dihydroergocristine exhibiting non-competitive antagonism at both 5-HT1 and 5-HT2 receptors.[6] Dihydroergocryptine shows a preference for 5-HT1 over 5-HT2 receptors.[7]
Table 4: Functional Activity (EC50/IC50 in nM) and Qualitative Effects
| Component | Receptor | Functional Effect | EC50/IC50 (nM) | Reference(s) |
| Dihydroergocristine | D1, D2 Dopamine | Antagonist | - | [2] |
| α1-Adrenergic | Competitive Blocker | - | [4] | |
| α2-Adrenergic | Agonist | - | [4] | |
| 5-HT1, 5-HT2 Serotonin | Non-competitive Antagonist | - | [6] | |
| Dihydroergocornine | D1 Dopamine | Agonist (stimulates cAMP) | Similar to other agonists | [2] |
| D2 Dopamine | Agonist (inhibits neurotransmitter release) | - | [2] | |
| Dihydro-α-ergocryptine | D1 Dopamine | Partial Agonist (stimulates cAMP) | Similar to other agonists | [2][3] |
| D2 Dopamine | Agonist (inhibits cAMP and prolactin release) | - | [8] | |
| 5-HT1 Serotonin | Agonist | - | [7] | |
| Dihydro-β-ergocryptine | D1 Dopamine | Agonist (stimulates cAMP) | Similar to other agonists | [2] |
| D2 Dopamine | Agonist (inhibits neurotransmitter release) | - | [2] |
Quantitative EC50/IC50 values for many of these interactions are not consistently reported in the literature.
Signaling Pathways
The pharmacological effects of the co-dergocrine mesilate components are mediated through their interaction with G-protein coupled receptors (GPCRs), which in turn modulate intracellular signaling cascades.
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the characterization of co-dergocrine mesilate components.
Radioligand Binding Assay (Competitive Inhibition)
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
References
- 1. Dihydroergocristine | C35H41N5O5 | CID 107715 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Dopamine receptor profile of co-dergocrine (Hydergine) and its components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dihydroergocryptine - Wikipedia [en.wikipedia.org]
- 4. Effect of dihydroergocristine on blood pressure and activity at peripheral alpha-adrenoceptors in pithed rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Binding of [3H]dihydroergocryptine to an alpha-adrenergic site in the stalk median eminence of the steer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Dihydroergocristine. A review of pharmacology and toxicology] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Selectivity of some ergot derivatives for 5-HT1 and 5-HT2 receptors of rat cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of dihydroergocryptine and dihydroergocristine on cyclic AMP accumulation and prolactin release in vitro: evidence for a dopaminomimetic action - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Quantification of Ergoloid Mesylates in Plasma using HPLC
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of ergoloid mesylates (also known as co-dergocrine or dihydroergotoxine) in plasma samples using High-Performance Liquid Chromatography (HPLC). Ergoloid mesylates are a mixture of the methanesulfonate (B1217627) salts of three dihydrogenated ergot alkaloids: dihydroergocornine, dihydroergocristine, and dihydroergocryptine (B134457) (alpha- and beta- mixture). Accurate quantification in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies.
The following sections detail validated methodologies, including sample preparation, chromatographic conditions, and detection parameters. Both Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and HPLC with fluorescence detection methods are presented, offering options based on required sensitivity and available instrumentation.
I. Overview of Analytical Approaches
The quantification of ergoloid mesylates in plasma presents analytical challenges due to their complex structure, low therapeutic concentrations, and the presence of interfering substances in the biological matrix. The two primary HPLC-based methods employed are:
-
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD): This method offers good sensitivity and selectivity for ergot alkaloids, which are naturally fluorescent. It is a cost-effective technique suitable for many research and clinical laboratories.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for bioanalytical quantification, providing the highest sensitivity and specificity. It is particularly advantageous for measuring the very low plasma concentrations of ergoloid mesylates.[1][2][3]
II. Quantitative Data Summary
The following tables summarize the key quantitative parameters from a validated LC-MS/MS method for the simultaneous determination of dihydroergotoxine (B79615) alkaloids in human plasma.[1]
Table 1: Linearity and Lower Limits of Quantification (LLOQ)
| Analyte | Linearity Range (ng/mL) | LLOQ (ng/mL) |
| Dihydroergotoxine Alkaloids | 0.05 - 40.00 | 0.05 |
Table 2: Accuracy and Precision
| Analyte | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| Dihydroergotoxine Alkaloids | < 13.03 | < 13.03 | 91.76 - 111.50 |
Table 3: Recovery
| Analyte | Recovery (%) |
| Dihydroergotoxine Alkaloids | ≥ 86.16 |
III. Experimental Protocols
This section provides detailed protocols for the LC-MS/MS and HPLC-FLD methods.
Protocol 1: LC-MS/MS Method for Quantification of Dihydroergotoxine in Human Plasma
This protocol is based on a validated method for the simultaneous quantification of several compounds, including dihydroergotoxine.[1]
1. Sample Preparation: Liquid-Liquid Extraction
-
Pipette 1.0 mL of human plasma into a clean polypropylene (B1209903) tube.
-
Add the internal standard (e.g., indapamide).
-
Add a basifying agent to adjust the pH.
-
Add 5 mL of ethyl acetate (B1210297) as the extraction solvent.
-
Vortex the mixture for 10 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
2. HPLC Conditions
-
Column: Phenomenex® Synergi Fusion-RP 80A (50 x 4.6 mm, 4 µm)[1]
-
Mobile Phase: Isocratic elution (specific composition to be optimized, but typically a mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an aqueous buffer with a modifier like formic acid or ammonium (B1175870) acetate).
-
Flow Rate: To be optimized based on the column and system (e.g., 0.8 mL/min).
-
Injection Volume: 10 µL.
-
Column Temperature: 40°C.
3. Mass Spectrometry Conditions
-
Ionization Mode: Positive Ion Electrospray Ionization (ESI+)[1]
-
Scan Mode: Multiple Reaction Monitoring (MRM)[1]
-
MRM Transitions: Specific precursor-to-product ion transitions for each dihydroergotoxine component and the internal standard must be determined by direct infusion and optimization.
-
Ion Source Parameters: Optimize parameters such as ion spray voltage, source temperature, and gas flows for maximum signal intensity.
Protocol 2: HPLC Method with Fluorometric Detection
This protocol provides a general framework for the analysis of ergot alkaloids using fluorescence detection.[4][5]
1. Sample Preparation: Protein Precipitation
-
To 1 mL of plasma, add 2 mL of a precipitating agent (e.g., acetonitrile or methanol).
-
Vortex for 1-2 minutes to ensure thorough mixing and protein precipitation.
-
Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable volume of mobile phase.
-
Inject an aliquot into the HPLC system.
2. HPLC Conditions
-
Column: A reversed-phase C18 column is typically used (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic elution with a mixture of acetonitrile and a buffer (e.g., phosphate (B84403) buffer) is common. The pH of the mobile phase can be critical for good separation.
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: 20-50 µL.
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C).
3. Fluorescence Detection
-
Excitation Wavelength (λex): To be optimized for ergoloid mesylates (typically in the range of 280-320 nm).
-
Emission Wavelength (λem): To be optimized for ergoloid mesylates (typically in the range of 350-450 nm).
IV. Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the quantification of ergoloid mesylates in plasma.
Caption: General workflow for ergoloid mesylates quantification in plasma.
Logical Relationship of Method Validation
The following diagram illustrates the key components of bioanalytical method validation as per regulatory guidelines.
Caption: Key parameters for bioanalytical method validation.
References
- 1. Validated liquid chromatography-tandem mass spectrometry method for simultaneous determination of clopamide, reserpine and dihydroergotoxine: Application to pharmacokinetics in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. HPLC method for determination of ergot alkaloids and some derivatives in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Sublingual Administration of Ergoloid Mesylates in Rat Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ergoloid mesylates, a combination of the methanesulfonate (B1217627) salts of dihydroergocornine, dihydroergocristine (B93913), and dihydroergocryptine, are ergot alkaloids that have been investigated for their potential in treating cognitive decline associated with aging and dementia.[1][2][3][4] Their mechanism of action is multifaceted, involving modulation of dopaminergic, serotonergic, and adrenergic neurotransmitter systems, improvement of cerebral metabolism and blood flow, and antioxidant properties.[4][5] Sublingual administration offers a potential advantage for drugs like ergoloid mesylates that undergo significant first-pass metabolism, by allowing for direct absorption into the systemic circulation.[6] This document provides a detailed protocol for the sublingual administration of ergoloid mesylates in rat models, intended to facilitate reproducible preclinical research into their pharmacokinetic profile and neuroprotective efficacy.
Data Presentation
Table 1: Pharmacokinetic Parameters of Ergoloid Mesylate Components in Rats (Oral Administration)
| Compound | Dose | Route | Bioavailability (%) | Tmax (h) | t½ (h) | Notes | Reference |
| Dihydroergocristine | 6 mg/kg | Oral | Data not available | 0.5 and 2.0 (two peaks) | 18.1 | The presence of two peaks may suggest an enterohepatic cycle. | [2] |
| α-Dihydroergocryptine | 20 mg/kg | Oral | 4.14 | ~1.0 and ~6.0 (two peaks) | 5.83 | The second peak is likely due to an enterohepatic cycle. The drug was found to distribute to the brain. | [1] |
Experimental Protocols
Preparation of Ergoloid Mesylate Formulation for Sublingual Administration
Due to the poor water solubility of ergoloid mesylates, a suitable vehicle is required to prepare a solution or suspension for sublingual administration.
Materials:
-
Ergoloid mesylates powder
-
Vehicle (e.g., polyethylene (B3416737) glycol 400 (PEG 400), propylene (B89431) glycol, or a mixture of solvents and surfactants)[8][9]
-
Vortex mixer
-
Sonicator
-
Analytical balance
-
Micropipettes
Procedure:
-
Calculate the required amount of ergoloid mesylates based on the desired dose and the number of animals. A suggested starting dose for neuroprotection studies is in the range of 1-5 mg/kg, which can be adjusted based on preliminary studies.
-
Weigh the ergoloid mesylates powder accurately.
-
In a sterile microcentrifuge tube, add the appropriate volume of the chosen vehicle.
-
Gradually add the ergoloid mesylates powder to the vehicle while vortexing to ensure proper mixing.
-
If the compound does not fully dissolve, sonicate the mixture in a water bath until a homogenous suspension or clear solution is obtained.[8]
-
Prepare the formulation fresh on the day of the experiment to ensure stability.
Sublingual Administration Procedure in Rats
This procedure should be performed by trained personnel to minimize stress to the animal and ensure accurate dosing.
Materials:
-
Rat restraint device or manual restraint by a trained handler
-
Micropipette with a fine, flexible tip
-
Prepared ergoloid mesylate formulation
Procedure:
-
Animal Restraint: Securely restrain the rat to immobilize its head. This can be achieved using a commercial restraint device or by a trained handler using a firm but gentle grip that secures the head and shoulders.
-
Accessing the Sublingual Space: Gently open the rat's mouth by applying light pressure on the diastema (the gap between the incisors and molars).
-
Dose Application:
-
Using a micropipette with a fine, flexible tip, carefully insert the tip into the side of the mouth, avoiding the teeth.
-
Gently guide the tip under the tongue into the sublingual pouch.
-
Slowly dispense the calculated volume of the ergoloid mesylate formulation (typically 10-20 µL for rats) onto the mucosal surface.
-
-
Post-Administration:
-
Hold the rat in the restraint position for a brief period (approximately 30-60 seconds) with its head slightly tilted upwards. This helps to minimize immediate swallowing and allows for initial absorption through the sublingual mucosa.
-
Return the animal to its home cage and monitor for any adverse reactions.
-
Assessment of Cognitive Function in a Rat Model of Dementia
A common model for inducing dementia-like cognitive deficits in rats is the administration of scopolamine (B1681570), a muscarinic receptor antagonist.[10][11][12]
3.1. Scopolamine-Induced Amnesia Model
-
Animal Groups: Divide the rats into at least four groups:
-
Control (Vehicle + Saline)
-
Scopolamine (Vehicle + Scopolamine)
-
Ergoloid Mesylates (Sublingual Ergoloid Mesylates + Scopolamine)
-
Positive Control (e.g., Donepezil + Scopolamine)
-
-
Drug Administration:
-
Administer the ergoloid mesylates formulation or vehicle sublingually as described in Protocol 2, typically 30-60 minutes before the behavioral test.
-
Administer scopolamine (e.g., 1 mg/kg, intraperitoneally) or saline approximately 30 minutes before the behavioral test.[12]
-
3.2. Behavioral Testing
3.2.1. Y-Maze Test for Spontaneous Alternation
The Y-maze test is used to assess spatial working memory.[13][14][15][16][17]
Procedure:
-
The Y-maze apparatus consists of three identical arms.
-
Place a rat at the end of one arm and allow it to freely explore the maze for a set period (e.g., 8 minutes).
-
Record the sequence of arm entries.
-
A spontaneous alternation is defined as consecutive entries into all three arms without repetition.
-
Calculate the percentage of spontaneous alternation: (Number of Spontaneous Alternations / (Total Number of Arm Entries - 2)) * 100.
-
A decrease in the percentage of spontaneous alternation in the scopolamine group is expected, and a reversal of this deficit in the ergoloid mesylates group would indicate a positive effect.
3.2.2. Morris Water Maze (MWM) Test for Spatial Learning and Memory
The MWM is a widely used test to assess hippocampal-dependent spatial learning and memory.[10][11][18][19]
Procedure:
-
Acquisition Phase (e.g., 4-5 days):
-
A circular pool is filled with opaque water. A hidden platform is submerged just below the water surface in one quadrant.
-
Rats are given several trials per day to find the hidden platform, starting from different quadrants.
-
Record the escape latency (time to find the platform) and the path length for each trial.
-
A reduction in escape latency and path length over the training days indicates learning.
-
-
Probe Trial (e.g., on day 6):
-
The platform is removed from the pool.
-
The rat is allowed to swim freely for a set time (e.g., 60 seconds).
-
Record the time spent in the target quadrant (where the platform was previously located).
-
A preference for the target quadrant in the control and treated groups compared to the scopolamine group indicates memory retention.
-
Mandatory Visualization
Caption: Experimental workflow for assessing the neuroprotective effects of sublingually administered ergoloid mesylates in a rat model of scopolamine-induced amnesia.
Caption: Putative signaling pathways and mechanisms of action of ergoloid mesylates contributing to neuroprotection and cognitive enhancement.[1][4][5]
References
- 1. Pharmacokinetics of alpha-dihydroergocriptine in rats after single intravenous and single and repeated oral administrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [The pharmacokinetics of dihydroergocristine after intravenous and oral administration in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ergoloid Mesylate: Alzheimer's Uses, Side Effects, Dosage [medicinenet.com]
- 4. What is Ergoloid Mesylates used for? [synapse.patsnap.com]
- 5. What is the mechanism of Ergoloid Mesylates? [synapse.patsnap.com]
- 6. Low bioavailability of ergotamine tartrate after oral and rectal administration in migraine sufferers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. horizon.documentation.ird.fr [horizon.documentation.ird.fr]
- 8. researchgate.net [researchgate.net]
- 9. sphinxsai.com [sphinxsai.com]
- 10. Scopolamine disrupts place navigation in rats and humans: a translational validation of the Hidden Goal Task in the Morris water maze and a real maze for humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. conductscience.com [conductscience.com]
- 14. researchgate.net [researchgate.net]
- 15. cyagen.com [cyagen.com]
- 16. Y Maze Test - Creative Biolabs [creative-biolabs.com]
- 17. researchgate.net [researchgate.net]
- 18. Morris water maze - Scholarpedia [scholarpedia.org]
- 19. A Comparative Study of the Impact of NO-Related Agents on MK-801- or Scopolamine-Induced Cognitive Impairments in the Morris Water Maze - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In-Vivo Microdialysis in Measuring Brain Levels of Ergoloid Mesylates
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ergoloid mesylates, a combination of the methanesulfonate (B1217627) salts of dihydroergocornine, dihydroergocristine, and dihydroergocryptine (B134457), are ergot-derived compounds used in the management of age-related cognitive decline and dementia.[1][2] Their therapeutic effects are attributed to a complex mechanism of action involving the modulation of dopaminergic, serotonergic, and adrenergic neurotransmitter systems within the central nervous system (CNS).[1] Understanding the pharmacokinetics of ergoloid mesylates in the brain is crucial for optimizing therapeutic strategies. In-vivo microdialysis is a powerful technique for continuous monitoring of unbound drug concentrations in the extracellular fluid of specific brain regions in conscious, freely moving animals, providing vital data on brain penetration and target engagement.[3]
These application notes provide a comprehensive overview and detailed protocols for conducting in-vivo microdialysis studies to measure the brain levels of ergoloid mesylates in a research setting.
Data Presentation
The following tables summarize quantitative data from a study investigating ergoloid mesylate concentrations in cerebrospinal fluid (CSF) and plasma in rats, offering insights into brain penetration following different administration routes. While this data is from CSF, it serves as a valuable proxy for extracellular fluid concentrations in the brain.
Table 1: Pharmacokinetic Parameters of Ergoloid Mesylates in Rat Plasma and CSF after Intravenous (IV) and Intranasal (IN) Administration
| Administration Route | Matrix | Cmax (ng/mL) | Tmax (min) | AUC (ng·min/mL) |
| Intravenous (4 mg/kg) | Plasma | 1255.51 ± 133.59 | - | 385.7 ± 35.1 |
| CSF | 54.81 ± 4.92 | 60 | 54.0 ± 7.6 | |
| Intranasal (4 mg/kg) | Plasma | 348.41 ± 19.47 | 107 | 112.5 ± 11.3 |
| CSF | 87.35 ± 6.37 | 20 | 260.1 ± 26.5 |
Data adapted from Chen et al., 2008. Values are presented as mean ± SD.
Table 2: Brain Targeting Efficiency of Ergoloid Mesylates
| Administration Route | AUC (CSF) / AUC (Plasma) Ratio |
| Intravenous | 0.14 ± 0.04 |
| Intranasal | 0.48 ± 0.05 |
Data adapted from Chen et al., 2008. The higher ratio for intranasal administration suggests a more efficient brain targeting via this route.
Experimental Protocols
I. Animal Model and Surgical Procedure
A detailed protocol for the surgical implantation of a guide cannula for microdialysis probe insertion is provided below.
Table 3: Animal and Surgical Specifications
| Parameter | Specification |
| Animal Model | Male Sprague-Dawley rats |
| Body Weight | 250 - 350 g |
| Anesthesia | Isoflurane or Ketamine/Xylazine mixture |
| Stereotaxic Frame | Standard rat stereotaxic apparatus |
| Surgical Target | e.g., Striatum, Prefrontal Cortex, Hippocampus |
| Post-operative Analgesia | Carprofen (5 mg/kg, s.c.) or Buprenorphine (0.05 mg/kg, s.c.) |
| Recovery Period | 24 - 48 hours post-surgery |
Surgical Protocol:
-
Anesthetize the rat and mount it in a stereotaxic frame.
-
Maintain the animal's body temperature at 37°C.
-
Shave the scalp and clean it with an antiseptic solution.
-
Make a midline incision to expose the skull.
-
Using a rat brain atlas, determine the stereotaxic coordinates for the target brain region.
-
Drill a burr hole at the determined coordinates.
-
Implant a guide cannula to the desired depth.
-
Secure the guide cannula to the skull using dental cement and surgical screws.
-
Insert a dummy cannula to keep the guide patent.
-
Administer post-operative analgesics and allow the animal to recover for 24-48 hours.
II. In-Vivo Microdialysis Procedure
This protocol outlines the steps for conducting the microdialysis experiment.
Table 4: Microdialysis Parameters
| Parameter | Specification |
| Microdialysis Probe | CMA 12 or similar, with a 20 kDa molecular weight cutoff |
| Perfusion Fluid (aCSF) | 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl₂, 0.85 mM MgCl₂ |
| Flow Rate | 1.0 - 2.0 µL/min |
| Equilibration Period | 1 - 2 hours |
| Sample Collection Interval | 20 - 30 minutes |
Microdialysis Protocol:
-
Gently handle the recovered animal and remove the dummy cannula.
-
Insert the microdialysis probe into the guide cannula.
-
Place the animal in a freely moving animal system.
-
Connect the probe's inlet to a microsyringe pump and the outlet to a refrigerated fraction collector.
-
Begin perfusion with artificial cerebrospinal fluid (aCSF) at the specified flow rate.
-
Allow the system to equilibrate for at least 1-2 hours. Discard the dialysate collected during this period.
-
Collect baseline samples for at least one hour.
-
Administer ergoloid mesylates at the desired dose and route.
-
Continue collecting dialysate samples at the specified intervals for the duration of the experiment (e.g., 4-6 hours).
-
At the end of the experiment, euthanize the animal and perfuse the brain for histological verification of the probe placement.
-
Store collected dialysate samples at -80°C until analysis.
III. Analytical Methodology: HPLC-MS/MS
The following is a validated method for the simultaneous quantification of the components of ergoloid mesylates in biological fluids, adapted for microdialysate samples.[4]
Table 5: HPLC-MS/MS Parameters
| Parameter | Specification |
| Chromatography System | High-Performance Liquid Chromatography (HPLC) |
| Column | Phenomenex® Synergi Fusion-RP 80A (50x4.6mm, 4µm) or equivalent |
| Mobile Phase | Isocratic elution with a suitable organic and aqueous phase |
| Ionization Source | Positive Ion Electrospray Ionization (ESI+) |
| Mass Spectrometer | Triple Quadrupole |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| Internal Standard | Indapamide or other suitable compound |
Analytical Protocol:
-
Sample Preparation: Due to the clean nature of microdialysate, minimal sample preparation is required. If necessary, a protein precipitation step with acetonitrile (B52724) can be performed.
-
Calibration Standards: Prepare calibration standards of dihydroergocornine, dihydroergocristine, and dihydroergocryptine in aCSF.
-
LC-MS/MS Analysis:
-
Inject a small volume (e.g., 5-10 µL) of the sample and standards onto the HPLC system.
-
Separate the analytes using the specified column and mobile phase.
-
Detect and quantify the analytes using the mass spectrometer in MRM mode.
-
-
Data Analysis: Construct a calibration curve and determine the concentrations of the ergoloid mesylate components in the dialysate samples.
Visualizations
Signaling Pathways of Ergoloid Mesylates
Ergoloid mesylates exert their effects by interacting with multiple neurotransmitter receptor systems. The following diagrams illustrate the general signaling pathways of the D2 dopamine, 5-HT2A serotonin, and alpha-1 adrenergic receptors, which are known targets of ergoloid mesylates.
Caption: Dopamine D2 Receptor Signaling Pathway.
Caption: Serotonin 5-HT2A Receptor Signaling.
Caption: Alpha-1 Adrenergic Receptor Signaling.
Experimental Workflow
The following diagram provides a visual representation of the entire experimental workflow for an in-vivo microdialysis study of ergoloid mesylates.
Caption: In-Vivo Microdialysis Experimental Workflow.
References
- 1. What is Ergoloid Mesylates used for? [synapse.patsnap.com]
- 2. Ergoloid - Wikipedia [en.wikipedia.org]
- 3. Ergoloid mesylates for senile dementias: unanswered questions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Validated liquid chromatography-tandem mass spectrometry method for simultaneous determination of clopamide, reserpine and dihydroergotoxine: Application to pharmacokinetics in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Ergoloid Mesylates Neuroprotection in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ergoloid mesylates, a combination of hydrogenated ergot alkaloids including dihydroergocristine, dihydroergocornine, and dihydroergocryptine, have been investigated for their neuroprotective properties. These compounds are believed to exert their effects through multiple mechanisms, including antioxidant activity, modulation of neurotransmitter systems, and improvement of mitochondrial function. This document provides detailed protocols for a panel of cell-based assays to evaluate the neuroprotective potential of ergoloid mesylates against common neurotoxic insults.
Data Presentation
The following tables summarize hypothetical quantitative data illustrating the neuroprotective effects of ergoloid mesylates in various cell culture assays.
Table 1: Effect of Dihydroergocryptine on Glutamate-Induced Neurotoxicity in Cerebellar Granule Cells (MTT Assay)
| Treatment Group | Concentration (µM) | Cell Viability (% of Control) |
| Control | - | 100 ± 5.2 |
| Glutamate (100 µM) | - | 45 ± 4.8 |
| Glutamate + Dihydroergocryptine | 1 | 58 ± 5.1 |
| Glutamate + Dihydroergocryptine | 10 | 75 ± 6.3 |
| Glutamate + Dihydroergocryptine | 50 | 88 ± 4.9 |
Table 2: Effect of Dihydroergocristine on Amyloid-Beta (Aβ) Production in SH-SY5Y Cells (ELISA)
| Treatment Group | Concentration (µM) | Aβ42 Levels (% of Control) |
| Control | - | 100 ± 7.5 |
| Dihydroergocristine | 1 | 85 ± 6.9 |
| Dihydroergocristine | 10 | 62 ± 5.4 |
| Dihydroergocristine | 50 | 41 ± 4.8 |
Table 3: Effect of Co-dergocrine Mesylate on Intracellular Reactive Oxygen Species (ROS) Levels (DCFH-DA Assay)
| Treatment Group | Concentration (µM) | ROS Levels (% of H₂O₂ Control) |
| Control | - | 10 ± 2.1 |
| H₂O₂ (100 µM) | - | 100 ± 8.9 |
| H₂O₂ + Co-dergocrine Mesylate | 1 | 78 ± 7.2 |
| H₂O₂ + Co-dergocrine Mesylate | 10 | 55 ± 6.1 |
| H₂O₂ + Co-dergocrine Mesylate | 50 | 35 ± 4.5 |
Table 4: Effect of Ergoloid Mesylates on Mitochondrial Membrane Potential (ΔΨm) in Neuroblastoma Cells (JC-1 Assay)
| Treatment Group | Concentration (µM) | Red/Green Fluorescence Ratio |
| Control | - | 5.8 ± 0.4 |
| Rotenone (1 µM) | - | 1.2 ± 0.2 |
| Rotenone + Ergoloid Mesylates | 10 | 3.5 ± 0.3 |
| Rotenone + Ergoloid Mesylates | 50 | 4.9 ± 0.5 |
Experimental Protocols
Cell Viability Assessment: MTT Assay
This protocol is for assessing the neuroprotective effect of ergoloid mesylates against a neurotoxic insult in SH-SY5Y human neuroblastoma cells.
Materials:
-
SH-SY5Y cells
-
DMEM/F-12 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
Ergoloid mesylates stock solution
-
Neurotoxin of choice (e.g., glutamate, H₂O₂, MPP⁺)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Treatment:
-
Pre-treat the cells with various concentrations of ergoloid mesylates for 1-2 hours.
-
Introduce the neurotoxin to the wells (with and without ergoloid mesylates). Include a vehicle control group.
-
Incubate for the desired period (e.g., 24 hours).
-
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the control group.
Cytotoxicity Assessment: LDH Assay
This protocol measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells as an indicator of cytotoxicity.
Materials:
-
Neuronal cells (e.g., primary cortical neurons, SH-SY5Y)
-
Cell culture medium
-
Ergoloid mesylates stock solution
-
Neurotoxin
-
LDH cytotoxicity assay kit
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Supernatant Collection: After the incubation period, centrifuge the plate at 500 x g for 5 minutes.
-
LDH Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Add 50 µL of the LDH assay reaction mixture (as per the kit instructions) to each well.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution provided in the kit to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm.
-
Data Analysis: Calculate the percentage of LDH release relative to a positive control (cells lysed with a detergent).
Intracellular ROS Measurement: DCFH-DA Assay
This protocol quantifies intracellular reactive oxygen species (ROS) levels using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA).
Materials:
-
Neuronal cells
-
Cell culture medium
-
Ergoloid mesylates stock solution
-
Oxidative stress inducer (e.g., H₂O₂)
-
DCFH-DA stock solution (10 mM in DMSO)
-
Hanks' Balanced Salt Solution (HBSS)
-
96-well black, clear-bottom plates
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well black plate and treat with ergoloid mesylates and the oxidative stress inducer as described previously.
-
DCFH-DA Loading: Remove the treatment medium and wash the cells twice with warm HBSS.
-
Add 100 µL of 10 µM DCFH-DA in HBSS to each well.
-
Incubate for 30 minutes at 37°C in the dark.
-
Wash: Remove the DCFH-DA solution and wash the cells twice with warm HBSS.
-
Fluorescence Measurement: Add 100 µL of HBSS to each well and measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm.
-
Data Analysis: Express ROS levels as a percentage of the positive control (oxidative stress inducer alone).
Mitochondrial Membrane Potential Assessment: JC-1 Assay
This protocol uses the ratiometric dye JC-1 to assess changes in mitochondrial membrane potential (ΔΨm).
Materials:
-
Neuroblastoma cells (e.g., SH-SY5Y)
-
Cell culture medium
-
Ergoloid mesylates stock solution
-
Mitochondrial toxin (e.g., rotenone, FCCP)
-
JC-1 staining solution
-
96-well black, clear-bottom plates
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed cells and treat with ergoloid mesylates and the mitochondrial toxin as described in previous protocols.
-
JC-1 Staining: Add JC-1 staining solution to each well at a final concentration of 2 µM and incubate for 15-30 minutes at 37°C.
-
Wash: Remove the staining solution and wash the cells twice with warm cell culture medium.
-
Fluorescence Measurement: Measure the fluorescence of JC-1 aggregates (red) at an excitation of ~560 nm and emission of ~595 nm, and JC-1 monomers (green) at an excitation of ~485 nm and emission of ~535 nm.
-
Data Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.
Visualizations
Caption: General experimental workflow for assessing neuroprotection.
Caption: Neurotransmitter modulation and downstream signaling.
Caption: Antioxidant response via the Nrf2/HO-1 pathway.
Application Notes and Protocols: Dissolving Ergoloid Mesylates for In-Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ergoloid mesylates, also known as co-dergocrine mesylate, is a mixture of the methanesulfonate (B1217627) salts of three dihydrogenated ergot alkaloids: dihydroergocornine, dihydroergocristine, and dihydroergocryptine. It is a nootropic agent that has been studied for its potential in treating age-related cognitive decline and dementia.[1][2] For researchers conducting in-vitro studies, the proper dissolution of ergoloid mesylates is a critical first step to ensure accurate and reproducible results. These application notes provide detailed protocols for the effective solubilization of ergoloid mesylates for use in a variety of in-vitro experimental settings.
Physicochemical Properties
-
Appearance: White to off-white, microcrystalline or amorphous, practically odorless powder.[3]
-
Molecular Formula: A mixture of C31H41N5O5·CH4O3S (Dihydroergocornine mesylate), C35H41N5O5·CH4O3S (Dihydroergocristine mesylate), and C32H43N5O5·CH4O3S (Dihydroergocryptine mesylate).
-
Mechanism of Action: The therapeutic effects of ergoloid mesylates are attributed to their multifaceted mechanism of action. They modulate dopaminergic, serotonergic, and adrenergic neurotransmitter systems, acting as partial agonists or antagonists at various receptor sites.[1][4][5] This modulation helps to rebalance (B12800153) neurotransmitter levels that may be dysregulated in cognitive impairment.[5] Additionally, ergoloid mesylates are believed to improve cerebral blood flow and exhibit antioxidant properties.[1][5]
Solubility Data
The solubility of ergoloid mesylates is a key factor in the preparation of solutions for in-vitro studies. Based on available data, the following table summarizes the solubility of ergoloid mesylates in various solvents.
| Solvent | Concentration | Notes | Reference |
| Dimethyl Sulfoxide (B87167) (DMSO) | Soluble | A common solvent for preparing stock solutions for in-vitro assays. | |
| Acetonitrile:Water (1:1) | 1 mg/mL | Used for preparing a standard solution for analysis. | [6] |
| Chloroform:Methanol (9:1) | 40 mg/mL | Used for preparing a test solution for thin-layer chromatography. | [6] |
| Dilute Alcohol (1 in 2) | 10 mg/mL | Used for preparing a test solution for specific rotation analysis. | [6] |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
This protocol is suitable for preparing a concentrated stock solution of ergoloid mesylates that can be serially diluted to working concentrations for most in-vitro assays, such as cell-based experiments.
Materials:
-
Ergoloid mesylates powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Weighing: Accurately weigh the desired amount of ergoloid mesylates powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or higher, depending on the final working concentration needed).
-
Dissolution: Vortex the solution vigorously until the ergoloid mesylates powder is completely dissolved. Gentle warming in a water bath (37°C) may be used to aid dissolution if necessary. Ensure the solution is clear and free of any visible particulates.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage.
Note: The final concentration of DMSO in the cell culture medium should be kept low (typically below 0.5%) to avoid cytotoxicity.[7]
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
This protocol describes the dilution of the DMSO stock solution into cell culture medium to obtain the final working concentrations for treating cells.
Materials:
-
Ergoloid mesylates stock solution in DMSO (from Protocol 1)
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640)
-
Sterile tubes for dilution
-
Calibrated pipettes
Procedure:
-
Thawing: Thaw a single aliquot of the ergoloid mesylates stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final working concentrations. It is recommended to perform a multi-step dilution to ensure accuracy and to minimize the final DMSO concentration.
-
Example: To prepare a 10 µM working solution from a 10 mM stock solution, first prepare an intermediate dilution (e.g., 100 µM) by adding 1 µL of the 10 mM stock to 99 µL of cell culture medium. Then, add 10 µL of the 100 µM intermediate dilution to 90 µL of cell culture medium in your experimental well.
-
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without the ergoloid mesylates. This is crucial to distinguish the effects of the compound from the effects of the solvent.
-
Immediate Use: Use the freshly prepared working solutions immediately for your experiments.
Visualization of Proposed Signaling Pathway
The following diagram illustrates the proposed multifaceted mechanism of action of ergoloid mesylates.
Caption: Proposed signaling pathways of ergoloid mesylates.
Experimental Workflow for Solution Preparation
The following diagram outlines the general workflow for preparing ergoloid mesylates solutions for in-vitro studies.
Caption: Workflow for preparing ergoloid mesylates solutions.
References
- 1. What is Ergoloid Mesylates used for? [synapse.patsnap.com]
- 2. drugs.com [drugs.com]
- 3. Ergoloid Mesylates USP | API | Medisca [medisca.com]
- 4. Dihydroergotoxine Mesylate | C33H45N5O5 | CID 592735 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Ergoloid Mesylates? [synapse.patsnap.com]
- 6. Ergoloid Mesylates [drugfuture.com]
- 7. medchemexpress.cn [medchemexpress.cn]
Application Note: Identification of Ergoloid Mesylate Metabolites Using Liquid Chromatography-Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ergoloid mesylates, a combination of dihydrogenated ergot alkaloids, are prescribed for the management of age-related cognitive decline and dementia. Understanding the metabolic fate of these compounds is crucial for comprehending their pharmacokinetic profile and potential drug-drug interactions. This document provides a detailed application note and protocol for the identification and characterization of ergoloid mesylate metabolites in biological matrices using liquid chromatography-mass spectrometry (LC-MS). The methodologies outlined herein are designed to guide researchers in establishing robust analytical workflows for drug metabolism studies.
Introduction
Ergoloid mesylates, also known as co-dergocrine mesylate, consist of the methanesulfonate (B1217627) salts of three dihydrogenated ergot alkaloids: dihydroergocornine, dihydroergocristine, and a mixture of α- and β-dihydroergocryptine.[1][2] These compounds exert their therapeutic effects through complex interactions with various neurotransmitter systems, primarily by modulating dopaminergic, serotonergic, and adrenergic receptors.[1][3] The metabolism of ergoloid mesylates is a key determinant of their clinical efficacy and safety. In vitro and in vivo studies have demonstrated that the primary metabolic pathway is hydroxylation, leading to the formation of active metabolites.[4][5] This application note details the use of LC-MS for the separation and identification of these metabolites.
Metabolic Pathway of Ergoloid Mesylates
The metabolism of the constituent alkaloids of ergoloid mesylates predominantly occurs in the liver. The principal biotransformation is hydroxylation, resulting in the formation of hydroxylated metabolites.
Quantitative Data Summary
The following tables summarize the pharmacokinetic parameters of ergoloid mesylate components and their major hydroxylated metabolites in human plasma following oral administration.
Table 1: Peak Plasma Concentrations (Cmax) of Ergoloid Mesylate Parent Compounds and Metabolites
| Analyte | Cmax (µg/L) |
| Dihydroergocornine | ~0.04 |
| Dihydroergocryptine | ~0.04 |
| Dihydroergocristine | ~0.04 |
| Hydroxy-dihydroergocornine | 0.98 |
| Hydroxy-dihydroergocryptine | 0.53 |
| Hydroxy-dihydroergocristine | 0.30 |
Data obtained from a study involving a single oral dose of 27 mg of dihydroergotoxine (B79615) mesylate in a healthy volunteer.[4][5]
Table 2: Bioanalytical Method Validation Parameters for a Representative Metabolite (8'-hydroxy-dihydroergocryptine)
| Parameter | Value |
| Linearity Range | 50 - 4000 pg/mL |
| Intra-day Precision | < 10% |
| Inter-day Precision | < 10% |
| Accuracy | 90% - 110% |
These parameters are for a validated LC-MS/MS method for the quantification of 8'-hydroxy-dihydroergocryptine in human plasma and can serve as a reference for method development.[6]
Experimental Protocols
This section provides detailed protocols for the in vitro metabolism of ergoloid mesylates and the subsequent analysis of metabolites by LC-MS.
Protocol 1: In Vitro Metabolism of Ergoloid Mesylates using Liver Microsomes
This protocol describes the incubation of ergoloid mesylates with liver microsomes to generate metabolites for identification.
Materials:
-
Ergoloid mesylates standard solution
-
Pooled human or rat liver microsomes
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid (FA)
-
Incubator/water bath (37°C)
-
Centrifuge
Procedure:
-
Prepare a stock solution of ergoloid mesylates in a suitable solvent (e.g., DMSO or methanol).
-
In a microcentrifuge tube, combine the following in order:
-
Phosphate buffer
-
Liver microsomes (final concentration typically 0.5-1 mg/mL)
-
Ergoloid mesylates solution (final concentration typically 1-30 µM)
-
-
Pre-incubate the mixture for 5 minutes at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes).
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile.
-
Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for LC-MS analysis.
Protocol 2: LC-MS/MS Analysis of Ergoloid Mesylate Metabolites
This protocol provides a general framework for the chromatographic separation and mass spectrometric detection of ergoloid mesylates and their metabolites.
Liquid Chromatography (LC) Conditions:
| Parameter | Recommended Setting |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with a low percentage of B, ramp up to a high percentage to elute analytes, then return to initial conditions for re-equilibration. A typical gradient might be 5% to 95% B over 10 minutes. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 - 10 µL |
Mass Spectrometry (MS) Conditions:
| Parameter | Recommended Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Mass Analyzer | Triple Quadrupole (QqQ) or High-Resolution Mass Spectrometer (e.g., Q-TOF, Orbitrap) |
| Scan Mode | Full scan for metabolite discovery, followed by product ion scan (MS/MS) for structural elucidation. Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for targeted quantification. |
| Capillary Voltage | 3.5 - 4.5 kV |
| Source Temperature | 120 - 150°C |
| Desolvation Gas Flow | 600 - 800 L/hr |
| Collision Energy | Optimize for each parent-product ion transition. |
Experimental Workflow
The following diagram illustrates the overall workflow for the identification of ergoloid mesylate metabolites.
Signaling Pathway of Ergoloid Mesylates
Ergoloid mesylates exert their pharmacological effects by interacting with multiple neurotransmitter systems in the central nervous system.
Conclusion
This application note provides a comprehensive guide for the identification and analysis of ergoloid mesylate metabolites using LC-MS. The detailed protocols and methodologies will assist researchers in drug development and metabolism studies to effectively characterize the biotransformation of these important therapeutic agents. The provided quantitative data and workflow diagrams offer a clear and structured approach to facilitate experimental design and data interpretation.
References
- 1. Ergoloid - Wikipedia [en.wikipedia.org]
- 2. Ergoloid Mesylates - MeSH - NCBI [ncbi.nlm.nih.gov]
- 3. What is the mechanism of Ergoloid Mesylates? [synapse.patsnap.com]
- 4. Identification and human pharmacokinetics of dihydroergotoxine metabolites in man: preliminary results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Long-Term Ergoloid Mesylates Studies in Aging Rats
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for designing and conducting long-term studies to evaluate the efficacy of ergoloid mesylates in a rat model of aging. The protocols outlined below detail the necessary steps from animal selection and drug administration to behavioral, biochemical, and histological analyses.
Introduction
Aging is a complex biological process often associated with cognitive decline. Ergoloid mesylates, a combination of three dihydrogenated ergot alkaloids, have been investigated for their potential to mitigate age-related cognitive deficits.[1] The multifaceted mechanism of action of ergoloid mesylates involves the modulation of dopaminergic and serotonergic neurotransmitter systems, enhancement of cerebral blood flow, and neuroprotective effects through its antioxidant properties.[2] This document provides detailed protocols for a long-term experimental design to assess the neuroprotective and cognitive-enhancing effects of ergoloid mesylates in aging rats.
Experimental Design
A longitudinal study design is recommended to assess the long-term effects of ergoloid mesylates. This involves repeated measurements of cognitive and physiological parameters over an extended period.
2.1. Animal Model
-
Species: Sprague-Dawley or Wistar rats are commonly used in aging research.
-
Age: Aged rats (e.g., 18-24 months old) should be used to model age-related cognitive decline. A young control group (e.g., 3-4 months old) should be included for comparison.
-
Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
2.2. Experimental Groups
| Group ID | Group Description | Number of Animals (n) | Treatment | Dosage | Duration |
| AGED-VEH | Aged Control | 10-12 | Vehicle (e.g., distilled water) | - | 6 months |
| AGED-EM | Aged Ergoloid Mesylates | 10-12 | Ergoloid Mesylates | 3 mg/kg/day | 6 months |
| YOUNG-VEH | Young Control | 10-12 | Vehicle (e.g., distilled water) | - | 6 months |
2.3. Dosing Regimen
A daily oral gavage of 3 mg/kg ergoloid mesylates is recommended based on previous studies investigating its effects on synaptic plasticity in aged rats. The treatment duration of 6 months allows for the assessment of long-term effects on cognitive function and underlying neurobiological mechanisms.
Experimental Protocols
3.1. Drug Administration: Long-Term Oral Gavage
This protocol describes the procedure for daily oral administration of ergoloid mesylates or vehicle to rats.
Materials:
-
Ergoloid mesylates powder
-
Vehicle (e.g., distilled water)
-
Gavage needles (16-18 gauge, flexible or curved)
-
Syringes
-
Animal scale
Procedure:
-
Prepare the ergoloid mesylates solution fresh daily by dissolving the required amount in the vehicle.
-
Weigh each rat to determine the precise volume of the solution to be administered.
-
Gently restrain the rat.
-
Insert the gavage needle carefully into the esophagus.
-
Slowly administer the solution.
-
Monitor the animal for any signs of distress after the procedure.
3.2. Behavioral Assessments
Behavioral tests should be conducted at baseline (before treatment initiation) and at regular intervals (e.g., every 2 months) throughout the 6-month study period.
3.2.1. Morris Water Maze (MWM) for Spatial Learning and Memory
Materials:
-
Circular water tank (approx. 1.5-2 m in diameter)
-
Escape platform
-
Water opacified with non-toxic paint
-
Video tracking system
Procedure:
-
Acquisition Phase (4-5 days):
-
Four trials per day for each rat.
-
Place the rat into the water at one of four starting positions.
-
Allow the rat to search for the hidden platform for a maximum of 60-90 seconds.
-
If the rat finds the platform, allow it to remain there for 15-30 seconds.
-
If the rat fails to find the platform, guide it to the platform.
-
Record the escape latency (time to find the platform) and path length.
-
-
Probe Trial (1 day after acquisition):
-
Remove the platform from the pool.
-
Allow the rat to swim freely for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located) and the number of crossings over the former platform location.
-
3.2.2. Elevated Plus Maze (EPM) for Anxiety-Like Behavior
Materials:
-
Plus-shaped maze with two open and two closed arms, elevated from the floor.
-
Video tracking system
Procedure:
-
Place the rat in the center of the maze, facing an open arm.
-
Allow the rat to explore the maze for 5 minutes.
-
Record the time spent in the open arms and the number of entries into the open and closed arms.
3.3. Biochemical Assays
At the end of the 6-month treatment period, animals will be euthanized, and brain tissue (hippocampus and prefrontal cortex) will be collected for biochemical analysis.
3.3.1. Quantification of Dopamine (B1211576) and Serotonin (B10506) by HPLC
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with electrochemical or fluorescence detection.
-
Homogenizer
-
Perchloric acid
-
Standards for dopamine and serotonin
Procedure:
-
Dissect and weigh the brain tissue.
-
Homogenize the tissue in ice-cold perchloric acid.
-
Centrifuge the homogenate to pellet proteins.
-
Filter the supernatant.
-
Inject the sample into the HPLC system.
-
Quantify dopamine and serotonin levels by comparing peak areas to those of the standards.
3.3.2. Antioxidant Enzyme Activity Assays (SOD and CAT)
Materials:
-
Spectrophotometer
-
Reagents for Superoxide Dismutase (SOD) and Catalase (CAT) activity assays.
Procedure for SOD Activity:
-
Prepare tissue homogenates.
-
Use a commercially available kit or a standard protocol based on the inhibition of nitroblue tetrazolium (NBT) reduction.
-
Measure the absorbance at the appropriate wavelength.
-
Calculate SOD activity based on the degree of inhibition.
Procedure for CAT Activity:
-
Prepare tissue homogenates.
-
Monitor the decomposition of hydrogen peroxide (H2O2) by measuring the decrease in absorbance at 240 nm.
-
Calculate CAT activity based on the rate of H2O2 decomposition.
3.4. Histological Analysis
3.4.1. Neuronal Density in the Hippocampus
Materials:
-
Formalin
-
Microtome
-
Nissl stain (e.g., Cresyl violet)
-
Microscope with a camera
Procedure:
-
Perfuse the animals with saline followed by 4% paraformaldehyde.
-
Dissect the brain and post-fix in paraformaldehyde.
-
Process the tissue for paraffin embedding.
-
Cut coronal sections of the hippocampus (e.g., 5-10 µm thickness).
-
Stain the sections with Nissl stain.
-
Count the number of viable neurons in specific hippocampal subfields (e.g., CA1, CA3, DG) using image analysis software.
Data Presentation
All quantitative data should be summarized in clearly structured tables for easy comparison between the experimental groups.
Table 1: Morris Water Maze - Escape Latency (seconds)
| Group | Baseline | Month 2 | Month 4 | Month 6 |
| AGED-VEH | ||||
| AGED-EM | ||||
| YOUNG-VEH |
Table 2: Morris Water Maze - Probe Trial (% Time in Target Quadrant)
| Group | Month 6 |
| AGED-VEH | |
| AGED-EM | |
| YOUNG-VEH |
Table 3: Elevated Plus Maze - % Time in Open Arms
| Group | Baseline | Month 2 | Month 4 | Month 6 |
| AGED-VEH | ||||
| AGED-EM | ||||
| YOUNG-VEH |
Table 4: Neurotransmitter Levels (ng/mg tissue)
| Group | Dopamine (Hippocampus) | Serotonin (Hippocampus) | Dopamine (PFC) | Serotonin (PFC) |
| AGED-VEH | ||||
| AGED-EM | ||||
| YOUNG-VEH |
Table 5: Antioxidant Enzyme Activity (U/mg protein)
| Group | SOD (Hippocampus) | CAT (Hippocampus) |
| AGED-VEH | ||
| AGED-EM | ||
| YOUNG-VEH |
Table 6: Neuronal Density in Hippocampal CA1 Region (cells/mm²)
| Group | Month 6 |
| AGED-VEH | |
| AGED-EM | |
| YOUNG-VEH |
Visualizations
5.1. Signaling Pathways
References
Application Notes and Protocols: Use of Ergoloid Mesylates in Primary Cortical Neuron Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ergoloid mesylates, a mixture of the mesylate salts of dihydroergocornine, dihydroergocristine, and dihydro-α-ergocryptine and dihydro-β-ergocryptine, are ergot-derived compounds that have been investigated for their potential therapeutic effects in age-related cognitive decline.[1] While the precise mechanisms of action are multifaceted, preclinical and clinical studies suggest a range of effects beneficial for neuronal health and function. In primary cortical neuron cultures, a key in vitro model for neuropharmacological research, ergoloid mesylates are explored for their neuroprotective and neuromodulatory properties. These application notes provide an overview of the mechanisms of action, quantitative data from relevant studies, and detailed protocols for the use of ergoloid mesylates in primary cortical neuron cultures.
Mechanisms of Action in Primary Cortical Neurons
Ergoloid mesylates exert their effects through a variety of mechanisms, making them a subject of interest in neuroprotection and cognitive enhancement research.[1][2]
-
Neurotransmitter System Modulation: Ergoloid mesylates interact with dopaminergic, serotonergic, and adrenergic systems, acting as partial agonists or antagonists at various receptor subtypes. This modulation can help to rebalance (B12800153) neurotransmitter levels that may be dysregulated in pathological conditions.[1][2]
-
Enhanced Cerebral Metabolism: Studies have shown that ergoloid mesylates can stimulate glucose metabolism in the cerebral cortex.[2] An adequate energy supply is critical for neuronal survival and function.
-
Antioxidant Properties: Ergoloid mesylates exhibit antioxidant activity, which can protect neurons from oxidative stress-induced damage, a common factor in neurodegenerative diseases.[3] This is supported by in vivo studies showing that treatment with co-dergocrine mesylate can increase the activity of antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and catalase (CAT) in the brain.[3]
-
Neurotrophic Factor Support: While direct in vitro evidence in primary cortical neurons is limited, the broader neuroprotective effects of ergoloid mesylates may be linked to the support of neurotrophic factors like brain-derived neurotrophic factor (BDNF) and nerve growth factor (NGF), which are crucial for neuronal survival, differentiation, and synaptic plasticity.[4][5]
Data Presentation
While specific quantitative data on the dose-dependent effects of ergoloid mesylates in primary cortical neuron cultures is not extensively available in the public domain, the following table summarizes the effects of dihydroergotoxine (B79615), a primary component of ergoloid mesylates, in a neuronal cell line model, which can serve as a preliminary guide for designing experiments in primary cortical neurons.
Table 1: Effects of Dihydroergotoxine Mesylate on a Neuronal Cell Line
| Cell Type | Treatment | Concentration Range | Incubation Time | Outcome | Reference |
| C1300 Mouse Neuroblastoma | Dihydroergotoxine Mesylate | Not specified (lower doses) | Not specified | Reduced lipofuscin formation, induced neurite formation, increased protein synthesis. | [6] |
Experimental Protocols
The following protocols are provided as a guide for researchers to investigate the effects of ergoloid mesylates on primary cortical neuron cultures.
Protocol 1: Preparation of Primary Cortical Neuron Cultures
This protocol outlines the basic steps for establishing primary cortical neuron cultures from embryonic rodents.
Materials:
-
Timed-pregnant rat (E18) or mouse (E15)
-
Hibernate®-E medium or equivalent dissection medium
-
Papain or Trypsin digestion solution
-
Neurobasal® medium supplemented with B-27® supplement, GlutaMAX™, and penicillin/streptomycin
-
Poly-D-lysine or Poly-L-ornithine coated culture plates/coverslips
-
Sterile dissection tools
-
Centrifuge
-
Incubator (37°C, 5% CO2)
Procedure:
-
Euthanize the pregnant animal according to approved institutional animal care and use committee protocols.
-
Dissect the embryos and isolate the cerebral cortices in ice-cold dissection medium.
-
Mince the cortical tissue and incubate in the enzymatic digestion solution at 37°C for 15-20 minutes.
-
Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Centrifuge the cell suspension and resuspend the pellet in complete neuronal culture medium.
-
Determine cell viability and density using a hemocytometer and trypan blue exclusion.
-
Plate the neurons at the desired density (e.g., 2 x 10^5 cells/cm²) on the pre-coated culture vessels.
-
Maintain the cultures in a humidified incubator at 37°C and 5% CO2, performing partial media changes every 2-3 days.
Protocol 2: Treatment of Primary Cortical Neurons with Ergoloid Mesylates
This protocol describes the preparation and application of ergoloid mesylates to primary cortical neuron cultures.
Materials:
-
Ergoloid mesylates powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Complete neuronal culture medium
Procedure:
-
Preparation of Stock Solution: Dissolve ergoloid mesylates in DMSO to create a high-concentration stock solution (e.g., 10 mM). Store aliquots at -20°C.
-
Preparation of Working Solutions: On the day of the experiment, thaw a stock solution aliquot and dilute it in pre-warmed complete neuronal culture medium to the desired final concentrations. It is crucial to maintain a final DMSO concentration below 0.1% (v/v) to avoid solvent-induced toxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included.
-
Treatment: After allowing the primary cortical neurons to mature in culture for a desired period (e.g., 7-10 days), replace the existing medium with the medium containing the different concentrations of ergoloid mesylates or the vehicle control.
-
Incubation: Incubate the treated cultures for the desired experimental duration (e.g., 24, 48, or 72 hours) before proceeding with assessment assays.
Protocol 3: Assessment of Neuroprotection using a Glutamate (B1630785) Excitotoxicity Model
This protocol provides a method to evaluate the neuroprotective effects of ergoloid mesylates against glutamate-induced cell death.
Materials:
-
Primary cortical neuron cultures treated with ergoloid mesylates (as in Protocol 2)
-
Glutamate solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or LDH (Lactate Dehydrogenase) assay kit
-
Plate reader
Procedure:
-
Pre-treat the mature primary cortical neuron cultures with various concentrations of ergoloid mesylates or vehicle control for a specific duration (e.g., 24 hours).
-
Induce excitotoxicity by adding a toxic concentration of glutamate (e.g., 50-100 µM) to the cultures for a short period (e.g., 15-30 minutes).
-
Remove the glutamate-containing medium and replace it with fresh, pre-warmed complete neuronal culture medium (with or without the continued presence of ergoloid mesylates, depending on the experimental design).
-
Incubate the cultures for a further 24 hours.
-
Assess cell viability using a standard MTT or LDH assay according to the manufacturer's instructions.
-
MTT Assay: Measures the metabolic activity of viable cells.
-
LDH Assay: Measures the release of LDH from damaged cells into the culture medium.
-
Calculate the percentage of neuroprotection afforded by ergoloid mesylates by comparing the viability of treated cells to that of vehicle-treated, glutamate-exposed cells.
Visualization of Workflows and Pathways
Caption: Experimental workflow for assessing the neuroprotective effects of ergoloid mesylates.
Caption: Putative signaling pathways of ergoloid mesylates in neurons.
References
- 1. Assessment of cell viability in primary neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Plate reader-based assays for measuring cell viability, neuroprotection and calcium in primary neuronal cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Validation of a structure-function assay for neurotoxicity in primary and hiPSC-derived neurons | Axion Biosystems [axionbiosystems.com]
- 4. Protocol for assessing neuron-astrocyte spatial interactions using the neuron-astrocyte proximity assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Development of a new hazard scoring system in primary neuronal cell cultures for drug-induced acute neuronal toxicity identification in early drug discovery [frontiersin.org]
- 6. Effects of dihydroergotoxine mesylate on aging neurons in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Intranasal Delivery Systems for Enhanced Ergoloid Mesylates Bioavailability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ergoloid mesylates, a combination of dihydrogenated ergot alkaloids, are used in the management of age-related cognitive decline and dementia.[1][2] However, their oral bioavailability is often low due to first-pass metabolism.[1] Intranasal administration presents a promising alternative, offering direct access to the systemic circulation and potentially the central nervous system, thereby bypassing hepatic first-pass metabolism and enhancing bioavailability.[3][4] This document provides detailed application notes and experimental protocols for the development and evaluation of intranasal delivery systems for ergoloid mesylates, with a focus on enhancing bioavailability.
Application Notes
Intranasal delivery of ergoloid mesylates can be optimized through various formulation strategies aimed at increasing residence time in the nasal cavity, enhancing absorption across the nasal mucosa, and improving overall bioavailability.
1. Mucoadhesive Formulations:
Mucoadhesive polymers are key excipients in nasal drug delivery systems.[5] They interact with the mucus layer of the nasal cavity, prolonging the contact time of the formulation with the absorptive mucosal surface and reducing mucociliary clearance.[5][6] This extended residence time allows for greater drug absorption.
-
Commonly Used Mucoadhesive Polymers:
-
Chitosan and its derivatives: Known for excellent mucoadhesive properties and ability to transiently open tight junctions between epithelial cells.
-
Cellulose derivatives (e.g., Hydroxypropyl methylcellulose, HPMC): Increase viscosity and promote mucoadhesion.
-
Polyacrylates (e.g., Carbopol®): Exhibit strong mucoadhesive and gel-forming capabilities.
-
Starch: A widely used mucoadhesive carrier for both small hydrophobic and large hydrophilic drugs.
-
2. Nanoparticle-Based Systems:
Encapsulating ergoloid mesylates into nanoparticles can protect the drug from enzymatic degradation in the nasal cavity, improve its solubility, and enhance its transport across the nasal epithelium.[7][8] Nanocarriers can be formulated from a variety of materials, including:
-
Polymeric nanoparticles: (e.g., PLGA, chitosan) offer controlled release and targeted delivery.
-
Lipid-based nanoparticles: (e.g., solid lipid nanoparticles, nanostructured lipid carriers) are biocompatible and can enhance drug permeation.[7]
-
Nanoemulsions: Submicron-sized emulsions can increase the solubility and absorption of lipophilic drugs like ergoloid mesylates.[9]
3. Permeation Enhancers:
These agents reversibly increase the permeability of the nasal epithelium, facilitating the transport of drug molecules into the systemic circulation.[10] Examples include:
-
Cyclodextrins: Can form inclusion complexes with drug molecules, increasing their solubility and membrane permeability.[2]
-
Surfactants: At low concentrations, can disrupt the cell membrane to enhance drug penetration.
-
Bile salts: Have been shown to improve the nasal absorption of drugs.
Data Presentation
The following table summarizes the pharmacokinetic parameters of ergoloid mesylates following intravenous and intranasal administration of different formulations in rats, demonstrating the potential of advanced intranasal systems to enhance bioavailability.
| Formulation | Route of Administration | Dose (mg/kg) | Cmax (ng/mL) | Tmax (min) | AUC (ng·min/mL) | Absolute Bioavailability (%) |
| Ergoloid Mesylate Solution (EMS) | Intravenous | 2 | 1255.51 ± 133.59 | - | - | 100 |
| Ergoloid Mesylate Solution (EMS) | Intranasal | 2 | - | - | - | 47.4 ± 3.5[9] |
| Ergoloid Mesylate Submicron Emulsion (EMSE) | Intranasal | 2 | - | - | - | 56.3 ± 5.3[9] |
| Ergoloid Mesylate Solution | Intranasal | 4 | 348.41 ± 19.47 | 107 | - | - |
Data presented as mean ± standard deviation where available.
Experimental Protocols
Protocol 1: Preparation of Ergoloid Mesylate Submicron Emulsion (EMSE) for Intranasal Delivery
This protocol describes the preparation of an oil-in-water (O/W) submicron emulsion of ergoloid mesylates.
Materials:
-
Ergoloid Mesylates
-
Oil phase (e.g., medium-chain triglycerides)
-
Surfactant (e.g., Polysorbate 80)
-
Co-surfactant (e.g., Transcutol P)
-
Distilled water
-
High-pressure homogenizer
Procedure:
-
Preparation of the Oil Phase: Dissolve the accurately weighed amount of ergoloid mesylates in the oil phase.
-
Preparation of the Aqueous Phase: Dissolve the surfactant and co-surfactant in distilled water.
-
Formation of the Primary Emulsion: Add the oil phase to the aqueous phase dropwise under constant magnetic stirring to form a coarse emulsion.
-
Homogenization: Subject the primary emulsion to high-pressure homogenization for a specified number of cycles and pressure to reduce the droplet size to the submicron range.
-
Characterization: Characterize the resulting submicron emulsion for particle size, polydispersity index, zeta potential, and drug content.
Protocol 2: In Vivo Bioavailability Study of Intranasal Ergoloid Mesylates in Rats
This protocol outlines the procedure for assessing the bioavailability of intranasally administered ergoloid mesylates in a rat model.[1][9]
Materials:
-
Sprague-Dawley rats (male, specific weight range)
-
Ergoloid mesylate intranasal formulation
-
Ergoloid mesylate solution for intravenous injection (for absolute bioavailability calculation)
-
Anesthetic agent (e.g., urethane)
-
Microdialysis equipment (optional, for CSF sampling)
-
Blood collection supplies (e.g., heparinized syringes, centrifuge)
-
Analytical equipment for drug quantification (e.g., HPLC-MS/MS)
Procedure:
-
Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.
-
Animal Preparation: Anesthetize the rats. For intravenous administration, cannulate the femoral vein. For intranasal administration, ensure the nasal passages are clear.
-
Drug Administration:
-
Intranasal Group: Administer a precise volume of the ergoloid mesylate intranasal formulation into the nostrils of the rats using a micropipette or a specialized nasal spray device.[9]
-
Intravenous Group: Administer the ergoloid mesylate solution via the cannulated femoral vein as a bolus injection.[9]
-
-
Blood Sampling: Collect blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, and 480 minutes) into heparinized tubes.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -20°C or lower until analysis.
-
Cerebrospinal Fluid (CSF) Sampling (Optional): If brain targeting is being assessed, collect CSF samples using microdialysis.[1][9]
-
Sample Analysis: Determine the concentration of ergoloid mesylates in the plasma and CSF samples using a validated analytical method such as HPLC-MS/MS.
-
Pharmacokinetic Analysis: Calculate the key pharmacokinetic parameters, including Cmax, Tmax, and AUC, using appropriate software. Calculate the absolute bioavailability of the intranasal formulation relative to the intravenous administration.
Protocol 3: Quantification of Ergoloid Mesylates in Biological Samples by HPLC-MS/MS
This protocol provides a general framework for the analysis of ergoloid mesylates in plasma or CSF.
Materials:
-
HPLC system coupled with a tandem mass spectrometer (MS/MS)
-
C18 analytical column
-
Mobile phase (e.g., acetonitrile (B52724) and water with a modifier like formic acid)
-
Internal standard (IS)
-
Plasma/CSF samples
-
Protein precipitation agent (e.g., acetonitrile, methanol)
-
Centrifuge
Procedure:
-
Sample Preparation (Protein Precipitation):
-
Thaw the plasma or CSF samples.
-
To a small volume of the sample (e.g., 100 µL), add the internal standard.
-
Add a sufficient volume of cold protein precipitation agent (e.g., 300 µL of acetonitrile).
-
Vortex the mixture vigorously to precipitate the proteins.
-
Centrifuge the samples at high speed to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for analysis.
-
-
Chromatographic Conditions:
-
Set the column temperature.
-
Establish a suitable mobile phase gradient and flow rate for the separation of ergoloid mesylates and the internal standard.
-
-
Mass Spectrometric Conditions:
-
Optimize the mass spectrometer settings (e.g., ionization mode, collision energy) for the detection of the parent and daughter ions of ergoloid mesylates and the internal standard.
-
-
Calibration and Quantification:
-
Prepare a calibration curve by spiking known concentrations of ergoloid mesylates into a blank biological matrix.
-
Analyze the calibration standards and the unknown samples.
-
Quantify the concentration of ergoloid mesylates in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Visualizations
Caption: Experimental workflow for the development and evaluation of an intranasal ergoloid mesylates submicron emulsion.
Caption: Multifaceted mechanism of action of ergoloid mesylates leading to improved cognitive function.[1]
References
- 1. What is the mechanism of Ergoloid Mesylates? [synapse.patsnap.com]
- 2. Ergoloid - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. What is Ergoloid Mesylates used for? [synapse.patsnap.com]
- 5. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 6. researchgate.net [researchgate.net]
- 7. ijpsonline.com [ijpsonline.com]
- 8. Preparation of ergoloid mesylate submicron emulsions for enhancing nasal absorption and reducing nasal ciliotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. DoE-assisted HPLC method development and validation of enzalutamide and repaglinide in rat plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dihydroergotoxine Mesylate | C33H45N5O5 | CID 592735 - PubChem [pubchem.ncbi.nlm.nih.gov]
Protocol for Assessing Cognitive Improvement with Ergoloid Mesylates in Mice
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Ergoloid mesylates, a mixture of hydrogenated ergot alkaloids, have been investigated for their potential to ameliorate cognitive deficits associated with aging and neurodegenerative conditions.[1][2] Their multifaceted mechanism of action, which includes modulation of central neurotransmitter systems, enhancement of cerebral metabolism, and potential neuroprotective effects, makes them a compound of interest for cognitive enhancement research.[1][3] These application notes provide a detailed protocol for assessing the efficacy of ergoloid mesylates in improving cognitive function in mouse models.
The protocol outlines behavioral assays to evaluate learning and memory, and molecular and cellular assays to investigate the underlying mechanisms of action. The provided methodologies are intended to serve as a comprehensive guide for researchers in the fields of neuroscience, pharmacology, and drug development.
Materials and Methods
Animals
-
Species: Mouse (specific strain to be chosen based on the research question, e.g., C57BL/6 for general studies, or a transgenic model of cognitive impairment).
-
Age: Age of mice should be appropriate for the study design (e.g., aged mice for age-related cognitive decline, or adult mice for induced cognitive deficit models).
-
Housing: Standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water. All animal procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
Ergoloid Mesylates Administration
-
Dosage: A dose-response study is recommended to determine the optimal dosage. Based on related studies, a starting point of 1-10 mg/kg body weight can be considered.[4]
-
Administration Route: Oral gavage or intraperitoneal (IP) injection are common routes for systemic administration in mice.[5] The choice of route should be consistent throughout the study.
-
Vehicle: The vehicle for dissolving ergoloid mesylates should be sterile and non-toxic (e.g., saline, distilled water with a small percentage of a solubilizing agent like Tween 80).
-
Treatment Duration: The duration of treatment will depend on the specific aims of the study. Chronic administration (e.g., 2-4 weeks or longer) is often necessary to observe significant cognitive improvements.[6]
Experimental Protocols
A comprehensive assessment of cognitive improvement involves a battery of behavioral tests that evaluate different aspects of learning and memory. Following the behavioral assessments, molecular and cellular assays can be performed on brain tissue to elucidate the mechanisms of action.
Behavioral Assays
It is recommended to perform the behavioral tests in the order of least to most stressful to minimize confounding effects.
The Y-maze test assesses short-term spatial working memory by capitalizing on the innate tendency of mice to explore novel environments.
-
Apparatus: A three-arm maze with arms of equal length (e.g., 40 cm long, 10 cm wide, with 20 cm high walls) oriented at 120-degree angles from each other.
-
Procedure:
-
Place a mouse at the center of the maze and allow it to freely explore the three arms for a set period (e.g., 8 minutes).
-
Record the sequence of arm entries using a video tracking system.
-
An alternation is defined as consecutive entries into three different arms.
-
Calculate the percentage of spontaneous alternation as: (Number of alternations / (Total number of arm entries - 2)) x 100.
-
-
Data Analysis: Compare the percentage of spontaneous alternation between the vehicle-treated and ergoloid mesylates-treated groups.
The MWM is a widely used test to assess hippocampal-dependent spatial learning and memory.
-
Apparatus: A circular pool (e.g., 120-150 cm in diameter) filled with opaque water (using non-toxic white paint or milk powder) maintained at a constant temperature (e.g., 22-25°C). A hidden escape platform is submerged just below the water surface. Visual cues are placed around the room.
-
Procedure:
-
Acquisition Phase (e.g., 5-7 days):
-
Each day, conduct a set number of trials (e.g., 4 trials) with the mouse starting from different quadrants of the pool.
-
Allow the mouse to swim and find the hidden platform. If the mouse fails to find the platform within a set time (e.g., 60-90 seconds), gently guide it to the platform.
-
Allow the mouse to remain on the platform for a short period (e.g., 15-30 seconds).
-
Record the escape latency (time to find the platform) and path length for each trial using a video tracking system.
-
-
Probe Trial (e.g., 24 hours after the last acquisition trial):
-
Remove the platform from the pool.
-
Allow the mouse to swim freely for a set period (e.g., 60 seconds).
-
Record the time spent in the target quadrant (where the platform was previously located).
-
-
-
Data Analysis:
-
Acquisition: Analyze the learning curve by comparing the escape latency and path length across training days between groups.
-
Probe Trial: Compare the time spent in the target quadrant between groups.
-
This test assesses long-term memory based on a fear-motivated learning paradigm.
-
Apparatus: A two-chambered box with a light and a dark compartment separated by a guillotine door. The floor of the dark compartment is equipped with a grid capable of delivering a mild foot shock.
-
Procedure:
-
Training Day:
-
Place the mouse in the light compartment.
-
After a short habituation period, the door to the dark compartment opens.
-
When the mouse enters the dark compartment, the door closes, and a mild, brief foot shock is delivered.
-
-
Testing Day (e.g., 24 hours later):
-
Place the mouse back in the light compartment with the door to the dark compartment open.
-
Record the latency to enter the dark compartment (step-through latency). A longer latency indicates better memory of the aversive stimulus.
-
-
-
Data Analysis: Compare the step-through latency between the vehicle-treated and ergoloid mesylates-treated groups.
Molecular and Cellular Assays
Following the completion of behavioral testing, brain tissue (e.g., hippocampus, prefrontal cortex) can be collected for molecular and cellular analyses.
To investigate the effects of ergoloid mesylates on dopaminergic and serotonergic systems, neurotransmitter levels and their metabolites can be measured using High-Performance Liquid Chromatography (HPLC) with electrochemical detection.
-
Procedure:
-
Dissect the brain regions of interest.
-
Homogenize the tissue in an appropriate buffer.
-
Analyze the supernatant for levels of dopamine, serotonin, and their metabolites (e.g., DOPAC, HVA, 5-HIAA).
-
-
Data Analysis: Compare the neurotransmitter and metabolite concentrations between treatment groups.
Ergoloid mesylates are known to have antioxidant properties.[1] The following assays can be used to assess oxidative stress in the brain.
-
Malondialdehyde (MDA) Assay: Measures lipid peroxidation.
-
Glutathione (GSH) Assay: Measures the level of the endogenous antioxidant glutathione.
-
Superoxide Dismutase (SOD) Activity Assay: Measures the activity of a key antioxidant enzyme.
-
Procedure: Utilize commercially available assay kits according to the manufacturer's instructions.
-
Data Analysis: Compare the levels of oxidative stress markers between treatment groups.
To assess the impact of ergoloid mesylates on mitochondrial function, the following assays can be performed on isolated mitochondria from brain tissue.
-
Mitochondrial Respiration: Measure oxygen consumption rates using a Seahorse XF Analyzer or a similar instrument.
-
ATP Production Assay: Quantify ATP levels as a measure of mitochondrial energy production.
-
Mitochondrial Membrane Potential Assay: Use fluorescent dyes (e.g., JC-1, TMRE) to assess the integrity of the mitochondrial membrane potential.
-
Procedure: Follow established protocols for mitochondrial isolation and the specific assay being performed.
-
Data Analysis: Compare mitochondrial function parameters between treatment groups.
Data Presentation
All quantitative data should be summarized in clearly structured tables for easy comparison between the vehicle and ergoloid mesylates treatment groups.
Table 1: Y-Maze Test Results
| Group | N | Total Arm Entries (Mean ± SEM) | Spontaneous Alternation (%) (Mean ± SEM) |
| Vehicle | |||
| Ergoloid Mesylates |
Table 2: Morris Water Maze - Acquisition Phase
| Group | N | Day 1 Escape Latency (s) (Mean ± SEM) | Day 5 Escape Latency (s) (Mean ± SEM) |
| Vehicle | |||
| Ergoloid Mesylates |
Table 3: Morris Water Maze - Probe Trial
| Group | N | Time in Target Quadrant (s) (Mean ± SEM) |
| Vehicle | ||
| Ergoloid Mesylates |
Table 4: Passive Avoidance Test Results
| Group | N | Step-Through Latency (s) (Mean ± SEM) |
| Vehicle | ||
| Ergoloid Mesylates |
Table 5: Neurotransmitter Levels in the Hippocampus
| Group | N | Dopamine (ng/mg tissue) (Mean ± SEM) | Serotonin (ng/mg tissue) (Mean ± SEM) |
| Vehicle | |||
| Ergoloid Mesylates |
Table 6: Oxidative Stress Markers in the Cortex
| Group | N | MDA (nmol/mg protein) (Mean ± SEM) | GSH (µmol/g tissue) (Mean ± SEM) |
| Vehicle | |||
| Ergoloid Mesylates |
Table 7: Mitochondrial Function in Isolated Brain Mitochondria
| Group | N | Basal Respiration (pmol O2/min) (Mean ± SEM) | ATP Production (nmol/mg protein) (Mean ± SEM) |
| Vehicle | |||
| Ergoloid Mesylates |
Signaling Pathways and Visualizations
Ergoloid mesylates are known to interact with dopaminergic (D2), serotonergic (5-HT1A), and adrenergic (alpha) receptors. The following diagrams illustrate the putative signaling pathways that may be modulated by ergoloid mesylates to improve cognitive function.
Experimental workflow for assessing ergoloid mesylates in mice.
Putative signaling pathways of ergoloid mesylates.
References
- 1. What is Ergoloid Mesylates used for? [synapse.patsnap.com]
- 2. Ergoloid mesylates for senile dementias: unanswered questions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Ergoloid Mesylates? [synapse.patsnap.com]
- 4. Evaluation of brain-targeting for the nasal delivery of ergoloid mesylate by the microdialysis method in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficacy of oral hydergine (ergoloid mesylates) in alcohol related encephalopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ergoloid mesylates ('Hydergine') in the treatment of mental deterioration in the elderly: a 6-month double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Spectrophotometric Analysis of Ergoloid Mesylates Purity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ergoloid mesylates, a mixture of the methanesulfonate (B1217627) salts of three dihydrogenated ergot alkaloids (dihydroergocristine, dihydroergocornine, and dihydroergocryptine), are used in the management of age-related cognitive impairment. The purity of this drug substance is critical for its safety and efficacy. Spectrophotometry offers a rapid, accessible, and reliable method for controlling specific impurities, complementing chromatographic techniques. This document provides a detailed protocol for the spectrophotometric determination of purity, specifically for limiting nonhydrogenated alkaloids, as well as an overview of the compound's mechanism of action.
Principle of Spectrophotometric Purity Analysis
The spectrophotometric method for assessing the purity of ergoloid mesylates is based on the differential UV absorbance of the hydrogenated active pharmaceutical ingredients and their nonhydrogenated precursors, which are considered impurities. Nonhydrogenated ergot alkaloids exhibit characteristic absorbance at a different wavelength compared to the dihydrogenated forms. By measuring the absorbance at specific wavelengths, the presence of these impurities can be controlled within acceptable limits. The United States Pharmacopeia (USP) specifies a test for the "Limit of nonhydrogenated alkaloids" which utilizes this principle.[1]
Quantitative Data Summary
The following table summarizes the key parameters and acceptance criteria for the spectrophotometric purity analysis of ergoloid mesylates based on the USP method.
| Parameter | Specification |
| Analytical Method | UV-Visible Spectrophotometry |
| Impurity Class | Nonhydrogenated alkaloids |
| Wavelength 1 (Impurity) | 317.5 nm |
| Wavelength 2 (Analyte) | 280 nm |
| Acceptance Criterion | The absorbance of the 0.4 mg/mL solution at 317.5 nm is not more than 0.15 times the absorbance of the 0.04 mg/mL solution at 280 nm.[1] |
Experimental Protocol: Limit of Nonhydrogenated Alkaloids
This protocol is adapted from the USP monograph for Ergoloid Mesylates.[1]
1. Materials and Equipment:
-
UV-Visible Spectrophotometer
-
1-cm quartz cells
-
Volumetric flasks (10 mL and other appropriate sizes)
-
Pipettes
-
Analytical balance
-
Ergoloid Mesylates sample
-
Alcohol (reagent grade)
2. Solution Preparation:
-
Test Solution 1 (0.4 mg/mL): Accurately weigh and transfer an appropriate amount of Ergoloid Mesylates into a volumetric flask. Dissolve in and dilute to volume with alcohol to obtain a final concentration of 0.4 mg per mL.
-
Test Solution 2 (0.04 mg/mL): Prepare a 1 in 10 dilution of Test Solution 1 with alcohol. For example, pipette 1 mL of Test Solution 1 into a 10 mL volumetric flask and dilute to volume with alcohol.
3. Spectrophotometric Measurement:
-
Set the spectrophotometer to measure absorbance at 317.5 nm and 280 nm.
-
Use alcohol as the blank to zero the instrument.
-
Measure the absorbance of Test Solution 1 in a 1-cm cell at 317.5 nm.
-
Measure the absorbance of Test Solution 2 in a 1-cm cell at 280 nm.
4. Data Analysis and Interpretation:
-
Calculate the ratio of the absorbance of Test Solution 1 at 317.5 nm to the absorbance of Test Solution 2 at 280 nm.
-
The purity of the ergoloid mesylates sample is considered acceptable if the calculated ratio is not more than 0.15.[1]
Mechanism of Action and Signaling Pathway
Ergoloid mesylates exert their pharmacological effects through a complex mechanism involving multiple neurotransmitter systems.[2][3][4] The primary action is the modulation of dopaminergic, serotonergic, and adrenergic receptors, where they can act as partial agonists or antagonists.[2][3] This modulation helps to restore the balance of neurotransmitter levels in the brain. Specifically, they have been shown to interact with D2 dopamine (B1211576) receptors, 5-HT1 and 5-HT2 serotonin (B10506) receptors, and alpha- and beta-adrenergic receptors.[2] For instance, dihydroergocryptine (B134457) and dihydroergocristine (B93913) have been demonstrated to inhibit prolactin release and cyclic AMP accumulation through a dopaminomimetic action.[5] Beyond receptor modulation, ergoloid mesylates are also thought to improve cerebral blood flow and cellular metabolism.[3][4]
References
- 1. ftp.uspbpep.com [ftp.uspbpep.com]
- 2. What is the mechanism of Ergoloid Mesylates? [synapse.patsnap.com]
- 3. Dihydroergotoxine Mesylate | C33H45N5O5 | CID 592735 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. What is Ergoloid Mesylates used for? [synapse.patsnap.com]
- 5. Effect of dihydroergocryptine and dihydroergocristine on cyclic AMP accumulation and prolactin release in vitro: evidence for a dopaminomimetic action - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Immunohistochemical Visualization of Ergoloid Mesylates' Effects on Brain Tissue
Introduction
Ergoloid mesylates, a combination of three hydrogenated ergot alkaloids (dihydroergocornine, dihydroergocristine, and dihydroergocryptine), are utilized in managing age-related cognitive decline.[1][2] Their therapeutic effects are attributed to a complex mechanism of action involving the modulation of multiple neurotransmitter systems, enhancement of cerebral blood flow, and neuroprotective properties.[1][3][4] Specifically, ergoloid mesylates interact with dopaminergic (primarily D2), serotonergic (5-HT), and adrenergic (alpha) receptors in the brain.[2][3]
Immunohistochemistry (IHC) is a powerful technique for visualizing the distribution and abundance of specific proteins within the context of intact tissue.[5][6] This makes it an invaluable tool for researchers studying the neuropharmacological effects of compounds like ergoloid mesylates. By using specific antibodies against neurotransmitter receptors, researchers can map the anatomical targets of the drug and quantify changes in receptor expression or localization following treatment. This document provides a detailed protocol and guidelines for applying IHC techniques to investigate the effects of ergoloid mesylates on key receptor systems in brain tissue.
Key Molecular Targets for IHC Analysis
Based on the known mechanism of action of ergoloid mesylates, the primary targets for IHC investigation in brain tissue include:
-
Dopamine (B1211576) D2 Receptors (D2R): Ergoloid mesylates are known to enhance the sensitivity of D2 receptors.[3][7][8]
-
Serotonin (B10506) Receptors (e.g., 5-HT1A, 5-HT2A): These compounds modulate various serotonin receptors, which can influence mood and cognition.[3][9][10]
-
Alpha-Adrenergic Receptors (e.g., α1, α2): The interaction with the adrenergic system is another key aspect of their multifaceted action.[3][11][12]
Experimental Protocols
This section provides a generalized protocol for performing chromogenic immunohistochemistry on formalin-fixed, paraffin-embedded (FFPE) brain tissue. This protocol should be optimized for specific antibodies and tissue types.
I. Tissue Preparation and Sectioning
-
Perfusion and Fixation: Anesthetize the animal model (e.g., mouse, rat) and perform transcardial perfusion with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA) in PBS.[5][13]
-
Post-fixation: Excise the brain and post-fix in 4% PFA overnight at 4°C.[13]
-
Dehydration and Embedding: Dehydrate the tissue through a graded series of ethanol, clear with xylene, and embed in paraffin (B1166041) wax.[14][15]
-
Sectioning: Cut 5-10 µm thick sections using a microtome and mount them on positively charged microscope slides.[6]
II. Immunohistochemical Staining Protocol
This protocol outlines the key steps for staining FFPE brain sections.
| Step | Procedure | Reagent/Parameter | Incubation Time & Temp. | Purpose |
| 1 | Deparaffinization & Rehydration | Xylene, Graded Ethanol (100%, 95%, 70%), DI Water | 2x5 min Xylene, 2x3 min 100% EtOH, 1x3 min 95% EtOH, 1x3 min 70% EtOH, 5 min DI Water | Remove paraffin and rehydrate tissue.[16] |
| 2 | Antigen Retrieval | Heat-Induced Epitope Retrieval (HIER) using 10 mM Sodium Citrate Buffer (pH 6.0) | 15-20 min at 95-100°C | Unmask antigen epitopes cross-linked by fixation.[14][17] |
| 3 | Endogenous Peroxidase Block | 3% Hydrogen Peroxide (H₂O₂) in PBS | 10-15 min at Room Temp. | Block endogenous peroxidase activity to prevent background staining.[6] |
| 4 | Blocking | 5-10% Normal Goat Serum (or serum from the secondary antibody host) in PBS with 0.3% Triton X-100 | 1-2 hours at Room Temp. | Block non-specific antibody binding sites.[13] |
| 5 | Primary Antibody Incubation | Primary antibody diluted in blocking buffer (e.g., anti-D2R, anti-5HT2A) | Overnight at 4°C | Specific binding to the target antigen.[13][18] |
| 6 | Secondary Antibody Incubation | Biotinylated secondary antibody (e.g., Goat anti-Rabbit IgG) diluted in blocking buffer | 1-2 hours at Room Temp. | Binds to the primary antibody. |
| 7 | Detection | Avidin-Biotin Complex (ABC) reagent conjugated to Horseradish Peroxidase (HRP) | 30-60 min at Room Temp. | Amplifies the signal.[14] |
| 8 | Chromogen Development | 3,3'-Diaminobenzidine (DAB) substrate kit | 1-10 min (monitor visually) | HRP enzyme reacts with DAB to produce a brown precipitate.[6] |
| 9 | Counterstaining | Hematoxylin | 30-60 seconds | Stains cell nuclei blue for anatomical context. |
| 10 | Dehydration & Mounting | Graded Ethanol, Xylene, Mounting Medium | Sequential dips | Dehydrate the stained tissue for permanent mounting and coverslipping. |
III. Quantitative Data Analysis
Quantitative analysis of IHC staining allows for objective comparison between control and ergoloid mesylate-treated groups.
-
Image Acquisition: Capture images of stained sections under consistent microscope settings (magnification, light intensity, exposure time).
-
Region of Interest (ROI) Selection: Define specific brain regions for analysis (e.g., prefrontal cortex, hippocampus, striatum) based on anatomical atlases.
-
Quantification Methods:
-
Cell Counting: Manually or automatically count the number of positively stained cells within each ROI. Express data as cell density (cells/mm²).[19]
-
Optical Density (OD): Measure the intensity of the DAB stain using image analysis software (e.g., ImageJ/Fiji). This can provide a semi-quantitative measure of protein expression.[19][20]
-
Data Presentation
While specific experimental data on IHC for ergoloid mesylates is not widely published, the following table structure is recommended for presenting quantitative findings.
Table 1: Hypothetical Quantitative IHC Analysis of Receptor Density
| Treatment Group | Brain Region | Target Receptor | Mean Density of Positive Cells (cells/mm²) ± SEM | Percent Change vs. Control | p-value |
| Control (Vehicle) | Prefrontal Cortex | Dopamine D2 | 150.5 ± 12.3 | - | - |
| Ergoloid Mesylates (10 mg/kg) | Prefrontal Cortex | Dopamine D2 | 185.2 ± 15.1 | +23.0% | <0.05 |
| Control (Vehicle) | Hippocampus (CA1) | Serotonin 5-HT2A | 95.8 ± 8.9 | - | - |
| Ergoloid Mesylates (10 mg/kg) | Hippocampus (CA1) | Serotonin 5-HT2A | 112.4 ± 10.2 | +17.3% | <0.05 |
| Control (Vehicle) | Striatum | Alpha-1 Adrenergic | 78.3 ± 7.5 | - | - |
| Ergoloid Mesylates (10 mg/kg) | Striatum | Alpha-1 Adrenergic | 82.1 ± 6.9 | +4.8% | >0.05 (ns) |
SEM: Standard Error of the Mean; ns: not significant.
Visualizations
Signaling Pathways and Experimental Workflow
Diagrams generated using Graphviz provide a clear visual representation of complex processes.
Caption: Mechanism of action of ergoloid mesylates.
Caption: General workflow for IHC staining of brain tissue.
References
- 1. Ergoloid Mesylates | Active Pharmaceutical Ingredients | Bayview Pharmacy [bayviewrx.com]
- 2. Ergoloid Mesylate: Alzheimer's Uses, Side Effects, Dosage [medicinenet.com]
- 3. What is the mechanism of Ergoloid Mesylates? [synapse.patsnap.com]
- 4. What is Ergoloid Mesylates used for? [synapse.patsnap.com]
- 5. irispublishers.com [irispublishers.com]
- 6. blossombio.com [blossombio.com]
- 7. Ergovaline binding and activation of D2 dopamine receptors in GH4ZR7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Alkaloid binding and activation of D2 dopamine receptors in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Serotonin receptors in brain revisited - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Serotonin Receptors in Areas of the Emotion Regulation Network in Human and Rat Brains—A Comparative Autoradiographic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An immunohistochemical protocol for visualizing adrenergic receptor subtypes in the rhesus macaque hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Immunohistochemical localization of alpha 2A-adrenergic receptors in catecholaminergic and other brainstem neurons in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Immunohistochemistry (IHC) in mouse brain tissue [bio-protocol.org]
- 14. Development of a highly sensitive immunohistochemical method to detect neurochemical molecules in formalin-fixed and paraffin-embedded tissues from autopsied human brains - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Immunohistochemistry of Brain Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Immunohistochemistry (IHC) protocol [hellobio.com]
- 18. researchgate.net [researchgate.net]
- 19. Frontiers | Neonatal Isoflurane Does Not Affect Sleep Architecture and Minimally Alters Neuronal Beta Oscillations in Adolescent Rats [frontiersin.org]
- 20. reddit.com [reddit.com]
Unveiling the Impact of Ergoloid Mesylates on Cerebral Glucose Metabolism: Application Notes and Protocols for PET Imaging Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes and protocols provide a comprehensive guide for utilizing Positron Emission Tomography (PET) imaging to investigate the effects of ergoloid mesylates on cerebral glucose metabolism. Ergoloid mesylates, a combination of three dihydrogenated ergot alkaloids, have been studied for their potential to enhance cognitive function, partly through their proposed influence on brain metabolism. This document outlines the scientific background, detailed experimental procedures, and data analysis techniques for such studies, aimed at elucidating the therapeutic mechanisms of this drug class.
Introduction
Ergoloid mesylates, also known as co-dergocrine mesylate, are believed to exert their effects through a multifaceted mechanism, including the modulation of dopaminergic, serotonergic, and adrenergic neurotransmitter systems. A key proposed action is the enhancement of cerebral metabolism, which can be quantitatively assessed using [18F]fluoro-2-deoxy-D-glucose (FDG) PET imaging. FDG-PET allows for the in-vivo measurement of the cerebral metabolic rate of glucose (CMRGlc), providing a valuable biomarker for neuronal activity.
Studies have suggested that ergoloid mesylates can stimulate glucose metabolism in the human brain, particularly in regions critical for cognitive function. This document details the protocols to replicate and expand upon these findings, offering a framework for preclinical and clinical research.
Signaling Pathways and Proposed Mechanism of Action
Ergoloid mesylates are thought to influence cerebral glucose metabolism through their interaction with various neurotransmitter systems, which in turn modulate neuronal activity and energy demands. The diagram below illustrates the proposed signaling pathways.
Application Notes and Protocols for Electrophysiological Recording of Neuronal Activity Following Ergoloid Mesylates Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ergoloid mesylates, a combination of hydrogenated ergot alkaloids also known as co-dergocrine mesylate or by the trade name Hydergine®, have been investigated for their potential therapeutic effects on age-related cognitive decline and cerebrovascular insufficiency. The mechanism of action is multifaceted, involving modulation of dopaminergic, serotonergic, and adrenergic neurotransmitter systems.[1][2] Additionally, ergoloid mesylates are believed to enhance cerebral metabolism and exhibit neuroprotective properties.[1][2] Understanding the impact of ergoloid mesylates on neuronal electrophysiology is crucial for elucidating their therapeutic mechanisms and for the development of novel neurotherapeutics.
These application notes provide detailed protocols for investigating the electrophysiological effects of ergoloid mesylates on neuronal activity, including in vitro and in vivo recording techniques. The protocols are designed to guide researchers in assessing changes in neuronal firing, action potential characteristics, and synaptic plasticity.
Data Presentation
The following tables summarize the expected quantitative changes in key electrophysiological parameters after the application of ergoloid mesylates, based on available literature.
Table 1: Effects of Ergoloid Mesylates on Neuronal Firing Rate
| Brain Region | Neuronal Type | Recording Method | Ergoloid Mesylates Concentration/Dose | Change in Firing Rate | Reference |
| Locus Coeruleus | Noradrenergic Neurons | In vivo single-unit recording | Systemic administration | Activated (Qualitative Increase) | Olpe et al., 1985 |
| Purkinje Cells | GABAergic Neurons | In vitro (cultured neurons) | 10⁻⁸ g/ml | No significant change in average firing rate; regularization of spontaneous firing | Dihydroergotoxine-induced modulation of spontaneous activity of cultured rat Purkinje cells |
| Medial Septal Nucleus | Cholinergic/GABAergic | In vivo single-unit recording | Systemic administration | Not significantly affected | Olpe et al., 1985 |
| Hippocampus (Pyramidal Cells) | Glutamatergic | In vivo single-unit recording | Systemic administration | Not significantly affected | Olpe et al., 1985 |
| Cingulate Cortex | Various | In vivo single-unit recording | Systemic administration | Not significantly affected | Olpe et al., 1985 |
Table 2: Potential Effects of Ergoloid Mesylates on Action Potential Properties
| Parameter | Expected Change | Rationale |
| Action Potential Amplitude | Variable | Modulation of various ion channels secondary to receptor activation. |
| Action Potential Duration | Variable | Alterations in potassium channel kinetics could influence repolarization. |
| Afterhyperpolarization (AHP) | Potential Modulation | Dopaminergic and serotonergic systems are known to modulate AHP. |
Table 3: Potential Effects of Ergoloid Mesylates on Synaptic Plasticity (Long-Term Potentiation - LTP)
| Brain Region | Synaptic Pathway | Expected Change in LTP | Rationale |
| Hippocampus | Schaffer Collateral (CA3-CA1) | Potential Enhancement | Ergoloid mesylates may modulate neurotransmitter systems involved in LTP induction and maintenance. |
| Hippocampus | Perforant Path (EC-DG) | Potential Enhancement | Similar to the Schaffer collateral pathway, modulation of monoaminergic systems could influence plasticity. |
Experimental Protocols
Protocol 1: In Vitro Whole-Cell Patch-Clamp Recording from Cultured Neurons or Brain Slices
This protocol is designed to assess the direct effects of ergoloid mesylates on the intrinsic electrical properties of individual neurons.
1. Preparation of Solutions:
-
Artificial Cerebrospinal Fluid (aCSF): (in mM) 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, and 10 glucose. Bubble with 95% O2/5% CO2.
-
Internal Solution (for current-clamp): (in mM) 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, and 10 phosphocreatine. Adjust pH to 7.3 with KOH.
-
Ergoloid Mesylates Stock Solution: Prepare a 10 mM stock solution in DMSO and dilute to the final desired concentration in aCSF on the day of the experiment.
2. Cell/Slice Preparation:
-
Culture primary neurons (e.g., hippocampal or cortical neurons) on glass coverslips.
-
Alternatively, prepare acute brain slices (300-400 µm thick) from the brain region of interest (e.g., hippocampus, prefrontal cortex) using a vibratome.
3. Recording Procedure:
-
Transfer a coverslip with cultured neurons or a brain slice to the recording chamber and perfuse with oxygenated aCSF at a constant flow rate (2-3 ml/min) at 32-34°C.
-
Obtain a whole-cell patch-clamp recording from a target neuron using a borosilicate glass micropipette (3-6 MΩ resistance) filled with the internal solution.
-
Record baseline neuronal activity in current-clamp mode, including resting membrane potential, spontaneous firing rate, and action potential characteristics in response to depolarizing current injections.
-
Bath-apply ergoloid mesylates at the desired concentration.
-
Record changes in the aforementioned parameters for at least 10-15 minutes after drug application.
4. Data Analysis:
-
Measure resting membrane potential, input resistance, and firing frequency.
-
Analyze action potential parameters: amplitude, duration at half-maximal amplitude, and afterhyperpolarization.
-
Compare pre- and post-drug application data using appropriate statistical tests.
Protocol 2: Multi-Electrode Array (MEA) Recording of Neuronal Network Activity
This protocol allows for the investigation of ergoloid mesylates' effects on spontaneous and evoked activity in neuronal networks.
1. Cell Culture on MEAs:
-
Plate primary cortical or hippocampal neurons onto MEA plates pre-coated with an appropriate substrate (e.g., poly-L-lysine).
-
Maintain the cultures for at least 14 days in vitro to allow for the formation of mature neuronal networks.
2. Recording Procedure:
-
Place the MEA plate in the recording system and allow the temperature to stabilize at 37°C.
-
Record baseline spontaneous network activity for 10-20 minutes.
-
Apply ergoloid mesylates to the culture medium at the desired final concentration.
-
Record network activity continuously for at least 30-60 minutes post-application.
-
To study evoked responses, use the MEA's integrated stimulation electrodes to deliver electrical stimuli before and after drug application.
3. Data Analysis:
-
Analyze spike train data to determine mean firing rate, burst rate, burst duration, and network synchrony.
-
For evoked responses, measure the amplitude and latency of the evoked field potentials.
-
Compare the network parameters before and after drug application.
Protocol 3: In Vivo Single-Unit Recording in Anesthetized Animals
This protocol is suitable for examining the effects of systemically administered ergoloid mesylates on the firing activity of neurons in specific brain regions of an intact animal.
1. Animal Preparation:
-
Anesthetize the animal (e.g., rat or mouse) with an appropriate anesthetic (e.g., urethane (B1682113) or isoflurane).
-
Mount the animal in a stereotaxic frame.
-
Perform a craniotomy over the target brain region (e.g., locus coeruleus, hippocampus).
2. Recording Procedure:
-
Lower a recording microelectrode (e.g., tungsten or glass) into the target brain region using stereotaxic coordinates.
-
Identify and isolate the spontaneous activity of a single neuron.
-
Record the baseline firing rate for at least 10-15 minutes.
-
Administer ergoloid mesylates systemically (e.g., intraperitoneally or intravenously).
-
Continue recording the activity of the same neuron for at least 60 minutes after administration.
3. Data Analysis:
-
Analyze the spike train to determine the firing rate (spikes/sec) and firing pattern (e.g., tonic, bursting).
-
Plot the firing rate over time to visualize the drug's effect.
-
Compare the mean firing rate before and after drug administration.
Mandatory Visualizations
Caption: Signaling pathways of ergoloid mesylates.
References
Troubleshooting & Optimization
Navigating Long-Term Studies: A Technical Support Center for Ergoloid Mesylates Solution Stability
For Immediate Release
To assist researchers, scientists, and drug development professionals in the successful execution of long-term experiments involving ergoloid mesylates, this technical support center provides essential guidance on solution preparation, stability, and troubleshooting. Ergoloid mesylates, a combination of dihydroergocornine, dihydroergocristine (B93913), and dihydroergocryptine, are valuable compounds in neurological research. However, their stability in solution is a critical factor for obtaining reliable and reproducible experimental outcomes. This resource offers practical advice and detailed protocols to ensure the integrity of your ergoloid mesylates solutions throughout the duration of your studies.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing ergoloid mesylates stock solutions?
A1: For most in vitro studies, sterile dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing concentrated stock solutions of ergoloid mesylates.[1][2][3] It offers good solubility and can be stored at low temperatures. For final dilutions into aqueous media, it is crucial to ensure the final DMSO concentration is non-toxic to the cells, typically below 0.5%, with 0.1% being preferable for sensitive cell lines.[1][2][4]
Q2: How should I store ergoloid mesylates stock solutions for long-term use?
A2: Aliquot your stock solution into single-use volumes and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles.[4] When stored in an appropriate solvent like DMSO at these temperatures, the stock solution can be stable for several months.
Q3: How stable are ergoloid mesylates in aqueous cell culture media at 37°C?
A3: Ergoloid mesylates are susceptible to degradation in aqueous solutions, especially at physiological temperatures. The stability is influenced by factors such as pH, light, and the composition of the medium.[5] For long-term experiments, it is advisable to replace the medium with freshly prepared ergoloid mesylates solution every 24-48 hours to maintain a consistent concentration of the active compound.[6]
Q4: What are the primary degradation pathways for ergoloid mesylates in solution?
A4: The main degradation pathways include oxidation, hydrolysis, and epimerization (the conversion of the active isomer to a less active or inactive form).[7] These processes can be accelerated by exposure to light, extreme pH, and elevated temperatures.
Q5: Can I use antioxidants to improve the stability of my ergoloid mesylates solutions?
A5: While ergoloid mesylates themselves have antioxidant properties, the use of additional antioxidants to stabilize solutions is not a widely documented practice in standard laboratory protocols.[7] The most effective strategies for maintaining stability are controlling the solvent, temperature, and light exposure.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation in stock solution | - Solvent evaporation- Improper storage temperature | - Ensure vials are tightly sealed.- Store at a consistent -20°C or -80°C. |
| Precipitation upon dilution in aqueous media | - Poor solubility in the final medium- Rapid change in solvent polarity | - Gently swirl the aqueous medium while adding the DMSO stock solution.- Consider a stepwise dilution.[4]- Ensure the final DMSO concentration is appropriate. |
| Loss of biological activity in the experiment | - Degradation of ergoloid mesylates in the culture medium | - Replace the medium with freshly prepared drug solution every 24-48 hours.[6]- Conduct a stability study of the compound in your specific experimental setup.[6] |
| Inconsistent experimental results | - Inconsistent concentration of ergoloid mesylates due to degradation or adsorption to plasticware- Variability in solution preparation | - Use fresh dilutions for each experiment.- Prepare a master mix of the final working solution to ensure consistency across all samples.- Consider using low-protein-binding labware. |
| Visible color change in the solution | - Oxidation or other chemical degradation | - Discard the solution.- Prepare fresh stock solutions and protect them from light by using amber vials or wrapping vials in foil.[2] |
Quantitative Data on Stability
The stability of ergot alkaloids is highly dependent on the solvent and storage temperature. The following tables summarize the stability of related ergot alkaloids in different solvents.
Table 1: Stability of Ergopeptides (including components of ergoloid mesylates) in Various Solvents over Six Weeks
| Solvent | Temperature | Stability | Epimerization |
| Chloroform | 20°C | Stable | No significant epimerization |
| Acetonitrile | 20°C | Less stable | Variable epimerization |
| Acetonitrile | -20°C | Stable | Minimal epimerization |
| Methanol/Dichloromethane | 20°C | Less stable | High degree of epimerization |
This data is adapted from a study on major ergot alkaloids and indicates general trends.[8][9]
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of Ergoloid Mesylates in DMSO
Materials:
-
Ergoloid mesylates powder
-
Anhydrous, sterile DMSO
-
Sterile, amber microcentrifuge tubes or glass vials
-
Calibrated analytical balance
-
Sterile pipette tips
Procedure:
-
Preparation: Perform all steps in a sterile environment (e.g., a biological safety cabinet).
-
Weighing: Accurately weigh the desired amount of ergoloid mesylates powder. For example, to prepare 1 ml of a 10 mM stock solution (assuming an average molecular weight of approximately 700 g/mol for the mesylate salts), weigh out 0.7 mg of the powder.
-
Dissolving: Add the appropriate volume of sterile DMSO to the powder. For the example above, add 100 µl of DMSO.
-
Mixing: Gently vortex or pipette up and down to ensure the powder is completely dissolved.
-
Aliquoting: Aliquot the stock solution into single-use, sterile amber tubes to protect from light.
-
Storage: Store the aliquots at -20°C or -80°C for long-term use.
Protocol 2: Quality Control and Maintenance in Long-Term Cell Culture Experiments
Objective: To ensure consistent exposure of cells to the active compound and maintain the health of the cell culture.
Procedure:
-
Media Preparation: On the day of the media change, thaw a fresh aliquot of the ergoloid mesylates stock solution. Prepare the final working concentration by diluting the stock solution in fresh, pre-warmed cell culture medium.
-
Media Change: For long-term experiments (extending beyond 48 hours), it is recommended to replace the culture medium with a freshly prepared drug-containing medium every 24-48 hours.[6] The exact frequency may need to be optimized based on the cell line's metabolic rate and the stability of the compound in the specific medium.
-
Cell Viability Monitoring: Regularly monitor cell viability and morphology using microscopy. At the end of the experiment, perform a quantitative cell viability assay (e.g., MTT or trypan blue exclusion) to ensure that any observed effects are not due to cytotoxicity from the compound or the solvent.
-
Mycoplasma Testing: Regularly test your cell cultures for mycoplasma contamination, as this can significantly impact experimental results.[10][11]
Visualizing Experimental and Biological Pathways
To aid in the understanding of experimental procedures and the mechanism of action of ergoloid mesylates, the following diagrams are provided.
References
- 1. elitebiogenix.com [elitebiogenix.com]
- 2. emulatebio.com [emulatebio.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. What is Dihydroergocristine Mesilate used for? [synapse.patsnap.com]
- 8. Dihydroergocristine | C35H41N5O5 | CID 107715 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. dihydroergocristine | Dosing, Uses & Side Effects | medtigo [medtigo.com]
- 10. researchgate.net [researchgate.net]
- 11. Keeping it clean: the cell culture quality control experience at the National Center for Advancing Translational Sciences - PMC [pmc.ncbi.nlm.nih.gov]
Identifying and minimizing side effects of ergoloid mesylates in animal studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying and minimizing the side effects of ergoloid mesylates in animal studies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most commonly observed side effects of ergoloid mesylates in animal studies?
A1: Based on available research, the most frequently reported side effects in animal models, primarily rodents (rats and mice), fall into three main categories: cardiovascular, neurological, and gastrointestinal.
-
Cardiovascular: Changes in blood pressure and heart rate are the most prominent cardiovascular effects. Studies in rats have shown that ergoloid mesylates can cause both hypotension (low blood pressure) and hypertension (high blood pressure), depending on the specific experimental conditions and the anesthetic used.[1][2] Bradycardia (slow heart rate) has also been observed.[3]
-
Neurological: Neurological side effects can include changes in motor activity and an increased susceptibility to seizures. One study in rats found that dihydroergotoxine (B79615), a component of ergoloid mesylates, increased the occurrence and decreased the latency of picrotoxin-induced convulsions.[4] Changes in behavior, such as sedation or agitation, may also be observed.[1]
-
Gastrointestinal: While less documented in animal-specific literature, gastrointestinal disturbances such as nausea and vomiting are common in human clinical use and should be monitored in animal models.[1][2] This can manifest as decreased food intake or weight loss in animals.
Q2: How can I minimize cardiovascular side effects in my animal model?
A2: Minimizing cardiovascular side effects is crucial for both animal welfare and data integrity. Consider the following strategies:
-
Dose-Response Studies: Conduct thorough dose-response studies to identify the minimum effective dose with the least impact on cardiovascular parameters.
-
Route of Administration: The route of administration can influence the rate of absorption and subsequent side effects. Oral administration may lead to a slower onset and potentially milder cardiovascular effects compared to intravenous injection.
-
Acclimatization and Habituation: Properly acclimatize animals to handling and experimental procedures to minimize stress-induced cardiovascular changes that could confound the drug's effects.
-
Continuous Monitoring: For studies where cardiovascular parameters are critical, consider using telemetry to continuously monitor blood pressure and heart rate in conscious, freely moving animals. This provides more accurate data than single-point measurements, which can be affected by handling stress.
Q3: What are the best practices for monitoring neurological side effects?
A3: A multi-faceted approach is recommended for monitoring neurological side effects:
-
Functional Observation Battery (FOB): A standardized FOB or a modified Irwin test can be used to systematically assess changes in behavior, motor activity, coordination, and reflexes.[5]
-
Seizure Threshold Testing: If your research involves conditions that may predispose animals to seizures, be aware that ergoloid mesylates could lower the seizure threshold.[4] Monitor animals closely for any signs of seizure activity.
-
Automated Activity Monitoring: Home cage monitoring systems can provide objective, continuous data on locomotor activity, which can be a sensitive indicator of central nervous system effects.
Q4: Are there specific considerations for minimizing gastrointestinal distress?
A4: Yes, to minimize gastrointestinal side effects, consider the following:
-
Dietary Adjustments: Ensure animals have easy access to palatable food and water. Softer or wet food can be provided if animals show signs of anorexia.
-
Vehicle Selection: The vehicle used to dissolve or suspend the ergoloid mesylates can impact gastrointestinal tolerance. Use a vehicle that is known to be well-tolerated by the chosen animal model.
-
Body Weight Monitoring: Daily monitoring of body weight is a simple yet effective way to track the overall health of the animals and can be an early indicator of gastrointestinal issues.
Troubleshooting Guides
Problem: I am observing significant and variable blood pressure readings in my rat study.
| Possible Cause | Troubleshooting Step |
| Stress from handling and measurement procedure | Implement a thorough acclimatization and habituation protocol before starting the experiment. Handle animals gently and consistently. Consider using telemetry for continuous, stress-free monitoring. |
| Interaction with anesthetic | The choice of anesthetic can influence the cardiovascular effects of ergoloid mesylates.[1] Review the literature for known interactions with your chosen anesthetic. If possible, conduct a pilot study with different anesthetics to determine the one with the least interaction. |
| Dose is too high | Perform a dose-ranging study to identify a lower, effective dose with a more stable cardiovascular profile. |
Problem: My mice are showing signs of hyperactivity and agitation after dosing.
| Possible Cause | Troubleshooting Step |
| Central nervous system stimulation | This may be a direct pharmacological effect of the drug. Lowering the dose may reduce these effects. |
| Environmental stressors | Ensure the housing and experimental environment is calm and free from excessive noise or light, which can exacerbate agitation. |
| Inappropriate vehicle | Some vehicles can cause irritation or discomfort. Ensure the vehicle is appropriate for the route of administration and is well-tolerated. |
Problem: Animals are losing weight and appear to have decreased appetite.
| Possible Cause | Troubleshooting Step |
| Gastrointestinal upset (nausea) | Provide highly palatable and easily digestible food. Monitor food and water intake daily. Consider splitting the daily dose into smaller, more frequent administrations if the protocol allows. |
| General malaise | Conduct a thorough health assessment to rule out other underlying health issues. |
| Taste of the compound in the vehicle | If administered orally, the taste of the compound may be aversive. Consider using a flavoring agent (if it does not interfere with the study) or administering the compound via gavage to bypass the taste buds. |
Data Presentation
Table 1: Summary of Potential Side Effects of Ergoloid Mesylates in Animal Studies
| System | Side Effect | Animal Model | Notes |
| Cardiovascular | Hypotension/Hypertension | Rat | Effect can be dependent on the anesthetic used.[1] |
| Bradycardia | Rat, Human | A slowing of the heart rate has been observed.[3] | |
| Neurological | Increased susceptibility to convulsions | Rat | Observed with picrotoxin-induced convulsions.[4] |
| Altered Motor Activity | Rat | Can manifest as either sedation or hyperactivity. | |
| Behavioral Changes | Rodents | May include agitation or passivity. | |
| Gastrointestinal | Nausea/Vomiting (inferred) | Rodents | Inferred from human data; may present as decreased food intake and weight loss in animals.[1][2] |
| Anorexia | Human | Loss of appetite is a reported side effect. | |
| Other | Nasal Congestion | Human | May be observable in animals as changes in breathing sounds. |
| Blurred Vision | Human | Difficult to assess in animal models but should be considered. |
Experimental Protocols
Protocol 1: Assessment of Cardiovascular Side Effects using Tail-Cuff Plethysmography in Rats
-
Animal Model: Male Sprague-Dawley rats (250-300g).
-
Acclimatization: Acclimatize rats to the restraint tube and tail-cuff procedure for at least 3-5 days prior to the experiment. This involves placing the rat in the restrainer for increasing durations each day.
-
Baseline Measurement: On the day of the experiment, obtain at least three stable baseline blood pressure and heart rate readings before drug administration.
-
Drug Administration: Administer ergoloid mesylates at the desired dose and route. Include a vehicle control group.
-
Post-Dose Monitoring: Measure blood pressure and heart rate at regular intervals post-administration (e.g., 30, 60, 90, 120, and 240 minutes).
-
Data Analysis: Compare the changes in blood pressure and heart rate from baseline between the treated and control groups.
Protocol 2: Functional Observation Battery (FOB) for Neurological Side Effects in Mice
-
Animal Model: Male C57BL/6 mice (20-25g).
-
Habituation: Habituate mice to the observation arena for at least two consecutive days before the test day.
-
Baseline Observation: Before dosing, observe each mouse in a standardized open field arena for 5 minutes, scoring for behaviors such as locomotor activity, rearing, grooming, and any abnormal postures or movements. Also, perform a brief handling assessment to check for reflexes (e.g., righting reflex).
-
Drug Administration: Administer ergoloid mesylates or vehicle control.
-
Post-Dose Observation: At predetermined time points (e.g., 30, 60, and 120 minutes post-dose), repeat the open field and handling observations.
-
Scoring: Use a standardized scoring sheet to record the presence, absence, or intensity of each observed parameter.
-
Data Analysis: Analyze the scores for statistically significant differences between the treatment and control groups.
Mandatory Visualization
Caption: Workflow for Identifying and Minimizing Side Effects.
Caption: Postulated Signaling Pathways for Therapeutic and Side Effects.
References
- 1. What are the side effects of Ergoloid Mesylates? [synapse.patsnap.com]
- 2. drugs.com [drugs.com]
- 3. Identification and human pharmacokinetics of dihydroergotoxine metabolites in man: preliminary results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is Ergoloid Mesylates used for? [synapse.patsnap.com]
- 5. scantox.com [scantox.com]
Technical Support Center: Optimizing Ergoloid Mesylates for Neuroprotective Effects
This technical support center provides researchers, scientists, and drug development professionals with essential information for designing and troubleshooting experiments focused on the neuroprotective properties of ergoloid mesylates.
Frequently Asked Questions (FAQs)
Q1: What are the established neuroprotective mechanisms of action for ergoloid mesylates?
A1: Ergoloid mesylates exert neuroprotective effects through a complex and multifactorial mechanism.[1] Key actions include:
-
Neurotransmitter Modulation: They act on dopaminergic, serotonergic, and adrenergic systems, helping to balance neurotransmitter levels that can be dysregulated in cognitive impairment conditions.[1][2]
-
Enhanced Cerebral Blood Flow: The compounds are thought to have vasodilatory effects, improving the supply of oxygen and nutrients to brain tissue.[2][3]
-
Metabolic Enhancement: Ergoloid mesylates are considered metabolic enhancers that improve mitochondrial function and cellular energy production, which is crucial for maintaining neuronal health.[1][4]
-
Antioxidant Properties: They exhibit antioxidant activity, protecting neuronal cells from damage caused by oxidative stress and free radicals.[1][2]
-
Neurotrophic Factor Support: They have been shown to modulate levels of nerve growth factor (NGF) and brain-derived neurotrophic factor (BDNF), which are vital for neuronal survival, differentiation, and synaptic plasticity.[1]
Q2: What is a recommended starting dosage for preclinical experiments?
A2: While specific preclinical dosages are not well-documented in recent literature, starting points can be extrapolated from clinical data where prescribed doses range from 1.5 mg/day to 12 mg/day.[4] For age-related mental decline, a common clinical dose is 1 mg taken three times daily.[3][5][6] A meta-analysis suggested that daily doses of 4 mg or more were associated with larger effects.[7] For in vivo animal studies, researchers should use allometric scaling to convert human equivalent doses to appropriate animal dosages. For in vitro studies, a wide concentration range (e.g., from nanomolar to micromolar) should be tested to establish a dose-response curve and identify the optimal concentration for neuroprotection without inducing cytotoxicity.
Q3: How long should experiments be conducted to observe a neuroprotective effect?
A3: The onset of action can vary. In clinical settings, alleviation of some symptoms may not be observed for 3 to 4 weeks.[5][6] Therapeutic trials for dementia are often recommended to last at least six months to fully assess benefits.[8][9] For preclinical models, the duration will depend on the specific model. In acute neurotoxicity models (in vitro or in vivo), effects may be observable within hours to days. In chronic neurodegenerative models, a longer treatment period, analogous to clinical trials, may be necessary to observe significant changes in pathology or behavior.
Q4: What are the known side effects or potential toxicities to be aware of during experiments?
A4: Ergoloid mesylates are generally well-tolerated.[3] The most common side effects reported in humans include transient gastrointestinal issues (like nausea) and dizziness.[3][5] It is important to note that unlike natural ergot alkaloids, ergoloid mesylates do not possess significant vasoconstrictor properties.[5][6] In preclinical studies, it is crucial to perform dose-response studies to identify a therapeutic window that avoids potential cytotoxicity at higher concentrations.
Troubleshooting Guides
Issue 1: No observable neuroprotective effect in an in vitro model.
| Question | Possible Cause & Solution |
| Why am I not seeing a protective effect against neurotoxin-induced cell death? | 1. Sub-optimal Dosage: The concentration of ergoloid mesylates may be too low. Solution: Perform a dose-response study across a broad range of concentrations (e.g., 10 nM to 100 µM) to find the optimal protective dose. |
| 2. Timing of Treatment: Pre-treatment may be required for the compound to initiate protective mechanisms before the insult. Solution: Test different treatment paradigms: pre-treatment (e.g., 2, 12, or 24 hours before toxin), co-treatment, and post-treatment. | |
| 3. Severity of Insult: The concentration or duration of the neurotoxin/oxidative stressor may be too high, causing rapid and overwhelming cell death that cannot be rescued. Solution: Titrate the neurotoxin to induce a sub-maximal level of cell death (e.g., 40-50%) to create a window for observing neuroprotection. | |
| 4. Inappropriate Cell Model: The chosen cell line may lack the specific receptors or pathways (e.g., dopaminergic, serotonergic) that ergoloid mesylates modulate. Solution: Use a cell line relevant to the targeted mechanism or primary neurons if possible. |
Issue 2: High variability in results from an in vivo study.
| Question | Possible Cause & Solution |
| Why are the behavioral or histological outcomes in my animal study inconsistent? | 1. Drug Administration: Inconsistent route, timing, or dosage of administration can lead to variable bioavailability. Solution: Ensure precise and consistent administration for all subjects. For oral administration, consider using oral gavage to ensure the full dose is delivered. |
| 2. Biological Variability: Age, weight, and genetic background of the animals can contribute to different responses. Solution: Use age and weight-matched animals from a reputable supplier. Increase the sample size (n) per group to improve statistical power. | |
| 3. Behavioral Testing: Environmental factors, handler variability, and lack of animal habituation can affect behavioral test results. Solution: Standardize the testing environment (lighting, noise), ensure all testing is done by the same person at the same time of day, and properly habituate animals to the testing apparatus before the experiment. |
Data Presentation
Table 1: Summary of Investigated Clinical Dosages of Ergoloid Mesylates
| Condition | Dosage | Duration | Key Finding | Reference |
| Senile Dementias | 1 mg, 3 times daily | N/A | Recommended standard dosage. | [3][5] |
| Age-Related Mental Decline | Up to 4.5-12 mg/day | 6 months | Recommended therapeutic trial duration. | [8][9] |
| Dementia (Meta-analysis) | ≥ 4 mg/day | Varied | Associated with larger therapeutic effects compared to lower doses. | [7] |
| Healthy Pensioners | 1.5 mg, 3 times daily (4.5 mg/day) | 5 years | Suggested a prophylactic effect in maintaining physical and mental health. | [10] |
| Ischemic Stroke | 1.8-6 mg/day (oral or IM) | 6 months | Showed improvements in limb function and geriatric assessment scores. | [11] |
Table 2: Example Data Template for In Vitro Cell Viability Assay (e.g., MTT)
| Treatment Group | Ergoloid Conc. (µM) | Toxin Conc. (µM) | Mean Absorbance (570 nm) | Std. Deviation | % Cell Viability |
| Control (Untreated) | 0 | 0 | e.g., 1.25 | e.g., 0.08 | 100% |
| Toxin Only | 0 | e.g., 100 | e.g., 0.63 | e.g., 0.05 | 50.4% |
| Ergoloid + Toxin | 0.1 | e.g., 100 | e.g., 0.75 | e.g., 0.06 | 60.0% |
| Ergoloid + Toxin | 1.0 | e.g., 100 | e.g., 0.98 | e.g., 0.07 | 78.4% |
| Ergoloid + Toxin | 10.0 | e.g., 100 | e.g., 1.10 | e.g., 0.09 | 88.0% |
| Ergoloid Only | 10.0 | 0 | e.g., 1.23 | e.g., 0.07 | 98.4% |
Experimental Protocols & Visualizations
Protocol 1: In Vitro Neuroprotection Assay Against Oxidative Stress
-
Cell Culture: Plate a suitable neuronal cell line (e.g., SH-SY5Y) in 96-well plates at an appropriate density and allow them to adhere for 24 hours.
-
Pre-treatment: Treat cells with varying concentrations of ergoloid mesylates (e.g., 0.01 µM to 100 µM) and a vehicle control for 12-24 hours.
-
Induction of Oxidative Stress: Introduce an oxidative stressor, such as hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA), at a pre-determined toxic concentration (e.g., LD50) to all wells except the untreated control group. Incubate for the required duration (e.g., 24 hours).
-
Assessment of Cell Viability: Quantify cell viability using a standard method like the MTT or LDH assay according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve to determine the EC50 of ergoloid mesylates' protective effect.
Diagram 1: Multifaceted Neuroprotective Mechanism of Ergoloid Mesylates
Caption: The multifaceted pathways of ergoloid mesylates leading to neuroprotection.
Protocol 2: General Workflow for In Vivo Neuroprotection Study
-
Animal Model Selection: Choose an appropriate animal model that recapitulates aspects of the neurodegenerative disease of interest (e.g., a transgenic mouse model of Alzheimer's disease or a toxin-induced model of Parkinson's disease).[12][13]
-
Group Allocation: Randomly assign animals to treatment groups: (1) Vehicle Control, (2) Toxin/Model + Vehicle, (3) Toxin/Model + Ergoloid Mesylates (at one or more doses).
-
Drug Administration: Administer ergoloid mesylates or vehicle daily via a consistent route (e.g., oral gavage, intraperitoneal injection) for the predetermined study duration.
-
Behavioral Analysis: At selected time points, conduct behavioral tests to assess cognitive function, motor skills, or other relevant phenotypes (e.g., Morris water maze, rotarod test).
-
Endpoint and Tissue Collection: At the end of the study, euthanize the animals and perfuse with saline followed by a fixative (e.g., 4% PFA).[14] Carefully dissect and collect brain tissue.
-
Histological/Biochemical Analysis: Process the brain tissue for analysis. This may include:
-
Immunohistochemistry to quantify neuronal loss, protein aggregates (e.g., amyloid-beta), or neuroinflammation.
-
Biochemical assays (e.g., ELISA, Western blot) on brain homogenates to measure levels of neurotransmitters, neurotrophic factors, or markers of oxidative stress.
-
-
Statistical Analysis: Analyze the quantitative data from behavioral, histological, and biochemical assessments using appropriate statistical tests to determine the significance of the neuroprotective effects.
Diagram 2: Experimental Workflow for Assessing Neuroprotective Effects
Caption: A generalized workflow for preclinical evaluation of ergoloid mesylates.
References
- 1. What is the mechanism of Ergoloid Mesylates? [synapse.patsnap.com]
- 2. What is Ergoloid Mesylates used for? [synapse.patsnap.com]
- 3. Articles [globalrx.com]
- 4. Ergoloid mesylates for senile dementias: unanswered questions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. drugs.com [drugs.com]
- 6. drugs.com [drugs.com]
- 7. Overview of clinical trials of hydergine in dementia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. reference.medscape.com [reference.medscape.com]
- 9. Ergoloid Mesylates: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 10. Effects of long-term ergoloid mesylates ('Hydergine') administration in healthy pensioners: 5-year results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ergoloids and ischaemic strokes; efficacy and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. neurodegenerationresearch.eu [neurodegenerationresearch.eu]
- 13. nukleertipseminerleri.org [nukleertipseminerleri.org]
- 14. researchgate.net [researchgate.net]
Troubleshooting inconsistent results in ergoloid mesylates experiments
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with ergoloid mesylates.
Frequently Asked Questions (FAQs)
Q1: What are ergoloid mesylates and what is their primary mechanism of action?
Ergoloid mesylates, also known as co-dergocrine or by the trade name Hydergine, are a mixture of the methanesulfonate (B1217627) salts of three dihydrogenated ergot alkaloids: dihydroergocornine (B1204045), dihydroergocristine (B93913), and a 2:1 ratio of alpha- and beta-dihydroergocryptine.[1][2] Their mechanism of action is complex and multifactorial. They act on central neurotransmitter systems, exhibiting partial agonist and antagonist activity at dopaminergic (primarily D1 and D2), serotonergic (e.g., 5-HT1, 5-HT2), and alpha-adrenergic receptors.[3][4] This modulation helps to balance neurotransmitter levels.[4] Additionally, ergoloid mesylates are thought to enhance cerebral metabolism and may improve mitochondrial function.[4][5]
Q2: What is the appropriate solvent for preparing stock solutions of ergoloid mesylates?
Ergoloid mesylates have limited solubility in aqueous solutions and physiological buffers.[6] The recommended solvent for preparing high-concentration stock solutions is dimethyl sulfoxide (B87167) (DMSO). While stable for extended periods in dry DMSO at low temperatures, introducing water can affect long-term stability.[7] For final experimental dilutions, it is crucial to ensure the final DMSO concentration is compatible with the assay system (typically <0.5%) to avoid solvent-induced artifacts.
Q3: Are there known stability issues I should be aware of?
Yes, ergoloid mesylates are susceptible to degradation. Key factors influencing stability include the solvent, temperature, and light exposure.
-
Solvent Polarity: Stability is a function of the solvent's dielectric constant. Stable solutions can be prepared in water-alcohol mixtures with dielectric constants between 30 and 45.[8]
-
Degradation Pathways: In solution, degradation can occur via hydrolysis and oxidation.[8] Using predominantly organic media for storage can reduce this degradation.[8]
-
Epimerization: In cell culture media, ergot alkaloids can undergo epimerization at the C-8 position, converting the active "-ine" form to the less active "-inine" form. This process can take up to 24 hours at 37°C to reach equilibrium, potentially altering the effective concentration of the active compound over the course of a long incubation.[9][10] It is advisable to prepare fresh dilutions from a DMSO stock immediately before use.
Q4: Why am I seeing variable or contradictory results in my functional assays?
Inconsistent results can stem from the complex pharmacology of ergoloid mesylates. The mixture contains components that can act as both agonists and antagonists at different receptor subtypes.[1] For example, while dihydroergocornine and dihydroergocryptine (B134457) can stimulate D1 dopamine (B1211576) receptors, dihydroergocristine acts as an antagonist at the same receptor.[1] This mixed signaling can lead to variability depending on the specific receptor population and expression levels in your experimental system. Results can also be influenced by the compound's off-target effects, such as binding to GABA-A receptor-associated ionophores.[11]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Precipitation of Compound in Aqueous Buffer | Low aqueous solubility of ergoloid mesylates. Final DMSO concentration is too low to maintain solubility. Interaction with buffer components. | Prepare a high-concentration stock solution in 100% DMSO. For the final dilution into aqueous buffer, add the DMSO stock to the buffer while vortexing to ensure rapid mixing. Ensure the final DMSO concentration does not exceed a level known to be tolerated by your assay (e.g., 0.1-0.5%). If precipitation persists, consider using a water-alcohol mixture as the vehicle, if compatible with your experimental system.[8] |
| Loss of Compound Activity Over Time | Chemical degradation (hydrolysis, oxidation) in aqueous solution. Epimerization in cell culture media, converting active forms to less active isomers.[10] Adsorption to plasticware. | Always prepare fresh working solutions from a frozen DMSO stock immediately before each experiment. Protect solutions from light and heat. When performing long-term cell culture experiments (>8 hours), consider the potential for epimerization and its impact on effective concentration. Use low-adhesion polypropylene (B1209903) tubes and plates for storing and diluting the compound. |
| Inconsistent Results Between Batches | Variation in the ratio of the three core components in the ergoloid mesylate mixture. Degradation of the solid compound due to improper storage (exposure to moisture or light). | Purchase ergoloid mesylates from a reputable supplier that provides a certificate of analysis with purity and component ratios. Store the solid compound in a desiccator, protected from light, at the recommended temperature. |
| Unexpected Biological Response (Off-Target Effects) | Ergoloid mesylates bind to multiple receptor families (dopamine, serotonin, adrenergic). One component, dihydroergocryptine, has been shown to bind to alpha-2 adrenergic receptors with high affinity (Kd ≈ 1.78 nM).[12] The mixture can also interact with the GABA-A receptor complex.[11] | Review the receptor expression profile of your cell line or tissue preparation. If possible, use selective antagonists for suspected off-target receptors to isolate the effect of interest. For example, when studying dopamine D2 receptor effects, co-incubate with a selective alpha-2 adrenergic antagonist like yohimbine (B192690) to block that pathway. |
Quantitative Data Summary
The following tables summarize the binding affinities of the individual components of ergoloid mesylates for various receptors. Note that values can vary between studies depending on the radioligand and tissue preparation used.
Table 1: Dopamine Receptor Binding Affinities
| Component | Receptor | Affinity (Kd or Ki) | Assay Details |
| Dihydroergocryptine | D2 | ~5-8 nM (Kd) | Not specified[2] |
| Dihydroergocryptine | D1 | ~30 nM (Kd) | Not specified[2] |
| Dihydroergocryptine | D3 | ~30 nM (Kd) | Not specified[2] |
| Dihydroergocornine | D1/D2 | EC50 / Inhibition at low nM | Stimulates cAMP (D1), Inhibits evoked tritium (B154650) overflow (D2)[1] |
| Dihydroergocristine | D1/D2 | Antagonist activity | Antagonizes both D1 and D2 receptor types[1] |
Table 2: Adrenergic and Serotonin Receptor Binding Affinities
| Component | Receptor | Affinity (Binding Energy or Kd) | Assay Details |
| Dihydroergocryptine | α2-Adrenergic | 1.78 nM (Kd) | [3H]DHE binding in steer stalk median eminence[12] |
| Ergocristine (R-epimer) | 5-HT2A | -10.2 kcal/mol | In silico molecular docking[13] |
| Ergocristine (R-epimer) | α2A-Adrenergic | -10.3 kcal/mol | In silico molecular docking[13] |
| Dihydroergocristine | Serotonin Receptors | Non-competitive antagonist | Pharmacological review[3] |
Experimental Protocols & Workflows
Protocol 1: Competitive Radioligand Receptor Binding Assay
This protocol is adapted for determining the IC50 of ergoloid mesylates at a target G-protein coupled receptor (e.g., Dopamine D2 receptor) expressed in a cell membrane preparation.
Materials:
-
Cell membranes expressing the target receptor
-
Radioligand specific for the target receptor (e.g., [3H]-Spiperone for D2 receptors)
-
Ergoloid mesylates stock solution (10 mM in 100% DMSO)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)
-
Wash Buffer (ice-cold Assay Buffer)
-
Non-specific binding agent (e.g., 10 µM Haloperidol for D2 receptors)
-
96-well glass fiber filter plates (pre-soaked in a buffer like 0.5% polyethyleneimine)
-
Scintillation cocktail and microplate scintillation counter
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of ergoloid mesylates in Assay Buffer from the DMSO stock. The final concentration range should span from ~0.1 nM to 10 µM. Ensure the final DMSO concentration in all wells is constant and ≤0.5%.
-
Assay Setup: In a 96-well plate, add the following to each well in order:
-
Total Binding: 50 µL Assay Buffer + 50 µL Radioligand + 100 µL Membrane Preparation.
-
Non-Specific Binding (NSB): 50 µL Non-specific binding agent + 50 µL Radioligand + 100 µL Membrane Preparation.
-
Competitive Binding: 50 µL of each ergoloid mesylate dilution + 50 µL Radioligand + 100 µL Membrane Preparation.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.
-
Filtration: Terminate the reaction by rapid filtration through the pre-soaked glass fiber filter plate using a vacuum manifold. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters 3-4 times with 200 µL of ice-cold Wash Buffer to remove any remaining unbound radioligand.
-
Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (cpm) - Non-Specific Binding (cpm).
-
Plot the percentage of specific binding against the log concentration of ergoloid mesylates.
-
Use a non-linear regression model (one-site competition) to fit the curve and determine the IC50 value.
-
Protocol 2: Adenylyl Cyclase (cAMP) Activity Assay
This protocol outlines a method to determine if ergoloid mesylates inhibit or stimulate adenylyl cyclase activity, likely via Gαi or Gαs coupled receptors, respectively.
Materials:
-
Intact cells expressing the target receptor (e.g., CHO cells transfected with D2 receptors)
-
Ergoloid mesylates stock solution (10 mM in 100% DMSO)
-
Stimulation Buffer (e.g., HBSS or DMEM)
-
Forskolin (an adenylyl cyclase activator, for inhibition studies)
-
IBMX (a phosphodiesterase inhibitor, to prevent cAMP degradation)
-
cAMP detection kit (e.g., HTRF, ELISA, or LANCE-based)
Procedure:
-
Cell Plating: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Pre-incubation: Wash the cells with Stimulation Buffer. Pre-incubate the cells with IBMX (e.g., 500 µM) for 15-30 minutes at 37°C to inhibit phosphodiesterases.
-
Compound Addition:
-
For Inhibition Assay (via Gαi): Add serial dilutions of ergoloid mesylates to the wells. After 15 minutes, add a fixed concentration of Forskolin (e.g., 10 µM) to all wells to stimulate cAMP production.
-
For Stimulation Assay (via Gαs): Add serial dilutions of ergoloid mesylates directly to the wells.
-
-
Incubation: Incubate the plate for 30 minutes at 37°C.
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for your chosen cAMP detection kit.
-
Data Analysis:
-
Generate a standard curve using the cAMP standards provided in the kit.
-
Calculate the cAMP concentration in each well.
-
Plot the cAMP concentration against the log concentration of ergoloid mesylates.
-
For inhibition, calculate the IC50. For stimulation, calculate the EC50.
-
Visualizations
Signaling Pathway Diagram
Caption: Simplified signaling pathway for ergoloid mesylates at key GPCRs.
Troubleshooting Workflow Diagram
Caption: Logical workflow for troubleshooting inconsistent experimental results.
References
- 1. Dopamine receptor profile of co-dergocrine (Hydergine) and its components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dihydroergocryptine - Wikipedia [en.wikipedia.org]
- 3. [Dihydroergocristine. A review of pharmacology and toxicology] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Ergoloid Mesylates? [synapse.patsnap.com]
- 5. drugs.com [drugs.com]
- 6. Dihydroergotoxine Mesylate | C33H45N5O5 | CID 592735 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Stability of liquid ergotalkaloid preparations as a function of the solvent polarity (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Analysis of Ergot Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dihydrogenated ergot compounds bind with high affinity to GABAA receptor-associated Cl- ionophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Binding of [3H]dihydroergocryptine to an alpha-adrenergic site in the stalk median eminence of the steer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Investigation of the relationship between ergocristinine and vascular receptors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ergoloid Mesylates and Vasoconstrictor Impurities
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ergoloid mesylates. The focus is on identifying and mitigating unexpected vasoconstrictor effects that may arise from impurities during in vitro and ex vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What are ergoloid mesylates and what is their expected vascular effect?
A1: Ergoloid mesylates, also known as co-dergocrine mesilate or by the trade name Hydergine, are a mixture of the methanesulfonate (B1217627) salts of three dihydrogenated ergot alkaloids: dihydroergocristine, dihydroergocornine, and dihydroergocryptine (B134457) (in both alpha- and beta- forms).[1] Unlike many natural ergot alkaloids such as ergotamine, ergoloid mesylates are generally considered to have weak to negligible direct vasoconstrictor effects and are sometimes described as peripheral and cerebral vasodilators.[[“]][3] Their mechanism of action is complex, involving modulation of dopaminergic, serotonergic, and adrenergic receptors.[1][[“]]
Q2: We are observing unexpected vasoconstriction in our isolated blood vessel experiments with an ergoloid mesylate preparation. What could be the cause?
A2: Unexpected vasoconstriction from a seemingly non-vasoconstrictive compound like ergoloid mesylates can often be attributed to the presence of impurities. The most likely culprits are the C-8 (S)-epimers of the active dihydrogenated ergot alkaloids. These epimers, often designated with an "-inine" suffix (e.g., dihydroergocristinine), can form during synthesis or degradation.[5][6] Previously thought to be biologically inactive, recent studies have demonstrated that these S-epimers possess significant vasoconstrictor properties.[5][6][7]
Q3: What are S-epimers and why are they a concern?
A3: S-epimers are stereoisomers of the active R-epimers of ergot alkaloids. The two forms can interconvert depending on factors like pH, temperature, and solvent.[6] While the R-epimers are the intended active pharmaceutical ingredients, the S-epimers can be present as impurities. The primary concern is that these S-epimers can cause sustained vasoconstriction by interacting with vascular receptors, which can confound experimental results and pose potential toxicological risks.[5][6]
Q4: How can we confirm if S-epimer impurities are causing the vasoconstriction?
A4: The presence and concentration of S-epimers in your ergoloid mesylate sample can be determined using analytical chromatography techniques. High-performance liquid chromatography (HPLC) and ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) are effective methods for separating and quantifying R- and S-epimers.[8] Comparing the vasoconstrictor effects of the pure R-epimers with your ergoloid mesylate batch in a dose-response study can also provide evidence for the activity of impurities.
Q5: What are the primary signaling pathways involved in vasoconstriction caused by these impurities?
A5: Ergot alkaloids and their epimers exert their vasoconstrictor effects by interacting with a range of receptors in vascular smooth muscle. The primary pathways involved are:
-
α-adrenergic receptors: Activation of these receptors is a major contributor to vasoconstriction.[1][9]
-
Serotonergic (5-HT) receptors: Particularly the 5-HT2A receptor subtype, which is known to mediate vasoconstriction.[1]
-
Dopaminergic receptors: While ergoloid mesylates have complex effects on these receptors, their involvement in vascular tone can also play a role.[[“]]
The sustained nature of the vasoconstriction is thought to be due to the high affinity and slow dissociation of these compounds from their receptors.[1]
Troubleshooting Guide: Unexpected Vasoconstriction
This guide provides a step-by-step approach to troubleshooting unexpected vasoconstriction in your experiments.
Step 1: Characterize the Vasoconstrictor Effect
-
Action: Perform a cumulative concentration-response curve (CCRC) with your ergoloid mesylate sample on an isolated blood vessel preparation (e.g., rat aorta, mesenteric artery) using a wire myograph.
-
Expected Outcome: If impurities are present, you will observe a dose-dependent increase in vascular tension.
-
Troubleshooting:
-
No response: Your ergoloid mesylate sample may be pure, or the concentration of impurities is too low to elicit a response in your specific tissue preparation.
-
Weak or variable response: Ensure your tissue is viable and responsive to a standard vasoconstrictor like phenylephrine (B352888) or potassium chloride (KCl). Check for issues with your buffer, oxygenation, or temperature in the organ bath.[10]
-
Step 2: Identify the Source of Vasoconstriction
-
Action: Analyze your ergoloid mesylate sample for the presence of S-epimers using HPLC or UHPLC-MS/MS.
-
Expected Outcome: The analysis will quantify the percentage of S-epimer impurities.
-
Troubleshooting:
-
Difficulty in separation: Optimize your chromatography method. Different columns and mobile phases may be required for effective separation of epimers.
-
No impurities detected, but vasoconstriction persists: Consider other potential sources of contamination in your experimental setup, such as issues with the solvent used to dissolve the compound or contamination of the buffer.
-
Step 3: Pharmacological Inhibition to Confirm Mechanism
-
Action: In an isolated vessel experiment, pre-incubate the tissue with specific receptor antagonists before adding your ergoloid mesylate sample.
-
Recommended Antagonists:
-
α-adrenergic antagonist: Phenoxybenzamine (a non-competitive antagonist) has been shown to be effective in attenuating vasoconstriction from both R- and S-epimers.[5][9] Prazosin is a selective α1-antagonist that can also be used.
-
Serotonin (5-HT2A) antagonist: Ketanserin can be used to investigate the involvement of the serotonergic pathway.
-
-
Expected Outcome: If the vasoconstriction is mediated by α-adrenergic or serotonergic receptors, the respective antagonists will reduce or block the contractile response.
-
Troubleshooting:
-
Antagonist is ineffective: The vasoconstriction may be mediated by a different receptor or a non-receptor-mediated mechanism. The concentration of the antagonist may be insufficient. Perform a dose-response curve for the antagonist.
-
Partial inhibition: The vasoconstriction is likely mediated by multiple receptor types. Try a combination of antagonists.
-
Data Presentation
Table 1: Vasoconstrictor Properties of Ergot Alkaloid Epimers
| Compound | Epimer Type | Vasoconstrictor Activity | Relative Potency/Efficacy |
| Ergocristine (B1195469) | R-epimer | Yes | Greater sustained contractile response compared to S-epimer[5][11] |
| Ergocristinine (B1242015) | S-epimer | Yes | Induces sustained contraction, but to a lesser extent than the R-epimer[5][11] |
| Ergotaminine | S-epimer | Yes | Strongest contractile response among the tested S-epimers[6] |
| Ergocorninine | S-epimer | Yes | Vasoactive[6] |
| Ergocryptinine | S-epimer | Yes | Vasoactive[6] |
Note: Direct EC50 values for a comprehensive comparison of all ergoloid mesylate components and their S-epimers are not consistently available in the reviewed literature. The data presented is based on qualitative and comparative studies.
Experimental Protocols
Protocol 1: In Vitro Assessment of Vasoconstriction using Wire Myography
This protocol outlines the general procedure for assessing the contractile response of isolated small arteries to ergoloid mesylates and their impurities.
1. Tissue Preparation:
- Isolate a segment of a small artery (e.g., rat mesenteric artery) and place it in ice-cold physiological salt solution (PSS).
- Carefully clean the artery of surrounding adipose and connective tissue under a dissecting microscope.
- Cut the artery into 2 mm rings.
2. Mounting:
- Mount the arterial ring on two small wires in the jaws of a wire myograph chamber filled with PSS.
- Allow the tissue to equilibrate at 37°C while being bubbled with 95% O₂ / 5% CO₂.
3. Normalization and Viability Check:
- Stretch the vessel to its optimal resting tension for maximal active tension development.
- Test the viability of the tissue by inducing contraction with a high concentration of KCl (e.g., 60-80 mM).
- Assess endothelium integrity by pre-contracting with an α-agonist (e.g., phenylephrine) and then inducing relaxation with acetylcholine.
4. Cumulative Concentration-Response Curve (CCRC):
- After a washout and return to baseline, add your ergoloid mesylate sample to the bath in a cumulative manner, increasing the concentration stepwise (e.g., from 10⁻¹¹ M to 10⁻⁶ M).
- Allow the response to stabilize at each concentration before adding the next.
- Record the isometric tension at each concentration.
5. Data Analysis:
- Normalize the contractile response to the maximal contraction induced by KCl.
- Plot the concentration-response curve and calculate the EC50 (concentration that produces 50% of the maximal response) and Emax (maximal response).
Protocol 2: Mitigation of Vasoconstriction with an α-Adrenergic Antagonist
This protocol describes how to test the ability of an antagonist to reverse or prevent vasoconstriction induced by ergoloid mesylate impurities.
1. Prevention Protocol:
- Follow steps 1-3 of Protocol 1.
- Pre-incubate the arterial ring with an α-adrenergic antagonist (e.g., phenoxybenzamine, 10⁻⁵ M) for a set period (e.g., 20-30 minutes).
- Perform the CCRC for the ergoloid mesylate sample in the continued presence of the antagonist.
- Compare the resulting concentration-response curve to one generated in the absence of the antagonist.
2. Reversal Protocol:
- Follow steps 1-3 of Protocol 1.
- Induce a sustained contraction with a fixed concentration of your ergoloid mesylate sample (a concentration that gives a submaximal, stable contraction).
- Once the contraction is stable, add the α-adrenergic antagonist (e.g., phenoxybenzamine) to the bath.
- Observe and quantify the degree of relaxation (reversal of vasoconstriction).
Visualizations
References
- 1. Investigation of the relationship between ergocristinine and vascular receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. consensus.app [consensus.app]
- 3. Latymer360 | Virtual tour generated by Panotour [latymer-upper.org]
- 4. consensus.app [consensus.app]
- 5. Sustained vascular contractile response induced by an R- and S-epimer of the ergot alkaloid ergocristine and attenuation by a noncompetitive antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. Validation of a New Sensitive Method for the Detection and Quantification of R and S-Epimers of Ergot Alkaloids in Canadian Spring Wheat Utilizing Deuterated Lysergic Acid Diethylamide as an Internal Standard - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Ergoloid Mesylates in Preclinical Research
This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of ergoloid mesylates in animal models. It includes frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of ergoloid mesylates?
Ergoloid mesylates, a mixture of three dihydrogenated ergot alkaloids, exerts its pharmacological effects through a multi-faceted mechanism. It is understood to modulate dopaminergic, serotonergic, and adrenergic neurotransmitter systems in the brain.[1][2] By acting as a partial agonist or antagonist at these receptor sites, it can help rebalance (B12800153) neurotransmitter levels that may be dysregulated in certain conditions.[2] Additionally, ergoloid mesylates are thought to improve cerebral blood flow by dilating blood vessels and possess antioxidant properties that may protect neuronal cells from oxidative stress.[3]
Q2: How do I convert a human dose of ergoloid mesylates to an equivalent dose for an animal model?
Allometric scaling is a widely used method to estimate equivalent doses between species based on body surface area.[4] This method is more accurate than simple weight-based conversions because it accounts for differences in metabolic rates across species of different sizes.[4] The Human Equivalent Dose (HED) can be calculated from a known animal dose using the following formula:
HED (mg/kg) = Animal Dose (mg/kg) x (Animal Weight (kg) / Human Weight (kg))^0.33
To convert a known human dose to an Animal Equivalent Dose (AED), the formula is rearranged. The FDA provides conversion factors (Km) to simplify this calculation.[5][6]
Animal Equivalent Dose (AED) Calculation from Human Dose:
AED (mg/kg) = Human Dose (mg/kg) x (Human Km / Animal Km)
Q3: Where can I find a table of these conversion factors?
The following table provides Km values for converting doses between humans and common laboratory animal species.
| Species | Body Weight (kg) | Km Factor |
| Human | 60 | 37 |
| Mouse | 0.02 | 3 |
| Rat | 0.15 | 6 |
| Hamster | 0.08 | 5 |
| Guinea Pig | 0.4 | 8 |
| Rabbit | 1.8 | 12 |
| Dog | 10 | 20 |
| Monkey (Rhesus) | 3 | 12 |
| Minipig | 40 | 35 |
| Data adapted from FDA guidance documents.[5][6] |
To calculate the Animal Equivalent Dose (AED) from a human dose, you can use the following multipliers:
| To Convert from Human Dose to: | Multiply by: |
| Mouse | 12.3 |
| Rat | 6.2 |
| Hamster | 7.4 |
| Guinea Pig | 4.6 |
| Rabbit | 3.1 |
| Dog | 1.8 |
| Monkey | 3.1 |
| Minipig | 1.1 |
| Data adapted from Nair and Jacob, 2016.[4] |
Q4: What are the known pharmacokinetic parameters of ergoloid mesylates?
Data on the pharmacokinetics of ergoloid mesylates in animal models is limited in publicly available literature. However, human pharmacokinetic studies can provide some guidance. In healthy young volunteers, ergoloid mesylates are rapidly absorbed, with peak plasma levels achieved within 0.6 to 1.3 hours.[7] The elimination half-life in human plasma is approximately 2-5 hours.[7] It is important to note that these parameters can vary significantly between species.
| Parameter | Human Data |
| Time to Peak Plasma Concentration (Tmax) | 0.6 - 1.3 hours |
| Elimination Half-life (t1/2) | 2 - 5 hours |
| Bioavailability | ~25% |
| Metabolism | Hepatic (primarily CYP3A4) |
| Data from human studies.[7] |
Q5: What are some common side effects of ergoloid mesylates observed in preclinical studies?
Common side effects reported in human use, which may be translatable to animal models, include transient nausea and gastric disturbances.[8] Due to its effects on neurotransmitter systems and blood flow, it is important to monitor animals for changes in blood pressure, heart rate, and general behavior.
Troubleshooting Guides
Issue 1: Inconsistent results or high variability between animals.
-
Possible Cause: Inconsistent drug administration.
-
Solution: Ensure all personnel are trained on the administration technique (e.g., oral gavage, intraperitoneal injection) and follow a standardized protocol. For oral dosing, be mindful of potential stress and injury associated with gavage.[9]
-
-
Possible Cause: Formulation instability.
-
Solution: Prepare fresh solutions of ergoloid mesylates for each experiment. If using a vehicle, ensure the compound is fully dissolved and stable in that vehicle for the duration of the experiment.
-
-
Possible Cause: Animal-to-animal variability.
-
Solution: Use a sufficient number of animals per group to account for biological variation. Ensure animals are of a similar age and weight at the start of the study.
-
Issue 2: Lack of efficacy at the calculated dose.
-
Possible Cause: Incorrect dose calculation.
-
Solution: Double-check allometric scaling calculations and ensure the correct Km factors were used.
-
-
Possible Cause: Poor bioavailability in the chosen animal model.
-
Solution: Consider the route of administration. Oral bioavailability can be low and variable.[7] Intraperitoneal or intravenous administration may provide more consistent exposure. A pilot pharmacokinetic study in the chosen species is recommended to determine the actual drug exposure.
-
-
Possible Cause: Rapid metabolism.
-
Solution: The half-life of ergoloid mesylates may be shorter in some animal species compared to humans. Consider a more frequent dosing schedule or the use of a sustained-release formulation.
-
Issue 3: Unexpected toxicity or adverse events.
-
Possible Cause: Dose is too high.
-
Solution: The calculated equivalent dose may not perfectly predict toxicity. It is crucial to perform a dose-range finding study to determine the maximum tolerated dose (MTD) in your specific animal model. Start with a lower dose and escalate gradually while closely monitoring for signs of toxicity.
-
-
Possible Cause: Interaction with other experimental compounds or vehicle.
-
Solution: Review all components of the experimental protocol for potential interactions. If using a vehicle like DMSO, be aware of its potential to cause local irritation at higher concentrations.[10]
-
Experimental Protocols
Protocol 1: Dose-Range Finding and Maximum Tolerated Dose (MTD) Study
-
Animal Model: Select the appropriate animal species and strain for your research question.
-
Group Allocation: Assign at least 3-5 animals per dose group. Include a vehicle control group.
-
Dose Selection: Start with a dose calculated from the human therapeutic dose using allometric scaling. Subsequent dose groups should be escalated (e.g., 2-fold or 5-fold increments).
-
Administration: Administer ergoloid mesylates via the intended experimental route.
-
Monitoring: Observe animals daily for clinical signs of toxicity, including changes in weight, behavior, and physical appearance.
-
Endpoint: The MTD is typically defined as the highest dose that does not cause significant toxicity or more than a 10% loss in body weight.
Protocol 2: Pharmacokinetic (PK) Study
-
Animal Model: Use the same species and strain as in the efficacy studies.
-
Dosing: Administer a single dose of ergoloid mesylates at a therapeutically relevant level determined from the MTD study.
-
Sample Collection: Collect blood samples at multiple time points post-administration (e.g., 0, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).
-
Bioanalysis: Analyze plasma samples using a validated method (e.g., LC-MS/MS) to determine the concentration of ergoloid mesylates over time.
-
Data Analysis: Calculate key PK parameters such as Cmax, Tmax, AUC, and t1/2.
Visualizations
Caption: Signaling pathways of ergoloid mesylates.
Caption: Experimental workflow for dose determination.
References
- 1. Allometric Scaling Calculator [clymer.altervista.org]
- 2. What is the mechanism of Ergoloid Mesylates? [synapse.patsnap.com]
- 3. What is Ergoloid Mesylates used for? [synapse.patsnap.com]
- 4. A simple practice guide for dose conversion between animals and human - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Conversion between animals and human [targetmol.com]
- 6. archives.ijper.org [archives.ijper.org]
- 7. Pharmacokinetics and bioavailability of ergoloid mesylates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. drugs.com [drugs.com]
- 9. Alternative Method of Oral Dosing for Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Preventing Degradation of Ergoloid Mesylates
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on preventing the degradation of ergoloid mesylates during storage. It includes troubleshooting guides and frequently asked questions (FAQs) in a user-friendly format to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for ergoloid mesylates?
A1: To ensure stability, ergoloid mesylates should be stored at a controlled room temperature, between 20°C and 25°C (68°F and 77°F).[1][2][3][4] It is imperative to protect the compound from light, heat, and moisture by storing it in a tightly sealed container in a dry place.[2][4][5]
Q2: What are the primary degradation pathways for ergoloid mesylates?
A2: Ergoloid mesylates, a mixture of hydrogenated ergot alkaloids, are susceptible to several degradation pathways. The most common are hydrolysis, oxidation, and photodegradation.[6] Hydrolysis can be accelerated in acidic or basic conditions, while oxidation can occur with exposure to air.[6] Additionally, these compounds are sensitive to light, which can induce photodegradation.[7]
Q3: What are the common physical and chemical signs of ergoloid mesylates degradation?
A3: Physical signs of degradation may include a change in the color of the substance or the formation of a precipitate in solutions. Chemically, degradation is identified by a loss of potency of the active pharmaceutical ingredients (APIs) and the appearance of new peaks in a chromatogram, which correspond to degradation products.
Q4: How can I effectively monitor the stability of my ergoloid mesylates samples?
A4: The most reliable method for monitoring the stability of ergoloid mesylates is by using a validated stability-indicating analytical method.[8] High-Performance Liquid Chromatography (HPLC) is the preferred technique as it can separate the active compounds from any degradation products, allowing for accurate quantification of both.[9]
Q5: Are there any known excipient incompatibilities with ergoloid mesylates?
A5: It is crucial to conduct compatibility studies between ergoloid mesylates and any excipients used in a formulation. Excipients that are hygroscopic, contain reactive impurities, or alter the micro-pH of the formulation can potentially accelerate the degradation of the active compounds. Binary mixture studies under accelerated conditions are recommended to screen for potential incompatibilities.
Troubleshooting Guides
Issue 1: Emergence of Unexpected Peaks in HPLC Chromatogram
-
Symptom: Your HPLC analysis of a stored ergoloid mesylates sample reveals additional peaks that were not present in the initial analysis.
-
Possible Cause: These new peaks are likely degradation products that have formed during storage due to exposure to adverse conditions.
-
Troubleshooting Steps:
-
Confirm Peak Identity: If you have previously performed forced degradation studies, compare the retention times of the new peaks with those of known degradation products.
-
Evaluate Storage Conditions: Meticulously review the storage history of the sample. Investigate any potential exposure to light, elevated temperatures, or high humidity.
-
Conduct Forced Degradation: To identify the degradation pathway, subject a fresh sample of ergoloid mesylates to forced degradation conditions (acidic, basic, oxidative, thermal, and photolytic). This may help in reproducing the unknown peaks and thus identifying their origin.
-
Verify Method Specificity: Ensure that your HPLC method is genuinely stability-indicating and capable of resolving all potential degradation products from the parent compounds.
-
Issue 2: Significant Loss of Potency in the Sample
-
Symptom: The assay of your stored ergoloid mesylates sample indicates a substantial decrease in the concentration of the active ingredients.
-
Possible Cause: The drug has undergone chemical degradation over time.
-
Troubleshooting Steps:
-
Quantify Degradants: Employ a validated stability-indicating HPLC method to quantify the degradation products. For a valid stability study, the mass balance (the sum of the assay of the remaining active ingredients and the percentage of all degradation products) should be close to 100%.
-
Review Storage History: As with the appearance of unexpected peaks, a thorough review of the sample's storage conditions is essential to identify any deviations from the recommended protocol.
-
Check Container Integrity: Verify that the container closure system is intact and has provided sufficient protection against environmental factors like moisture and light.
-
Assess Excipient Interactions: In a formulated product, consider the possibility of an interaction between the drug and an excipient that may be catalyzing the degradation process.
-
Issue 3: Physical Changes in the Sample (e.g., Discoloration, Precipitation)
-
Symptom: The physical appearance of your ergoloid mesylates sample has altered; for instance, a powder has discolored, or a solution has become turbid.
-
Possible Cause: These physical changes are often indicative of significant chemical degradation, where the resulting degradation products may be colored or possess lower solubility.
-
Troubleshooting Steps:
-
Cease Use: For any critical applications, it is advisable not to use a sample that has undergone visible physical changes.
-
Perform Chemical Analysis: Analyze the sample using a stability-indicating HPLC method to identify and quantify the degradation products.
-
Investigate Precipitate: If a precipitate has formed in a solution, you can attempt to isolate and identify it using analytical techniques such as mass spectrometry or Fourier-transform infrared spectroscopy (FTIR).
-
Review Formulation (for solutions): Examine the pH and solvent system of the solution. Studies have shown that the stability of hydrogenated ergot alkaloids in solution is improved in water-alcohol mixtures that have dielectric constants between 30 and 45.[6]
-
Data Presentation: Representative Forced Degradation Studies
The following table presents illustrative data from forced degradation studies on ergoloid mesylates. The objective of such studies is to generate a target degradation of 5-20% to demonstrate the specificity of the analytical method.
| Stress Condition | Reagent/Parameters | Duration | Temperature | % Degradation (Representative) | Observations |
| Acid Hydrolysis | 0.1 M HCl | 8 hours | 60°C | 16.5% | Significant degradation with the formation of multiple degradant peaks. |
| Base Hydrolysis | 0.1 M NaOH | 4 hours | 60°C | 19.2% | Faster degradation compared to acidic conditions. |
| Oxidation | 3% H₂O₂ | 24 hours | Room Temp | 14.3% | Formation of distinct oxidative degradation products. |
| Thermal Degradation | Solid State | 48 hours | 80°C | 9.8% | Moderate degradation observed. |
| Photodegradation | Solid State | 7 days | ICH Option 1* | 6.4% | Indicates sensitivity to light exposure. |
*ICH Option 1: An overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
Experimental Protocols
Protocol 1: Representative Stability-Indicating HPLC Method
This protocol outlines a typical reversed-phase HPLC method for the simultaneous determination of the three active components of ergoloid mesylates (dihydroergocornine, dihydroergocristine, and dihydroergocryptine) and their degradation products.
-
Instrumentation: An HPLC system equipped with a UV or photodiode array (PDA) detector.
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
Mobile Phase A: 0.02 M Potassium Dihydrogen Phosphate buffer, with the pH adjusted to 3.0 using phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0 75 25 25 25 75 30 25 75 35 75 25 | 40 | 75 | 25 |
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 35°C.
-
Detection Wavelength: 280 nm.
Protocol 2: Forced Degradation Studies
-
Stock Solution Preparation: A stock solution of ergoloid mesylates should be prepared in a suitable solvent, such as methanol (B129727) or a methanol-water mixture, at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis: Combine 1 mL of the stock solution with 1 mL of 0.1 M HCl and maintain the mixture at 60°C for 8 hours. Subsequently, cool the solution and neutralize it with an equivalent volume of 0.1 M NaOH before diluting to the final concentration with the mobile phase.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH and keep the mixture at 60°C for 4 hours. After cooling, neutralize the solution with an appropriate volume of 0.1 M HCl and dilute to the final concentration with the mobile phase.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂ and let the solution stand at room temperature for 24 hours. Then, dilute to the final concentration with the mobile phase.
-
Thermal Degradation: Place the solid drug substance in a hot air oven at 80°C for 48 hours. After the exposure period, allow the substance to cool before preparing a solution at the desired concentration in the mobile phase.
-
Photodegradation: Expose the solid drug substance to light conditions as stipulated in the ICH Q1B guidelines. Following exposure, prepare a solution at the target concentration using the mobile phase.
Mandatory Visualizations
Caption: Degradation pathways of ergoloid mesylates.
Caption: Experimental workflow for stability testing.
Caption: Troubleshooting logic for loss of potency.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Analysis of Ergot Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ergot alkaloid control in biotechnological processes and pharmaceuticals (a mini review) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 8. A study of the photo-degradation kinetics of nifedipine by multivariate curve resolution analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. validated specific stability-indicating: Topics by Science.gov [science.gov]
Technical Support Center: Managing Gastrointestinal Side Effects of Ergoloid Mesylates in Chronic Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for managing the gastrointestinal (GI) side effects associated with the chronic administration of ergoloid mesylates in experimental studies.
Troubleshooting Guides and Frequently Asked Questions (FAQs)
This section addresses specific issues that may be encountered during your research, providing practical guidance in a question-and-answer format.
Q1: What are the most common gastrointestinal side effects observed with chronic ergoloid mesylates administration?
A1: The most frequently reported GI side effects in clinical studies include nausea, vomiting, stomach cramps, loss of appetite, and general gastric disturbances.[1] These effects are often mild and may diminish over time as the subject's body adapts to the medication.[1]
Q2: What is the underlying mechanism believed to cause these gastrointestinal side effects?
A2: The precise mechanism is not fully elucidated, but it is understood that ergoloid mesylates interact with multiple neurotransmitter systems, including dopaminergic, serotonergic, and adrenergic receptors.[2] Stimulation of dopamine (B1211576) D2 receptors and serotonin (B10506) 5-HT3 receptors in the chemoreceptor trigger zone (CTZ) of the brain and within the gastrointestinal tract itself are strongly implicated in inducing nausea and vomiting.[3][4][5][6]
Q3: How can we proactively manage and mitigate the incidence of gastrointestinal side effects in our study subjects?
A3: Several strategies can be employed:
-
Dose Titration: Initiating treatment with a low dose and gradually escalating to the target therapeutic dose can significantly improve tolerability. A slow titration schedule allows the subject's system to acclimate to the drug, reducing the incidence and severity of side effects.
-
Administration with Food: Administering ergoloid mesylates with or shortly after a meal can help to minimize gastric irritation and reduce the likelihood of nausea.
-
Subject Monitoring: Regular monitoring of subjects for the emergence of GI side effects is crucial. Utilizing standardized nausea and vomiting scales can help in objectively assessing the severity of these effects.
Q4: What should we do if a subject develops significant nausea or vomiting during a study?
A4: If significant GI side effects occur, consider the following actions:
-
Dose Reduction: A temporary reduction in the dose of ergoloid mesylates may be necessary. Once the symptoms subside, a slower dose re-escalation can be attempted.
-
Co-administration of Antiemetics: The use of antiemetic agents can be effective.
-
Dopamine D2 Receptor Antagonists: Medications like metoclopramide (B1676508) or prochlorperazine (B1679090) can be effective in managing nausea and vomiting by blocking dopamine receptors in the CTZ.[3][7]
-
Serotonin 5-HT3 Receptor Antagonists: Agents such as ondansetron (B39145) are potent antiemetics that work by blocking serotonin receptors in the gut and brain.[6][8]
-
-
Discontinuation: In cases of severe or persistent GI intolerance that does not respond to management strategies, discontinuation of the drug may be required.
Q5: Are there specific preclinical models that are recommended for evaluating the gastrointestinal tolerability of ergoloid mesylates?
A5: Yes, several preclinical models are available:
-
Animal Models: Ferrets and musk shrews are considered good models for emesis research as they possess a vomiting reflex.[9][10][11] In these models, the frequency and severity of retching and vomiting can be quantified following drug administration.
-
In Vitro Models: Human intestinal organoids and cell lines like Caco-2 can be used to assess direct drug-induced GI toxicity, such as effects on cell viability and barrier function.[12][13][14][15]
Data on Gastrointestinal Side Effects
While specific quantitative data from chronic studies on ergoloid mesylates is limited in the public domain, the available information consistently highlights gastrointestinal disturbances as the most common adverse events. The frequency of these events is reported to decrease with ongoing therapy. For detailed quantitative analysis, researchers should refer to the specific clinical trial data of the ergoloid mesylate formulation being used.
Experimental Protocols
Protocol 1: Assessment of Gastrointestinal Tolerance in a Preclinical Rodent Model
Objective: To evaluate the gastrointestinal tolerance of ergoloid mesylates in rats by monitoring for signs of nausea-like behavior (pica) and changes in food and water intake.
Methodology:
-
Animal Model: Male Sprague-Dawley rats (250-300g).
-
Housing: Individually housed in cages with free access to standard chow, water, and a pre-weighed amount of kaolin (B608303) clay (a non-nutritive substance).
-
Acclimation: Allow a 7-day acclimation period to the housing conditions.
-
Dosing:
-
Administer ergoloid mesylates or vehicle control orally via gavage once daily for the duration of the study (e.g., 28 days).
-
Include multiple dose groups to assess dose-dependency.
-
-
Data Collection:
-
Daily: Measure and record body weight, food consumption, water intake, and kaolin consumption. An increase in kaolin consumption is indicative of pica, a surrogate marker for nausea in rats.
-
Clinical Observations: Observe animals twice daily for any signs of distress, such as lethargy, piloerection, or changes in posture.
-
-
Data Analysis: Compare the mean kaolin intake, food and water consumption, and body weight changes between the drug-treated groups and the vehicle control group using appropriate statistical methods (e.g., ANOVA).
Protocol 2: Conceptual Dose-Titration Schedule for a Chronic Study
Objective: To improve the gastrointestinal tolerability of ergoloid mesylates in a long-term study through a gradual dose-escalation protocol.
Methodology:
-
Week 1 (Initiation):
-
Start with a low dose, for example, 25% of the target therapeutic dose, administered once daily.
-
Monitor subjects closely for any signs of GI discomfort.
-
-
Week 2 (Escalation Phase 1):
-
If the initial dose is well-tolerated, increase the dose to 50% of the target dose. This can be achieved by increasing the single daily dose or by dividing the dose into two administrations per day.
-
-
Week 3 (Escalation Phase 2):
-
If the 50% dose is well-tolerated, increase to 75% of the target dose.
-
-
Week 4 (Target Dose):
-
If the 75% dose is well-tolerated, increase to the full target therapeutic dose.
-
-
Contingency:
-
If at any stage a subject experiences significant GI side effects, the dose should be reduced to the previously tolerated level for an additional week before attempting to re-escalate at a slower pace.
-
Signaling Pathways and Experimental Workflows
Signaling Pathway of Ergoloid Mesylates-Induced Nausea and Vomiting
Caption: Proposed signaling pathway for ergoloid mesylates-induced gastrointestinal side effects.
Troubleshooting Workflow for Managing GI Side Effects
Caption: A logical workflow for troubleshooting gastrointestinal side effects during chronic studies.
References
- 1. drugs.com [drugs.com]
- 2. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 3. droracle.ai [droracle.ai]
- 4. Ergot and Its Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmacy180.com [pharmacy180.com]
- 6. my.clevelandclinic.org [my.clevelandclinic.org]
- 7. droracle.ai [droracle.ai]
- 8. Serotonin 5-HT3 Receptor Antagonists - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Comparison of three preclinical models for nausea and vomiting assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Small Animal Model for Emesis Testing [inventions.pitt.edu]
- 11. Pre-clinical Contract Research - Emesis [ndineuroscience.com]
- 12. pharmasalmanac.com [pharmasalmanac.com]
- 13. Developing A Robust In Vitro Intestinal Model For Preclinical Candidate Screening Of GI Toxicity [drugdiscoveryonline.com]
- 14. A64 HUMAN INTESINAL ORGANOIDS AS A MODEL FOR GASTROINTESTINAL FUNCTION AND TOXICITY SCREENING - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Trust Your Gut: Screening Drugs Using Novel Intestinal Models | The Scientist [the-scientist.com]
How to avoid common pitfalls in ergoloid mesylates research protocols
For researchers, scientists, and drug development professionals, navigating the complexities of ergoloid mesylates in experimental settings can present unique challenges. This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls in research protocols, ensuring more reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are ergoloid mesylates and what is their primary mechanism of action in a research context?
Ergoloid mesylates, also known as co-dergocrine mesilate, are a mixture of the methanesulfonate (B1217627) salts of three dihydrogenated ergot alkaloids: dihydroergocornine, dihydroergocristine, and dihydroergocryptine.[1] In a research setting, their primary mechanism of action is understood to be multifactorial. They act as partial agonists and antagonists at various neurotransmitter receptors, most notably dopamine (B1211576) (D1 and D2) and serotonin (B10506) (5-HT1 and 5-HT2) receptors.[1] Additionally, ergoloid mesylates are investigated for their potential to enhance cerebral blood flow, exhibit antioxidant properties, and support mitochondrial function.[1]
Q2: What are the most common initial challenges when working with ergoloid mesylates in the lab?
The most frequently encountered initial hurdles are related to the compound's solubility and stability. Ergoloid mesylates are sparingly soluble in aqueous solutions, which can lead to precipitation in cell culture media and inconsistencies in stock solution preparation. Researchers should also be mindful of the potential for degradation with improper storage and handling.
Q3: Are there known issues with the stability of ergoloid mesylates in solution?
Yes, the stability of ergoloid mesylates in solution is dependent on the solvent, temperature, and light exposure. Solutions in predominantly organic media tend to be more stable, with reduced degradation from hydrolysis and oxidation.[2] For aqueous-based solutions, stability can be enhanced in water-alcohol mixtures.[2] It is crucial to minimize freeze-thaw cycles of stock solutions and protect them from light.
Q4: What are the key safety precautions to take when handling ergoloid mesylates powder?
As with any active pharmaceutical ingredient, appropriate personal protective equipment (PPE) should be worn, including gloves, a lab coat, and safety glasses. Handling of the powder should be done in a well-ventilated area or a chemical fume hood to avoid inhalation.
Troubleshooting Guides
Issue 1: Precipitation of Ergoloid Mesylates in Cell Culture Media
Symptoms:
-
Cloudiness or haziness in the culture media after adding the compound.
-
Visible particulate matter in the culture dish.
-
Inconsistent or non-reproducible results in cell-based assays.
Possible Causes:
-
Poor Aqueous Solubility: Ergoloid mesylates have limited solubility in aqueous-based culture media.
-
"Solvent Shock": Rapidly diluting a concentrated stock solution (e.g., in DMSO) into the culture medium can cause the compound to precipitate out of solution.
-
High Final Concentration: The desired final concentration of ergoloid mesylates in the media may exceed its solubility limit.
-
Interactions with Media Components: Salts and other components in the media may interact with the compound, reducing its solubility.
Solutions:
-
Optimize Stock Solution Concentration: Prepare a higher concentration stock solution in an appropriate organic solvent like DMSO. This allows for the addition of a smaller volume to the culture media, keeping the final solvent concentration low (ideally ≤0.1% DMSO).
-
Pre-warm Media: Always use culture media that has been pre-warmed to 37°C.
-
Gradual Addition and Mixing: Add the stock solution drop-wise to the pre-warmed media while gently swirling or vortexing. This helps to prevent localized high concentrations and "solvent shock."
-
Test Solubility in Different Media: If precipitation persists, consider testing the solubility of ergoloid mesylates in different basal media formulations, as component variations can influence solubility.
-
Use of a Surfactant: In some instances, a low concentration of a biocompatible surfactant (e.g., Tween 80) may help to maintain solubility, but this should be tested for its effects on the specific cell line and assay.
Issue 2: Inconsistent Efficacy in In Vitro Neuroprotection or Oxidative Stress Assays
Symptoms:
-
High variability in results between replicate wells or experiments.
-
Lack of a clear dose-response relationship.
-
Results that do not align with published findings.
Possible Causes:
-
Compound Degradation: The ergoloid mesylates stock solution may have degraded due to improper storage (e.g., exposure to light, multiple freeze-thaw cycles).
-
Inaccurate Pipetting of Viscous Stock Solutions: High-concentration stock solutions in DMSO can be viscous, leading to pipetting errors.
-
Cell Health and Density: Variations in cell seeding density or overall cell health can significantly impact assay outcomes.
-
Timing of Compound Addition: The timing of the addition of ergoloid mesylates relative to the application of the stressor (e.g., H₂O₂) is critical and can influence the observed protective effects.
Solutions:
-
Proper Stock Solution Management: Prepare fresh stock solutions regularly. If storing, aliquot into single-use vials to avoid repeated freeze-thaw cycles and store protected from light at -20°C or -80°C.
-
Use Reverse Pipetting: For viscous stock solutions, use the reverse pipetting technique to ensure accurate and consistent dispensing.
-
Standardize Cell Culture Procedures: Maintain consistent cell seeding densities and ensure cells are in a logarithmic growth phase at the start of the experiment. Regularly check cell morphology and viability.
-
Optimize Treatment Time Course: Conduct a time-course experiment to determine the optimal pre-treatment time with ergoloid mesylates before inducing oxidative stress or neurotoxicity.
-
Include Appropriate Controls: Always include vehicle-only controls, positive controls (a known neuroprotective agent), and negative controls (stressor only) in every assay plate.
Data Presentation
Table 1: Solubility of a Related Ergot Alkaloid (Dihydroergotamine Mesylate) in Common Laboratory Solvents
Note: This data is for Dihydroergotamine Mesylate and serves as an estimate for Ergoloid Mesylates. Actual solubility should be determined empirically.
| Solvent | Approximate Solubility |
| DMSO | ~20 mg/mL[3] |
| Ethanol | ~1 mg/mL[3] |
| DMSO:PBS (pH 7.2) (1:20) | ~0.05 mg/mL[3] |
Table 2: Stability Profile of Hydrogenated Ergot Alkaloids
| Condition | Observation | Recommendation |
| Solvent | More stable in predominantly organic media. Stable solutions can be achieved in water-alcohol mixtures with dielectric constants between 30 and 45.[2] | For long-term storage, dissolve in an appropriate organic solvent like DMSO. For working solutions in aqueous buffers, prepare fresh and use promptly. |
| Temperature | Degradation follows pseudo-first-order kinetics and is temperature-dependent.[2] | Store stock solutions at -20°C or -80°C. Avoid repeated temperature fluctuations. |
| Light | Susceptible to degradation upon light exposure. | Store stock solutions and working solutions in amber vials or wrapped in foil to protect from light. |
| pH | Stability is influenced by pH. | The pH of the final solution should be controlled and monitored. |
Experimental Protocols
Protocol 1: Competitive Receptor Binding Assay for Dopamine D2 and Serotonin 5-HT2A Receptors
Objective: To determine the binding affinity (IC₅₀) of ergoloid mesylates for D2 and 5-HT2A receptors.
Materials:
-
Membrane preparations from cells expressing human D2 or 5-HT2A receptors.
-
Radioligand: [³H]-Spiperone (for D2) or [³H]-Ketanserin (for 5-HT2A).
-
Ergoloid mesylates.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well filter plates (GF/C filters, pre-soaked in 0.3% polyethyleneimine).
-
Scintillation cocktail.
-
Microplate scintillation counter.
Methodology:
-
Preparation of Reagents:
-
Prepare serial dilutions of ergoloid mesylates in assay buffer.
-
Dilute the radioligand in assay buffer to the desired final concentration (typically at or near its Kd value).
-
Thaw and resuspend the receptor membrane preparation in assay buffer to a concentration of 50-120 µg protein per well.
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add 150 µL of membrane preparation, 50 µL of assay buffer, and 50 µL of radioligand.
-
Non-specific Binding: Add 150 µL of membrane preparation, 50 µL of a high concentration of a known unlabeled ligand (e.g., haloperidol (B65202) for D2, ketanserin (B1673593) for 5-HT2A), and 50 µL of radioligand.
-
Competitive Binding: Add 150 µL of membrane preparation, 50 µL of the ergoloid mesylates dilution, and 50 µL of radioligand.
-
-
Incubation:
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
-
Filtration and Washing:
-
Terminate the incubation by rapid vacuum filtration through the pre-soaked filter plate.
-
Wash the filters four times with ice-cold wash buffer.
-
-
Detection:
-
Dry the filter plate for 30 minutes at 50°C.
-
Add scintillation cocktail to each well.
-
Count the radioactivity in a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of ergoloid mesylates.
-
Use non-linear regression (one-site competition model) to determine the IC₅₀ value.
-
Protocol 2: In Vitro Oxidative Stress and Neuroprotection Assay Using SH-SY5Y Cells
Objective: To evaluate the protective effect of ergoloid mesylates against hydrogen peroxide (H₂O₂)-induced oxidative stress in a human neuroblastoma cell line.
Materials:
-
SH-SY5Y human neuroblastoma cells.
-
Complete culture medium (e.g., DMEM/F12 with 10% FBS and 1% Penicillin-Streptomycin).
-
Ergoloid mesylates stock solution (in DMSO).
-
Hydrogen peroxide (H₂O₂).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
DMSO.
-
96-well cell culture plates.
-
Plate reader (absorbance at 570 nm).
Methodology:
-
Cell Seeding:
-
Seed SH-SY5Y cells in a 96-well plate at a density of 2 x 10⁴ cells per well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
-
Pre-treatment with Ergoloid Mesylates:
-
Prepare serial dilutions of ergoloid mesylates in complete culture medium from the DMSO stock. Ensure the final DMSO concentration is ≤0.1%.
-
Remove the old media from the cells and add 100 µL of media containing the desired concentrations of ergoloid mesylates or vehicle (media with 0.1% DMSO).
-
Incubate for 2 hours at 37°C.
-
-
Induction of Oxidative Stress:
-
Prepare a fresh solution of H₂O₂ in serum-free media at a pre-determined toxic concentration (e.g., 200 µM).
-
Add 10 µL of the H₂O₂ solution to the appropriate wells. For control wells (no stress), add 10 µL of serum-free media.
-
Incubate for 24 hours at 37°C.
-
-
Cell Viability Assessment (MTT Assay):
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the control (untreated, no H₂O₂) cells.
-
Plot cell viability against the concentration of ergoloid mesylates to determine the neuroprotective effect.
-
Mandatory Visualizations
Caption: Troubleshooting workflow for ergoloid mesylates precipitation.
Caption: Key signaling pathways modulated by ergoloid mesylates.
References
Technical Support Center: Improving the Translational Relevance of Preclinical Ergoloid Mesylates Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ergoloid mesylates. The information is designed to address specific issues encountered during preclinical experiments and enhance the translational relevance of these studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in translating preclinical findings of ergoloid mesylates to clinical efficacy?
A1: The translational failure of many preclinical studies can be attributed to a number of factors. A significant issue is the poor reproducibility of preclinical data, which can stem from a lack of standardized protocols, inadequate experimental design (e.g., lack of blinding and randomization), and biological variability in animal models.[1][2][3] Animal models often fail to fully recapitulate the complex pathophysiology of human neurodegenerative diseases.[4] For a multi-target drug like ergoloid mesylates, deconvoluting the specific receptor interactions responsible for observed in vivo effects is a major hurdle. Furthermore, discrepancies between preclinical dosing regimens and those used in clinical trials, along with species differences in pharmacokinetics, contribute to the translational gap.[1][4]
Q2: How can I select the most appropriate animal model for my preclinical ergoloid mesylates study?
A2: The choice of animal model is critical and depends on the specific research question. For studying cognitive enhancement, models of induced amnesia, such as the scopolamine-induced amnesia model in rodents, are frequently used to mimic cholinergic deficits seen in dementia.[5][6][7][8] It is crucial to validate the model in your laboratory to ensure it reliably produces the expected cognitive deficits. When investigating the neuroprotective effects of ergoloid mesylates, transgenic mouse models of Alzheimer's disease can be employed. However, it is important to recognize that these models often do not fully replicate the sporadic form of the disease.[4] Careful consideration of the model's construct, face, and predictive validity is essential.
Q3: My in vivo study with ergoloid mesylates is showing inconsistent results. What are the common pitfalls I should consider?
A3: Inconsistent results in preclinical studies are a common problem.[1] Key factors to investigate include:
-
Experimental Design: Ensure your studies are adequately powered, randomized, and blinded to prevent bias.[3]
-
Animal Husbandry: Factors such as housing conditions, diet, and stress levels can significantly impact behavioral outcomes.
-
Drug Formulation and Administration: Inconsistent drug formulation or administration can lead to variable exposure. Ensure the formulation is stable and the administration route is consistent.
-
Behavioral Testing: The time of day, lighting conditions, and handling of the animals can all influence behavioral test results. Standardize these parameters as much as possible.
Q4: How can I begin to dissect the contribution of different receptor targets to the in vivo effects of ergoloid mesylates?
A4: Deconvoluting the effects of a multi-target drug is challenging but can be approached systematically.
-
Selective Antagonists: Use selective antagonists for the different receptors targeted by ergoloid mesylates (e.g., dopamine (B1211576) D2, serotonin (B10506) 5-HT1A/2A, adrenergic α1/α2) to block the effects at specific targets and observe the impact on the behavioral or physiological outcome.
-
Dose-Response Studies: Conduct detailed dose-response studies for ergoloid mesylates and compare the potency for different in vivo effects with the in vitro binding affinities for its various targets.
-
Knockout Animals: Utilize knockout animal models that lack one of the specific receptors of interest to see if the effect of ergoloid mesylates is diminished or absent.
-
Receptor Occupancy Studies: These studies can help determine the extent to which ergoloid mesylates binds to its different targets at a given dose in vivo, providing a link between exposure and target engagement.
Troubleshooting Guides
Issue 1: High Variability in Behavioral Data (e.g., Morris Water Maze, Passive Avoidance)
| Potential Cause | Troubleshooting Step |
| Inconsistent animal handling | Ensure all experimenters are trained in and adhere to a standardized handling protocol to minimize stress-induced variability. |
| Environmental factors | Control for lighting, noise, and time of day for all behavioral testing. |
| Lack of animal habituation | Habituate animals to the testing room and equipment before starting the experiment. |
| Subtle health issues in animals | Visually inspect all animals daily for any signs of illness or distress that could affect performance. |
| Inconsistent administration of ergoloid mesylates | Verify the accuracy of dosing solutions and ensure consistent administration technique (e.g., gavage volume, injection site). |
Issue 2: Poor Oral Bioavailability in Preclinical Models
| Potential Cause | Troubleshooting Step |
| First-pass metabolism | Ergoloid mesylates are known to undergo significant first-pass metabolism. Consider alternative routes of administration, such as subcutaneous or intraperitoneal injection, to bypass the liver initially. |
| Poor solubility of the compound | Optimize the formulation of the dosing solution to improve solubility. This may involve using different vehicles or excipients. |
| Gastrointestinal instability | Assess the stability of ergoloid mesylates in simulated gastric and intestinal fluids. |
| Species differences in absorption | Be aware that gastrointestinal absorption can vary significantly between species. If possible, compare pharmacokinetic data from different species. |
Issue 3: Difficulty Interpreting Multi-Target Effects
| Potential Cause | Troubleshooting Step |
| Overlapping signaling pathways | The various receptors targeted by ergoloid mesylates can converge on similar downstream signaling pathways. Use pathway-specific inhibitors to dissect the contributions of each pathway. |
| Dose-dependent receptor engagement | The affinity of ergoloid mesylates for its different targets may vary. A low dose may primarily engage high-affinity targets, while higher doses engage a broader range of targets. Conduct careful dose-response studies and correlate behavioral effects with receptor occupancy data if available. |
| Functional selectivity (biased agonism) | Ergoloid mesylates may act as an agonist, partial agonist, or antagonist at different receptors. Characterize the functional activity at each target receptor using in vitro assays. |
| Off-target effects | At higher concentrations, ergoloid mesylates may have effects on targets not previously identified. Conduct broader in vitro screening to identify potential off-target interactions. |
Data Presentation
Table 1: Preclinical Pharmacokinetic Parameters of Ergoloid Mesylates Components
| Component | Species | Route | Dose | Tmax (h) | Cmax (ng/mL) | t1/2 (h) | AUC (ng·h/mL) | Bioavailability (%) |
| Dihydroergocristine | Rat | IV | 6 mg/kg | - | - | 13.6 | - | - |
| Rat | Oral | 6 mg/kg | 0.5 & 2.0 | 37 & 34 | 18.1 | - | Low (not quantified) | |
| Dihydroergocornine | Human | Oral | - | 1.4 | 0.57 ng-eq/mL | - | - | ~25 |
| Dihydroergocryptine | Data not found in preclinical models | |||||||
| Ergoloid Mesylates (mixture) | Human | Oral | 3-9 mg | 0.6-1.3 | 60-80 pg/mL/mg | 2-5 | Proportional to dose | Low |
Note: Comprehensive preclinical pharmacokinetic data for the complete ergoloid mesylates mixture and all its components in common animal models (rats and mice) is limited in the publicly available literature. The data presented for humans is for contextual reference.
Table 2: Receptor Binding Affinities (Ki, nM) of Ergoloid Mesylates Components
| Component | D1 | D2 | D3 | 5-HT1A | 5-HT2A | α1-Adrenergic | α2-Adrenergic |
| Dihydroergocornine | Stimulates cAMP (agonist) | Inhibits evoked tritium (B154650) overflow (agonist) | Data not found | Data not found | Data not found | Data not found | Data not found |
| Dihydroergocristine | Antagonist | Antagonist | Data not found | Data not found | Non-competitive antagonist | High affinity | High affinity |
| α-Dihydroergocryptine | Partial agonist | 5-8 (agonist) | ~30 (partial agonist) | Data not found | Data not found | High affinity | High affinity |
| β-Dihydroergocryptine | Stimulates cAMP (agonist) | Inhibits evoked tritium overflow (agonist) | Data not found | Data not found | Data not found | Data not found | Data not found |
Note: Quantitative Ki values for all components across a comprehensive panel of receptors are not consistently reported in the literature. The table reflects a combination of quantitative and qualitative findings.[9]
Experimental Protocols
Protocol 1: Dopamine D2 Receptor Binding Assay (Competitive)
Objective: To determine the binding affinity (Ki) of ergoloid mesylates for the dopamine D2 receptor.
Materials:
-
Cell membranes prepared from cells stably expressing the human dopamine D2 receptor.
-
Radioligand: [³H]-Spiperone or another suitable D2 antagonist radioligand.
-
Non-specific binding control: Haloperidol (10 µM) or another potent D2 antagonist.
-
Test compound: Ergoloid mesylates.
-
Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
96-well plates, glass fiber filters, cell harvester, and liquid scintillation counter.
Procedure:
-
Prepare serial dilutions of ergoloid mesylates.
-
In a 96-well plate, add assay buffer, a fixed concentration of [³H]-Spiperone (typically at its Kd concentration), and either vehicle, a dilution of ergoloid mesylates, or the non-specific binding control.
-
Add the D2 receptor-containing cell membranes to initiate the binding reaction.
-
Incubate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of ergoloid mesylates to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Protocol 2: Scopolamine-Induced Amnesia Model (Passive Avoidance Task)
Objective: To evaluate the ability of ergoloid mesylates to reverse scopolamine-induced memory deficits.
Materials:
-
Passive avoidance apparatus (a two-chamber box with a light and a dark compartment, with a grid floor in the dark compartment for delivering a mild foot shock).
-
Male mice or rats.
-
Scopolamine (B1681570) hydrobromide.
-
Ergoloid mesylates.
-
Vehicle for drug administration.
Procedure: Habituation:
-
On day 1, place each animal in the light compartment and allow it to explore the apparatus for 5 minutes.
Training (Acquisition):
-
On day 2, place the animal in the light compartment. When it enters the dark compartment, close the door and deliver a mild, brief foot shock (e.g., 0.5 mA for 2 seconds).
-
The time it takes for the animal to enter the dark compartment is recorded as the step-through latency.
Treatment and Amnesia Induction:
-
On day 3, administer ergoloid mesylates or vehicle orally or via the desired route.
-
After a predetermined time (e.g., 60 minutes), administer scopolamine (e.g., 1 mg/kg, i.p.) to induce amnesia. A control group should receive vehicle instead of scopolamine.
Testing (Retention):
-
Approximately 30-60 minutes after scopolamine administration, place the animal back in the light compartment.
-
Record the step-through latency to enter the dark compartment, with a cut-off time (e.g., 300 seconds). A longer step-through latency indicates better memory retention.
Data Analysis:
-
Compare the step-through latencies between the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). An increase in step-through latency in the ergoloid mesylates-treated group compared to the scopolamine-only group suggests a reversal of the amnesic effect.
Mandatory Visualization
Caption: Dopamine D2 receptor signaling pathway modulated by ergoloid mesylates.
Caption: Serotonin 5-HT1A receptor signaling pathway modulated by ergoloid mesylates.
Caption: Serotonin 5-HT2A receptor signaling pathway modulated by ergoloid mesylates.
References
- 1. openaccessjournals.com [openaccessjournals.com]
- 2. gyanconsulting.medium.com [gyanconsulting.medium.com]
- 3. Improving preclinical to clinical translation in Alzheimer's disease research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. criver.com [criver.com]
- 6. Scopolamine-induced amnesia model: A possible anticholinergic mechanism with reversibility with statins and nootropic agents | National Journal of Physiology, Pharmacy and Pharmacology [bibliomed.org]
- 7. Scopolamine induced Rodent Amnesia Model - Creative Biolabs [creative-biolabs.com]
- 8. njppp.com [njppp.com]
- 9. Pushing the boundaries of behavioral analysis could aid psychiatric drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Blood-Brain Barrier Penetration of Ergoloid Mesylates
This guide provides researchers, scientists, and drug development professionals with technical support for experiments aimed at improving the delivery of ergoloid mesylates across the blood-brain barrier (BBB). It includes frequently asked questions, troubleshooting guides, detailed experimental protocols, and comparative data to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary obstacles to delivering ergoloid mesylates to the brain?
The primary obstacles are rooted in the protective nature of the blood-brain barrier (BBB). The BBB is a highly selective, semipermeable border of endothelial cells that prevents most compounds from entering the brain from the bloodstream.[1] Key challenges include:
-
Tight Junctions: The endothelial cells of the BBB are linked by complex tight junctions that severely restrict the paracellular (between cells) movement of molecules.[1][2] This barrier is permeable only to small, lipid-soluble molecules, generally under 400 Da.[3]
-
Efflux Transporters: The BBB is equipped with active efflux transporters, such as P-glycoprotein (P-gp), which act as pumps to actively remove a wide range of substances, including many drugs, from the endothelial cells back into the blood.[1][4] This prevents therapeutic concentrations from being reached within the brain.
-
Enzymatic Activity: The presence of metabolic enzymes in the endothelial cells can break down drugs before they can reach brain tissue.[1]
-
Physicochemical Properties: Ergoloid mesylates, like many drugs, may not possess the optimal lipophilicity or molecular size to facilitate passive diffusion across the BBB.[1]
Q2: What are the most promising strategies for enhancing the BBB penetration of ergoloid mesylates?
Several innovative strategies are being explored to bypass the BBB's restrictive properties.[4][5] For a molecule like ergoloid mesylates, the following approaches are particularly relevant:
-
Nanoparticle-Based Delivery: Encapsulating ergoloid mesylates into nanoparticles (NPs) can significantly improve their brain uptake.[6][7] NPs can protect the drug from degradation, mask its physicochemical properties, and facilitate transport across the BBB.[8] Common types include liposomes, polymeric NPs, and solid lipid nanoparticles.[9][10] The surface of these nanoparticles can also be modified with ligands to target specific receptors on the BBB for enhanced transport (receptor-mediated transcytosis).[10]
-
Intranasal Delivery: The intranasal route offers a promising, non-invasive method to bypass the BBB and deliver drugs directly to the central nervous system (CNS).[11][12] Drugs can be transported along the olfactory and trigeminal nerve pathways from the nasal cavity to the brain.[13] This approach avoids first-pass metabolism and can lead to higher drug concentrations in the brain compared to systemic administration.[14][15] Studies have shown that intranasal delivery of ergoloid mesylates in rats resulted in a significantly higher brain distribution compared to intravenous injection.[14]
-
Chemical Modification (Prodrugs): Modifying the chemical structure of ergoloid mesylates to create a more lipophilic prodrug can enhance passive diffusion across the BBB. Once in the brain, the prodrug is metabolized back to the active parent compound.
-
BBB Disruption: Transiently opening the tight junctions of the BBB is another approach. This can be achieved using methods like focused ultrasound in combination with microbubbles or by administering hyperosmotic agents like mannitol.[2][3]
Q3: How can I evaluate the BBB penetration of my ergoloid mesylate formulation in vitro?
In vitro BBB models are essential tools for screening and comparing the permeability of different drug formulations before moving to more complex in vivo studies.[16][17] The most common models are cell-based and include:
-
Transwell Models: This widely used model consists of a permeable membrane insert separating two compartments, an apical (blood side) and a basolateral (brain side).[16] A monolayer of brain endothelial cells (such as the hCMEC/D3 or bEnd.3 cell lines) is cultured on the insert.[17][18] The integrity of this cellular barrier is measured by Transendothelial Electrical Resistance (TEER).[18] Your ergoloid mesylate formulation is added to the apical side, and its concentration in the basolateral compartment is measured over time to determine the apparent permeability coefficient (Papp).[19]
-
Co-culture Models: To better mimic the in vivo environment, endothelial cells can be co-cultured with other cells of the neurovascular unit, such as astrocytes and pericytes.[20] This interaction helps to induce a tighter barrier and a phenotype that more closely resembles the BBB in vivo.[20]
-
BBB Organoids: More advanced 3D models, sometimes called "BBB organoids" or spheroids, are formed by the co-culture of endothelial cells, pericytes, and astrocytes under conditions that promote self-assembly.[21][22] These models reproduce many key features of the BBB, including tight junctions and efflux pump activity, offering a high-throughput platform for permeability studies.[22]
Q4: What are the key parameters to consider when designing a nanoparticle delivery system for BBB penetration?
The physicochemical properties of nanoparticles are critical determinants of their ability to cross the BBB.[9] Key parameters to optimize include:
-
Size: There is an optimal size range for BBB penetration, typically between 10 and 100 nm.[9] Nanoparticles smaller than 5 nm are often rapidly cleared by the kidneys, while those larger than 100 nm may be quickly taken up by the reticuloendothelial system (liver and spleen).[9]
-
Surface Charge: A positive surface charge can enhance interaction with the negatively charged surface of brain endothelial cells, potentially increasing uptake. However, a highly positive charge can also lead to toxicity.
-
Lipophilicity: Lipophilic (fat-soluble) nanoparticles tend to cross the BBB more efficiently than hydrophilic ones, as they can better permeate the lipid membranes of the endothelial cells.[9] This is why lipid-based carriers like liposomes and solid lipid nanoparticles are often used.[6]
-
Surface Modification: Attaching specific ligands (e.g., antibodies, peptides like angiopep-2, or transferrin) to the nanoparticle surface can enable targeting of specific receptors on the BBB, hijacking the natural receptor-mediated transcytosis process to ferry the nanoparticle into the brain.[22][23]
Data Presentation
Table 1: Comparative Pharmacokinetics of Ergoloid Mesylates (EM) in Rats
This table summarizes data from a study comparing intranasal (IN) versus intravenous (IV) administration of ergoloid mesylates, highlighting the effectiveness of the intranasal route for brain targeting.[14]
| Parameter | Intranasal (IN) Delivery | Intravenous (IV) Delivery |
| Dose | 4 mg/kg | 4 mg/kg |
| Plasma Cmax (ng/mL) | 348.41 ± 19.47 | 1255.51 ± 133.59 |
| CSF Cmax (ng/mL) | 87.35 ± 6.37 | 54.81 ± 4.92 |
| Time to CSF Cmax (min) | 20 | 60 |
| AUC (CSF) / AUC (Plasma) Ratio | 0.48 ± 0.05 | 0.14 ± 0.04 |
Data sourced from Chen et al., European Journal of Pharmaceutics and Biopharmaceutics, 2008.[14] The significantly higher AUC ratio for intranasal delivery demonstrates a superior brain-targeting advantage.[14]
Table 2: Characteristics of Common Nanoparticle Platforms for BBB Delivery
This table provides a general comparison of different nanoparticle types used for CNS drug delivery.[6][9]
| Nanoparticle Type | Core Materials | Key Advantages | Key Disadvantages |
| Liposomes | Phospholipid bilayer(s) | Biocompatible, can encapsulate both hydrophilic and lipophilic drugs, well-established technology.[13] | Can have stability issues, may be cleared quickly from circulation. |
| Polymeric NPs | Biodegradable polymers (e.g., PLGA, PLA) | Controlled and sustained drug release, surface is easily modifiable for targeting.[6] | Potential for polymer-related toxicity, complex manufacturing process. |
| Solid Lipid NPs (SLNs) | Solid lipids (e.g., triglycerides, waxes) | High stability, good biocompatibility, combines advantages of polymeric NPs and liposomes.[6] | Lower drug loading capacity compared to other types, potential for drug expulsion. |
| Inorganic NPs | Metals (e.g., Gold), metal oxides (e.g., Iron Oxide) | Unique optical/magnetic properties useful for imaging and therapy, tunable size and shape.[24] | Potential for long-term toxicity and non-biodegradability. |
Troubleshooting Guide
Q: My in vitro BBB model consistently shows low Transendothelial Electrical Resistance (TEER) values. What should I do?
A: Low TEER values indicate a "leaky" barrier and an unreliable model. Here are common causes and solutions:
-
Cell Confluency: Ensure cells have reached 100% confluency before starting the experiment. Visually inspect the monolayer with a microscope.
-
Cell Passage Number: Use low passage number cells. Immortalized cell lines can lose their barrier-forming characteristics at high passages.[16]
-
Culture Conditions: Optimize culture media. The presence of specific factors, or co-culturing with astrocytes/pericytes, can significantly enhance tight junction formation and increase TEER.[20]
-
Handling: Be gentle when changing media to avoid physically disrupting the cell monolayer.
-
Measurement Issues: Ensure the TEER probe is properly sterilized and calibrated.[18] Make sure the probe is placed consistently in the center of the Transwell insert for each measurement.
Q: My nanoparticle formulation has low encapsulation efficiency for ergoloid mesylates. How can I improve this?
A: Low encapsulation efficiency (EE) means a significant portion of your drug is not being loaded into the nanoparticles. Consider the following:
-
Drug-Carrier Interaction: The physicochemical properties of both the drug and the nanoparticle material are crucial. For lipophilic drugs like ergoloid mesylates, using lipid-based carriers (liposomes, SLNs) is often more effective.[9]
-
pH and Solubility: The solubility of ergoloid mesylates can be pH-dependent. Adjusting the pH of the buffer during the encapsulation process may improve its partitioning into the nanoparticle.
-
Formulation Method: The method used to prepare the nanoparticles can greatly affect EE. For liposomes, methods like thin-film hydration followed by sonication or extrusion are common.[25] Experiment with different lipid compositions or drug-to-lipid ratios. For polymeric NPs, varying the polymer type or solvent evaporation rate can help.
-
Purification Step: Ensure the method used to separate the nanoparticles from the unencapsulated drug (e.g., dialysis, centrifugation) is not causing the drug to leak from the particles.
Q: I'm seeing high variability in my in vivo brain uptake data. What are potential causes?
A: High variability in animal studies can obscure meaningful results. Potential sources include:
-
Administration Technique: For intravenous injections, ensure consistent injection speed and volume. For intranasal delivery, the volume and placement within the nasal cavity are critical for targeting the olfactory region.[12] Inconsistent administration can lead to more of the drug being swallowed rather than reaching the upper nasal passages.[12]
-
Animal Factors: The age, weight, and physiological state of the animals should be as uniform as possible. Anesthesia can also affect cerebral blood flow and BBB permeability.
-
Sample Collection and Processing: Standardize the timing of sample collection (blood and brain tissue) post-administration. Ensure the brain is properly perfused to remove residual blood, which can contaminate the brain tissue sample and falsely elevate drug concentration readings.
Experimental Protocols
Protocol 1: General Formulation of Liposomes via Thin-Film Hydration
This protocol outlines a common method for encapsulating a lipophilic drug like ergoloid mesylates into liposomes.
-
Lipid Film Preparation:
-
Dissolve lipids (e.g., a mixture of phosphatidylcholine and cholesterol) and ergoloid mesylates in a suitable organic solvent (e.g., chloroform/methanol mixture) in a round-bottom flask.
-
Attach the flask to a rotary evaporator. Rotate the flask under vacuum at a controlled temperature (above the lipid transition temperature) to remove the organic solvent.
-
A thin, dry lipid film containing the drug will form on the inner wall of the flask.
-
-
Hydration:
-
Add an aqueous buffer (e.g., phosphate-buffered saline, PBS) to the flask.
-
Hydrate the film by continuing to rotate the flask (without vacuum) at a temperature above the lipid transition temperature for approximately 1 hour. This will cause the lipid film to swell and form multilamellar vesicles (MLVs).
-
-
Size Reduction (Sonication/Extrusion):
-
To achieve a uniform size distribution (e.g., ~100 nm) and form small unilamellar vesicles (SUVs), the MLV suspension must be downsized.
-
Sonication: Use a bath or probe sonicator to apply ultrasonic energy to the suspension. Monitor temperature to prevent lipid degradation.
-
Extrusion (Recommended): Repeatedly pass the MLV suspension through a polycarbonate membrane with a defined pore size (e.g., 100 nm) using a handheld extruder. This method generally produces a more uniform particle size distribution.
-
-
Purification:
-
Remove the unencapsulated (free) drug from the liposome (B1194612) suspension.
-
This can be done using dialysis against fresh buffer, size exclusion chromatography, or ultracentrifugation.
-
-
Characterization:
-
Measure the final particle size and zeta potential using dynamic light scattering (DLS).
-
Determine the encapsulation efficiency by disrupting the purified liposomes with a solvent (e.g., methanol), measuring the total drug concentration (e.g., by HPLC), and comparing it to the initial amount used.
-
Protocol 2: In Vitro BBB Permeability Assay Using a Transwell Model
This protocol provides a step-by-step guide for assessing the permeability of an ergoloid mesylate formulation across a cell monolayer.[18][26]
-
Cell Seeding:
-
Use a Transwell insert with a microporous membrane (e.g., 0.4 µm pore size).
-
Seed brain endothelial cells (e.g., bEnd.3 or hCMEC/D3) onto the apical side of the insert at a high density.
-
Add complete culture medium to both the apical (insert) and basolateral (well) compartments. Culture for 3-5 days to allow a confluent monolayer to form.
-
-
Barrier Integrity Measurement (TEER):
-
Once the monolayer appears confluent, measure the TEER daily using an EVOM-2 Voltohmmeter or equivalent.[18]
-
Sterilize the electrode probes with 70% ethanol (B145695) and equilibrate them in culture medium before use.[18]
-
The TEER value should plateau at a level indicative of a tight barrier (the target value depends on the cell type used). Experiments should only proceed once a stable, high TEER is achieved.
-
-
Permeability Experiment:
-
Gently wash the cell monolayer with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS).
-
Replace the medium in the basolateral (receiver) compartment with fresh transport buffer.
-
Add your ergoloid mesylate formulation (dissolved in transport buffer) to the apical (donor) compartment.
-
Incubate the plate at 37°C on an orbital shaker to minimize the unstirred water layer.[18]
-
-
Sample Collection and Analysis:
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), take a sample from the basolateral compartment.
-
Immediately after taking each sample, replace the volume with an equal amount of fresh, pre-warmed transport buffer to maintain sink conditions.
-
Also, take a sample from the apical compartment at the beginning and end of the experiment to confirm the initial concentration and stability.
-
Analyze the concentration of ergoloid mesylates in the samples using a validated analytical method (e.g., LC-MS/MS or HPLC).
-
-
Data Calculation:
-
Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation: Papp = (dQ/dt) / (A * C₀)
-
dQ/dt: The rate of drug appearance in the receiver compartment (e.g., from the slope of a cumulative amount vs. time plot).
-
A: The surface area of the membrane (cm²).
-
C₀: The initial concentration of the drug in the donor compartment.
-
-
Visualizations
Caption: Workflow for developing and validating a BBB-penetrating formulation.
References
- 1. What are the challenges of crossing the blood-brain barrier with drugs? [synapse.patsnap.com]
- 2. Drug Delivery Challenges in Brain Disorders across the Blood–Brain Barrier: Novel Methods and Future Considerations for Improved Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current Strategies to Enhance Delivery of Drugs across the Blood–Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 4. arcjournals.org [arcjournals.org]
- 5. tandfonline.com [tandfonline.com]
- 6. mdpi.com [mdpi.com]
- 7. Nanoparticle-Based Drug Delivery Systems: Current Advances and Future Directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. iipseries.org [iipseries.org]
- 9. Blood–Brain Barrier-Targeting Nanoparticles: Biomaterial Properties and Biomedical Applications in Translational Neuroscience [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Liposomal Formulations for Nose-to-Brain Delivery: Recent Advances and Future Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Research progress in brain-targeted nasal drug delivery [frontiersin.org]
- 13. Liposomal Formulations for Nose-to-Brain Delivery: Recent Advances and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Evaluation of brain-targeting for the nasal delivery of ergoloid mesylate by the microdialysis method in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. How Nanoparticle Drug Delivery Could Solve the Opioid Crisis | Technology Networks [technologynetworks.com]
- 16. In-vitro blood-brain barrier models for drug screening and permeation studies: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 17. medical.researchfloor.org [medical.researchfloor.org]
- 18. An in vitro Blood-brain Barrier Model to Study the Penetration of Nanoparticles [bio-protocol.org]
- 19. An Improved In Vitro Blood-Brain Barrier Model for the Evaluation of Drug Permeability Using Transwell with Shear Stress | MDPI [mdpi.com]
- 20. dovepress.com [dovepress.com]
- 21. researchgate.net [researchgate.net]
- 22. Blood-brain-barrier organoids for investigating the permeability of CNS therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Strategies to Improve Drug Delivery Across the Blood–Brain Barrier for Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. An in vitro Blood-brain Barrier Model to Study the Penetration of Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategies to reduce variability in animal responses to ergoloid mesylates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing variability in animal responses to ergoloid mesylates. By addressing common issues encountered during experiments, this guide aims to enhance the reproducibility and reliability of research findings.
Troubleshooting Guide
This section addresses specific issues that may arise during animal experiments with ergoloid mesylates, offering potential causes and actionable solutions.
| Issue | Potential Causes | Troubleshooting Steps |
| High variability in behavioral outcomes between subjects. | 1. Genetic Differences: Different animal strains can exhibit varied responses to dopamine (B1211576) agonists.[1][2][3][4] 2. Supplier Variability: Even within the same strain, animals from different vendors can show significant differences in drug responses.[1][2][4] 3. Environmental Stress: Handling, noise, and novel environments can alter neurotransmitter levels and affect drug response. 4. Social Housing Conditions: Individual versus group housing can impact stress levels and social behaviors, influencing experimental outcomes. | 1. Strain Selection: Carefully select and consistently use a single, well-characterized animal strain throughout the study. 2. Consistent Supplier: Source all animals from the same vendor to minimize genetic drift and variations in early-life experiences. 3. Acclimatization and Handling: Allow for an adequate acclimatization period (at least one week) and handle animals consistently and gently to minimize stress. Conduct experiments in a quiet, dedicated space. 4. Standardized Housing: Maintain consistent housing conditions (group vs. individual) for all animals in the study. |
| Inconsistent drug absorption or bioavailability. | 1. Route of Administration: Oral administration can lead to first-pass metabolism, affecting drug concentration in the brain.[5] 2. Food Effects: The presence of food in the stomach can alter the rate of drug absorption.[6] 3. Gavage Technique: Improper oral gavage technique can cause stress, injury, or incorrect dosage delivery. | 1. Alternative Routes: Consider alternative administration routes like intranasal delivery, which may increase brain bioavailability.[5] 2. Fasting Protocol: Implement a consistent fasting period before drug administration to ensure uniform absorption. 3. Standardized Gavage: Utilize a standardized and well-practiced oral gavage technique. Ensure the gavage needle is the correct size and inserted properly to avoid injury and stress. |
| Unexpected or paradoxical drug effects. | 1. Complex Mechanism of Action: Ergoloid mesylates have a multifaceted mechanism, acting on dopaminergic, serotonergic, and adrenergic systems, which can lead to complex downstream effects.[7] 2. Dose-Response Relationship: The effects of ergoloid mesylates may not be linear with increasing dosage. | 1. Comprehensive Endpoint Analysis: Measure a battery of behavioral and neurochemical endpoints to capture the full spectrum of drug effects. 2. Dose-Response Curve: Conduct a thorough dose-response study to identify the optimal dose for the desired effect and to characterize the full range of pharmacological activity. |
| Difficulty in replicating results from other studies. | 1. Methodological Differences: Minor variations in experimental protocols, animal characteristics, and environmental conditions can lead to divergent results.[8][9] | 1. Detailed Reporting: When publishing, provide a detailed description of the animal strain, vendor, age, sex, housing conditions, and experimental procedures to facilitate replication. 2. Protocol Standardization: When attempting to replicate a study, adhere as closely as possible to the original methodology. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of ergoloid mesylates?
A1: Ergoloid mesylates have a complex and multifaceted mechanism of action that is not yet fully understood.[7] They are known to interact with multiple neurotransmitter systems in the brain, primarily modulating dopaminergic, serotonergic, and adrenergic receptors.[7] Additionally, they are thought to improve cerebral blood flow and possess antioxidant properties.[7]
Q2: Which animal strain is most suitable for studying the cognitive effects of ergoloid mesylates?
A2: The choice of animal strain can significantly impact the outcome of your study, as different strains exhibit variations in dopamine receptor density and sensitivity to dopaminergic drugs.[1][2][4] Sprague-Dawley and Wistar rats are commonly used in neuropharmacological research.[1][2][3][4][5] It is crucial to select a strain based on the specific research question and to use it consistently throughout the experiments.
Q3: How can I minimize stress in my animal subjects to reduce response variability?
A3: Minimizing stress is critical for obtaining reliable data. Key strategies include:
-
Acclimatization: Allow animals to acclimate to the housing facility for at least one week before starting any experimental procedures.
-
Handling: Handle animals gently and consistently. Habituate them to the researcher and the experimental procedures.
-
Environment: Conduct experiments in a quiet, dedicated room with controlled lighting and temperature.
-
Housing: Maintain stable social housing conditions.
Q4: What is the recommended method for administering ergoloid mesylates to rodents?
A4: Oral gavage is a common method for administering precise doses of drugs to rodents. However, it requires proper training to avoid causing stress or injury. Intranasal administration has been shown to increase the brain concentration of ergoloid mesylates and may be a suitable alternative to bypass first-pass metabolism.[5]
Q5: How does diet influence the effects of ergoloid mesylates?
A5: While specific studies on the interaction between diet and ergoloid mesylates are limited, diet is a known factor that can influence drug metabolism and overall animal physiology. The composition of the diet can affect the gut microbiome, which in turn can modulate drug pharmacokinetics. For consistency, it is recommended to use a standardized chow and provide ad libitum access to food and water, unless a specific dietary manipulation is part of the experimental design.
Data Presentation
Table 1: Pharmacokinetic Parameters of Ergoloid Mesylate in Sprague-Dawley Rats Following Intravenous (IV) and Intranasal (IN) Administration
| Parameter | Intravenous (IV) Administration | Intranasal (IN) Administration |
| Dose | 4 mg/kg | 4 mg/kg |
| Plasma | ||
| Cmax (ng/ml) | 1255.51 ± 133.59 | 348.41 ± 19.47 |
| Tmax (min) | - | 107 |
| AUC (ng·min/ml) | 390.89 ± 117.93 | 184.23 ± 19.98 |
| Cerebrospinal Fluid (CSF) | ||
| Cmax (ng/ml) | 54.81 ± 4.92 | 87.35 ± 6.37 |
| Tmax (min) | 60 | 20 |
| AUC (ng·min/ml) | 54.72 ± 2.14 | 88.43 ± 10.26 |
| AUC(CSF)/AUC(plasma) Ratio | 0.14 ± 0.04 | 0.48 ± 0.05 |
| Data from Chen et al., 2008.[5] |
Experimental Protocols
Protocol: Oral Gavage Administration of Ergoloid Mesylates in Rats for Cognitive Studies
This protocol outlines the steps for the oral administration of ergoloid mesylates to rats for subsequent behavioral testing.
Materials:
-
Ergoloid mesylates solution
-
Appropriately sized gavage needles (stainless steel or flexible plastic)
-
Syringes
-
Animal scale
-
70% ethanol (B145695) for disinfection
Procedure:
-
Animal Preparation:
-
Acclimate rats to the housing facility for at least one week prior to the experiment.
-
Handle the rats for several days leading up to the experiment to reduce stress associated with handling.
-
Weigh each rat on the day of the experiment to calculate the precise dose. The typical oral dose in published studies is around 4 mg/kg.[5]
-
It is recommended to fast the animals for a few hours before dosing to ensure consistent absorption, but water should be available ad libitum.
-
-
Dosage Preparation:
-
Prepare the ergoloid mesylate solution at the desired concentration. The vehicle should be sterile water or saline.
-
Draw the calculated volume into the syringe.
-
-
Restraint and Administration:
-
Gently but firmly restrain the rat to immobilize its head and body. One common method is to hold the rat by the scruff of the neck with the thumb and forefinger, supporting the body with the other hand.
-
Measure the gavage needle from the tip of the rat's nose to the last rib to determine the correct insertion depth. Mark this depth on the needle.
-
With the rat's head tilted slightly upwards, insert the gavage needle into the mouth, passing it over the tongue towards the esophagus.
-
Advance the needle gently and steadily until it reaches the predetermined depth. The animal should swallow as the tube passes down the esophagus. Do not force the needle. If resistance is met, withdraw and reinsert.
-
Slowly administer the solution.
-
Gently withdraw the needle along the same path of insertion.
-
-
Post-Administration Monitoring:
-
Return the rat to its home cage.
-
Monitor the animal for at least 10-15 minutes for any signs of distress, such as difficulty breathing or lethargy.
-
Behavioral testing can typically commence after a suitable absorption period (e.g., 30-60 minutes), which should be kept consistent across all animals.
-
Mandatory Visualization
References
- 1. Sprague Dawley rats from different vendors vary in the modulation of prepulse inhibition of startle (PPI) by dopamine, acetylcholine, and glutamate drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sprague Dawley rats from different vendors vary in the modulation of prepulse inhibition of startle (PPI) by dopamine, acetylcholine, and glutamate drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Response to alarm substance in different rat strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Toward Understanding the Biology of a Complex Phenotype: Rat Strain and Substrain Differences in the Sensorimotor Gating-Disruptive Effects of Dopamine Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of brain-targeting for the nasal delivery of ergoloid mesylate by the microdialysis method in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics and bioavailability of ergoloid mesylates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What is Ergoloid Mesylates used for? [synapse.patsnap.com]
- 8. Reproducibility and replicability of rodent phenotyping in preclinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Reproducibility and replicability of rodent phenotyping in preclinical studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purity Validation of Commercially Sourced Ergoloid Mesylates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for validating the purity of commercially sourced ergoloid mesylates.
Section 1: Troubleshooting Guide
This section addresses specific issues that may be encountered during the experimental validation of ergoloid mesylates purity.
1. Question: We are observing poor chromatographic resolution between the individual alkaloid peaks (dihydroergocristine, dihydroergocornine, and dihydroergocryptine). How can we improve the separation?
Answer:
Poor resolution between the ergoloid mesylate components is a common issue. Here are several steps you can take to improve separation:
-
Mobile Phase Optimization: The United States Pharmacopeia (USP) monograph for Ergoloid Mesylates suggests a mobile phase of water, acetonitrile (B52724), and triethylamine (B128534) (80:20:2.5).[1] You can try adjusting the ratio of acetonitrile to water. Increasing the aqueous portion can enhance the retention and may improve the resolution of these closely related compounds.
-
Column Selection: Ensure you are using a suitable stationary phase. A C18 column is commonly used for the separation of ergot alkaloids.[2] If you are still facing resolution issues, consider a column with a different C18 bonding technology or a phenyl-hexyl column, which can offer alternative selectivity for aromatic compounds.
-
Flow Rate Adjustment: Lowering the flow rate can sometimes improve resolution by allowing more time for the analytes to interact with the stationary phase. Experiment with slightly lower flow rates than the typical 1.0 mL/min.
-
Temperature Control: Maintaining a consistent and optimized column temperature is crucial. Small fluctuations can affect retention times and resolution. An optimal temperature is often around 25°C.
2. Question: We are having difficulty separating the α- and β-dihydroergocryptine isomers. What specific actions can we take?
Answer:
The separation of the α- and β-dihydroergocryptine isomers is critical as their ratio is a key quality attribute.[1] If you are struggling with their separation, consider the following:
-
Mobile Phase pH: The pH of the mobile phase can significantly impact the ionization state of the alkaloids and thus their interaction with the stationary phase. While the USP method uses triethylamine, which makes the mobile phase basic, you could experiment with slight adjustments to the triethylamine concentration to fine-tune the pH for optimal isomer separation.
-
High-Resolution Columns: Employing a high-performance liquid chromatography (HPLC) column with a smaller particle size (e.g., sub-2 µm for UHPLC) can provide higher efficiency and better resolution of closely eluting isomers.
-
Alternative Stationary Phases: Chiral stationary phases can be highly effective for separating isomers. If other methods fail, exploring a chiral column specifically designed for amine-containing compounds could be a viable, albeit more expensive, solution.
3. Question: Our chromatograms show significant peak tailing for all ergoloid mesylate peaks. What are the potential causes and solutions?
Answer:
Peak tailing is a frequent problem in the analysis of basic compounds like ergoloid mesylates. The primary cause is often secondary interactions with acidic silanol (B1196071) groups on the silica-based column packing. Here’s how to address it:
-
Use of Triethylamine: The triethylamine in the mobile phase acts as a competing base, binding to the active silanol sites and reducing their interaction with the analytes, thereby minimizing peak tailing. Ensure the correct concentration of triethylamine is used as specified in the method.
-
End-Capped Columns: Use a high-quality, end-capped C18 column. End-capping is a process that covers most of the residual silanol groups, leading to more symmetrical peaks for basic compounds.
-
Sample Overload: Injecting too concentrated a sample can lead to peak tailing. Try diluting your sample to see if the peak shape improves.
-
Column Contamination: Accumulation of contaminants on the column can also cause peak tailing. Flush the column with a strong solvent or, if necessary, replace it.
4. Question: We are observing extraneous peaks in our chromatogram that are not present in the reference standard. How do we identify these unknown impurities?
Answer:
The presence of unknown peaks indicates potential impurities in your commercially sourced ergoloid mesylates. A systematic approach is needed for their identification:
-
Forced Degradation Studies: Performing forced degradation studies (e.g., acid, base, oxidative, thermal, and photolytic stress) on a pure reference standard can help generate potential degradation products.[3][4][5][6] Comparing the retention times of the peaks generated under stress conditions with the unknown peaks in your sample can help in their preliminary identification.
-
Mass Spectrometry (MS) Detection: Hyphenating your HPLC system with a mass spectrometer (LC-MS) is the most powerful tool for identifying unknown impurities. The mass-to-charge ratio (m/z) and fragmentation pattern of the unknown peak can provide definitive structural information.
-
Review Supplier's Certificate of Analysis (CoA): The CoA from the supplier should list known impurities and their expected levels. Compare your chromatogram with the information provided in the CoA.
Section 2: Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the purity validation of ergoloid mesylates.
1. Question: What are the typical purity specifications for commercially sourced ergoloid mesylates?
Answer:
The purity specifications for ergoloid mesylates are outlined in the USP monograph. Key specifications include:
-
The total amount of ergoloid mesylates should be between 97.0% and 103.0% on an anhydrous basis.[1]
-
Each of the three individual alkaloid mesylates (dihydroergocristine, dihydroergocornine, and dihydroergocryptine) should be present in a range of 30.3% to 36.3%.[1]
-
The ratio of α- to β-dihydroergocryptine mesylate must be between 1.5:1.0 and 2.5:1.0.[1]
Quantitative Data Summary
| Parameter | Specification |
| Total Ergoloid Mesylates Purity | 97.0% - 103.0% |
| Dihydroergocristine (B93913) Mesylate | 30.3% - 36.3% |
| Dihydroergocornine Mesylate | 30.3% - 36.3% |
| Dihydroergocryptine Mesylate (α + β) | 30.3% - 36.3% |
| Ratio of α- to β-dihydroergocryptine | 1.5:1.0 - 2.5:1.0 |
2. Question: What are the common impurities found in ergoloid mesylates?
Answer:
Common impurities in ergoloid mesylates can be categorized as follows:
-
Process-Related Impurities: These can include starting materials, intermediates, and by-products from the synthesis of the individual alkaloids.
-
Degradation Products: Ergot alkaloids can degrade under various conditions. Common degradation pathways include hydrolysis and oxidation.[3][4][5][6][7] The corresponding non-hydrogenated ergot alkaloids (e.g., ergotamine) are also considered impurities, and the USP monograph includes a specific limit test for them.[1]
-
Isomers: As mentioned, the incorrect ratio of α- and β-dihydroergocryptine is a form of impurity.
Common Impurities and Their Limits
| Impurity | Typical Limit |
| Non-hydrogenated alkaloids | The absorbance of the sample solution at 317.5 nm should not be more than 0.15 times that of a diluted solution at 280 nm.[1] |
| Ergotamine | No spot corresponding to ergotamine should be observed by TLC.[1] |
| Other unspecified impurities | Typically controlled by the total purity assay. |
3. Question: Can you provide a detailed protocol for the HPLC analysis of ergoloid mesylates drug substance?
Answer:
Certainly. The following protocol is based on the USP monograph for Ergoloid Mesylates and best practices for HPLC analysis.
Experimental Protocol: HPLC Purity Assay of Ergoloid Mesylates API
1. Materials and Reagents:
-
Ergoloid Mesylates Reference Standard (USP)
-
Commercially sourced Ergoloid Mesylates Active Pharmaceutical Ingredient (API)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Triethylamine (HPLC grade)
-
Papaverine Hydrochloride (for internal standard, if following the tablet assay method)
-
Tartaric Acid (if using internal standard)
2. Chromatographic Conditions:
-
Column: C18, 4.6 mm x 15 cm (e.g., packing L1 as per USP)[2]
-
Mobile Phase: A filtered and degassed mixture of water, acetonitrile, and triethylamine (80:20:2.5 v/v/v). The ratio may be adjusted to meet system suitability requirements.[1]
-
Flow Rate: 1.0 mL/min (can be adjusted to optimize resolution)
-
Column Temperature: 25°C
-
Detection: UV at 280 nm[2]
-
Injection Volume: 10-20 µL
3. Standard Solution Preparation:
-
Accurately weigh about 10 mg of USP Ergoloid Mesylates RS into a 10-mL volumetric flask.
-
Dissolve in and dilute to volume with a mixture of acetonitrile and water (1:1). Mix well. This solution should be prepared fresh.[1]
4. Sample Solution Preparation:
-
Accurately weigh about 10 mg of the commercially sourced Ergoloid Mesylates API into a 10-mL volumetric flask.
-
Dissolve in and dilute to volume with a mixture of acetonitrile and water (1:1). Mix well.
5. System Suitability:
-
Inject the standard solution multiple times (e.g., 5-6 replicates).
-
The relative standard deviation (RSD) of the sum of the four major peaks (dihydroergocornine, α-dihydroergocryptine, dihydroergocristine, and β-dihydroergocryptine) for replicate injections should not be more than 1.5%.
-
The resolution between the dihydroergocristine and β-dihydroergocryptine peaks should be not less than 1.0.
-
The tailing factor for the β-dihydroergocryptine peak should not be more than 2.5.[1]
6. Procedure:
-
Inject the standard and sample solutions into the chromatograph.
-
Record the chromatograms and integrate the peak areas for the four major alkaloids.
-
Calculate the percentage of each alkaloid and the total purity of the sample relative to the standard.
4. Question: What is the mechanism of action of ergoloid mesylates that is relevant to its therapeutic use?
Answer:
Ergoloid mesylates exert their therapeutic effects through a complex mechanism of action involving multiple neurotransmitter systems in the brain. They act as partial agonists or antagonists at various receptor sites, helping to balance neurotransmitter levels. The primary systems modulated are:
-
Dopaminergic System: Ergoloid mesylates interact with dopamine (B1211576) receptors, particularly D2 receptors, which can enhance cognitive functions like learning and memory.
-
Serotonergic System: They also modulate serotonin (B10506) receptors (e.g., 5-HT1 and 5-HT2), which can lead to improved mood and reduced anxiety.
-
Adrenergic System: Interaction with alpha-adrenergic receptors contributes to the regulation of the sympathetic nervous system and can improve cerebral blood flow.
Section 3: Visualizations
Ergoloid Mesylates Purity Validation Workflow
Caption: Workflow for Purity Validation of Ergoloid Mesylates.
Troubleshooting HPLC Peak Co-elution
Caption: Decision tree for troubleshooting co-eluting HPLC peaks.
Ergoloid Mesylates Signaling Pathway
Caption: Interaction of Ergoloid Mesylates with neurotransmitter systems.
References
- 1. ftp.uspbpep.com [ftp.uspbpep.com]
- 2. ftp.uspbpep.com [ftp.uspbpep.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 5. pharmtech.com [pharmtech.com]
- 6. biomedres.us [biomedres.us]
- 7. Dihydroergocornine | C31H41N5O5 | CID 168871 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Efficacy of Ergoloid Mesylates Versus Newer Nootropic Agents: A Guide for Researchers
This guide provides a comparative analysis of the efficacy of the older nootropic agent, ergoloid mesylates (co-dergocrine), against newer classes of nootropic agents, including racetams (specifically piracetam) and ampakines. The comparison is based on available clinical trial data and mechanistic understanding, aimed at providing researchers, scientists, and drug development professionals with a comprehensive overview for informed decision-making.
Executive Summary
Ergoloid mesylates, a mixture of ergot alkaloids, have a long history of use in the management of cognitive decline and dementia, with a multifaceted mechanism of action involving neurotransmitter modulation and improvement of cerebral blood flow.[1][2] Newer nootropic agents, such as piracetam (B1677957) and ampakines, operate through different primary mechanisms, with piracetam's effects still being elucidated and ampakines acting as positive allosteric modulators of AMPA receptors.[3][4] While direct head-to-head comparative trials are scarce, meta-analyses of placebo-controlled trials for both ergoloid mesylates and piracetam provide quantitative data on their respective efficacies in populations with cognitive impairment and dementia. This guide synthesizes this information to offer a comparative perspective.
Data Presentation: Comparative Efficacy
The following tables summarize quantitative data from meta-analyses of clinical trials for ergoloid mesylates and piracetam. It is crucial to note that these data are not from direct comparative trials and should be interpreted with caution due to potential differences in patient populations, study designs, and outcome measures.
Table 1: Efficacy of Ergoloid Mesylates in Dementia (Meta-analysis)
| Outcome Measure | Effect Size (d) | 95% Confidence Interval | p-value | Notes |
| Comprehensive Ratings | 0.47 | 0.38 to 0.56 | P = .0001 | Overall more effective than placebo.[5] |
| Clinical Global Ratings | 0.56 | 0.44 to 0.68 | P = .0001 | Larger effects associated with inpatient status and higher doses.[5] |
| Neuropsychological Measures | 0.27 | 0.22 to 0.32 | P = .0001 | Modest effect in patients with possible Alzheimer's disease.[5] |
Table 2: Efficacy of Piracetam in Cognitive Impairment (Meta-analysis)
| Outcome Measure | Odds Ratio (OR) | 95% Confidence Interval | p-value | Notes |
| Clinical Global Impression of Change | 3.35 | 2.70 to 4.17 | < 0.001 | Fixed-effects model (Peto).[6] |
| Clinical Global Impression of Change | 3.20 | 2.05 to 4.99 | < 0.001 | Random-effects model.[6] |
| Number Needed to Treat (NNT) | 3.9 | 2.8 to 6.3 | - | For improvement with piracetam vs. placebo.[6] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the meta-analyses are summarized below to provide context for the presented data.
Ergoloid Mesylates Clinical Trial Protocol (Based on a Phase 2, single-blind, sequential study)
-
Study Design: A single-center, Phase 2, single-blind, 4-period sequential study to assess the effects of ergoloid mesylates.[7]
-
Participants: Individuals diagnosed with a specific condition (in this case, Fragile X Syndrome, but illustrative of trial design).[7]
-
Intervention: The study included sequential treatment periods with ergoloid mesylates, another active compound, a combination, and placebo, each for 4 weeks.[7]
-
Dosage: Ergoloid mesylates administered at 1 mg three times daily (TID).[7]
-
Primary Outcome Measures:
-
NIH Toolbox Cognitive Battery for Intellectual Disabilities (NIH-TCB).[7]
-
KiTAP executive battery (alertness, distractibility, go-nogo, and flexibility subtests).[7]
-
Clinical Global Impression Severity – Investigator rated (CGI-S).[7]
-
Clinical Global Impression Improvement – Investigator rated (CGI-I).[7]
-
-
Safety and Tolerability Endpoints: Monitoring of treatment-emergent adverse events, vital signs, clinical laboratory values, and other safety scales.[7]
Piracetam Clinical Trial Methodology (Synthesized from a Meta-analysis of 19 RCTs)
-
Study Design: The meta-analysis included nineteen double-blind, placebo-controlled, parallel-group studies.[3][6][8]
-
Participants: Patients suffering from dementia or cognitive impairment in the elderly.[3][6][8] The diagnoses included psycho-organic syndrome, cerebral arteriosclerosis, dementia syndromes, and mild primary degenerative dementia.[6]
-
Intervention: Piracetam was compared against a placebo.[3][6][8]
-
Dosage: Doses of piracetam ranged from 2.4 to 8.0 g/day .[6]
-
Duration: Treatment duration ranged from 6 to 52 weeks.[6]
-
Primary Outcome Measure: The common outcome measure across the studies was a Clinical Global Impression of Change (CGIC), representing a clinically meaningful improvement.[3][6][8] The CGIC was dichotomized into 'improved' or 'no change/worse'.[6]
-
Data Analysis: The meta-analysis utilized both fixed-effect and random-effects models to calculate pooled odds ratios and 95% confidence intervals. The number-needed-to-treat (NNT) was also calculated.[6]
Signaling Pathways and Experimental Workflows
Ergoloid Mesylates: Modulation of Dopaminergic and Serotonergic Pathways
Ergoloid mesylates exert their effects through a complex interaction with multiple neurotransmitter systems, including the dopaminergic and serotonergic pathways, which are crucial for cognitive function and mood regulation.[1][2]
Figure 1. Modulation of dopaminergic and serotonergic pathways by ergoloid mesylates.
Newer Nootropics: Ampakines and AMPA Receptor Modulation
Ampakines represent a newer class of nootropic agents that enhance cognitive function by positively modulating AMPA receptors, which are critical for synaptic plasticity and memory formation.[4][9]
References
- 1. [PDF] Clinical Efficacy of Piracetam in Cognitive Impairment: A Meta-Analysis | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Piracetam for dementia or cognitive impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Overview of clinical trials of hydergine in dementia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clinical efficacy of piracetam in cognitive impairment: a meta-analysis - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 8. Clinical efficacy of piracetam in cognitive impairment: a meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. reference.medscape.com [reference.medscape.com]
A Comparative Guide to Analytical Methods for the Quantification of Ergoloid Mesylates
For researchers, scientists, and drug development professionals, the precise and accurate quantification of active pharmaceutical ingredients is paramount. This guide provides an objective comparison of various analytical methods for the quantification of ergoloid mesylates, a combination of dihydroergocornine, dihydroergocristine, and dihydroergocryptine. The performance of High-Performance Liquid Chromatography with UV detection (HPLC-UV), High-Performance Thin-Layer Chromatography (HPTLC), and Ultra-High-Performance Liquid Chromatography with tandem Mass Spectrometry (UHPLC-MS/MS) are evaluated, with supporting data synthesized from published validation studies on closely related ergot alkaloids.
Quantitative Performance Comparison
The selection of an analytical method is often a balance between sensitivity, speed, and accessibility. The following tables summarize the key performance parameters for HPLC-UV, HPTLC, and UHPLC-MS/MS for the analysis of ergot alkaloids, providing a baseline for method selection and cross-validation.
Table 1: Comparison of Method Validation Parameters for Ergoloid Mesylates Quantification
| Parameter | HPLC-UV | HPTLC | UHPLC-MS/MS |
| Linearity Range | 0.5 - 100 µg/mL | 100 - 600 ng/spot | 0.5 - 100 ng/mL[1] |
| Limit of Detection (LOD) | ~0.15 µg/mL | ~30 ng/spot | 0.25 ng/g[1] |
| Limit of Quantification (LOQ) | ~0.5 µg/mL | ~100 ng/spot | 0.5 ng/g[1] |
| Accuracy (% Recovery) | 98 - 102% | 99 - 101% | 90.6 - 120% |
| Precision (%RSD) | < 2% | < 2% | < 15% |
Note: Data is synthesized from multiple sources on various ergot alkaloids and should be considered representative. Actual performance may vary based on the specific ergoloid mesylate components, matrix, and instrumentation.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are representative experimental protocols for each of the compared techniques.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is a robust and widely used technique for the routine quality control of pharmaceutical products.
-
Chromatographic System: A standard HPLC system equipped with a UV-Vis detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of a buffered aqueous phase (e.g., ammonium (B1175870) carbonate or phosphate (B84403) buffer) and an organic solvent such as acetonitrile (B52724) or methanol.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength between 280-320 nm.
-
Sample Preparation: Dissolution of the sample in a suitable solvent, followed by filtration before injection.
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC offers the advantage of high throughput due to the simultaneous analysis of multiple samples.
-
Stationary Phase: HPTLC plates pre-coated with silica (B1680970) gel 60 F254.
-
Sample Application: Samples are applied as bands using an automated applicator.
-
Mobile Phase/Development: A mixture of solvents such as toluene, ethyl acetate, and formic acid. The plate is developed in a saturated twin-trough chamber.
-
Densitometric Analysis: Scanning of the plates at a specific wavelength (e.g., 280 nm) using a densitometer.
-
Quantification: Performed by correlating the peak area of the sample to that of a standard curve.
Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)
For high sensitivity and selectivity, especially in complex matrices, UHPLC-MS/MS is the method of choice.[1][2][3]
-
Chromatographic System: A UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[3]
-
Column: A sub-2 µm particle size reversed-phase column (e.g., C18, 100 mm x 2.1 mm, 1.7 µm).
-
Mobile Phase: A gradient elution with an aqueous phase containing a modifier like formic acid or ammonium carbonate and an organic phase of acetonitrile or methanol.[3]
-
Flow Rate: A typical flow rate is around 0.3 - 0.5 mL/min.[3]
-
MS/MS Detection: Operated in Multiple Reaction Monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for each of the ergoloid mesylate components.[3]
-
Sample Preparation: May involve a more extensive extraction and clean-up procedure, such as solid-phase extraction (SPE) or QuEChERS, to minimize matrix effects.[3]
Visualizing the Cross-Validation Workflow
The process of cross-validating analytical methods is a logical workflow to ensure consistency and reliability of results across different techniques. The following diagram illustrates this process.
References
A Head-to-Head Comparison of Ergoloid Mesylates and Piracetam in Aging Studies
In the landscape of nootropic agents investigated for age-related cognitive decline, ergoloid mesylates and piracetam (B1677957) have been subjects of considerable research. This guide provides a comparative analysis of their performance in aging studies, drawing upon available experimental data to inform researchers, scientists, and drug development professionals. While direct head-to-head clinical trials are limited, a comparative overview can be constructed by examining their individual mechanisms of action, and findings from placebo-controlled studies.
At a Glance: Key Differences and Similarities
| Feature | Ergoloid Mesylates | Piracetam |
| Primary Mechanism | Multi-faceted: Dopaminergic, serotonergic, and adrenergic receptor modulation; increased cerebral blood flow.[1][2][3] | Primarily enhances mitochondrial function and membrane fluidity.[4] |
| Cognitive Effects | Mixed results in clinical trials for dementia and age-related cognitive decline.[5][6][7] | Evidence for global efficacy in cognitive impairment is compelling but inconsistent across specific cognitive domains.[8][9][10] |
| Neuroprotective Effects | Possesses antioxidant properties and supports neuronal health.[1][2] | Demonstrates neuroprotective effects by reducing oxidative stress and preserving mitochondrial function.[1] |
| Cerebral Blood Flow | Believed to increase cerebral blood flow and metabolism.[2][3][6] | Can improve cerebral blood flow and oxygen utilization.[8] |
Delving into the Mechanisms of Action
Ergoloid mesylates, a combination of three hydrogenated ergot alkaloids, exert a complex and multifaceted influence on the aging brain.[1][3] Their mechanism is not tied to a single pathway but rather a synergistic modulation of several key systems.
Piracetam, a cyclic derivative of GABA, is considered a metabolic enhancer.[5] Its primary mode of action is thought to be the enhancement of mitochondrial function and an increase in the fluidity of mitochondrial membranes in the brain.[4]
Signaling Pathways
The signaling pathways for ergoloid mesylates are complex due to their interaction with multiple neurotransmitter systems. A simplified representation of their influence is presented below.
Caption: Simplified signaling pathways of ergoloid mesylates.
For piracetam, a key pathway identified in animal models of vascular dementia involves the activation of the pAMPK/SIRT-1/Nrf-2 signaling cascade, which plays a role in cellular energy homeostasis and antioxidant defense.
Caption: Piracetam's activation of the pAMPK/SIRT-1/Nrf-2 pathway.
Performance in Preclinical and Clinical Studies
Direct comparative studies are scarce, necessitating an evaluation of individual trial data.
Ergoloid Mesylates: Clinical Insights
Clinical trials on ergoloid mesylates have produced mixed results. While some studies suggest a modest benefit in symptoms of dementia, others have found no significant improvement compared to placebo.[5][6][7] A meta-analysis of trials in patients with dementia indicated that ergoloid mesylates were more effective than placebo based on global ratings and comprehensive neuropsychological measures.[11]
One double-blind, placebo-controlled trial in elderly patients with age-related mental deterioration found that after 6 months of treatment with 4.5 mg/day of ergoloid mesylates, there were statistically significant improvements in cognitive deficits, anxiety, mood depression, and other behavioral measures.[12]
Piracetam: Clinical Insights
The clinical efficacy of piracetam in cognitive impairment has also been a subject of debate. A meta-analysis of 19 double-blind, placebo-controlled studies concluded that there was compelling evidence for the global efficacy of piracetam in a diverse group of older subjects with cognitive impairment.[8][9] However, another meta-analysis found that while there were effects on global impression of change, no benefit was shown in more specific measures of cognitive function.[13] A more recent systematic review and meta-analysis did not find a significant difference in memory enhancement between piracetam and placebo in adults with memory impairment.[14]
In a study on patients with mild cognitive impairment and dementia, piracetam treatment was associated with significant improvements in memory and concentration/psychomotor speed.[15]
Experimental Protocols: A Closer Look
To provide a clearer understanding of the data, the following are examples of experimental protocols from preclinical studies.
Animal Models of Cognitive Impairment
A common approach to studying the effects of nootropic agents is the use of animal models where cognitive deficits are induced.
Caption: A generalized workflow for preclinical aging studies.
Piracetam in a Rat Model of Chronic Cerebral Hypoperfusion:
-
Animal Model: Male Wistar rats.
-
Induction of Cognitive Impairment: Chronic cerebral hypoperfusion induced by bilateral common carotid artery occlusion.
-
Treatment Protocol: Oral administration of piracetam (600 mg/kg, once daily) for 30 days.
-
Cognitive Assessment: Morris water maze to evaluate spatial learning and memory. Parameters measured include escape latency and time spent in the target quadrant.
-
Outcome: Piracetam treatment markedly improved memory impairment and attenuated neuronal damage in the hippocampus.[2]
Ergoloid Mesylates in Aging Mice:
While a specific, detailed protocol for a cognitive study was not found in the initial search, a study on posttranslational changes in the brain of aging mice provides some methodological insight.
-
Animal Model: Aging mice.
-
Treatment Protocol: Treatment with ergoloid mesylates.
-
Analysis: Investigation of posttranslational changes in the anion transport system (band 3) in the brain.
-
Outcome: Ergoloid mesylates appeared to protect against age-related damage to a critical transport region of the anion transporter.
Summary and Future Directions
Both ergoloid mesylates and piracetam have demonstrated potential in preclinical models of age-related cognitive decline, with distinct mechanisms of action. Ergoloid mesylates offer a broad-spectrum approach by modulating multiple neurotransmitter systems and improving cerebral circulation.[1][2][3] Piracetam's effects are more targeted towards enhancing mitochondrial function and cellular energetics.[4]
The clinical evidence for both compounds remains inconclusive, with studies showing mixed results. The lack of direct head-to-head comparative clinical trials makes it difficult to definitively state the superiority of one over the other. Future research should focus on well-designed, comparative clinical trials with standardized cognitive endpoints and patient populations to provide a clearer picture of the relative efficacy of these two nootropic agents in the context of age-related cognitive decline. Further elucidation of their respective signaling pathways will also be crucial for understanding their therapeutic potential and for the development of more targeted interventions.
References
- 1. researchgate.net [researchgate.net]
- 2. Piracetam Improves Cognitive Deficits Caused by Chronic Cerebral Hypoperfusion in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Ergoloid Mesylates? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. Ergoloid mesylates for senile dementias: unanswered questions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Piracetam - Wikipedia [en.wikipedia.org]
- 7. Ergoloid - Wikipedia [en.wikipedia.org]
- 8. What is the mechanism of Piracetam? [synapse.patsnap.com]
- 9. Clinical efficacy of piracetam in cognitive impairment: a meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. deepdyve.com [deepdyve.com]
- 11. ClinPGx [clinpgx.org]
- 12. Ergoloid mesylates ('Hydergine') in the treatment of mental deterioration in the elderly: a 6-month double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Piracetam for dementia or cognitive impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cognitive effects of piracetam in adults with memory impairment: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. [Cognitive enhancement effect of piracetam in patients with mild cognitive impairment and dementia] - PubMed [pubmed.ncbi.nlm.nih.gov]
Replicating Historical Studies: A Comparative Guide to Ergoloid Mesylates' Effects on Dementia
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of historical studies on the efficacy of ergoloid mesylates (formerly marketed as Hydergine) for dementia. It offers a detailed look at the available data, experimental protocols, and the context of alternative treatments during the primary research period of the 1970s and 1980s.
Ergoloid Mesylates: A Multifaceted Approach to a Complex Condition
Ergoloid mesylates, a combination of three hydrogenated ergot alkaloids, were once a prominent treatment for age-related cognitive decline and dementia.[1][2] The exact mechanism of action remains complex and is thought to be multifactorial, involving several key pathways.[1]
Initially classified as a cerebral vasodilator, the understanding of ergoloid mesylates evolved to that of a "metabolic enhancer."[1] Its proposed mechanisms include:
-
Neurotransmitter Modulation: It acts on dopaminergic and serotonergic systems, which are crucial for mood and cognition.[1]
-
Improved Cerebral Blood Flow: By increasing blood supply to the brain, it was thought to enhance oxygen and nutrient delivery to neurons.[1]
-
Enhanced Brain Metabolism: It was believed to improve the brain's ability to utilize glucose and oxygen.[3]
The landscape of dementia treatment during the 1970s and 1980s was significantly different from today. Dementia was often viewed as an inevitable consequence of aging rather than a specific disease.[4] The "cholinergic hypothesis," which posits that a deficiency in the neurotransmitter acetylcholine (B1216132) is a key factor in Alzheimer's disease, gained traction in the late 1970s and led to the development of cholinesterase inhibitors.[5][6] However, for much of the period when ergoloid mesylates were widely studied, there were few, if any, specific pharmacological alternatives, with care being primarily supportive.[1][2]
Quantitative Analysis of Historical Studies
Numerous clinical trials have investigated the efficacy of ergoloid mesylates in dementia, with mixed results. While some studies reported statistically significant, albeit modest, improvements in some symptoms, others found no significant benefit compared to placebo.[7][8]
Meta-analyses of these historical trials provide a clearer quantitative picture. These analyses have consistently shown a small but statistically significant effect of ergoloid mesylates over placebo on certain measures of cognitive and global function.[9][10][11]
Table 1: Summary of Meta-Analysis Findings on Ergoloid Mesylates for Dementia
| Outcome Measure | Effect Size (d) | 95% Confidence Interval | p-value | Interpretation |
| Comprehensive Ratings | 0.47 | 0.38 to 0.56 | < .0001 | Small to moderate positive effect |
| Clinical Global Ratings | 0.56 | 0.44 to 0.68 | < .0001 | Moderate positive effect |
| Neuropsychological Measures | 0.27 | 0.22 to 0.32 | < .0001 | Small positive effect |
Source: Schneider LS, Olin JT. Overview of clinical trials of hydergine (B1212901) in dementia. Arch Neurol. 1994 Aug;51(8):787-98.[9]
Table 2: Results from a 6-Month Placebo-Controlled Trial of Ergoloid Mesylates (4.5 mg/day)
| Symptom Cluster (Assessed by EACG/SCAG and NOSIE scales) | p-value (vs. Placebo) |
| Cognitive Deficits | < 0.05 |
| Anxiety and Mood Depression | < 0.01 |
| Unsociability | < 0.01 |
| Retardation | < 0.05 |
| Irritability | < 0.001 |
Source: Ergoloid mesylates ('Hydergine') in the treatment of mental deterioration in the elderly: a 6-month double-blind, placebo-controlled trial. Curr Med Res Opin. 1989;11(6):380-9.[12]
It is important to note that the effect sizes were generally larger in studies involving inpatients and those using higher doses of the medication.[9]
Replicating the Research: Experimental Protocols
A significant challenge in replicating these historical studies is the lack of detailed, publicly available experimental protocols. However, based on published reports, a general methodology can be outlined.
Key Experimental Protocols
1. Patient Selection:
-
Inclusion Criteria: Elderly patients (typically over 60) with clinical signs of "senile mental deterioration," "age-related cognitive decline," or what would now be classified as dementia.[12][13]
-
Exclusion Criteria: Dementia secondary to other medical conditions, severe psychosis, or other major psychiatric disorders.[13]
2. Study Design:
-
Design: Double-blind, placebo-controlled, randomized controlled trials were the gold standard.[9][12][13]
-
Duration: Study durations varied, with many lasting from 12 weeks to 6 months.[12][13]
3. Intervention:
-
Treatment Group: Ergoloid mesylates administered orally, with daily dosages typically ranging from 3 mg to 4.5 mg, often divided into three doses.[12][13]
-
Control Group: Identical-looking placebo tablets.[12]
4. Outcome Measures: The primary assessment tools were clinical rating scales completed by physicians and nurses.
-
Sandoz Clinical Assessment Geriatric (SCAG) Scale: A physician-rated scale designed to assess a range of symptoms common in elderly patients with cognitive decline, including cognitive, affective, and somatic items.[12][13][14]
-
Nurses' Observation Scale for Inpatient Evaluation (NOSIE): A scale used by nursing staff to rate patient behavior and social functioning.[12]
5. Data Analysis:
-
Statistical analyses typically involved comparing the changes from baseline in the treatment and placebo groups using t-tests or analysis of variance (ANOVA).[12]
Visualizing the Science
To better understand the concepts discussed, the following diagrams illustrate the proposed mechanism of action and a typical experimental workflow for the historical studies.
Caption: Proposed multifaceted mechanism of action of ergoloid mesylates in dementia.
Caption: Typical experimental workflow for historical ergoloid mesylates dementia trials.
Conclusion
Revisiting historical studies on ergoloid mesylates provides valuable insights into the evolution of dementia research and treatment. While the therapeutic effects of ergoloid mesylates were modest, they represented a significant effort to address a condition with limited therapeutic options at the time. The methodologies of these early trials, though less detailed in their reporting than modern studies, laid the groundwork for future clinical research in dementia. For today's researchers, these historical studies underscore the importance of well-defined patient populations, sensitive outcome measures, and the ongoing search for more effective treatments for this devastating disease.
References
- 1. Ergoloid mesylates for senile dementias: unanswered questions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An ergot alkaloid preparation (Hydergine) in the treatment of dementia: critical review of the clinical literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Sandoz Clinical Assessment-Geriatric (SCAG) scale. A general-purpose psychogeriatric rating scale - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journalofethics.ama-assn.org [journalofethics.ama-assn.org]
- 5. The History of Alzheimer’s Disease [brightfocus.org]
- 6. 6 landmark moments in dementia research - Alzheimer's Research UK [alzheimersresearchuk.org]
- 7. Ergoloid mesylates vs. Alzheimer's: the latest round - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. SANDOZ' HYDERGINE, OTHER ERGOLOID MESYLATES BAN SOUGHT BY HRG [insights.citeline.com]
- 9. Overview of clinical trials of hydergine in dementia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Hydergine for dementia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Hydergine for dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ergoloid mesylates ('Hydergine') in the treatment of mental deterioration in the elderly: a 6-month double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Double-blind clinical and psychologic study of ergoloid mesylates (Hydergine) in subjects with senile mental deterioration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Hydergine in senile mental impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Ergoloid Mesylates and Alternative Cognitive Enhancers in Aged Primates
This guide provides a comprehensive comparison of a placebo-controlled trial of ergoloid mesylates on cognitive function in aged primates with alternative therapeutic agents. The information is tailored for researchers, scientists, and drug development professionals, offering a detailed examination of experimental data, methodologies, and underlying signaling pathways.
Overview of Ergoloid Mesylates
Ergoloid mesylates, a combination of dihydrogenated ergot alkaloids, have been investigated for their potential to alleviate age-related cognitive decline.[1][2] Their mechanism of action is multifaceted, primarily involving the modulation of several neurotransmitter systems, including dopaminergic, serotonergic, and adrenergic pathways.[1][3] Additionally, ergoloid mesylates are believed to enhance cerebral blood flow and exhibit antioxidant properties, which may contribute to their neuroprotective effects.[1][3][4]
Comparison with Alternative Cognitive Enhancers
Several classes of drugs have been evaluated in placebo-controlled trials for their cognitive-enhancing effects in aged non-human primates. This section details the performance of phosphodiesterase inhibitors, ampakines, cholinesterase inhibitors, and nicotinic agonists in these studies.
Quantitative Data Summary
The following tables summarize the quantitative data from placebo-controlled trials of various cognitive enhancers in aged non-human primates.
Table 1: Effects of Varenicline (B1221332) (Nicotinic Agonist) on Delayed Match-to-Sample (DMTS) Task Performance in Aged and Middle-Aged Monkeys [5][6]
| Treatment Group | N | Task | Outcome Measure | Result |
| Varenicline (0.01-0.3 mg/kg, oral) | - | DMTS | Accuracy at long delays | ~13.6 percentage point improvement with individualized optimal doses |
| Placebo | - | DMTS | Accuracy at long delays | Baseline performance |
| Varenicline (0.01-0.3 mg/kg, oral) | - | DMTS with Distractor | Accuracy at short delays | ~19.6 percentage point improvement with individualized optimal doses |
| Placebo | - | DMTS with Distractor | Accuracy at short delays | Baseline performance |
Table 2: Effects of CX717 (Ampakine) on Delayed Match-to-Sample (DMS) Task Performance in Non-Human Primates [7][8]
| Treatment Group | N | Task | Outcome Measure | Result |
| CX717 (0.3-1.5 mg/kg, IV) | 9 | DMS | Overall Accuracy | Dose-dependent enhancement of performance |
| Vehicle | 9 | DMS | Overall Accuracy | Baseline performance |
Table 3: Effects of Donepezil (B133215) (Cholinesterase Inhibitor) on Delayed Matching Task Performance in Young and Aged Rhesus Monkeys [9]
| Treatment Group | N | Age Group | Task | Outcome Measure | Result |
| Donepezil (10, 25, 50, 100 µg/kg, IM) | 17 | Young & Aged | Delayed Matching | Task Accuracy | Significant increase with most effective individual dose; older monkeys required higher doses |
| Vehicle | 17 | Young & Aged | Delayed Matching | Task Accuracy | Baseline performance |
Experimental Protocols
Detailed methodologies for the key experiments cited above are provided to allow for critical evaluation and replication.
Varenicline in Aged and Middle-Aged Monkeys
-
Subjects: Aged and middle-aged rhesus and pigtail monkeys.
-
Drug Administration: Oral doses of varenicline ranging from 0.01 to 0.3 mg/kg were administered.[5][6] A placebo was used as a control.
-
Cognitive Tasks:
-
Procedure: A dose-effect study was conducted, followed by the administration of individualized "optimal doses" on a separate occasion.
CX717 in Non-Human Primates
-
Subjects: Adult male rhesus monkeys.[7]
-
Drug Administration: CX717 was administered intravenously at doses ranging from 0.3 to 1.5 mg/kg.[7] A vehicle injection was used for the placebo condition.
-
Cognitive Task:
-
Delayed Match-to-Sample (DMS): A complex short-term memory and recall task.[7]
-
-
Procedure: The study assessed the dose-dependent enhancement of task performance under normal alert conditions.
Donepezil in Young and Aged Rhesus Monkeys
-
Subjects: Male and female rhesus monkeys ranging from 9 to 29 years of age.[9]
-
Drug Administration: Donepezil was administered intramuscularly at doses of 10, 25, 50, and 100 µg/kg on discrete test days.[9]
-
Cognitive Task:
-
Delayed Matching Accuracy: Assessed cognitive performance.
-
-
Procedure: The study aimed to determine if the efficacy of donepezil in improving delayed matching accuracy was independent of age.
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the signaling pathways associated with each class of cognitive enhancer.
References
- 1. What is the mechanism of Ergoloid Mesylates? [synapse.patsnap.com]
- 2. Ergoloid - Wikipedia [en.wikipedia.org]
- 3. What is Ergoloid Mesylates used for? [synapse.patsnap.com]
- 4. Articles [globalrx.com]
- 5. Effects of the nicotinic agonist varenicline on the performance of tasks of cognition in aged and middle-aged rhesus and pigtail monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of the nicotinic agonist varenicline on the performance of tasks of cognition in aged and middle-aged rhesus and pigtail monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanisms underlying cognitive enhancement and reversal of cognitive deficits in nonhuman primates by the ampakine CX717 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
In Vitro Antioxidant Capacity: A Comparative Analysis of Ergoloid Mesylates and Vitamin E
For Immediate Release
This guide provides a comparative overview of the in vitro antioxidant capacities of ergoloid mesylates and the well-established antioxidant, vitamin E. The information is intended for researchers, scientists, and drug development professionals interested in the antioxidant potential of these compounds. While direct comparative studies are limited, this document synthesizes available data to offer insights into their respective antioxidant mechanisms and activities.
Introduction
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathophysiology of numerous diseases, particularly neurodegenerative disorders. Antioxidants play a crucial role in mitigating oxidative damage. This guide focuses on two compounds with recognized antioxidant properties: ergoloid mesylates, a mixture of hydrogenated ergot alkaloids, and vitamin E, a potent lipid-soluble antioxidant.
Ergoloid Mesylates , also known as co-dergocrine mesylate, is a combination of three dihydrogenated ergot alkaloids: dihydroergocornine, dihydroergocristine (B93913), and dihydroergocryptine (B134457). Its mechanism of action is multifactorial, involving modulation of neurotransmitter systems and enhancement of cerebral metabolism.[1] Notably, it exhibits antioxidant properties by scavenging free radicals and supporting the body's endogenous antioxidant enzyme systems.[1]
Vitamin E is a collective term for a group of fat-soluble compounds with distinct antioxidant activities. The most biologically active form is α-tocopherol. Its primary role is to act as a chain-breaking antioxidant, protecting cell membranes from lipid peroxidation by scavenging lipid peroxyl radicals.[2]
Antioxidant Mechanisms
The antioxidant actions of ergoloid mesylates and vitamin E are rooted in different, yet complementary, mechanisms.
Ergoloid Mesylates: The antioxidant capacity of ergoloid mesylates appears to be multifaceted. It is suggested to directly scavenge free radicals.[1] Furthermore, studies have indicated that its components can bolster the endogenous antioxidant defense system. For instance, dihydroergocristine has been reported to increase levels of reduced glutathione, a critical intracellular antioxidant. One of its components, dihydroergocryptine, has been shown to protect cultured rat cerebellar granule cells from neurotoxicity, suggesting a scavenger action.
Vitamin E: The antioxidant mechanism of vitamin E, particularly α-tocopherol, is well-characterized. It donates a hydrogen atom from the hydroxyl group on its chromanol ring to lipid peroxyl radicals. This process neutralizes the radical and breaks the chain reaction of lipid peroxidation, thus protecting polyunsaturated fatty acids in cell membranes from oxidative damage.[2]
Comparative Antioxidant Capacity
| Compound | Assay | Result | Reference |
| Vitamin E (α-tocopherol) | DPPH Radical Scavenging | IC50: 42.86 µg/mL | [3] |
| Vitamin E (synthetic derivative) | Microsomal Lipid Peroxidation Inhibition | IC50: ~0.08 µM | [4] |
| Ergoloid Mesylates | - | No quantitative in vitro data available | - |
| Dihydroergocryptine | Neuroprotection against oxidative stress | Protective effect observed | |
| Dihydroergocristine | Endogenous Antioxidant System | Increased reduced glutathione |
IC50: The concentration of the antioxidant required to scavenge 50% of the free radicals.
Note: The lack of quantitative in vitro data for ergoloid mesylates in standardized antioxidant assays like DPPH or lipid peroxidation inhibition makes a direct numerical comparison with Vitamin E challenging. The available information for ergoloid mesylates is more indicative of its biological antioxidant effects rather than its direct chemical radical scavenging capacity in a cell-free system.
Experimental Protocols
Below are detailed methodologies for two common in vitro antioxidant assays relevant to the data presented.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from violet to yellow, which is measured spectrophotometrically.
Procedure:
-
A stock solution of DPPH in a suitable solvent (e.g., methanol (B129727) or ethanol) is prepared.
-
Various concentrations of the test compound (e.g., Vitamin E) and a standard antioxidant are prepared.
-
A fixed volume of the DPPH solution is added to the test compound solutions.
-
The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
Lipid Peroxidation Inhibition Assay (Thiobarbituric Acid Reactive Substances - TBARS Assay)
This assay assesses the ability of an antioxidant to inhibit the peroxidation of lipids, often in a biological membrane model like microsomes or liposomes. Lipid peroxidation generates malondialdehyde (MDA), which reacts with thiobarbituric acid (TBA) to form a colored complex that can be quantified.
Procedure:
-
A lipid-rich substrate (e.g., rat liver microsomes, brain homogenate, or liposomes) is prepared.
-
Lipid peroxidation is induced by adding a pro-oxidant, such as a ferrous ion/ascorbate system.
-
The test compound at various concentrations is added to the reaction mixture before or concurrently with the pro-oxidant.
-
The mixture is incubated at 37°C for a specific duration.
-
The reaction is stopped, and the amount of MDA formed is determined by adding TBA reagent and heating, followed by spectrophotometric or fluorometric measurement of the resulting pink-colored adduct.
-
The percentage of inhibition of lipid peroxidation is calculated by comparing the absorbance/fluorescence of the sample with that of a control (without the antioxidant).
-
The IC50 value is calculated from the concentration-response curve.
Signaling Pathways and Experimental Workflows
To visually represent the experimental process, the following diagrams are provided in the DOT language.
Caption: Workflow of the DPPH radical scavenging assay.
Caption: Antioxidant mechanisms of Ergoloid Mesylates and Vitamin E.
Conclusion
Both ergoloid mesylates and vitamin E demonstrate antioxidant properties, albeit through different primary mechanisms. Vitamin E is a well-defined, potent, chain-breaking antioxidant with quantifiable in vitro radical scavenging activity. Ergoloid mesylates, on the other hand, appears to exert its antioxidant effects through a combination of direct radical scavenging and the upregulation of endogenous antioxidant systems.
A direct quantitative comparison of their in vitro antioxidant capacity is currently limited by the lack of published data for ergoloid mesylates in standardized chemical assays. Future research employing such assays would be invaluable for a more definitive comparison. For researchers in drug development, the choice between these compounds would depend on the desired therapeutic target and mechanism of action, with vitamin E being a direct-acting lipophilic antioxidant and ergoloid mesylates offering a broader, potentially indirect, and centrally-acting antioxidant effect.
References
- 1. The inhibition of peroxide formation as a possible substrate for the neuroprotective action of dihydroergocryptine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. [Dihydroergocristine. A review of pharmacology and toxicology] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dihydroergocryptine - Wikipedia [en.wikipedia.org]
A Comparative Meta-Analysis of Hydergine (ergoloid mesylates) for Cognitive Impairment
For Researchers, Scientists, and Drug Development Professionals: An In-depth Comparison of Hydergine's Efficacy in Clinical Trials Against Alternative Dementia Treatments
Hydergine (ergoloid mesylates), a combination of dihydrogenated ergot alkaloids, has been a subject of study for decades in the context of treating dementia and age-related cognitive decline. While numerous clinical trials have evaluated its efficacy, the evolving landscape of dementia therapeutics necessitates a comparative analysis against other available options. This guide provides a meta-analytical overview of Hydergine's performance, detailed experimental protocols from key studies, and a comparison with alternative treatments, supported by available data.
Efficacy of Hydergine: A Meta-Analytical Perspective
A comprehensive review of the clinical trial data for Hydergine reveals a modest but statistically significant effect in improving symptoms of dementia compared to placebo. Two key meta-analyses, one by Schneider and Olin in 1994 and a subsequent Cochrane review, provide the most robust quantitative insights into its efficacy.
The Schneider and Olin meta-analysis, which reviewed 47 randomized, placebo-controlled, double-blind trials, found that Hydergine was more effective than placebo across three main outcome measures.[1][2] The effect was more pronounced in patients with vascular dementia and in those receiving higher doses (4 mg or more daily).[1] The Cochrane review similarly concluded that Hydergine showed significant treatment effects when assessed by global or comprehensive rating scales.[3]
| Outcome Measure | Effect Size (d)[1] | 95% Confidence Interval (CI)[1] | p-value[1] | Odds Ratio (OR)[3] | 95% Confidence Interval (CI)[3] |
| Comprehensive Ratings | 0.47 | 0.38 to 0.56 | P = .0001 | - | - |
| Clinical Global Ratings | 0.56 | 0.44 to 0.68 | P = .0001 | 3.78 | 2.72 to 5.27 |
| Neuropsychological Measures | 0.27 | 0.22 to 0.32 | P = .0001 | - | - |
| Table 1: Summary of Hydergine Efficacy Data from Meta-Analyses |
It is important to note that the effect of Hydergine in patients with probable Alzheimer's disease was found to be modest at best.[1]
Experimental Protocols in Key Hydergine Clinical Trials
The clinical trials included in these meta-analyses generally followed a randomized, double-blind, placebo-controlled design. Below is a generalized protocol based on these studies:
1. Patient Population:
-
Inclusion Criteria: Subjects with symptoms consistent with dementia, often classified as mild to moderate.[1] Some studies focused on specific etiologies like vascular dementia or senile dementia of the Alzheimer type.[1][3]
-
Exclusion Criteria: Presence of other significant medical or psychiatric conditions that could confound the assessment of cognitive function.
2. Study Design:
-
Randomization: Patients were randomly assigned to receive either Hydergine or a matching placebo.
-
Blinding: Both patients and investigators were unaware of the treatment allocation (double-blind).
-
Dosage: Dosages of Hydergine varied across trials, with some evidence suggesting higher doses (e.g., 4.5 mg daily or more) may be more effective.[1][3]
-
Duration: Treatment duration typically ranged from several weeks to six months or longer.[3]
3. Outcome Measures:
-
Primary Efficacy Endpoints: The most commonly used assessment tools included:
-
Sandoz Clinical Assessment Geriatric (SCAG) Scale: A comprehensive rating scale designed to evaluate a wide range of symptoms in geriatric patients, including cognitive, affective, and somatic domains.[4][5][6][7][8]
-
Clinical Global Impression of Change (CGIC): A clinician's overall assessment of the change in a patient's condition.
-
-
Secondary Efficacy Endpoints:
Comparative Analysis with Alternative Treatments
While direct head-to-head clinical trials comparing Hydergine with modern dementia treatments are scarce, a comparison can be drawn from the wealth of placebo-controlled trial data available for these alternatives. The primary alternatives for mild to moderate Alzheimer's disease include acetylcholinesterase inhibitors like Donepezil (B133215) (Aricept) and the NMDA receptor antagonist Memantine (B1676192) (Namenda) . Another nootropic agent, Piracetam , has also been studied for cognitive impairment.
It is crucial to acknowledge that the following comparisons are based on separate meta-analyses and clinical trials against placebo and are not from direct comparative studies. This limitation should be considered when interpreting the data.
| Drug | Mechanism of Action | Key Efficacy Findings (vs. Placebo) |
| Hydergine (ergoloid mesylates) | Modulates dopaminergic, serotonergic, and adrenergic neurotransmitter systems.[14] | Modest improvement in global and comprehensive ratings, particularly in vascular dementia.[1][3] |
| Donepezil | Acetylcholinesterase inhibitor, increasing acetylcholine (B1216132) levels in the brain.[15] | Statistically significant improvement in cognitive function (ADAS-cog) and global assessment (CIBIC plus).[15] A meta-analysis showed significant improvement in MMSE scores at a 10mg/day dose.[16] |
| Memantine | NMDA receptor antagonist, protecting against glutamate-induced neurotoxicity.[9] | Reduced clinical deterioration in moderate-to-severe Alzheimer's disease on the CIBIC-Plus and ADCS-ADLsev scales.[9] |
| Piracetam | A cyclic derivative of GABA, its exact mechanism for cognitive enhancement is not fully understood. | A meta-analysis showed a significant global improvement in patients with cognitive impairment.[17] However, a Cochrane review found no conclusive evidence of benefit for dementia or cognitive impairment.[18] |
| Table 2: Comparison of Hydergine with Alternative Dementia Treatments |
Visualizing the Science: Diagrams and Workflows
To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Hydergine's multifaceted mechanism of action on key neurotransmitter systems.
Caption: A typical workflow for a dementia clinical trial, from screening to analysis.
Caption: Logical relationship of Hydergine and its alternatives in dementia treatment.
Conclusion
The available evidence from meta-analyses suggests that Hydergine (ergoloid mesylates) offers a modest but statistically significant benefit in the treatment of dementia, particularly in patients with vascular dementia. Its mechanism of action, involving the modulation of multiple neurotransmitter systems, provides a broad-spectrum approach to a complex neurodegenerative condition. However, when compared to more modern treatments like donepezil and memantine, which have more targeted mechanisms of action and a larger body of recent clinical trial data, the role of Hydergine in current clinical practice is less defined. The lack of direct comparative trials is a significant gap in the literature. Future research should aim to conduct head-to-head studies to more definitively establish the comparative efficacy and safety of Hydergine against current standard-of-care treatments for dementia.
References
- 1. A 24-week, randomized, double-blind study of donepezil in moderate to severe Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A meta-analysis update evaluating the treatment effects of donepezil alone versus donepezil combined with memantine for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ergoloid mesylates for senile dementias: unanswered questions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. neurology.org [neurology.org]
- 5. A 24-week, double-blind, placebo-controlled trial of donepezil in patients with Alzheimer's disease. Donepezil Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] A 24-week, double-blind, placebo-controlled trial of donepezil in patients with Alzheimer's disease | Semantic Scholar [semanticscholar.org]
- 7. A 24-week, randomized, double-blind study of donepezil in moderate to severe Alzheimer’s disease | Semantic Scholar [semanticscholar.org]
- 8. Ergoloid mesylates vs. Alzheimer's: the latest round - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Memantine in moderate-to-severe Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Memantine: a review of studies into its safety and efficacy in treating Alzheimer’s disease and other dementias - PMC [pmc.ncbi.nlm.nih.gov]
- 11. clinician.nejm.org [clinician.nejm.org]
- 12. Meta-Analysis of Randomized Controlled Trials on the Efficacy and Safety of Donepezil, Galantamine, Rivastigmine, and Memantine for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Reisberg, B., Doody, R., Stoffler, A., et al. (2003) Memantine in Moderate-to-Severe Alzheimer’s Disease. The New England Journal of Medicine, 348, 1333-1341. - References - Scientific Research Publishing [scirp.org]
- 14. New drugs for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Current therapeutics for Alzheimer’s disease and clinical trials [explorationpub.com]
- 16. Frontiers | Efficacy of 5 and 10 mg donepezil in improving cognitive function in patients with dementia: a systematic review and meta-analysis [frontiersin.org]
- 17. newsroom.ucla.edu [newsroom.ucla.edu]
- 18. Piracetam for dementia or cognitive impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Verification of Ergoloid Mesylates' Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the purported mechanisms of action of ergoloid mesylates with alternative therapeutic agents used in the management of age-related cognitive decline and dementia. The information is compiled from publicly available scientific literature and is intended to provide a comparative overview for research and drug development purposes.
Overview of Ergoloid Mesylates and Alternatives
Ergoloid mesylates, a combination of three dihydrogenated ergot alkaloids (dihydroergocornine, dihydroergocristine, and dihydro-alpha-ergocryptine), have been used for decades to treat cognitive impairment in the elderly.[1] Its mechanism of action is considered multifaceted, though not fully elucidated.[2] For the purpose of this guide, we will compare ergoloid mesylates to established and emerging treatments for dementia, including:
-
Acetylcholinesterase Inhibitors (AChEIs): Donepezil (B133215) is a prime example, working by increasing the levels of acetylcholine (B1216132) in the brain.[3]
-
NMDA Receptor Antagonists: Memantine functions by modulating glutamatergic neurotransmission.
-
Herbal Supplements: Ginkgo biloba extract and Huperzine A are widely used nootropics with proposed neuroprotective and cognitive-enhancing effects.[[“]][5]
Comparative Analysis of Mechanisms of Action
The therapeutic approaches to dementia are diverse, targeting different aspects of neurobiology. This section breaks down the key mechanisms of action for each compound class, supported by available quantitative data.
Neurotransmitter System Modulation
A primary hypothesis for the action of many anti-dementia drugs is the modulation of neurotransmitter systems critical for memory and cognition.
Ergoloid Mesylates: These compounds are known to interact with dopaminergic, serotonergic, and adrenergic systems, acting as partial agonists or antagonists at various receptor subtypes.[2] One of its components, dihydroergocryptine, is a potent agonist at D2 receptors.[6] Dihydroergocristine, another component, acts as an antagonist at both D1 and D2 receptor types.[1]
Donepezil: As an acetylcholinesterase inhibitor, donepezil's primary role is to increase the synaptic availability of acetylcholine.[3] It has high binding affinity for acetylcholinesterase.[7]
Memantine: This drug is a low-to-moderate affinity, non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a key player in glutamatergic signaling.[8] It has no significant affinity for a wide range of other receptors, including GABA, benzodiazepine, dopamine (B1211576), adrenergic, and histamine (B1213489) receptors.
Huperzine A: This natural compound is a potent and reversible inhibitor of acetylcholinesterase.[5] It also acts as a weak NMDA receptor antagonist, though with a much lower affinity than for acetylcholinesterase.[5][9]
Table 1: Comparative Receptor Binding Affinities (Ki/Kd/IC50 in nM)
| Compound/Component | Dopamine D2 Receptor | NMDA Receptor | Acetylcholinesterase (AChE) |
| Dihydroergocryptine | ~5-8 (Kd)[6] | - | - |
| Donepezil | - | - | High Affinity[7] |
| Memantine | No Affinity | Low to Moderate Affinity[8] | No Affinity |
| Huperzine A | - | ~65,000-82,000 (IC50)[5][9] | ~82 (IC50)[5] |
Neuroprotection and Antioxidant Effects
Protecting neurons from damage is another crucial therapeutic strategy. Oxidative stress is a known contributor to neurodegeneration.
Ergoloid Mesylates: Possess antioxidant properties, which may contribute to their neuroprotective effects.[2]
Ginkgo Biloba Extract: Contains flavonoids and terpenoids that exhibit antioxidant and anti-inflammatory properties.[10]
Huperzine A: Has demonstrated neuroprotective properties by protecting neurons from oxidative stress.
Table 2: Comparative Antioxidant Capacity
| Compound | Assay | Result |
| Ginkgo Biloba Extract | Various in vitro assays | Demonstrates antioxidant activity |
| Huperzine A | In vitro studies | Shows antioxidant properties |
Note: Standardized, directly comparable quantitative data on the antioxidant capacity of all compounds using a single assay (e.g., ORAC) is not available in the reviewed literature.
Cerebral Blood Flow Enhancement
Reduced cerebral blood flow is associated with cognitive decline. Some treatments aim to improve blood circulation in the brain.
Ergoloid Mesylates: Are thought to improve cerebral blood flow, a mechanism that was initially considered its primary mode of action.[2]
Ginkgo Biloba Extract: Is also believed to enhance cerebral blood flow.
Experimental Protocols
This section provides an overview of the methodologies used to generate the data discussed above. These protocols are fundamental for the independent verification and comparison of the mechanisms of action.
Radioligand Receptor Binding Assay
This technique is used to determine the binding affinity of a compound for a specific receptor.
Objective: To quantify the affinity (Kd or Ki) of a test compound for a target receptor.
Principle: A radiolabeled ligand with known high affinity for the receptor is incubated with a preparation of membranes containing the receptor. The test compound is added at various concentrations to compete with the radiolabeled ligand for binding to the receptor. The amount of radioactivity bound to the membranes is measured, and the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. This value is then used to calculate the inhibition constant (Ki).
General Procedure:
-
Membrane Preparation: Tissues or cells expressing the receptor of interest are homogenized and centrifuged to isolate a membrane fraction rich in the target receptor. Protein concentration is determined.
-
Assay Setup: In a multi-well plate, the following are combined:
-
Membrane preparation.
-
Radiolabeled ligand at a concentration near its Kd.
-
Varying concentrations of the unlabeled test compound.
-
For determining non-specific binding, a high concentration of a known ligand for the receptor is added.
-
-
Incubation: The plate is incubated at a specific temperature for a set time to allow the binding to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. The filters are washed with ice-cold buffer to remove unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The data is then analyzed using non-linear regression to determine the IC50 value, from which the Ki is calculated using the Cheng-Prusoff equation.[11][12][13][14]
Oxygen Radical Absorbance Capacity (ORAC) Assay
This assay measures the antioxidant capacity of a substance.
Objective: To quantify the total antioxidant capacity of a test compound.
Principle: A fluorescent probe (fluorescein) is used, which loses its fluorescence upon oxidation by peroxyl radicals generated from a free radical initiator (AAPH). An antioxidant present in the sample will protect the fluorescein (B123965) from oxidation, thus preserving its fluorescence. The antioxidant capacity is quantified by comparing the protective effect of the sample to that of a standard antioxidant, Trolox.
General Procedure:
-
Reagent Preparation: Prepare solutions of the fluorescent probe, the free radical initiator, and a series of Trolox standards.
-
Assay Setup: In a microplate, add the test sample or Trolox standard, followed by the fluorescein solution.
-
Incubation: The plate is incubated at 37°C.
-
Initiation of Reaction: The AAPH solution is added to initiate the oxidation reaction.
-
Fluorescence Measurement: The fluorescence decay is monitored kinetically over time using a microplate reader.
-
Data Analysis: The area under the fluorescence decay curve (AUC) is calculated. The net AUC (AUC_sample - AUC_blank) is plotted against the Trolox concentration to generate a standard curve. The ORAC value of the sample is then determined from this curve and expressed as Trolox Equivalents (TE).[15][16][17]
Arterial Spin Labeling (ASL) for Cerebral Blood Flow (CBF)
ASL is a non-invasive MRI technique to measure cerebral blood flow.
Objective: To quantitatively measure regional cerebral blood flow.
Principle: ASL uses magnetically labeled arterial blood water as an endogenous tracer. Radiofrequency pulses are used to "tag" or invert the magnetization of protons in the arterial blood flowing towards the brain. After a delay to allow the tagged blood to reach the brain tissue, an image is acquired. A control image is also acquired without the tagging pulse. The subtraction of the tagged image from the control image results in a perfusion-weighted image, from which a quantitative CBF map can be calculated.
General Procedure:
-
Patient Preparation: The patient is positioned in the MRI scanner.
-
Image Acquisition: A specialized ASL pulse sequence is used. This involves:
-
Labeling: Application of radiofrequency pulses to magnetically label the arterial blood in the neck.
-
Post-Labeling Delay (PLD): A specific delay time to allow the labeled blood to travel to the brain tissue.
-
Image Readout: Acquisition of the brain images.
-
This is alternated with the acquisition of control images without the labeling pulse.
-
-
Image Processing: The labeled and control images are subtracted to generate perfusion-weighted images.
-
CBF Quantification: A kinetic model is applied to the perfusion-weighted images to calculate absolute CBF values, typically in units of mL/100g/min.[18][19][20]
Visualizing Mechanisms and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows discussed in this guide.
Caption: Comparative Neurotransmitter System Modulation.
Caption: Radioligand Binding Assay Workflow.
References
- 1. Dopamine receptor profile of co-dergocrine (Hydergine) and its components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Ergoloid Mesylates? [synapse.patsnap.com]
- 3. Donepezil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. consensus.app [consensus.app]
- 5. Huperzine A - Wikipedia [en.wikipedia.org]
- 6. Dihydroergocryptine - Wikipedia [en.wikipedia.org]
- 7. In vivo visualization of donepezil binding in the brain of patients with Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. N-Methyl D-Aspartate (NMDA) Receptor Antagonists and Memantine Treatment for Alzheimer’s Disease, Vascular Dementia and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. mdpi.com [mdpi.com]
- 11. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. kamiyabiomedical.com [kamiyabiomedical.com]
- 16. benchchem.com [benchchem.com]
- 17. Oxygen radical absorbance capacity (ORAC) assay [bio-protocol.org]
- 18. radiopaedia.org [radiopaedia.org]
- 19. pubs.rsna.org [pubs.rsna.org]
- 20. A neuroradiologist’s guide to arterial spin labeling MRI in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Long-Term Safety Profile of Ergoloid Mesylates in Animal Models: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the long-term safety profile of ergoloid mesylates against three other notable nootropic agents: piracetam (B1677957), vinpocetine, and citicoline. The information is based on available experimental data from animal models, offering a resource for preclinical safety assessment.
Ergoloid mesylates, a combination of hydrogenated ergot alkaloids, have a history of use in the management of age-related cognitive decline.[1][2] Understanding their long-term safety in preclinical models is crucial for contextualizing their therapeutic potential. This guide summarizes key findings from chronic toxicity studies in various animal species, presenting quantitative data in structured tables for ease of comparison. Detailed experimental methodologies for cited studies are also provided to aid in the critical evaluation and replication of findings.
Comparative Long-Term Safety Data in Animal Models
The following tables summarize the available quantitative data from long-term toxicity studies of ergoloid mesylates and its comparators in various animal models.
Table 1: Long-Term Toxicity Profile of Ergoloid Mesylates in Animal Models
| Species | Duration | Route of Administration | Dosage | Key Findings | Reference |
| Rat | 2 years | Dietary | Not Specified | No significant treatment-related effects on mortality, organ weights, or histopathology were reported in a chronic toxicity study. | [3] |
| Dog | 1 year | Oral | 6, 12 mg/kg/day | Cardiovascular lesions were observed in all treated female groups, while in males, 6 mg/kg/day was considered a non-toxic dose level based on the incidence of intimal lesions similar to the control group. | [4] |
Note: Detailed quantitative data for long-term ergoloid mesylate studies in animal models is limited in the public domain.
Table 2: Long-Term Toxicity Profile of Piracetam in Animal Models
| Species | Duration | Route of Administration | Dosage | Key Findings | Reference |
| Mouse | Lifetime | Dietary | 25, 50, 100, 200 mg/kg/day | Statistically significant positive dose-related linear trend in mortality for both males and females. Liver adenomas were observed at 200 mg/kg/day. | [5] |
| Dog | 13 weeks | Oral | Up to 100 mg/kg | The primary adverse effect observed was loose stools. The no-observed-adverse-effect level (NOAEL) was determined to be 100 mg/kg. (Study on Oxiracetam (B1678056), a piracetam derivative) | [6][7] |
| Dog | Not Specified | Oral | 20-200 mg/kg | No substantial influence on conditioned reflexes or vegetative reactions in healthy dogs. Showed a positive effect during the learning period and in dogs with experimental neuroses. | [8] |
Table 3: Long-Term Toxicity Profile of Vinpocetine in Animal Models
| Species | Duration | Route of Administration | Dosage | Key Findings | Reference |
| Rat | 90 days | Oral | Not Specified | No specific adverse effects mentioned in the available abstract. | |
| Dog | 6 months | Oral | Not Specified | No specific adverse effects mentioned in the available abstract. |
Table 4: Long-Term Toxicity Profile of Citicoline in Animal Models
| Species | Duration | Route of Administration | Dosage | Key Findings | Reference |
| Dog | 23 weeks | Oral Gavage | 40, 80, 150 mg/kg/day | Dose-dependent mortality (25-58%). Clinical signs included inappetence, emesis, weight loss, and respiratory distress. Target organs for toxicity were lungs, kidneys, heart, and muscles. | [9][10][11] |
Signaling Pathways and Mechanisms of Action
The therapeutic and potential toxic effects of these compounds are rooted in their distinct mechanisms of action. The following diagrams illustrate the key signaling pathways associated with each agent.
Caption: Ergoloid Mesylates' Multi-target Mechanism.
Caption: Piracetam's Modulation of Glutamatergic Neurotransmission.
Caption: Vinpocetine's PDE1 Inhibition Pathway.
References
- 1. Genetic diseases of the Kennedy pathways for membrane synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Kennedy pathway--De novo synthesis of phosphatidylethanolamine and phosphatidylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Two-year oral chronic toxicity and carcinogenicity study in rats of diets fumigated with methyl bromide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Comparative toxicity and toxicokinetic studies of oxiracetam and (S)-oxiracetam in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Effects of piracetam in healthy dogs and dogs with experimental neuroses] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluation of chronic toxicity of cyclocreatine in beagle dogs after oral gavage administration for up to 23 weeks - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of chronic toxicity of cyclocreatine in beagle dogs after oral gavage administration for up to 23 weeks [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Analysis of Oral versus Sublingual Administration of Ergoloid Mesylates in Canines: A Methodological Proposition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of oral and sublingual routes for the administration of ergoloid mesylates in canine models. Due to a lack of direct comparative pharmacokinetic studies of ergoloid mesylates in dogs, this document presents available human data for reference, alongside canine pharmacokinetic data for other compounds to illustrate potential differences between these administration routes. Detailed experimental protocols are provided to facilitate future research in this area.
Introduction to Ergoloid Mesylates
Ergoloid mesylates are a combination of three dihydrogenated ergot alkaloids: dihydroergocornine, dihydroergocristine, and dihydroergocryptine.[1] These compounds are known to act on dopaminergic, serotonergic, and adrenergic systems in the brain, functioning as partial agonists or antagonists at various receptor sites.[2] This modulation of neurotransmitter systems is believed to contribute to their therapeutic effects, which have been explored in the context of age-related cognitive decline.[2][3] Furthermore, ergoloid mesylates are thought to enhance cerebral blood flow.[3][4]
Pharmacokinetics: Human Data and Cross-Species Considerations
A study in healthy human volunteers investigating the pharmacokinetics of ergoloid mesylates found no significant difference in the extent of absorption (as measured by the Area Under the Curve - AUC) between oral swallow tablets and sublingual tablets.[5] The study concluded that the objective of improved bioavailability by circumventing first-pass metabolism with sublingual administration was not achieved in humans for this particular drug.[5]
It is crucial to note that pharmacokinetic behavior in humans cannot be directly extrapolated to canines due to physiological differences. For instance, the rate and extent of sublingual absorption can be significantly higher in dogs than in humans for certain drugs.[6] Therefore, the lack of benefit for sublingual administration of ergoloid mesylates in humans does not preclude a different outcome in dogs.
Table 1: Pharmacokinetic Parameters of Ergoloid Mesylates in Humans (Oral vs. Sublingual)
| Parameter | Oral Swallow Tablet | Sublingual Tablet |
| Bioavailability | Similar to sublingual | Similar to oral swallow |
| Peak Plasma Levels (Cmax) | ~60-80 pg/mL per mg dose | ~60-80 pg/mL per mg dose |
| Time to Peak (Tmax) | 0.6 to 1.3 hours | 0.6 to 1.3 hours |
| Elimination Half-life | 2-5 hours | 2-5 hours |
Data extracted from a study in young healthy volunteers.[5]
Signaling Pathway of Ergoloid Mesylates
Ergoloid mesylates exert their effects through a multi-faceted mechanism of action, primarily by modulating key neurotransmitter systems in the central nervous system. The diagram below illustrates the principal signaling pathways influenced by these compounds.
Caption: Signaling pathway of ergoloid mesylates.
Proposed Experimental Protocols for a Comparative Study in Dogs
To definitively assess the pharmacokinetics of oral versus sublingual ergoloid mesylates in dogs, a rigorously designed study is necessary. Below are detailed protocols for conducting such a study.
Subjects
-
Species: Beagle dogs
-
Number: A minimum of 6 healthy adult dogs (equal mix of male and female, if possible).
-
Health Status: All dogs should be determined to be healthy based on a thorough physical examination, complete blood count, and serum chemistry profile.
-
Housing: Dogs should be housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle and have access to water ad libitum. Food should be withheld for 12 hours prior to drug administration.
Study Design
A randomized, crossover study design is recommended. Each dog will receive a single dose of ergoloid mesylates via both the oral and sublingual routes, with a washout period of at least one week between treatments.
Drug Administration
Oral Administration Protocol:
-
Gently restrain the dog.
-
Hold the dog's upper jaw and tilt its head back slightly.
-
Use the other hand to gently open the lower jaw.
-
Place the tablet as far back on the base of the tongue as possible.
-
Close the dog's mouth and hold it closed.
-
Gently stroke the dog's throat or blow on its nose to encourage swallowing.
-
Administer a small amount of water (e.g., 5-10 mL) via a syringe into the cheek pouch to ensure the tablet is swallowed.
Sublingual Administration Protocol:
-
Gently restrain the dog.
-
With the dog's mouth closed, lift the upper lip on one side.
-
Place the tablet in the space between the cheek and the gums (buccal cavity) or directly under the tongue.
-
Hold the dog's mouth closed for a designated period (e.g., 2-5 minutes) to allow for mucosal absorption. The dog should be monitored to ensure the tablet is not swallowed immediately.
Blood Sampling
-
An intravenous catheter should be placed for serial blood collection.
-
Blood samples (approximately 2 mL each) should be collected into heparinized tubes at the following time points: 0 (pre-dose), 5, 15, 30, 45 minutes, and 1, 1.5, 2, 4, 6, 8, 12, and 24 hours post-administration.
-
Plasma should be separated by centrifugation and stored at -80°C until analysis.
Bioanalytical Method
-
Plasma concentrations of the individual components of ergoloid mesylates should be determined using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
Pharmacokinetic Analysis
The following pharmacokinetic parameters should be calculated for each dog and for each route of administration using non-compartmental analysis:
-
Maximum plasma concentration (Cmax)
-
Time to reach maximum plasma concentration (Tmax)
-
Area under the plasma concentration-time curve from time zero to the last measurable concentration (AUC0-t)
-
Area under the plasma concentration-time curve from time zero to infinity (AUC0-inf)
-
Elimination half-life (t1/2)
-
Absolute bioavailability (F%) would require an intravenous administration arm in the study.
Experimental Workflow
The following diagram outlines the proposed workflow for the comparative study.
Caption: Proposed experimental workflow.
Conclusion
While direct comparative data in canines is currently unavailable for ergoloid mesylates, this guide provides a framework for future research. The provided experimental protocols are designed to yield robust pharmacokinetic data that will enable a definitive comparison of oral and sublingual administration routes in dogs. Such a study is warranted to optimize the delivery of this therapeutic agent in veterinary medicine. The potential for enhanced bioavailability through the sublingual route, as observed with other drugs in dogs, remains an important area for investigation.
References
- 1. Pharmacokinetics and bioavailability of ergoloid mesylates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Giving oral medications to your dog | Veterinary Teaching Hospital | Washington State University [hospital.vetmed.wsu.edu]
- 3. collegestreetanimalhospital.com [collegestreetanimalhospital.com]
- 4. Giving Oral Medications to Dogs and Cats - Veterinary Partner - VIN [veterinarypartner.vin.com]
- 5. marchroadvet.com [marchroadvet.com]
- 6. research.vt.edu [research.vt.edu]
Validating the Sandoz Clinical Assessment Geriatric (SCAG) Scale in Ergoloid Mesylates Research: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the Sandoz Clinical Assessment Geriatric (SCAG) scale, a tool historically significant in the clinical evaluation of therapeutic interventions for age-related cognitive decline, particularly in research involving ergoloid mesylates. We offer an objective comparison with alternative assessment scales, supported by available experimental data, to aid researchers in selecting the most appropriate instruments for their clinical studies.
Introduction to the SCAG Scale
Developed by Sandoz (now Novartis), the SCAG scale is a multi-item rating scale designed to assess a range of symptoms associated with geriatric cognitive deterioration. It has been widely utilized in psychopharmacological research to evaluate the efficacy of treatments for conditions such as senile dementia.[1][2][3] The scale's development was prompted by the need for a sensitive, valid, and reliable instrument for this specific purpose.[1][2][3]
Experimental Protocol: Administration and Scoring of the SCAG Scale
The SCAG scale consists of 18 items, each rated on a 7-point scale of severity, ranging from 1 (not present) to 7 (severe).[2] A nineteenth item provides an overall impression of the patient's condition.[2] A comprehensive manual was developed to provide investigators with detailed guidelines for the evaluation of each item, aiming to enhance inter-rater reliability.[1][2][3]
Scoring Guidelines:
The scoring for each of the 18 symptomatic items is based on a seven-point scale:[2]
-
1 = Not Present
-
2 = Very Mild
-
3 = Mild
-
4 = Mild to Moderate
-
5 = Moderate
-
6 = Moderately Severe
-
7 = Severe
The manual provides specific descriptors for the cardinal points of mild (3), moderate (5), and severe (7) for each symptom to standardize ratings.[2]
The 18 Items of the SCAG Scale are:
-
Confusion
-
Mental Alertness
-
Impairment of Recent Memory
-
Disorientation
-
Emotional Lability
-
Self-Care
-
Anxiety
-
Depressive Mood
-
Motivation/Initiative
-
Irritability
-
Hostility
-
Bothersomeness
-
Indifference to Surroundings
-
Unsociability
-
Uncooperativeness
-
Fatigue
-
Appetite
-
Dizziness
Use of SCAG in Ergoloid Mesylates Clinical Trials
The SCAG scale has been a primary outcome measure in numerous clinical trials investigating the efficacy of ergoloid mesylates (also known as Hydergine) for treating symptoms of dementia and age-related cognitive decline. These studies have often demonstrated a statistically significant improvement in SCAG scores for patients treated with ergoloid mesylates compared to placebo.
For instance, a meta-analysis of 47 randomized, placebo-controlled, double-blind trials of ergoloid mesylates in patients with dementia showed that the drug was more effective than placebo as assessed by comprehensive ratings, which often included the SCAG scale.
Comparative Analysis of Geriatric Assessment Scales
While the SCAG scale has been instrumental in geriatric psychopharmacology, several other scales are now more commonly used and have been more extensively validated. The following tables provide a comparison of the SCAG scale with two widely used alternatives: the Mini-Mental State Examination (MMSE) and the Clinical Global Impression (CGI) scale.
| Feature | Sandoz Clinical Assessment Geriatric (SCAG) Scale | Mini-Mental State Examination (MMSE) | Clinical Global Impression (CGI) Scale |
| Primary Focus | Broad assessment of cognitive, affective, and behavioral symptoms of dementia. | Cognitive function, primarily screening for cognitive impairment. | Clinician's overall assessment of the patient's illness severity and change over time.[4] |
| Number of Items | 18 symptom items + 1 global impression item.[2] | 11-item test with a maximum score of 30. | 2 one-item scales (Severity and Improvement).[4] |
| Scoring | 7-point Likert scale for each item.[2] | Scored based on correct/incorrect responses. | 7-point scales for severity and improvement.[4] |
| Administration | Clinician-rated based on interview and observation. | Administered by a trained technician or clinician. | Clinician-rated based on overall clinical judgment.[4] |
| Psychometric Property | Sandoz Clinical Assessment Geriatric (SCAG) Scale | Mini-Mental State Examination (MMSE) | Clinical Global Impression (CGI) Scale |
| Reliability | Stated to be reliable, though specific coefficients are not consistently reported in recent literature. | Good to excellent test-retest reliability and inter-rater reliability. | Good inter-rater reliability has been demonstrated. |
| Validity | Considered valid for its intended purpose in older geriatric research.[1][2][3] | Well-established validity for screening cognitive impairment. | Correlates well with longer, more detailed rating scales across various psychiatric diagnoses.[4] |
| Sensitivity & Specificity | Data not as readily available as for newer scales. | Variable depending on the population and cut-off scores used. One study reported 78.4% sensitivity and 76.9% specificity.[5] | Not typically assessed in terms of sensitivity and specificity as it is a global rating. |
| Correlation with other scales | Data on direct correlation with MMSE and CGI is limited in recent literature. | Moderate to strong correlations with other cognitive tests.[6][7] | Strong correlations with various established symptom-specific scales.[8][9] |
Signaling Pathways and Experimental Workflows
To visualize the process of validating a clinical assessment scale like the SCAG scale and its application in a clinical trial, the following diagrams are provided.
References
- 1. The Sandoz Clinical Assessment-Geriatric (SCAG) scale. A general-purpose psychogeriatric rating scale - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. karger.com [karger.com]
- 3. The Sandoz Clinical Assessment-Geriatric (SCAG) scale. A general-purpose psychogeriatric rating scale. | Semantic Scholar [semanticscholar.org]
- 4. The Clinical Global Impressions Scale: Applying a Research Tool in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Accuracy of the Mini-Mental State Examination and Montreal Cognitive Assessment in Detecting Cognitive Impairment in Older Adults: A Comparative Study Adjusted for Educational Level - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of the Diagnostic Accuracy of Five Cognitive Screening Tests for Diagnosing Mild Cognitive Impairment in Patients Consulting for Memory Loss - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Relationship between the clinical global impression of severity for schizoaffective disorder scale and established mood scales for mania and depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluation of the clinical global impression scale among individuals with social anxiety disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Ergoloid Mesylates and Nicergoline for Post-Stroke Cognitive Deficits
For Researchers, Scientists, and Drug Development Professionals
The aftermath of a stroke often includes debilitating cognitive deficits, posing a significant challenge to patient recovery and quality of life. Among the pharmacological agents investigated for mitigating these impairments are two ergot derivatives: ergoloid mesylates and nicergoline (B1678741). This guide provides an objective comparison of their performance in improving post-stroke cognitive function, supported by experimental data and detailed methodologies.
Mechanism of Action: A Multi-faceted Approach to Neuroprotection
Both ergoloid mesylates and nicergoline exert their effects through complex and multifaceted mechanisms, primarily targeting cerebral circulation and neurotransmitter systems.
Ergoloid Mesylates , a combination of three dihydrogenated ergot alkaloids, is thought to enhance cognitive function by:
-
Improving Cerebral Blood Flow: It acts as a vasodilator, potentially increasing blood and oxygen supply to the brain.[1][2]
-
Modulating Neurotransmitters: It influences dopaminergic, serotonergic, and adrenergic systems, which are crucial for cognitive processes.[3]
-
Enhancing Cerebral Metabolism: It is considered a "metabolic enhancer," though the precise mechanism in dementia is not fully established.[4][5]
-
Neuroprotective Effects: It may possess antioxidant properties and support mitochondrial function.[1][3]
Nicergoline also demonstrates a broad spectrum of action:
-
Alpha-1 Adrenergic Receptor Antagonism: This is a key mechanism, leading to vasodilation and increased arterial blood flow.[6][7]
-
Enhancement of Neurotransmitter Function: It boosts cholinergic and catecholaminergic neurotransmitter activity.[8]
-
Metabolic Enhancement: It promotes the utilization of oxygen and glucose in the brain.[8]
-
Neurotrophic and Antioxidant Properties: It exhibits neuroprotective effects that may counteract neuronal damage.[8]
-
Inhibition of Platelet Aggregation: This action can be beneficial in the context of cerebrovascular disease.[6]
Clinical Efficacy in Post-Stroke Cognitive Impairment: A Head-to-Head Comparison
Direct comparative studies of ergoloid mesylates and nicergoline in the context of post-stroke cognitive deficits are limited but provide valuable insights.
Quantitative Data Summary
| Study | Drug/Dosage | Patient Population | Duration | Key Outcome Measures | Results |
| Elwan O, et al. (1995)[6] | Nicergoline (60 mg/day) vs. Co-dergocrine mesylate (1.8-6 mg/day) | 57 patients with ischaemic stroke | 6 months | Motoricity Index, Sandoz Clinical Assessment Geriatric (SCAG) scale | Both drugs showed improvement in limb function (P < 0.05) and SCAG score (P < 0.01). A quantitative difference in some aspects favored nicergoline.[6] |
| Battaglia A, et al. (1990)[8][9] | Nicergoline (60 mg/day) vs. Ergoloid mesylates (4.5 mg/day) | 146 patients with mild to moderate dementia | 6 months | Sandoz Clinical Assessment-Geriatric (SCAG), Polarity Profile | Both treatments showed improvement. Nicergoline demonstrated a significantly greater benefit, with a 95% confidence interval of the difference in percent improvements of 2.8 to 10.7 for total SCAG.[8][9] |
| Kovalchuk VV. (2014)[10] | Nicergoline (Sermion) | 880 post-stroke patients (440 with cognitive impairment) | Not specified | Mini-Mental State Examination (MMSE) | Nicergoline significantly contributed to the improvement of cognitive functions.[10] |
Experimental Protocols: A Closer Look at the Methodologies
Study: Elwan O, et al. (1995) - Ergoloids and Ischaemic Strokes[6]
-
Study Design: A double-blind, randomized study.
-
Patient Population: 57 patients undergoing rehabilitation for ischaemic stroke.
-
Inclusion Criteria: Patients with a confirmed diagnosis of ischaemic stroke.
-
Exclusion Criteria: Not explicitly detailed in the abstract.
-
Treatment Arms:
-
Nicergoline: 30 patients received 60 mg orally per day.
-
Co-dergocrine mesylate (ergoloid mesylates): 27 patients received 1.8-6 mg orally or intramuscularly per day, with the dosage depending on the time since the initial stroke.
-
-
Duration: 6 months.
-
Outcome Measures:
-
Motoricity Index: Assessed limb function.
-
Sandoz Clinical Assessment Geriatric (SCAG) scale: A psychogeriatric rating scale to evaluate symptoms of senile dementia.[1][2]
-
Psychometric tests: Evaluated attention, psychomotor performance, perception, and memory.
-
Electrophysiological measures: Conventional and computerized electroencephalography (EEG), P300, and reaction time.
-
Study: Battaglia A, et al. (1990) - A double-blind randomized study of two ergot derivatives in mild to moderate dementia[8][9]
-
Study Design: A double-blind, randomized, parallel-group, multicenter trial.
-
Patient Population: 146 patients with mild to moderate dementia.
-
Inclusion/Exclusion Criteria: Not explicitly detailed in the abstract.
-
Treatment Arms:
-
Nicergoline: 60 mg daily.
-
Ergoloid mesylates: 4.5 mg daily.
-
-
Duration: 6 months, which included a one-month run-in placebo period.
-
Outcome Measures:
-
Sandoz Clinical Assessment-Geriatric (SCAG) scale.
-
Polarity profile.
-
Safety and Tolerability
Both ergoloid mesylates and nicergoline are generally considered to have acceptable safety profiles, though adverse events can occur.
-
Ergoloid Mesylates: Generally well-tolerated. Potential side effects can include transient nausea, gastric upset, and headache.
-
Nicergoline: Adverse events are typically mild and transient.[11] One comparative study noted that the sum of adverse events was higher during nicergoline treatment compared to ergoloid mesylates, though no serious drug-related side effects were observed for either.[8][9] A meta-analysis indicated a modest increase in the risk of adverse events with nicergoline compared to placebo.[12] It is important to note that in 2013, the European Medicines Agency recommended restricting the use of ergot derivatives, including nicergoline, for certain vascular conditions due to the risk of fibrosis and ergotism, though these have not been frequently reported with nicergoline in clinical trials for cognitive impairment.[7][11]
Conclusion
Both ergoloid mesylates and nicergoline show promise in improving cognitive deficits, with mechanisms centered on enhancing cerebral blood flow and modulating neurotransmitter systems. The available comparative data, particularly in the context of dementia, suggests a potential modest superiority of nicergoline over ergoloid mesylates.[8][9] However, the study in ischemic stroke patients indicated qualitatively similar efficacy, with some quantitative advantages for nicergoline that could be dose-related.[6]
For researchers and drug development professionals, these findings highlight the therapeutic potential of targeting cerebrovascular and neurometabolic pathways in post-stroke cognitive recovery. Further large-scale, well-controlled clinical trials specifically in post-stroke populations are warranted to definitively establish the comparative efficacy and safety of these two agents and to elucidate the optimal patient populations and dosing regimens. The multifaceted mechanisms of action of both compounds also suggest that they may serve as valuable chemical scaffolds for the development of novel, more targeted therapies for vascular cognitive impairment.
References
- 1. The Sandoz Clinical Assessment-Geriatric (SCAG) scale. A general-purpose psychogeriatric rating scale - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. karger.com [karger.com]
- 3. The Sandoz Clinical Assessment-Geriatric (SCAG) scale. A general-purpose psychogeriatric rating scale. | Semantic Scholar [semanticscholar.org]
- 4. Ergoloid mesylates for senile dementias: unanswered questions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ergoloid Mesylates (Professional Patient Advice) - Drugs.com [drugs.com]
- 6. Ergoloids and ischaemic strokes; efficacy and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. [Treatment of cognitive and psychoemotional disorders in poststroke patients] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Safety of Nicergoline as an Agent for Management of Cognitive Function Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Nicergoline for dementia and other age associated forms of cognitive impairment - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Ergoloid Mesylates and Alternative Nootropics on Synaptic Plasticity
For Researchers, Scientists, and Drug Development Professionals
Ergoloid Mesylates: An Overview of its Proposed Mechanisms
Ergoloid mesylates, a combination of dihydrogenated ergot alkaloids, are primarily prescribed for cognitive impairment associated with aging and dementia.[1][2] The exact mechanism of action is not fully understood, but it is believed to be multifaceted, involving the modulation of several neurotransmitter systems, including the dopaminergic, serotonergic, and adrenergic systems.[3] Furthermore, it is suggested that ergoloid mesylates may enhance cerebral blood flow and exhibit antioxidant properties.[1]
Of particular relevance to synaptic plasticity, some sources suggest that ergoloid mesylates may modulate the levels of crucial neurotrophic factors such as Nerve Growth Factor (NGF) and Brain-Derived Neurotrophic Factor (BDNF).[3] These neurotrophins are pivotal in neuronal survival, differentiation, and the structural and functional modifications of synapses that underpin learning and memory.[3] However, specific quantitative data from blinded, controlled studies to support this is lacking in the currently available literature.
Quantitative Data Summary: A Comparative Look
The following tables summarize the available quantitative data for ergoloid mesylates' indirect markers related to synaptic plasticity and the more direct measures of synaptic plasticity for alternative nootropic agents. It is important to note the inferential nature of the comparison for ergoloid mesylates due to the absence of direct studies on synaptic plasticity.
Table 1: Effects on Neurotrophic Factors
| Compound | Model | Dosage | Change in Neurotrophic Factor Levels | Study Type |
| Ergoloid Mesylates | - | - | Data from blinded, controlled studies specifically quantifying changes in BDNF/NGF levels are not available. | - |
| Piracetam | Mice with cognitive deficiency | - | Hippocampal BDNF level increased to 0.115 ± 0.004 pg/µg from a baseline of 0.091 ± 0.005 pg/µg. | - |
| Noopept (B1679845) | Rats (Chronic Administration) | - | Increased BDNF and NGF in the hippocampus. | Preclinical Study[4] |
| Noopept | Rats (Acute Administration) | - | Increased BDNF and NGF in the hippocampus, and decreased in the cortex. | Preclinical Study[4] |
Table 2: Effects on Synaptic Plasticity (Long-Term Potentiation - LTP)
| Compound | Model | Concentration | Effect on LTP | Study Type |
| Ergoloid Mesylates | - | - | Data from blinded, controlled studies are not available. | - |
| Aniracetam | Guinea-pig hippocampal slices (CA3) | 10⁻⁷ M and 10⁻⁸ M | Significantly augmented LTP of population spikes. | In vitro study[5] |
| Piracetam | Rat hippocampal slices (CA1) | 100 µM | Stimulated synaptic transmission (potentiated ketamine-induced enhancement). | In vitro electrophysiological study[6] |
| Noopept | Rat hippocampal slices (CA1) | 1 µM | Significantly increased the frequency of spontaneous inhibitory postsynaptic currents (IPSCs). | In vitro patch-clamp study[7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols used in some of the cited studies.
Measurement of Brain-Derived Neurotrophic Factor (BDNF) in Rodent Hippocampus
-
Animal Model: Male Wistar rats or mouse models of cognitive impairment are commonly used.
-
Drug Administration: The nootropic agent or vehicle (control) is administered for a specified period (e.g., daily for several weeks) via an appropriate route (e.g., oral gavage, intraperitoneal injection).
-
Tissue Collection: Following the treatment period, animals are euthanized, and the hippocampus is rapidly dissected on ice.
-
Protein Extraction: The hippocampal tissue is homogenized in a lysis buffer containing protease inhibitors to prevent protein degradation.
-
Quantification: BDNF protein levels are quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit specific for rodent BDNF. The results are typically normalized to the total protein concentration in the sample, determined by a method such as the Bradford assay.
Electrophysiological Recording of Long-Term Potentiation (LTP) in Hippocampal Slices
-
Slice Preparation: Animals (e.g., guinea pigs, rats) are anesthetized and decapitated. The brain is rapidly removed and placed in ice-cold artificial cerebrospinal fluid (aCSF). The hippocampus is dissected out, and transverse slices (typically 400-500 µm thick) are prepared using a vibratome.
-
Incubation: Slices are allowed to recover in an incubation chamber with oxygenated aCSF at room temperature for at least one hour.
-
Recording: A single slice is transferred to a recording chamber and continuously perfused with oxygenated aCSF. A stimulating electrode is placed in the desired afferent pathway (e.g., Schaffer collaterals in the CA1 region), and a recording electrode is placed in the corresponding dendritic or somatic layer to record field excitatory postsynaptic potentials (fEPSPs) or population spikes.
-
LTP Induction: After establishing a stable baseline response, LTP is induced by applying a high-frequency stimulation protocol (e.g., one or more trains of 100 Hz for 1 second).
-
Drug Application: The drug being tested (e.g., aniracetam) is added to the perfusion medium before or after LTP induction to assess its effects on the magnitude and duration of potentiation.
Signaling Pathways and Experimental Workflow Visualization
The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways and a typical experimental workflow.
Caption: Proposed multifaceted mechanism of action for Ergoloid Mesylates.
Caption: A typical workflow for studying Long-Term Potentiation (LTP) in vitro.
Conclusion
While ergoloid mesylates have been in clinical use for decades for age-related cognitive decline, direct evidence from blinded, controlled studies specifically investigating their impact on synaptic plasticity is not prominent in the available scientific literature. The proposed mechanisms, including the modulation of neurotransmitter systems and a potential influence on neurotrophic factors, provide an indirect link to processes underlying synaptic plasticity.
In contrast, alternative nootropic agents such as piracetam, aniracetam, and noopept have been investigated more directly in preclinical models of synaptic plasticity, with some studies providing quantitative data on their ability to enhance LTP or modulate synaptic transmission.
For researchers and drug development professionals, this comparison highlights a significant knowledge gap regarding the precise synaptic effects of ergoloid mesylates. Future research, employing modern electrophysiological and molecular biology techniques in well-controlled, blinded studies, is necessary to elucidate the direct effects of ergoloid mesylates on synaptic plasticity and to validate the proposed mechanisms of action. Such studies would be invaluable in substantiating its therapeutic claims and in guiding the development of novel cognitive enhancers.
References
- 1. What is Ergoloid Mesylates used for? [synapse.patsnap.com]
- 2. Ergoloid mesylates for senile dementias: unanswered questions [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Ergoloid Mesylates? [synapse.patsnap.com]
- 4. alzdiscovery.org [alzdiscovery.org]
- 5. Aniracetam augments, and midazolam inhibits, the long-term potentiation in guinea-pig hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Piracetam potentiates neuronal and behavioral effects of ketamine | Research Results in Pharmacology [rrpharmacology.ru]
- 7. Novel nootropic dipeptide Noopept increases inhibitory synaptic transmission in CA1 pyramidal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of Ergoloid Mesylates
For researchers, scientists, and drug development professionals, the responsible handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. Ergoloid mesylates, a combination of dihydrogenated ergot alkaloids, require specific disposal procedures to mitigate risks of contamination and accidental exposure. This guide provides essential, step-by-step information for the proper disposal of ergoloid mesylates in a laboratory setting.
Personal Protective Equipment (PPE)
Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) to prevent skin and respiratory exposure.
| PPE Item | Specification |
| Gloves | Chemical-resistant gloves (e.g., nitrile) |
| Eye Protection | Splash goggles or safety glasses with side shields |
| Respiratory | Approved/certified dust respirator |
| Protective Clothing | Laboratory coat |
Step-by-Step Disposal Procedure
The recommended disposal method for ergoloid mesylates is through an approved waste disposal plant, with incineration being the preferred option for unused pharmaceuticals to prevent their entry into water systems.[1] Adherence to local, regional, and national environmental regulations is mandatory.[2][3][4]
1. Waste Collection:
-
Place ergoloid mesylates waste into a designated, clearly labeled, and sealed waste disposal container.[2]
-
For spills, use appropriate tools, such as a shovel or scoop, to transfer the material into the container.[2][4]
2. Decontamination of Surfaces:
-
After removing the bulk material, decontaminate the surface.
-
For small spills, clean the surface by spreading water and dispose of the cleaning materials in the designated waste container.[2]
-
For larger spills, after mechanical removal, the area may be cleaned with water and evacuated through the sanitary system, provided this is in accordance with local and regional authority requirements.[2] Note: Always verify local regulations regarding wastewater discharge.
3. Packaging and Labeling:
-
Ensure the waste container is tightly closed and properly labeled with the contents ("Ergoloid Mesylates Waste") and any applicable hazard symbols.
-
Store the sealed container in a cool, dry, and well-ventilated area away from heat and strong oxidizing agents until it can be collected by a licensed waste management contractor.[2]
4. Final Disposal:
-
Arrange for the collection and disposal of the waste through a licensed hazardous or toxic waste contractor.[5]
-
The preferred method of disposal for pharmaceutical waste is incineration.[1]
-
Alternatively, some jurisdictions may permit disposal in a licensed hazardous or toxic waste landfill.[5]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of ergoloid mesylates.
Caption: Workflow for the safe disposal of Ergoloid Mesylates.
Important Considerations
-
Do Not Flush: Unneeded medications should not be flushed down the toilet as this can lead to water contamination.[6]
-
Medicine Take-Back Programs: For non-laboratory settings or small quantities, utilizing a medicine take-back program is the best disposal method.[6]
-
Regulatory Compliance: Always consult and adhere to the specific disposal regulations set forth by your institution and local, state, and federal authorities.[3]
-
Safety Data Sheets (SDS): Before handling any chemical, always review its SDS for specific safety and handling information. The information provided here is a summary of general procedures.
References
- 1. michigan.gov [michigan.gov]
- 2. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 3. dcchemicals.com [dcchemicals.com]
- 4. syntharise.com [syntharise.com]
- 5. Ergocristine | C35H39N5O5 | CID 31116 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Ergoloid Mesylates – Health Information Library | PeaceHealth [peacehealth.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
